molecular formula C9H5BrN2O2 B1267105 6-Bromo-5-nitroquinoline CAS No. 98203-04-4

6-Bromo-5-nitroquinoline

Número de catálogo: B1267105
Número CAS: 98203-04-4
Peso molecular: 253.05 g/mol
Clave InChI: ISBMTVQQECNRQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-5-nitroquinoline is a useful research compound. Its molecular formula is C9H5BrN2O2 and its molecular weight is 253.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-bromo-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBMTVQQECNRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2[N+](=O)[O-])Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299726
Record name 6-bromo-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98203-04-4
Record name 6-bromo-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to 6-Bromo-5-nitroquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 6-Bromo-5-nitroquinoline, a pivotal intermediate in medicinal chemistry and organic synthesis. We will explore its fundamental physicochemical properties, including its molecular weight of 253.05 g/mol .[1][2][3][4][5] A detailed, field-proven protocol for its synthesis via regioselective nitration of 6-bromoquinoline is presented, elucidating the mechanistic principles that ensure high yield and purity. The guide further examines the compound's critical role as a precursor for developing pharmacologically active agents, primarily through nucleophilic aromatic substitution (SNAr) reactions. This is supported by workflow diagrams, quantitative data, and a thorough discussion of its applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in the architecture of a vast number of natural products and synthetic pharmaceuticals.[4][6][7] Its presence in molecules like quinine, the historic antimalarial, and the potent anticancer agent camptothecin, highlights the privileged nature of this scaffold in interacting with biological systems.[4] In modern drug discovery, the functionalization of the quinoline core is a primary strategy for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds.[4][7]

Within this context, this compound emerges as a compound of significant strategic value. It is not an end-product but a crucial synthetic intermediate. The strategic placement of an electron-withdrawing nitro group at the C-5 position and a bromine atom at the C-6 position creates a highly activated system. This unique electronic arrangement facilitates subsequent chemical modifications, making it a valuable precursor for creating diverse libraries of potentially bioactive molecules.[6][7][8]

Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis and research. The key identifying and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 253.05 g/mol PubChem[1], Alfa Chemistry[2], Benchchem[4]
Molecular Formula C₉H₅BrN₂O₂PubChem[1], Alfa Chemistry[2]
CAS Number 98203-04-4PubChem[1]
Appearance SolidCymitQuimica[5]
IUPAC Name This compoundPubChem[1]
Canonical SMILES C1=CC2=C(C=CC(=C2[O-])Br)N=C1PubChem[1]
InChI Key ISBMTVQQECNRQY-UHFFFAOYSA-NPubChem[1], CymitQuimica[5]
Monoisotopic Mass 251.95344 DaPubChem[1]

Synthesis: Regioselective Nitration of 6-Bromoquinoline

The most reliable and widely reported method for preparing this compound is the direct electrophilic nitration of 6-bromoquinoline.[6][7][8]

Underlying Principles: Causality in Action

The success of this synthesis hinges on the principles of electrophilic aromatic substitution. The quinoline ring is an electron-rich system, but the nitrogen atom deactivates the heterocyclic ring towards electrophiles. Therefore, substitution occurs preferentially on the carbocyclic (benzene) ring. The bromine atom at C-6 is an ortho-, para- director. The nitration occurs specifically at the C-5 position, which is ortho to the bromine atom, due to the directing effect of the bromine and the overall electronic landscape of the quinoline system.

Controlling the temperature is critical. The reaction is highly exothermic, and maintaining a low temperature (typically -5 to 0 °C) is essential to prevent over-nitration and the formation of unwanted side products. The use of a nitrating mixture (concentrated sulfuric and nitric acids) generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is the active agent in the reaction.

Detailed Experimental Workflow

This protocol is adapted from established procedures and is designed for high reproducibility.[6][7][8]

Materials:

  • 6-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

  • Standard laboratory glassware, magnetic stirrer, and an ice-salt bath

Step-by-Step Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask, dissolve 6-bromoquinoline (e.g., 0.932 mmol) in concentrated sulfuric acid (e.g., 4 mL).[6] Begin stirring and cool the solution to -5 °C using an ice-salt bath.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (e.g., 1.5 mL) to concentrated sulfuric acid (e.g., 1.5 mL).[6] Cool this mixture to -5 °C.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred 6-bromoquinoline solution. The rate of addition must be carefully controlled with a Pasteur pipette over approximately one hour to ensure the internal temperature does not rise above 0 °C.[8]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker.[6] This step quenches the reaction and precipitates the product.

  • Extraction: Once the ice has melted, extract the aqueous mixture multiple times with dichloromethane (e.g., 5 x 5 mL).[6][8]

  • Washing: Combine the organic layers and wash them with a 10% sodium carbonate solution to neutralize any remaining acid.[6][8]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6][8] The product, this compound, is typically obtained in a high, often quantitative, yield.[8]

Workflow Visualization

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification A Dissolve 6-Bromoquinoline in conc. H₂SO₄ C Cool Both Solutions to -5 °C A->C B Prepare Nitrating Mix (HNO₃ + H₂SO₄) B->C D Dropwise Addition of Nitrating Mix (Keep Temp < 0 °C) C->D E Quench on Ice D->E F Extract with CH₂Cl₂ E->F G Wash with Na₂CO₃ soln. F->G H Dry over Na₂SO₄ G->H I Evaporate Solvent H->I J Obtain Pure Product I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

The primary utility of this compound lies in its role as a versatile synthetic intermediate. Its unique structure is tailor-made for further elaboration into more complex and potentially bioactive molecules.

The Power of Nucleophilic Aromatic Substitution (SNAr)

The compound's value stems from the synergistic effect of its two functional groups. The potent electron-withdrawing nitro group at the C-5 position strongly activates the adjacent C-6 position, making the bromine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[6][7] This allows for the straightforward introduction of a wide variety of nucleophiles, such as amines (e.g., morpholine, piperazine), thiols, and alkoxides, to generate a diverse array of substituted quinoline derivatives.[8][9]

This synthetic strategy is a cornerstone for building libraries of compounds for high-throughput screening in drug discovery programs. Furthermore, the nitro group itself can be readily reduced to an amine, providing another versatile functional handle for subsequent chemical modifications.[10]

Pathway to Bioactive Molecules
  • Anticancer Agents: The quinazoline scaffold, a close relative of quinoline, is integral to many anticancer drugs. The synthetic principles are often transferable, and bromo-nitro intermediates are key to building libraries of cytotoxic agents for screening against cancer cell lines like MCF-7.[11]

  • Agrochemicals: The same SNAr chemistry is applied in the development of novel agrochemicals. This compound can be reacted with nucleophiles like morpholine to create new active ingredients for fungicides and herbicides.[9]

  • Antimicrobial and Antiviral Agents: The quinoline core is a well-established pharmacophore in antimicrobial and antiviral research.[4] The ability to easily diversify the substitution at the C-6 position using this compound allows for the fine-tuning of activity against various pathogens.

SNAr Reaction Visualization

SNAr reactant This compound product 6-Nu-5-nitroquinoline (New Derivative) reactant->product SNAr Reaction nucleophile Nucleophile (Nu-H) e.g., Morpholine nucleophile->product byproduct HBr product->byproduct +

Caption: Generalized scheme of the SNAr reaction using this compound.

Quality Control and Analytical Characterization

Verifying the identity and purity of the synthesized this compound is a non-negotiable step. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons, ensuring the regioselective placement of the nitro group.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula.[8]

  • Thin Layer Chromatography (TLC): Used for monitoring the reaction progress and assessing the purity of the final product against the starting material.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][15] Avoid all personal contact.[15] Wash hands thoroughly after handling.[12][13]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][13]

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12][13]

Conclusion

This compound is a testament to strategic molecular design. Its value is not in its direct biological activity but in its engineered potential as a versatile synthetic intermediate. With a molecular weight of 253.05 g/mol , its straightforward, high-yield synthesis and the activated nature of its C-Br bond make it an indispensable tool for researchers in drug discovery and medicinal chemistry. The ability to readily undergo SNAr reactions opens the door to a vast chemical space of novel quinoline derivatives, enabling the exploration of new therapeutic and agrochemical agents.

References

  • PubChem. This compound.
  • Çakmak, O., et al. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018, iii, 362-374. [Link]
  • PubChem. 6-Bromo-8-nitroquinoline.
  • Chemcasts. 8-Bromo-6-ethyl-5-nitroquinoline (CAS 91062-75-8) Properties. [Link]
  • Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. [Link]
  • Emami, L., et al.
  • MDPI.

Sources

6-Bromo-5-nitroquinoline physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 6-Bromo-5-nitroquinoline

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of quinoline, a structural motif present in numerous natural products and pharmacologically active compounds, it serves as a versatile synthetic intermediate.[1][2] The strategic placement of a bromine atom and a nitro group on the quinoline core creates a molecule primed for diverse chemical transformations. The electron-withdrawing nature of the nitro group activates the adjacent bromine atom for nucleophilic aromatic substitution (SNAr) reactions, providing a gateway to a wide array of novel aminoquinoline derivatives.[2][3][4][5] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in complex synthetic pathways.

This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, grounded in experimental data and established analytical principles. It is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to confidently utilize this valuable building block.

Molecular Structure and Identifiers

The unambiguous identification of a chemical entity is the foundation of scientific integrity. The following section details the molecular structure and standard chemical identifiers for this compound.

Caption: 2D Molecular Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name This compound[6][7]
CAS Number 98203-04-4[6][7]
Molecular Formula C₉H₅BrN₂O₂[4][6][7]
Molecular Weight 253.05 g/mol [6][7]
Canonical SMILES C1=CC2=C(C=CC(=C2[O-])Br)N=C1[7]
InChI InChI=1S/C9H5BrN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H[6][7]
InChIKey ISBMTVQQECNRQY-UHFFFAOYSA-N[6][7]

Core Physical Properties

The macroscopic physical properties of a compound dictate its handling, storage, and purification requirements. These properties are a direct consequence of its molecular structure, including its polarity, size, and intermolecular forces.

Table 2: Physical Properties of this compound

PropertyValue / DescriptionSource(s)
Appearance Yellow solid[5]
Physical State Solid at standard temperature and pressure (STP)[6]
Melting Point 130 °C[6]
Boiling Point Not reported; likely decomposes upon heating at atmospheric pressure.
Solubility Soluble in dichloromethane; used in purification with hexane/ethyl acetate mixtures. Expected to have low solubility in water.[3][4][5]

Expert Insights on Physical Properties:

  • Melting Point: The relatively high melting point of 130 °C is consistent with a rigid, planar aromatic structure and strong intermolecular dipole-dipole interactions arising from the polar nitro group. A sharp, well-defined melting range is a reliable indicator of high purity.

  • Boiling Point: An experimental boiling point is not available in the literature. For poly-functionalized aromatic compounds with nitro groups, thermal instability is common. It is highly probable that this compound will decompose at temperatures required for boiling under atmospheric pressure.

  • Solubility: The solubility profile is dictated by the "like dissolves like" principle. While the quinoline nitrogen and nitro group add polarity, the large bromo-aromatic system retains significant nonpolar character. Its reported use in extractions with dichloromethane and chromatography with hexane/ethyl acetate confirms its solubility in common organic solvents.[3][4][5] Conversely, its structure does not favor strong hydrogen bonding with water, leading to expected low aqueous solubility.

Spectroscopic and Analytical Data

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following data is crucial for confirming the identity and purity of this compound after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The proton (¹H) and carbon (¹³C) NMR data provide definitive evidence for the 6-bromo-5-nitro substitution pattern.

Table 3: NMR Spectroscopic Data for this compound in CDCl₃

NucleusChemical Shift (δ) in ppmMultiplicity & Coupling Constant (J) in HzAssignment
¹H NMR 9.04dd, J = 4.5, 1.5H-2
8.58dd, J = 8.5, 1.5H-4
8.02d, J = 8.5H-8
7.82d, J = 8.5H-7
7.72dd, J = 8.5, 4.5H-3
¹³C NMR 152.1, 146.6, 133.3, 132.9, 129.8, 123.8, 123.4, 121.4, 112.2-Aromatic Carbons

(Source: Çakmak, O., et al., 2018)[4]

The specific downfield shifts and coupling patterns are consistent with the electron-withdrawing effects of the nitro group and the electronegativity of the nitrogen atom within the quinoline ring system, confirming the regiochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition. For this compound, a key diagnostic feature is the isotopic pattern of bromine.

  • Exact Mass: 251.95344 Da.[7]

  • Expected Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity: a peak for [M]⁺ and a peak for [M+2]⁺.[8][9] This signature is definitive proof of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy
  • ~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the aromatic nitro group (Ar-NO₂).

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations within the quinoline ring system.

  • Below 1000 cm⁻¹: C-Br stretching vibration, typically found in the fingerprint region.[9]

Experimental Methodologies for Property Determination

The trustworthiness of physical property data relies on robust and validated experimental protocols. The following section outlines the standard methodologies for determining the key properties of a solid organic compound like this compound.

Melting Point Determination Workflow

The choice to determine a melting point is driven by the need to assess purity. A pure crystalline solid will melt over a narrow temperature range (typically < 2 °C).

Caption: Workflow for Melting Point Determination.[10][11]

Overall Structural Elucidation Workflow

Confirming the identity of a synthesized compound is a multi-step process that integrates purification with spectroscopic analysis. This self-validating system ensures that the material being studied is indeed the correct molecule and is of sufficient purity for subsequent use.

Caption: Logical workflow for the synthesis and structural validation.

Conclusion

The physical properties of this compound—a crystalline solid with a melting point of 130 °C and characteristic solubility in organic solvents—are fully consistent with its molecular structure. Its identity is unambiguously confirmed by a suite of spectroscopic data, most notably the distinct NMR chemical shifts and the hallmark isotopic pattern in its mass spectrum. A comprehensive grasp of these properties is not merely academic; it is essential for the practical application of this compound as a key building block in the synthesis of novel molecules for drug discovery and other advanced scientific fields. This guide provides the authoritative data and contextual understanding necessary for researchers to proceed with confidence.

References

  • Chemistry LibreTexts. (2021, September 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.
  • Scribd. (n.d.). Organic Compounds: Physical Properties Lab.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
  • Scribd. (n.d.). Lab Report 1 Physical Properties of Organic Molecules.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • Swarthmore College. (n.d.). Experiment 1 — Properties of Organic Compounds.
  • PubChem. (n.d.). 6-Bromoquinoline. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to 6-Bromo-5-nitroquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in the architecture of a vast number of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] This privileged scaffold is found in historically significant drugs like quinine, the first effective treatment for malaria, and in modern therapeutics targeting a range of diseases including cancer, bacterial infections, and inflammatory conditions.[2] The strategic functionalization of the quinoline core is a pivotal methodology in medicinal chemistry, allowing for the fine-tuning of a compound's therapeutic properties.[2]

Among the myriad of substituted quinolines, 6-bromo-5-nitroquinoline emerges as a particularly valuable intermediate for the synthesis of complex, biologically active molecules.[1] The presence of a bromine atom at the 6-position and a nitro group at the 5-position imparts unique reactivity to the molecule. The electron-withdrawing nature of the nitro group at the C-5 position significantly activates the adjacent bromine atom at the C-6 position for nucleophilic aromatic substitution (SNAr) reactions.[2][3] This activation provides a reliable and versatile handle for introducing a wide array of functional groups, thereby enabling the generation of diverse chemical libraries for drug discovery programs.[4][5] Furthermore, the nitro group itself can be readily reduced to an amino group, opening up additional avenues for chemical modification.[2]

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. It will delve into its chemical and physical properties, provide a detailed, field-proven protocol for its synthesis, explore its chemical reactivity, and discuss its emerging applications, particularly in the realm of anticancer drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug development. The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 98203-04-4[6]
Molecular Formula C₉H₅BrN₂O₂[6]
Molecular Weight 253.05 g/mol [6]
Canonical SMILES C1=CC2=C(C=CC(=C2[O-])Br)N=C1[6]
InChI InChI=1S/C9H5BrN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H[6]
InChIKey ISBMTVQQECNRQY-UHFFFAOYSA-N[6]

Synthesis of this compound: An Electrophilic Nitration Approach

The synthesis of this compound is reliably achieved through the electrophilic nitration of 6-bromoquinoline.[1][4] This method employs a nitrating mixture of concentrated sulfuric acid and nitric acid under carefully controlled temperature conditions to ensure regioselective nitration at the C-5 position. The protocol described herein is a self-validating system, designed for reproducibility and clarity.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

Materials:

  • 6-Bromoquinoline (C₉H₆BrN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium Carbonate Solution (Na₂CO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Salt-ice bath

  • Pasteur pipette

  • Separatory funnel

  • Standard glassware for extraction and drying

  • Rotary evaporator

Procedure:

  • Preparation of the 6-Bromoquinoline Solution: In a round-bottom flask, dissolve 0.190 g (0.932 mmol) of 6-bromoquinoline in 4 mL of concentrated sulfuric acid. Cool the solution to -5 °C using a salt-ice bath while stirring.[1]

  • Preparation of the Nitrating Mixture: In a separate flask, carefully prepare a mixture of 1.5 mL of concentrated sulfuric acid and 1.5 mL of concentrated nitric acid. Cool this acid mixture to -5 °C in a salt-ice bath.[1]

  • Nitration Reaction: While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise using a Pasteur pipette over a period of one hour. It is crucial to maintain the internal temperature of the reaction mixture at or below 0 °C throughout the addition.[1][4]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until completion.[1]

  • Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice. Once the ice has melted, extract the mixture with dichloromethane (5 x 5 mL).[1][4]

  • Neutralization and Drying: Combine the organic layers and wash with a 10% sodium carbonate solution. Dry the organic layer over anhydrous sodium sulfate.[1][4]

  • Product Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.[1] The product can be further purified by column chromatography if necessary.

Synthesis Workflow Diagram

G A Dissolve 6-Bromoquinoline in conc. H2SO4 at -5°C C Dropwise addition of Nitrating Mixture at <= 0°C A->C B Prepare Nitrating Mixture (conc. H2SO4/HNO3) at -5°C B->C D Monitor reaction by TLC C->D E Quench with crushed ice D->E F Extract with CH2Cl2 E->F G Wash with Na2CO3 solution F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by Column Chromatography (if necessary) I->J K This compound J->K

Caption: Step-by-step workflow for the synthesis of this compound.

Chemical Reactivity: A Gateway to Diverse Functionality

The synthetic utility of this compound lies in its predictable and versatile reactivity. The key to this reactivity is the electronic interplay between the bromine and nitro substituents on the quinoline ring.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the 5-position makes the quinoline ring electron-deficient. This electronic effect is particularly pronounced at the adjacent C-6 position, rendering the bromine atom susceptible to displacement by a wide range of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] This reaction pathway allows for the straightforward introduction of various functional groups, including amines, alkoxides, and thiolates, thereby providing a powerful tool for generating libraries of novel quinoline derivatives.[4][5]

G cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products Products SM This compound P1 6-Morpholinyl-5-nitroquinoline SM->P1 SNAr P2 6-Piperazinyl-5-nitroquinoline SM->P2 SNAr P3 Diverse 6-substituted-5-nitroquinolines SM->P3 SNAr Nuc1 Morpholine Nuc2 Piperazine Nuc3 Other Nucleophiles (R-NH2, R-OH, R-SH)

Caption: SNAr reactions of this compound with various nucleophiles.

Reduction of the Nitro Group

In addition to the reactivity of the bromine atom, the nitro group itself serves as a versatile functional handle. A common and highly useful transformation is the reduction of the nitro group to an amino group (-NH₂).[2] This conversion opens up a new set of chemical possibilities, as the resulting 6-bromo-5-aminoquinoline can undergo a variety of subsequent reactions, including diazotization, acylation, and alkylation, further expanding the synthetic utility of the this compound scaffold.

Applications in Drug Discovery: Focus on Anticancer Activity

Quinoline derivatives have long been recognized for their potential as anticancer agents.[7] Recent studies have highlighted the promising antiproliferative activity of this compound. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29).[7] Notably, this compound exhibited greater antiproliferative activity compared to the reference drug, 5-fluorouracil (5-FU), in certain cell lines.[7]

The cytotoxic effects of this compound are believed to be mediated, at least in part, by its ability to induce apoptosis, or programmed cell death.[7] This suggests that this compound and its derivatives have the potential to be developed as novel anticancer therapeutics. The presence of the nitro group at the 6-position of the quinoline ring, often in conjunction with other substitutions, has been shown to significantly enhance cytotoxic activities.[8][9]

Spectroscopic Characterization

The structural confirmation of synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the bromine atom.
¹³C NMR The carbon NMR spectrum should display nine distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the bromine (C-6) and the carbon atom attached to the nitro group (C-5) will exhibit characteristic chemical shifts.
Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[10][11]
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), as well as bands corresponding to the aromatic C-H and C=C/C=N stretching vibrations of the quinoline ring.

Safety and Handling

As a senior application scientist, ensuring the safe handling of all chemicals is paramount. This compound should be handled in accordance with good industrial hygiene and safety practices.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13]

  • Ventilation: Use only in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes.[12][14]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13][14]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[12][15]

The starting materials for the synthesis, concentrated sulfuric acid and nitric acid, are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.[1]

Conclusion

This compound is a strategically important and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique reactivity, stemming from the electronic interplay of the bromo and nitro substituents, provides a robust platform for the synthesis of diverse libraries of novel quinoline derivatives. The demonstrated anticancer activity of this compound underscores its potential as a valuable scaffold for the development of new therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this powerful building block in their research endeavors.

References

  • Karakas, D., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 280563, this compound.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374. [Link]
  • Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 80. [Link]
  • Structural Genomics Consortium. (2019). Chemogenomics for drug discovery: clinical molecules from open access chemical probes.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 581618, 5-Bromo-8-nitroquinoline.

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-5-nitroquinoline for Medicinal Chemistry Professionals

Introduction: The Strategic Importance of this compound in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Its privileged structure is found in well-known drugs, from the historic antimalarial quinine to modern anticancer agents.[2] The strategic functionalization of the quinoline ring is a critical endeavor in drug discovery, enabling the modulation of therapeutic properties to enhance efficacy and selectivity.[2][3]

Within this context, This compound emerges as a highly valuable and versatile synthetic intermediate. Its IUPAC name is confirmed as this compound.[2][4] The molecule's architecture is uniquely tailored for sequential, regioselective modifications. The presence of a bromine atom at the C6 position and a nitro group at the C5 position creates a powerful synthetic platform. The electron-withdrawing nitro group activates the adjacent bromine atom, facilitating its displacement via nucleophilic aromatic substitution (SNAr).[1][2] Furthermore, the nitro group itself can be readily reduced to a primary amine, opening a gateway to a host of further chemical transformations.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, covering its synthesis, characterization, chemical reactivity, and strategic applications, grounded in established scientific protocols.

Physicochemical Properties and Characterization

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research.

Data Summary Table
PropertyValueReference
IUPAC Name This compound[4]
Molecular Formula C₉H₅BrN₂O₂[4]
Molecular Weight 253.05 g/mol [4]
CAS Number 98203-04-4[4]
Canonical SMILES C1=CC2=C(C=CC(=C2[O-])Br)N=C1[4]
Appearance Expected to be a solid, likely beige to light brown powder[5]
Spectroscopic Profile: A Self-Validating System

Confirmation of the successful synthesis and purity of this compound relies on a combination of standard spectroscopic techniques. The following data represent the expected spectral characteristics for validating the compound's identity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum provides a clear map of the hydrogen atoms on the quinoline core. The substitution pattern results in a distinct set of signals in the aromatic region (typically δ 7.5-9.0 ppm). The absence of a proton at the C5 and C6 positions and the specific coupling patterns of the remaining protons (H2, H3, H4, H7, H8) are definitive confirmation of the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum is crucial for confirming the core structure and the position of the substituents. The carbon atom attached to the bromine (C6) will exhibit a characteristic chemical shift, while the carbon bearing the nitro group (C5) will be significantly deshielded. The presence of nine distinct signals in the aromatic region validates the quinoline backbone.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. Strong characteristic absorption bands are expected for the nitro group (N-O asymmetric and symmetric stretching) around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the most accurate confirmation of the molecular formula by determining the compound's exact mass. The isotopic pattern characteristic of a monobrominated compound (two peaks of nearly equal intensity, M and M+2) will be a definitive feature.

Synthesis: A Reliable Protocol for a Key Intermediate

The most common and reliable method for preparing this compound is through the regioselective electrophilic nitration of 6-bromoquinoline.[1][7] The bromine atom at the C6 position directs the incoming nitro group primarily to the adjacent C5 position.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Validation Start 6-Bromoquinoline (Starting Material) Nitration Electrophilic Nitration (HNO₃ / H₂SO₄, -5 °C) Start->Nitration Step 1 Quench Reaction Quench (Ice Water) Nitration->Quench Step 2 Workup Extraction & Drying (CH₂Cl₂ / Na₂SO₄) Quench->Workup Step 3 Product Crude this compound Workup->Product Purify Purification (Recrystallization or Chromatography) Product->Purify Step 4 Final Pure this compound Purify->Final NMR ¹H & ¹³C NMR Final->NMR MS HRMS Final->MS IR FTIR Final->IR

Caption: Workflow for the synthesis and validation of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is synthesized from established literature procedures to ensure high yield and reproducibility.[1][7]

Materials:

  • 6-Bromoquinoline (C₉H₆BrN, MW: 208.06 g/mol )

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (10%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water & Ice

  • Round-bottom flask, magnetic stirrer, dropping funnel, salt-ice bath

Procedure:

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoquinoline (e.g., 1.0 g, 4.81 mmol) in 20 mL of concentrated sulfuric acid.

    • Causality: Sulfuric acid serves as both the solvent and the catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Cooling: Cool the solution to -5 °C using a salt-ice bath. Maintain vigorous stirring.

    • Causality: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent over-nitration (formation of dinitro products) and other side reactions, ensuring regioselectivity.[1]

  • Preparation of Nitrating Mixture: In a separate flask, carefully add 7.5 mL of concentrated sulfuric acid to 7.5 mL of concentrated nitric acid. Cool this mixture to -5 °C in a salt-ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the stirred 6-bromoquinoline solution over a period of approximately one hour. Use a dropping funnel or Pasteur pipette for controlled addition.

    • Causality: Slow, dropwise addition is critical to manage the reaction's exothermicity and maintain the internal temperature below 0 °C.[7]

  • Reaction: After the addition is complete, allow the reaction to stir at -5 °C to 0 °C for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, very slowly and cautiously pour the reaction mixture onto a large beaker containing crushed ice (approx. 200 g).

    • Causality: Quenching on ice serves to stop the reaction by diluting the acid and precipitating the organic product, which is poorly soluble in the aqueous acidic medium. This step must be done slowly to control the heat generated from the acid dilution.

  • Neutralization & Extraction: Allow the ice to melt completely. Carefully neutralize the acidic solution by slowly adding a 10% sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid. Extract the product with dichloromethane (e.g., 3 x 50 mL).[7]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a powerful linchpin for the synthesis of diverse chemical libraries.

Core Reactivity Pathways

Reactivity cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_reduction Nitro Group Reduction Core This compound SNAr_Product 6-Substituted-5-nitroquinolines (e.g., Amines, Alkoxides) Core->SNAr_Product Reduction_Product 6-Bromo-5-aminoquinoline Core->Reduction_Product Nu Nucleophile (Nu⁻) (e.g., R₂NH, RO⁻) Nu->Core Displaces Br⁻ at C6 Reducing_Agent Reducing Agent (e.g., Fe/NH₄Cl, SnCl₂) Reducing_Agent->Core Reduces NO₂ at C5

Caption: Key synthetic transformations of this compound.

  • Nucleophilic Aromatic Substitution (SNAr) at C6: The strong electron-withdrawing effect of the nitro group at C5 significantly polarizes the C-Br bond at C6, making this position highly susceptible to attack by nucleophiles.[1][2] This allows for the efficient displacement of the bromide ion, providing a straightforward method to introduce a wide variety of functional groups.

    • Proven Application: Treatment with amines, such as morpholine or piperazine, yields the corresponding 6-amino-substituted-5-nitroquinolines, which are common scaffolds in drug discovery.[7]

  • Reduction of the Nitro Group at C5: The nitro group can be readily reduced to a primary amine (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂) in HCl or iron powder (Fe) in the presence of an acid or ammonium chloride.[2][3]

    • Synthetic Value: The resulting 6-bromo-5-aminoquinoline is an extremely useful intermediate. The amino group can undergo diazotization (e.g., Sandmeyer reaction), acylation, and alkylation, dramatically expanding the synthetic possibilities.[3][8]

Application in a Drug Discovery Workflow

This compound is not an end product but a strategic starting point for building libraries of novel compounds for biological screening. Its utility is best visualized within a typical drug discovery campaign.

Drug_Discovery_Workflow node_start Starting Block This compound node_lib Library Synthesis Parallel synthesis via SₙAr and/or Nitro Reduction Generation of diverse 6-substituted and/or 5-aminoquinoline analogues node_start:f1->node_lib:f0 node_screen Biological Screening High-throughput screening (HTS) against therapeutic targets (e.g., kinases, receptors) Identification of initial 'hits' node_lib:f2->node_screen:f0 node_sar SAR Studies Synthesize focused libraries around initial hits Establish Structure-Activity Relationships (SAR) node_screen:f2->node_sar:f0 node_lead Lead Optimization Modify lead compounds to improve potency, selectivity, and ADME properties node_sar:f2->node_lead:f0 node_preclinical Preclinical Candidate node_lead:f1->node_preclinical:f0

Caption: Conceptual workflow for utilizing this compound in drug discovery.

The quinoline core and its derivatives have shown significant promise as anticancer agents.[9][10] By leveraging the reactivity of this compound, medicinal chemists can rapidly assemble a library of novel quinoline analogues. These compounds can then be screened for antiproliferative activity against various cancer cell lines.[3] Hits from this initial screen can serve as the foundation for more extensive structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective lead compounds.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling this compound and its precursors. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not detailed in the search results, guidelines can be established based on related halo-nitro-aromatic compounds.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[12]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][13] Avoid contact with skin and eyes.[13] Do not eat, drink, or smoke in the laboratory.[12]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[11]

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[11]

Conclusion

This compound is a synthetically powerful and strategically important intermediate for researchers in medicinal chemistry and drug development. Its well-defined reactivity, stemming from the ortho-positioning of the bromo and nitro groups, provides a reliable and versatile platform for creating diverse molecular architectures. The straightforward synthesis and the potential for subsequent functionalization at two distinct positions make it an invaluable tool for building compound libraries aimed at discovering next-generation therapeutics.

References
  • Synthesis of this compound: A Detailed Protocol for Researchers. Benchchem.
  • This compound | C9H5BrN2O2 | CID 280563.
  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • 6-NITROQUINOLINE | 613-50-3. ChemicalBook.
  • SAFETY D
  • This compound | 98203-04-4. Benchchem.
  • SAFETY D
  • 6-Amino-5-bromoquinoxaline. Apollo Scientific.
  • Safety D
  • 850197-72-7, 6-BROMO-5-NITRO-ISOQUINOLINE Formula. ECHEMI.
  • The Enhanced Biological Profile of 6-Nitroquinoline Analogues: A Compar
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
  • Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • 6-Nitroquinoline | C9H6N2O2 | CID 11945.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

Sources

6-Bromo-5-nitroquinoline melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 6-Bromo-5-nitroquinoline

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in medicinal chemistry and drug development. The document delves into the compound's core physicochemical properties, with a specific focus on its melting point as a critical indicator of purity. We present a detailed, field-proven protocol for its synthesis via regioselective nitration of 6-bromoquinoline, followed by robust methodologies for purification and characterization. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure experimental success and reproducibility. The narrative emphasizes the compound's synthetic utility, particularly in nucleophilic aromatic substitution reactions, and provides essential safety and handling information.

Introduction to this compound: A Strategic Building Block

The Quinoline Scaffold: A Privileged Structure in Pharmacology

The quinoline ring system is a foundational scaffold in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2][3] From the historic antimalarial quinine to modern anticancer agents like camptothecin, the quinoline nucleus is a focal point for pharmacologists and medicinal chemists.[2] The strategic functionalization of this ring system is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's therapeutic properties.[2][3]

Significance of this compound in Synthesis

This compound (CAS No. 98203-04-4) serves as a highly valuable precursor for synthesizing more complex molecules.[1] Its strategic importance stems from the electronic interplay between the bromine atom at the C-6 position and the strongly electron-withdrawing nitro group at the adjacent C-5 position.[1][2] This arrangement significantly activates the C-Br bond towards nucleophilic aromatic substitution (SNAr) reactions, making the bromine an excellent leaving group.[1][2] This reactivity allows for the facile introduction of various nucleophiles, such as amines (e.g., morpholine, piperazine), which are common moieties in bioactive molecules, thereby providing a direct route to novel pharmacologically active compounds and agrochemicals.[4][5]

Physicochemical and Thermal Properties

The accurate characterization of a chemical intermediate is fundamental to its use in complex synthetic pathways. The melting point, in particular, serves as a rapid and reliable first-pass indicator of sample purity.

Summary of Physicochemical Data

The key identifying and physical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[6][7]
CAS Number 98203-04-4[6][7]
Molecular Formula C₉H₅BrN₂O₂[6][7]
Molecular Weight 253.05 g/mol [6][7]
Appearance Solid[6]
Melting Point 130 °C[6]
In-depth Analysis of the Melting Point

The melting point is a critical thermal property that provides insight into the identity and purity of a crystalline solid. For this compound, the reported melting point is 130 °C.[6] It is common for suppliers and literature to report a narrow range (e.g., 138-140 °C or 140-142 °C), which can be attributed to minor variations in residual solvents, crystalline polymorphism, or the specific analytical method used for determination.

The significance of the melting point lies in its sensitivity to impurities. Impurities disrupt the crystal lattice of a solid, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, a sharp melting point at or near the literature value is a strong indicator of high purity. For a synthetic chemist, observing a broad melting range after a reaction signals the need for further purification steps, such as recrystallization or column chromatography, to isolate the target compound in a state suitable for subsequent reactions or final analysis.

Synthesis and Purification Protocol

The reliable synthesis of this compound is achieved through the regioselective electrophilic nitration of 6-bromoquinoline. The protocol detailed below is a robust, self-validating method adapted from established literature procedures.[1][3][4]

Reaction Scheme: Electrophilic Nitration

The synthesis proceeds by treating 6-bromoquinoline with a nitrating mixture of concentrated sulfuric and nitric acids. The strongly acidic conditions protonate the quinoline nitrogen, and the sulfuric acid catalyzes the formation of the nitronium ion (NO₂⁺), the active electrophile.

Caption: Overall reaction for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials & Equipment:

  • Reagents: 6-Bromoquinoline, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Dichloromethane (CH₂Cl₂), 10% Sodium Carbonate Solution, Anhydrous Sodium Sulfate (Na₂SO₄), Crushed Ice.[1][4]

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bar, salt-ice bath, Pasteur pipette, separatory funnel, rotary evaporator.[1]

Step-by-Step Procedure:

  • Preparation of 6-Bromoquinoline Solution: In a round-bottom flask, dissolve 6-bromoquinoline (e.g., 0.190 g, 0.932 mmol) in 4 mL of concentrated sulfuric acid.[1]

    • Causality: Sulfuric acid serves as both the solvent and the catalyst for generating the electrophile.

  • Cooling: Cool the solution to -5 °C using a salt-ice bath while stirring.[1][4]

    • Causality: The nitration reaction is highly exothermic. Low temperatures are critical to control the reaction rate and prevent over-nitration or side product formation.

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid. Cool this mixture to -5 °C in a salt-ice bath.[1]

    • Causality: Pre-cooling the nitrating mixture is essential for maintaining temperature control during its addition.

  • Nitration Reaction: While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise using a Pasteur pipette over approximately one hour.[1][4] Crucially, the internal temperature of the reaction must be maintained at or below 0 °C throughout the addition. [1][4]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

  • Work-up and Extraction:

    • Carefully pour the reaction mixture onto a large amount of crushed ice.[1] This quenches the reaction by diluting the acid and hydrolyzing any remaining nitrating agent.

    • Once the ice has fully melted, extract the aqueous mixture with dichloromethane (e.g., 5 x 5 mL).[1][4]

    • Combine the organic layers and wash with a 10% sodium carbonate solution to neutralize any residual acid.[1][4]

    • Dry the organic layer over anhydrous sodium sulfate.[1][4]

  • Product Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.[1][8]

Purification

The crude product should be purified to obtain a sharp melting point and ensure its suitability for subsequent reactions. Recrystallization from a suitable solvent system (e.g., ethanol-water) or column chromatography on silica gel using a hexane/ethyl acetate eluent system are effective methods.[8]

Analytical Characterization & Quality Control

A multi-pronged analytical approach is necessary to confirm the structural identity and purity of the synthesized this compound, thereby validating the observed melting point.

Caption: A self-validating workflow for quality control of synthesized this compound.

Melting Point Determination Protocol
  • Sample Preparation: Place a small amount of the dry, purified crystalline product into a capillary tube, sealed at one end.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Measurement: Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). A pure sample will have a sharp melting range of 1-2 °C.

Spectroscopic and Chromatographic Validation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The substitution pattern on the quinoline ring will result in characteristic chemical shifts and coupling constants for the aromatic protons, confirming the regioselectivity of the nitration.[9]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio) for the molecular ion peak, providing definitive evidence of successful bromination.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive method for assessing the purity of the final product.[10] It can detect trace impurities that may not be visible by NMR and can provide a quantitative purity value (e.g., >98%).

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling. The safety information provided by suppliers should always be consulted.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]

  • Precautionary Phrases:

    • Prevention: P260 (Do not breathe dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection).[6]

    • Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid generation of dust. Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a strategically important synthetic intermediate whose utility is directly dependent on its purity. The melting point of 130 °C serves as a crucial, accessible benchmark for quality assessment.[6] This guide has provided a comprehensive framework for understanding this key property, supported by a detailed, rationale-driven protocol for the compound's synthesis, purification, and analytical validation. By integrating procedural knowledge with causal scientific principles, researchers can confidently prepare and utilize high-purity this compound for the advancement of drug discovery and development programs.

References

  • Çakmak, O. et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374. [Link]
  • PubChem. This compound. [Link]
  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
  • Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. [Link]

Sources

A Technical Guide to the Solubility Profile of 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-bromo-5-nitroquinoline, a key intermediate in synthetic chemistry and drug discovery. Given the limited availability of public quantitative solubility data for this compound, this document emphasizes a robust, first-principles approach. We will explore the predicted solubility behavior of this compound based on its molecular structure and provide a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require accurate solubility data for applications ranging from reaction optimization and formulation development to high-throughput screening and ADMET studies.

Introduction to this compound and Its Solubility Imperative

This compound is a substituted quinoline derivative with the chemical formula C₉H₅BrN₂O₂ and a molecular weight of 253.05 g/mol .[1] Its structure, featuring a quinoline core functionalized with both a bromine atom and a nitro group, makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

In the pharmaceutical and chemical sciences, solubility is not merely a physical property; it is a critical determinant of a compound's utility and developability. Poor aqueous solubility can severely hamper bioavailability, leading to suboptimal efficacy in vivo.[2] Furthermore, in laboratory settings, understanding a compound's solubility in various organic solvents is essential for:

  • Reaction Chemistry: Ensuring reactants are in the solution phase for optimal reaction kinetics.

  • Purification: Selecting appropriate solvents for crystallization or chromatography.

  • Biological Assays: Preparing accurate stock solutions and avoiding compound precipitation in assay media, which can lead to erroneous results.[3]

This guide provides the necessary theoretical grounding and practical methodology to empower researchers to generate reliable solubility data for this compound.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent, a principle often summarized as "like dissolves like."

PropertyValueSource
Molecular Formula C₉H₅BrN₂O₂[1]
Molecular Weight 253.05 g/mol [1]
CAS Number 98203-04-4[1]

An analysis of the this compound structure allows for informed predictions of its solubility:

  • Quinoline Core: A bicyclic aromatic system that contributes to the molecule's hydrophobicity.

  • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

  • Bromo Group (-Br): An electronegative atom that adds to the molecule's polarity.

Based on these features, we can predict the following solubility behavior:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): The compound's significant polarity, driven by the nitro group, suggests high solubility in these solvents. This is a common characteristic for many heterocyclic compounds used in drug discovery.[4]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The oxygen atoms of the nitro group can accept hydrogen bonds from these solvents, likely resulting in moderate to good solubility .[5]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The dominance of the polar functional groups will likely limit intermolecular interactions with nonpolar solvents, leading to low solubility .

  • Aqueous Solutions (e.g., Water, PBS): The large, hydrophobic quinoline ring system is expected to dominate, resulting in very low aqueous solubility .[6]

Experimental Methodology: The Shake-Flask Method for Equilibrium Solubility

To move from prediction to empirical data, a robust and validated protocol is necessary. The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.[2][7] The core principle is to create a saturated solution by agitating an excess amount of the solid compound in a specific solvent at a constant temperature until thermodynamic equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental process.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A 1. Add excess 6-bromo- 5-nitroquinoline to vial B 2. Add precise volume of chosen solvent A->B C 3. Seal and agitate at constant temp (e.g., 24-48h) B->C D 4. Visually confirm presence of excess solid C->D E 5. Separate solid from solution (Centrifuge/Filter) D->E F 6. Collect clear supernatant E->F G 7. Quantify concentration (e.g., HPLC, UV-Vis) F->G H 8. Calculate Solubility (mg/mL or mol/L)

Sources

A Spectroscopic Guide to 6-Bromo-5-nitroquinoline: Analysis and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-bromo-5-nitroquinoline, a key building block in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra in peer-reviewed literature and spectral databases, this document focuses on a detailed predictive analysis based on the known spectroscopic data of structurally related compounds, namely 6-bromoquinoline and 6-nitroquinoline. This guide is intended for researchers, scientists, and drug development professionals, offering both a thorough interpretation of expected spectral features and detailed protocols for their experimental acquisition.

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmacologically active compounds. The strategic functionalization of the quinoline ring is a cornerstone of medicinal chemistry, enabling the modulation of therapeutic properties. This compound (C₉H₅BrN₂O₂), with a molecular weight of 253.05 g/mol , is a particularly valuable intermediate.[1] The presence of a bromine atom at the 6-position and a nitro group at the 5-position activates the molecule for various chemical transformations, making it a versatile precursor for the synthesis of more complex molecular architectures. A reliable method for its synthesis involves the regioselective nitration of 6-bromoquinoline.[2] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from a comparative analysis of experimental data for 6-bromoquinoline and 6-nitroquinoline, taking into account the electronic effects of the bromo and nitro substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, with deuterated chloroform (CDCl₃) as the reference solvent.

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The electron-withdrawing nature of the nitro group at the 5-position and the bromine at the 6-position will significantly influence the chemical shifts of the protons, particularly those on the benzene ring portion of the quinoline.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-2~8.9 - 9.1ddJ(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.7The proton at C-2 is typically the most downfield signal in quinolines due to the deshielding effect of the adjacent nitrogen atom.
H-3~7.5 - 7.7ddJ(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5This proton is coupled to both H-2 and H-4.
H-4~8.3 - 8.5ddJ(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.7The peri-relationship with the nitrogen lone pair often results in a downfield shift.
H-7~8.0 - 8.2dJ(H7,H8) ≈ 8.8The proton at C-7 is expected to be downfield due to the deshielding effect of the adjacent bromine and the nitro group.
H-8~8.6 - 8.8dJ(H8,H7) ≈ 8.8The proton at C-8 is significantly deshielded by the adjacent electron-withdrawing nitro group.

Note: These are predicted values. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit nine distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts are influenced by the electronegativity of the nitrogen, bromine, and the nitro group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~151 - 153The carbon adjacent to the nitrogen is typically downfield.
C-3~122 - 124Aromatic CH carbon.
C-4~135 - 137Aromatic CH carbon.
C-4a~128 - 130Quaternary carbon at the ring junction.
C-5~140 - 142Carbon bearing the nitro group, expected to be significantly downfield.
C-6~118 - 120Carbon attached to bromine, its chemical shift is influenced by the heavy atom effect.
C-7~129 - 131Aromatic CH carbon.
C-8~125 - 127Aromatic CH carbon.
C-8a~148 - 150Quaternary carbon at the ring junction, adjacent to nitrogen.

Note: These are predicted values. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the mass spectrum is expected to show a characteristic molecular ion peak.

Table 3: Predicted Mass Spectrometry Data for this compound

FeaturePredicted m/zInterpretation
Molecular Ion [M]⁺252/254The presence of two peaks of nearly equal intensity is a hallmark of a monobrominated compound, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
[M-NO₂]⁺206/208A significant fragment resulting from the loss of the nitro group.
[M-Br]⁺173Fragment corresponding to the loss of the bromine atom.
[M-NO₂-HCN]⁺179/181Further fragmentation of the quinoline ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchAromatic
~1600 - 1450C=C and C=N stretchAromatic ring
~1530 and ~1350Asymmetric and Symmetric N-O stretchNitro group (NO₂)
~850 - 750C-H out-of-plane bendAromatic
Below 1000C-Br stretchBromo group
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of the extended π-system of the quinoline ring, with shifts influenced by the bromo and nitro substituents.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound

SolventPredicted λmax (nm)Electronic Transition
Ethanol or Methanol~250 - 260 and ~320 - 340π → π* transitions of the quinoline ring system.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.

¹H NMR Acquisition:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard one-pulse sequence.

  • Temperature: 298 K (25 °C).

  • Spectral Width: ~12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Temperature: 298 K (25 °C).

  • Spectral Width: ~200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more.

  • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Sample Preparation and Introduction:

  • For Electron Ionization (EI-MS), a small amount of the solid sample can be introduced via a direct insertion probe.

  • For Electrospray Ionization (ESI-MS), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition:

  • Ionization Mode: EI or ESI.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mass Range: Scan a range appropriate for the molecular weight (e.g., m/z 50-500).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample holder or clean ATR crystal.

  • Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

Data Acquisition:

  • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

  • Record the spectrum over a range of approximately 200-600 nm.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 6-Bromoquinoline synthesis Nitration start->synthesis product This compound synthesis->product nmr NMR (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms ir FTIR product->ir uv UV-Vis product->uv structure Structural Confirmation nmr->structure ms->structure ir->structure uv->structure

Caption: General workflow for the synthesis and spectroscopic validation.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic properties of this compound, a crucial intermediate in chemical synthesis. While direct experimental data remains scarce, the comparative analysis with structurally related compounds offers a solid foundation for researchers to identify and characterize this molecule. The provided experimental protocols serve as a practical guide for obtaining the necessary spectroscopic data in a laboratory setting. This comprehensive approach, combining predictive analysis with practical methodology, is designed to support the ongoing research and development efforts in the fields of medicinal chemistry and materials science.

References

  • PubChem. (n.d.). 6-Nitroquinoline.
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). Quinoline, 6-bromo-. In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 6-Nitroquinoline.
  • Çakmak, O., Ökten, S., Alımlı, D., Saddiqa, A., & Ersanlı, C. C. (2018). Activation of 6-Bromoquinoline by Nitration and N-oxidation: Synthesis of Substituted Quinolines. Arkivoc, 2018(3), 362-374.
  • Cumhuriyet University. (2018). Structural Characterization of this compound-1-oxide: A Quantum Chemical Study and XRD Investigations. Cumhuriyet Science Journal, 39(4), 853-864.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 6-bromo-5-nitroquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation for this specific molecule, outlines detailed experimental protocols for data acquisition, and presents a thorough analysis of the expected spectral data. The insights provided herein are grounded in established NMR theory and data from related substituted quinoline systems.

Introduction: The Significance of this compound and NMR Characterization

Quinoline and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The specific substitution pattern on the quinoline ring system is a critical determinant of a molecule's pharmacological profile. Consequently, unambiguous structural elucidation is a cornerstone of research and development in this area. This compound, a polysubstituted quinoline, presents a unique substitution pattern where the electronic effects of both a halogen (bromo) and a strong electron-withdrawing group (nitro) influence the chemical environment of the aromatic protons.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the structural characterization of such molecules.[1] It provides crucial information regarding the number of distinct protons, their electronic environments (chemical shift), their relative abundance (integration), and their spatial relationships with neighboring protons (spin-spin coupling). This guide will systematically deconstruct the ¹H NMR spectrum of this compound, providing a framework for its interpretation.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to display five distinct signals in the aromatic region, corresponding to the five protons on the quinoline core. The presence of the electron-withdrawing nitro group at the 5-position and the bromo group at the 6-position significantly influences the chemical shifts of the protons, particularly those on the benzo-fused ring. Electron-withdrawing groups like the nitro group generally deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[3]

Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the quinoline ring system and comparison with structurally related compounds.[4][5]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2 ~8.9 - 9.1Doublet of doublets (dd)J = 4.0 - 4.5 Hz, J = 1.5 - 2.0 Hz
H-3 ~7.6 - 7.8Doublet of doublets (dd)J = 8.0 - 8.5 Hz, J = 4.0 - 4.5 Hz
H-4 ~8.7 - 8.9Doublet of doublets (dd)J = 8.0 - 8.5 Hz, J = 1.5 - 2.0 Hz
H-7 ~8.2 - 8.4Doublet (d)J = 8.5 - 9.0 Hz
H-8 ~8.5 - 8.7Doublet (d)J = 8.5 - 9.0 Hz

Rationale for Assignments:

  • H-2, H-3, and H-4 (Pyridine Ring Protons): These protons form a distinct spin system. H-2 is expected to be the most downfield of this trio due to its proximity to the electronegative nitrogen atom. It will appear as a doublet of doublets due to coupling with H-3 (ortho coupling) and H-4 (meta coupling). H-4 will also be a doublet of doublets, coupling with H-3 (ortho) and H-2 (meta). H-3 will be a doublet of doublets from coupling with both H-2 and H-4.

  • H-7 and H-8 (Benzene Ring Protons): These two protons form a simple AX spin system. The strong electron-withdrawing effect of the nitro group at the adjacent C-5 position, and the deshielding effect of the bromine at C-6, will cause both H-7 and H-8 to resonate at significantly downfield shifts. They will appear as doublets due to their mutual ortho coupling. The relative positions of H-7 and H-8 can be confirmed by 2D NMR techniques like NOESY.

Experimental Protocols for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for quinoline derivatives.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent.

  • Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

  • 1D ¹H Spectrum Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution, characterized by narrow and symmetrical peak shapes.

    • Acquire a standard 1D ¹H spectrum using a standard one-pulse sequence.

  • 2D NMR Experiments (for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): This experiment is crucial for identifying scalar-coupled protons. Cross-peaks in the COSY spectrum will confirm the connectivity between H-2, H-3, and H-4, as well as the coupling between H-7 and H-8.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, aiding in the assignment of the corresponding ¹³C spectrum.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is invaluable for confirming the positions of the bromo and nitro substituents by observing long-range correlations from the protons to the quaternary carbons C-5, C-6, C-4a, and C-8a.[3]

Visualization of Molecular Structure and Analytical Workflow

To facilitate a clear understanding of the molecular structure and the logic behind the spectral analysis, the following diagrams are provided.

Caption: Structure of this compound with proton numbering.

Figure 2. ¹H NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B 1D ¹H NMR Acquisition (400 MHz Spectrometer) A->B Dissolved Sample C Initial Spectrum Analysis (Chemical Shift, Integration, Multiplicity) B->C Raw FID Data D 2D COSY Experiment (Identify Coupled Protons) C->D Ambiguous Assignments E 2D HSQC/HMBC Experiments (Assign C-H Correlations) D->E Confirmed Spin Systems F Final Structure Confirmation E->F Full Correlation Data

Caption: Workflow for the complete ¹H NMR analysis of this compound.

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating. The combination of 1D and 2D NMR experiments provides a robust and cross-verifiable dataset. For instance, the proton-proton connectivities identified in the COSY spectrum must be consistent with the through-bond correlations observed in the HMBC spectrum. Any discrepancies would indicate either an incorrect assignment or a potential issue with the sample or data acquisition, prompting further investigation. This multi-faceted approach ensures the high-fidelity structural elucidation of this compound.

Conclusion

The ¹H NMR spectrum of this compound offers a wealth of structural information that can be effectively deciphered through a systematic approach. By understanding the influence of the bromo and nitro substituents on the chemical shifts and coupling patterns of the quinoline protons, and by employing a combination of 1D and 2D NMR experiments, researchers can achieve an unambiguous structural assignment. The experimental protocols and analytical framework presented in this guide provide a reliable foundation for the characterization of this and other similarly substituted quinoline derivatives, which is essential for advancing research and development in medicinal chemistry and related fields.

References

  • Application Note: 1H NMR Characterization of Substituted Quinolines - Benchchem. (2025). BenchChem.
  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines - Benchchem. (2025). BenchChem.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). TSI Journals.
  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones - ResearchGate. (2018). ResearchGate.
  • An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline - Benchchem. (2025). BenchChem.

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-bromo-5-nitroquinoline, a crucial intermediate in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of the structural characterization of this molecule. We will delve into the theoretical underpinnings of the ¹³C NMR spectrum, provide detailed experimental protocols, and offer a thorough interpretation of the spectral data, grounded in established scientific principles and comparative data analysis.

Introduction: The Significance of this compound

This compound is a key heterocyclic building block. Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a halogen, makes it a versatile precursor for the synthesis of a wide range of functionalized quinoline derivatives.[1] Quinolines are a prominent class of compounds in medicinal chemistry, forming the core scaffold of numerous drugs with diverse therapeutic activities. Consequently, the unambiguous structural elucidation of intermediates like this compound is paramount to ensure the integrity and success of multi-step synthetic campaigns. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of the molecule.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is dictated by the electronic environment of each carbon atom within the quinoline ring system. The chemical shifts are influenced by the inherent aromaticity of the quinoline core, and significantly perturbed by the synergistic effects of the bromo and nitro substituents.

The Quinoline Scaffold

The quinoline ring system consists of a benzene ring fused to a pyridine ring. The carbon atoms in the pyridine ring are generally deshielded compared to those in the benzene ring due to the electron-withdrawing nature of the nitrogen atom. Aromatic carbons typically resonate in the range of 120-150 ppm.[2]

Substituent Effects

The positions of the nine unique carbon atoms in this compound are expected to exhibit distinct chemical shifts due to the influence of the substituents:

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly deshields the carbon atom to which it is attached (the ipso-carbon, C-5) and other carbons in conjugation, particularly at the ortho and para positions. This deshielding effect results in a downfield shift to higher ppm values.

  • The Bromo Group (-Br): The effect of a bromine atom on ¹³C chemical shifts is twofold. It exerts an inductive electron-withdrawing effect, which is distance-dependent and strongest on the ipso-carbon (C-6). However, bromine also exhibits a "heavy atom effect," which can lead to a counterintuitive upfield shift (to lower ppm values) of the directly attached carbon. This is due to the large electron cloud of the bromine atom influencing the magnetic shielding of the carbon nucleus.

The interplay of these electronic effects results in a unique and predictable ¹³C NMR spectrum for this compound.

Experimental Protocols: Acquiring High-Fidelity ¹³C NMR Data

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters. The following protocol is a field-proven methodology for the analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 50-100 mg of this compound. A higher concentration is necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for quinoline derivatives.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Recommended): If any particulate matter is present, filter the solution through a small plug of glass wool inserted into the Pasteur pipette to prevent magnetic field distortions.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for enhanced signal dispersion and sensitivity.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Temperature: 298 K (25 °C).

    • Spectral Width (SW): Approximately 200-220 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans (NS): A significant number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Referencing: The spectrum should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]

The logical workflow for the experimental setup is illustrated in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (50-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (≥400 MHz) transfer->setup acquire Acquire FID (Proton Decoupled) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Experimental workflow for ¹³C NMR analysis.

Spectral Analysis and Data Interpretation

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for the nine carbon atoms of this compound. These predictions are based on the known ¹³C NMR data for 6-bromoquinoline and the expected substituent effects of the nitro group.[3] Theoretical calculations on the closely related this compound-1-oxide also support these assignments.[4][5]

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]Rationale for Prediction
C-2~152Electron-deficient carbon adjacent to nitrogen.
C-3~123Influenced by the nitrogen atom.
C-4~135Less affected by the substituents on the other ring.
C-4a~148Bridgehead carbon, deshielded.
C-5~145-150ipso-carbon to the strongly electron-withdrawing nitro group, significantly deshielded.
C-6~118-122ipso-carbon to the bromine atom, subject to the heavy atom effect causing an upfield shift.
C-7~130-134meta to the nitro group and ortho to the bromine.
C-8~128-132para to the nitro group, deshielded.
C-8a~127-130Bridgehead carbon.

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The influence of the substituents on the electron density of the quinoline ring is visualized below:

Caption: Influence of substituents on carbon chemical shifts.

Practical Considerations and Advanced Techniques

For an unambiguous assignment of all carbon signals, especially for novel derivatives of this compound, advanced NMR techniques are highly recommended:

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can be used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the protonated carbons.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing a definitive assignment for all protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons over two or three bonds. It is particularly useful for assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its structural verification. While a directly published experimental spectrum with full assignments is elusive, a combination of established NMR principles, data from related compounds, and theoretical predictions allows for a confident interpretation of its ¹³C NMR spectrum. The protocols and data presented in this guide provide a robust framework for researchers working with this important synthetic intermediate, ensuring the quality and accuracy of their scientific endeavors.

References

  • Çakmak, O., Ökten, S., Alımlı, D., Saddiqa, A., & Ersanlı, C. C. (2018). Activation of 6-Bromoquinoline by Nitration and N-oxidation: Synthesis of Substituted Quinolines. Arkivoc, 2018(3), 362-374. [Link]
  • LibreTexts Chemistry. (2021). 5.7: 13C-NMR Spectroscopy. [Link]
  • Ersanlı, C. C., & Çakmak, O. (2018). Structural Characterization of this compound-1-oxide: A Quantum Chemical Study and XRD Investigations. Cumhuriyet Science Journal, 39(4), 833-845. [Link]

Sources

Mass spectrometry of 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 6-Bromo-5-nitroquinoline

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for this compound

This compound is a crucial heterocyclic aromatic compound, serving as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. Its unique structure, featuring a quinoline core substituted with both a bromo and a nitro group, imparts specific reactivity that is leveraged in the development of novel therapeutics. The precise characterization of this molecule is paramount to ensure the purity, stability, and safety of downstream products. Among the arsenal of analytical techniques, mass spectrometry (MS) stands out for its unparalleled sensitivity and ability to provide detailed structural information. This guide offers an in-depth exploration of the mass spectrometric behavior of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to develop and validate robust analytical methods.

Pillar I: Foundational Principles of Mass Spectrometry for Halogenated Nitroaromatics

The mass spectrometric analysis of a molecule like this compound is governed by the interplay of its core quinoline structure and the electronic effects of its bromo and nitro substituents. Understanding the ionization and subsequent fragmentation processes is key to interpreting the resulting mass spectrum.

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is the first critical decision in the analytical workflow. For this compound, two primary techniques are of significant relevance:

  • Electron Ionization (EI): A hard ionization technique that involves bombarding the analyte with high-energy electrons.[1] This process imparts significant internal energy to the molecule, leading to extensive fragmentation.[2][3] While the molecular ion may be of low abundance, the rich fragmentation pattern provides a detailed structural fingerprint, invaluable for unambiguous identification.[4] Aromatic systems like quinoline are known to produce relatively stable molecular ions even under EI conditions due to the stabilizing effect of the aromatic ring.[5]

  • Electrospray Ionization (ESI): A soft ionization technique, particularly useful when analyzing samples from a liquid chromatograph (LC-MS). ESI typically generates protonated molecules ([M+H]^+) or other adducts with minimal fragmentation.[6] This is advantageous for confirming the molecular weight of the analyte. For nitroaromatic compounds, negative ion mode ESI can also be effective, leading to the formation of ([M-H]^-) or other anions.[6][7]

The choice between EI and ESI is dictated by the analytical goal. For structural elucidation and library matching, the detailed fragmentation from EI is often preferred. For quantitative analysis, particularly in complex matrices, the sensitivity and compatibility with liquid chromatography make ESI the superior choice.

Pillar II: Decoding the Fragmentation Pathway

The fragmentation of the this compound molecular ion provides a roadmap to its structure. The presence of the bromine and nitro groups introduces specific fragmentation channels that are characteristic of this class of compounds.

The Molecular Ion

The molecular formula of this compound is C₉H₅BrN₂O₂.[8] Its monoisotopic mass is approximately 251.95 Da.[8] A key feature in the mass spectrum will be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, with the two peaks separated by 2 Da and having nearly equal intensity.

Characteristic Fragmentations

Upon ionization, the this compound molecular ion will undergo a series of fragmentation reactions. The most probable pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

  • Loss of NO₂: The cleavage of the C-N bond to release a nitro radical (•NO₂, 46 Da) is a very common fragmentation pathway for nitroaromatic compounds. This would result in a significant fragment ion at m/z 206/208.

  • Loss of NO: Subsequent to or in competition with NO₂ loss, the loss of a nitric oxide radical (•NO, 30 Da) can occur. This is often observed in the mass spectra of nitroaromatics.[9]

  • Loss of Bromine: The C-Br bond can also cleave, leading to the loss of a bromine radical (•Br, 79 or 81 Da). This would produce a fragment ion at m/z 173.

  • Loss of CO: Following the initial fragmentation events, the quinoline ring itself can begin to fragment, often through the loss of carbon monoxide (CO, 28 Da).

The following diagram illustrates the proposed primary fragmentation pathways for this compound under electron ionization.

fragmentation_pathway M [C₉H₅BrN₂O₂]⁺˙ m/z 252/254 F1 [C₉H₅BrN]⁺˙ m/z 206/208 M->F1 - NO₂ (46 Da) F2 [C₉H₅N₂O₂]⁺ m/z 173 M->F2 - Br (79/81 Da) F3 [C₈H₅BrN]⁺˙ m/z 178/180 F1->F3 - CO (28 Da) F4 [C₈H₅N]⁺˙ m/z 127 F2->F4 - NO₂ (46 Da) - CO (28 Da)

Proposed fragmentation pathway for this compound.

Pillar III: A Self-Validating Experimental Protocol

To ensure the generation of high-quality, reproducible data, a well-defined and self-validating experimental protocol is essential. The following outlines a comprehensive workflow for the analysis of this compound by GC-MS with electron ionization.

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless mode at 280 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 300 °C.

      • Final hold: 5 minutes at 300 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-350.

    • Solvent Delay: 3 minutes.

Data Interpretation and Validation
  • Molecular Ion Confirmation: The presence of a pair of peaks at m/z 252 and 254 with approximately equal intensity will confirm the molecular ion and the presence of one bromine atom.

  • Fragmentation Pattern Analysis: The observed fragment ions should be compared to the proposed fragmentation pathway. The presence of key fragments (e.g., m/z 206/208, 173) provides strong evidence for the structure.

  • Library Matching: The acquired spectrum should be searched against a comprehensive mass spectral library such as the NIST/EPA/NIH Mass Spectral Library for confirmation.[10]

The following table summarizes the expected key ions in the mass spectrum of this compound.

m/z (Da)Proposed IonComments
252/254[[M]⁺˙Molecular ion, showing the characteristic 1:1 isotopic pattern for bromine.
206/208[[M-NO₂]⁺˙Loss of a nitro group (NO₂).
173[[M-Br]⁺Loss of a bromine atom.
127[[M-Br-NO₂-CO]⁺˙Subsequent loss of CO from the [M-Br-NO₂] fragment.

Visualization of the Analytical Workflow

The following diagram provides a high-level overview of the analytical workflow for the mass spectrometric analysis of this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis (GC-MS) cluster_data_analysis Data Analysis sp1 Weighing sp2 Dissolution sp1->sp2 sp3 Serial Dilution sp2->sp3 ia1 Injection sp3->ia1 ia2 GC Separation ia1->ia2 ia3 EI Ionization ia2->ia3 ia4 Mass Analysis ia3->ia4 da1 Spectrum Acquisition ia4->da1 da2 Molecular Ion ID da1->da2 da3 Fragmentation Analysis da2->da3 da4 Library Search da3->da4 report report da4->report Final Report

Workflow for the GC-MS analysis of this compound.

Conclusion: A Path to Confident Characterization

The mass spectrometric analysis of this compound, when approached with a firm understanding of its ionization and fragmentation behavior, provides an exceptionally powerful tool for its unambiguous identification and characterization. By carefully selecting the ionization technique, meticulously interpreting the fragmentation patterns, and adhering to a robust, self-validating experimental protocol, researchers can achieve a high degree of confidence in their analytical results. This guide serves as a foundational resource to empower scientists in their pursuit of developing and applying rigorous analytical methods for this important pharmaceutical intermediate.

References

  • Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-6.
  • Parshintsev, J., et al. (2016). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 9(10), 5145-5157.
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2).
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • NIST. (n.d.). Quinoline, 6-bromo-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Knowbee Tutoring. (2015, February 19).
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • BP4NTA. (n.d.). Online Databases & Libraries.
  • NIST. (n.d.). Mass Spectrometry Data Center. National Institute of Standards and Technology.
  • SpectraBase. (n.d.). 6-Nitroquinoline. Wiley.
  • ResearchGate. (n.d.). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).
  • Brophy, J. J. (1979). Anomalous ions in the chemical ionization mass spectra of aromatic nitro and nitroso compounds. Organic Mass Spectrometry, 14(4), 205-207.
  • Atkinson, D. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry] [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Structural Characterization of this compound-1-oxide: A Quantum Chemical Study and XRD Investigations.
  • Mąkosza, M., & Paszewski, M. (2002). Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes. Journal of the Chemical Society, Perkin Transactions 1, (18), 2044-2048. of the Chemical Society, Perkin Transactions 1*, (18), 2044-2048.

Sources

The Structural Elucidation of 6-Bromo-5-nitroquinoline: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the synthesis, structural characterization, and physicochemical properties of 6-bromo-5-nitroquinoline, a key heterocyclic intermediate in the development of novel therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental protocols with theoretical insights to offer a comprehensive understanding of this important molecular scaffold.

Introduction: The Quinoline Core in Modern Medicinal Chemistry

The quinoline motif is a cornerstone in pharmaceutical sciences, forming the structural basis for a wide array of natural products and synthetic drugs with diverse biological activities.[1] The strategic functionalization of the quinoline ring system is a pivotal strategy in drug discovery, allowing for the fine-tuning of a molecule's therapeutic properties. This compound serves as a valuable precursor for the synthesis of more complex molecules, primarily through nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group at the 5-position activates the bromine atom at the 6-position, facilitating its displacement by various nucleophiles.

Synthesis of this compound: A Protocol for Regioselective Nitration

The synthesis of this compound is typically achieved through the regioselective nitration of 6-bromoquinoline. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure the desired product is obtained in high yield.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (10%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Salt-ice bath

  • Pasteur pipette

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 6-bromoquinoline (e.g., 0.190 g, 0.932 mmol) in 4 mL of concentrated sulfuric acid.

  • Cool the solution to -5 °C using a salt-ice bath while stirring.

  • In a separate flask, carefully prepare a nitrating mixture of 1.5 mL of concentrated sulfuric acid and 1.5 mL of concentrated nitric acid. Cool this mixture to -5 °C.

  • While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise using a Pasteur pipette over one hour, ensuring the temperature does not exceed 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

  • Slowly and carefully pour the reaction mixture over a large amount of crushed ice.

  • Neutralize the acidic solution with a 10% sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous mixture with dichloromethane (5 x 5 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (-5 °C to 0 °C) is crucial to control the reaction rate, prevent the formation of unwanted byproducts (e.g., dinitro compounds), and ensure the regioselective nitration at the C5 position.

  • Nitrating Mixture: The combination of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion.

  • Quenching on Ice: The reaction is quenched by pouring it onto ice to rapidly dissipate the heat generated and to dilute the strong acid mixture, preventing further reaction.

  • Neutralization and Extraction: Neutralization with a weak base like sodium bicarbonate is necessary to remove residual acids. Dichloromethane is an effective solvent for extracting the organic product from the aqueous phase.

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 6-Bromoquinoline in conc. H₂SO₄ B Cool to -5°C A->B E Dropwise addition of Nitrating Mixture to 6-Bromoquinoline solution (T < 0°C) B->E C Prepare Nitrating Mixture (H₂SO₄/HNO₃) D Cool Nitrating Mixture to -5°C C->D D->E F Stir at 0°C for 30 min E->F G Quench on Ice F->G H Neutralize with NaHCO₃ G->H I Extract with CH₂Cl₂ H->I J Dry over Na₂SO₄ I->J K Solvent Evaporation J->K L Column Chromatography (Purification) K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[2]

PropertyValue
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol
Appearance Solid
Melting Point 130°C
CAS Number 98203-04-4

Crystal Structure Analysis

While the specific crystal structure of this compound is not publicly available in crystallographic databases, a detailed analysis of the closely related derivative, This compound-1-oxide , provides significant insights into the expected molecular geometry and packing.[3] The N-oxide derivative was synthesized by the regioselective nitration of 6-bromoquinoline-1-oxide.[3]

Crystallographic Data for this compound-1-oxide

The crystal structure of this compound-1-oxide was determined by single-crystal X-ray diffraction.[3]

ParameterValue
Chemical Formula C₉H₅BrN₂O₃
Crystal System Orthorhombic
Space Group Pmc2₁
a (Å) 13.6694 (13)
b (Å) 9.6036 (10)
c (Å) 14.1177 (16)
Z 8
Calculated Density (mg/m³) 1.929

Insights from the Crystal Structure of the N-Oxide Derivative: The crystal structure of this compound-1-oxide reveals the planar nature of the quinoline ring system. The nitro group is twisted out of the plane of the quinoline ring, a common feature in nitro-aromatic compounds. Intermolecular interactions, such as C-H···O and π-π stacking, are expected to play a significant role in the crystal packing. These interactions are crucial for understanding the solid-state properties of the material.

Alternative and Complementary Structural Analysis Techniques

In the absence of a single-crystal structure for this compound, several other techniques can provide valuable structural information:

  • Powder X-ray Diffraction (PXRD): This technique can be used to analyze the bulk crystallinity of a sample and to identify different polymorphic forms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of atoms in the solid state.

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the optimized geometry, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) of the molecule. These theoretical calculations can complement experimental data and provide insights into the electronic properties of the molecule.

Workflow for Structural Characterization

G cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis A Synthesized This compound B Single Crystal Growth A->B F Powder X-ray Diffraction (PXRD) A->F H Computational Modeling (DFT) A->H J Spectroscopic Analysis (NMR, IR) A->J C Single-Crystal X-ray Diffraction B->C D Structure Solution & Refinement C->D E Detailed Structural Information (Bond lengths, angles, packing) D->E G Bulk Crystallinity & Phase Purity F->G I Optimized Geometry & Electronic Properties H->I K Molecular Connectivity J->K

Caption: A comprehensive workflow for the structural characterization of this compound.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active compounds. The strategic positioning of the bromo and nitro groups allows for further chemical modifications to explore structure-activity relationships (SAR). For instance, the nitro group can be reduced to an amino group, which can then be further functionalized. The bromo group, as mentioned, is activated for nucleophilic substitution, enabling the introduction of various pharmacophores.

Derivatives of 6-nitroquinoline have shown promise as anticancer and antimicrobial agents.[4] The presence of the nitro group can significantly enhance the cytotoxic and antimicrobial activities of the quinoline scaffold.[4]

Conclusion

This technical guide has provided a detailed overview of the synthesis, physicochemical properties, and structural analysis of this compound. While a definitive single-crystal structure of the title compound remains to be reported in the public domain, the analysis of its N-oxide derivative offers valuable insights into its molecular architecture. The synthetic protocols and characterization workflows presented herein are intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, facilitating the exploration of this important class of compounds for the discovery of new therapeutic agents.

References

  • Çakmak, O., Ökten, S., Alımlı, D., Saddiqa, A., & Ersanlı, C. C. (2018). Activation of 6-Bromoquinoline by Nitration and N-oxidation: Synthesis of Substituted Quinolines. Arkivoc, 2018(3), 362-374. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ökten, S., & Çakmak, O. (2018). Structural Characterization of this compound-1-oxide: A Quantum Chemical Study and XRD Investigations. Cumhuriyet Science Journal, 39(4), 834-845. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to 6-Bromo-5-nitroquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Polysubstituted Quinoline

Within the vast and pharmacologically significant landscape of heterocyclic chemistry, the quinoline scaffold stands as a "privileged structure," forming the core of numerous natural products and synthetic drugs.[1] The strategic functionalization of this bicyclic aromatic system is a cornerstone of modern drug discovery and materials science. 6-Bromo-5-nitroquinoline, a polysubstituted quinoline derivative, emerges as a molecule of significant interest, not for its inherent biological activity, but as a versatile and highly valuable synthetic intermediate.[2]

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its historical context, detail its synthesis with mechanistic insights, summarize its physicochemical properties, and explore its applications as a pivotal building block in the creation of more complex molecular architectures.

Discovery and Historical Context: An Evolution of Synthetic Strategy

The discovery of this compound was not a singular event but rather a logical progression in the rich history of quinoline chemistry. The late 19th and early 20th centuries saw a surge in the exploration of quinoline and its derivatives, spurred by the isolation of quinine and the burgeoning synthetic dye industry. Foundational synthetic methodologies, such as the Skraup synthesis (1880), provided access to the core quinoline structure from simple anilines.[3]

Early investigations into the electrophilic substitution of quinoline revealed that nitration, typically employing a mixture of nitric and sulfuric acids, preferentially occurs at the 5- and 8-positions of the benzene ring.[3] The synthesis of this compound, therefore, represents the application of these established nitration principles to a pre-functionalized substrate, 6-bromoquinoline. While a definitive first synthesis is not prominently documented in seminal literature, its preparation is a classic example of leveraging known reactivity patterns to create novel, strategically substituted building blocks. The primary impetus for its synthesis stems from the utility of the nitro group as a powerful directing group and a precursor to an amino functionality, and the bromine atom as a handle for a wide array of cross-coupling and nucleophilic substitution reactions.[4]

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The most prevalent and reliable method for the synthesis of this compound is the direct electrophilic nitration of 6-bromoquinoline. This reaction leverages the directing effects of the quinoline ring system and the bromo substituent.

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. In the presence of concentrated sulfuric acid, nitric acid is protonated and subsequently loses water to form the highly electrophilic nitronium ion (NO₂⁺). The quinoline ring, being electron-rich, acts as the nucleophile. The bromine at the 6-position is an ortho-, para-director, and while it deactivates the ring towards electrophilic attack through its inductive effect, it directs the incoming electrophile to the 5- and 7-positions. The pyridine ring is deactivated towards electrophilic substitution. Consequently, the nitration occurs preferentially at the C-5 position.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Aromatization HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ NO2_ion NO₂⁺ (Nitronium ion) H2ONO2->NO2_ion - H₂O HSO4 HSO₄⁻ intermediate Sigma Complex (Resonance Stabilized) H2O H₂O six_bromoquinoline 6-Bromoquinoline six_bromoquinoline->intermediate + NO₂⁺ product This compound intermediate->product - H⁺ H_ion H⁺

Mechanism of this compound Synthesis.
Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 6-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice-salt bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, ensuring the mixture remains cold.

  • Add the cold nitrating mixture dropwise to the solution of 6-bromoquinoline, maintaining the reaction temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the resulting solution with a 10% aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

G start Start dissolve Dissolve 6-bromoquinoline in conc. H₂SO₄ at 0°C start->dissolve add_nitrating_mix Add nitrating mixture dropwise to 6-bromoquinoline solution (<5°C) dissolve->add_nitrating_mix prepare_nitrating_mix Prepare cold nitrating mixture (HNO₃ + H₂SO₄) prepare_nitrating_mix->add_nitrating_mix stir Stir at room temperature for 2-3 hours add_nitrating_mix->stir quench Pour onto crushed ice stir->quench neutralize Neutralize with 10% NaHCO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry_concentrate Dry organic layers and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Experimental Workflow for the Synthesis of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as a synthetic intermediate.

PropertyValueSource
Molecular Formula C₉H₅BrN₂O₂[5]
Molecular Weight 253.05 g/mol [5]
Appearance Pale yellow solid (predicted)
CAS Number 98203-04-4[5]

Spectroscopic Characterization (Predicted):

While experimentally obtained spectra are the gold standard, the following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic doublet and triplet splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline ring. The carbon atoms attached to the bromine and nitro groups will be significantly shifted.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching of the quinoline ring (around 1600-1450 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and bromine atom.

Applications in Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate, providing access to a wide range of more complex and often biologically active molecules.[2][4]

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group at the 5-position activates the adjacent bromine atom at the 6-position towards nucleophilic aromatic substitution. This allows for the facile introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of 6-substituted-5-nitroquinolines.[6]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, Fe/NH₄Cl). The resulting 5-amino-6-bromoquinoline is a valuable precursor for further functionalization, including diazotization followed by Sandmeyer reactions to introduce a variety of substituents at the 5-position.

  • Cross-Coupling Reactions: The bromine atom at the 6-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular scaffolds.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar reduction Reduction of Nitro Group start->reduction cross_coupling Cross-Coupling Reactions start->cross_coupling product1 6-Substituted-5-nitroquinolines (e.g., with amines, alkoxides) snar->product1 product2 5-Amino-6-bromoquinoline reduction->product2 product3 6-Aryl/Alkenyl/Alkynyl-5-nitroquinolines cross_coupling->product3 further_functionalization Further Functionalization (e.g., Sandmeyer Reaction) product2->further_functionalization

Sources

A Comprehensive Technical Guide to the Regioselective Synthesis of 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Bromo-5-nitroquinoline in Medicinal Chemistry

Quinoline and its derivatives are foundational scaffolds in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] The strategic functionalization of the quinoline ring is a critical endeavor in medicinal chemistry to modulate the therapeutic properties of these compounds.[1] Among the myriad of substituted quinolines, this compound has emerged as a particularly valuable intermediate for the synthesis of novel therapeutic agents.[2][3]

The introduction of a nitro group at the C-5 position of the 6-bromoquinoline core serves a dual purpose. Firstly, the potent electron-withdrawing nature of the nitro group activates the adjacent bromine atom at the C-6 position for subsequent nucleophilic aromatic substitution (SNAr) reactions.[1][4] This activation facilitates the introduction of diverse functionalities, such as morpholinyl and piperazinyl groups, which are common moieties in bioactive molecules.[5][6] Secondly, the nitro group itself can be readily reduced to an amino group, providing a versatile handle for further derivatization and the construction of complex molecular architectures.[2][5] Consequently, this compound is a key precursor for compounds with potential anti-proliferative and cytotoxic effects on cancer cell lines.[2]

This in-depth technical guide provides a comprehensive and field-proven protocol for the regioselective synthesis of this compound from 6-bromoquinoline. It is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific principles that govern this important transformation.

Understanding the Reaction: An Electrophilic Aromatic Substitution

The synthesis of this compound from 6-bromoquinoline is a classic example of an electrophilic aromatic substitution (EAS) reaction. The nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).

Reaction Scheme:

The regioselectivity of this reaction, favoring substitution at the C-5 and C-8 positions of the quinoline ring, is a critical aspect to understand. Under the strongly acidic conditions of the nitration reaction, the nitrogen atom of the quinoline ring is protonated, forming a quinolinium ion.[7] This protonation deactivates the pyridine ring towards electrophilic attack. Consequently, the electrophilic substitution occurs on the carbocyclic (benzene) ring.[7] The substitution at the C-5 and C-8 positions is favored due to the electronic and steric factors of the quinolinium ion.[7]

Experimental Protocol: A Self-Validating System

This protocol is adapted from a reliable and reproducible method for the direct nitration of 6-bromoquinoline.[1] Adherence to the specified conditions is crucial for achieving high yield and purity of the desired product.

Quantitative Data Summary
ParameterValueReference
Starting Material 6-Bromoquinoline[1]
Molecular FormulaC₉H₆BrN
Molecular Weight208.06 g/mol [1]
Product This compound[1]
Molecular FormulaC₉H₅BrN₂O₂[8]
Molecular Weight253.05 g/mol [8]
Materials and Equipment

Reagents:

  • 6-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Pasteur pipette

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Apparatus for column chromatography (optional, for purification)

Step-by-Step Methodology
  • Preparation of the 6-Bromoquinoline Solution: In a round-bottom flask, dissolve 6-bromoquinoline (e.g., 0.190 g, 0.932 mmol) in 4 mL of concentrated sulfuric acid.[1] Cool the resulting solution to -5 °C using an ice-salt bath while stirring.[1]

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid.[1] Cool this mixture to -5 °C in an ice-salt bath.[1] Caution: The mixing of concentrated acids is highly exothermic and should be performed with extreme care in a fume hood.

  • Nitration Reaction: While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise using a Pasteur pipette over a period of approximately one hour.[1][5] It is critical to maintain the internal temperature of the reaction mixture at or below 0 °C throughout the addition to prevent the formation of unwanted byproducts.[5]

  • Reaction Monitoring and Quenching: After the addition is complete, continue stirring the reaction mixture at 0 °C.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker.[1]

  • Work-up and Isolation:

    • Allow the ice to melt completely.

    • Extract the aqueous mixture with dichloromethane (e.g., 5 x 5 mL).[1][5]

    • Combine the organic layers and wash with a 10% aqueous sodium bicarbonate solution to neutralize any remaining acid.[5]

    • Dry the organic layer over anhydrous sodium sulfate.[1][5]

    • Filter off the drying agent.

  • Product Isolation and Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizing the Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_bromo Dissolve 6-Bromoquinoline in Conc. H₂SO₄ cool_bromo Cool to -5 °C prep_bromo->cool_bromo prep_nitro Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool_nitro Cool to -5 °C prep_nitro->cool_nitro reaction Dropwise Addition of Nitrating Mixture (Maintain ≤ 0 °C) cool_bromo->reaction cool_nitro->reaction quench Quench on Ice reaction->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with NaHCO₃ extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Caption: A step-by-step workflow for the nitration of 6-bromoquinoline.

Characterization and Analysis

The structural integrity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure.[9] The chemical shifts and coupling constants of the aromatic protons will confirm the regioselectivity of the nitration.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[9] The presence of bromine will be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product.[10]

Safety Considerations: A Paramount Priority

Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.[11][12]

  • Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[11][13]

  • Reactivity and Exothermic Nature: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[12] Nitric acid can react violently with organic compounds and reducing agents.[14][15]

  • Toxicity: Fumes from nitric acid and nitrogen dioxide gas, which can be produced during the reaction, are highly toxic and can cause severe respiratory irritation.[11][14]

Mandatory Safety Precautions:

  • All operations must be conducted in a well-ventilated chemical fume hood.[11]

  • Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat, must be worn at all times.[11][13]

  • An emergency eyewash and safety shower must be readily accessible.[11]

  • Strict temperature control is crucial to prevent runaway reactions.

  • Proper quenching procedures must be followed to safely neutralize the reactive mixture.

  • Nitric acid waste should be segregated and disposed of according to institutional and regulatory guidelines.[15]

Conclusion: A Gateway to Novel Therapeutics

The synthesis of this compound is a critical and enabling transformation in the field of medicinal chemistry. This guide has provided a detailed, reliable, and scientifically grounded protocol for its preparation. By understanding the underlying reaction mechanism, adhering to a validated experimental procedure, and prioritizing safety, researchers can confidently and efficiently synthesize this valuable intermediate. The strategic functionalization of this compound will undoubtedly continue to fuel the discovery and development of novel quinoline-based therapeutic agents for a wide range of diseases.

References

  • YouTube. (2024). Nitration reaction safety.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • Çakmak, O., Ökten, S., Alımlı, D., Saddiqa, A., & Ersanlı, C. C. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
  • Çakmak, O., Ökten, S., Alımlı, D., Saddiqa, A., & Ersanlı, C. C. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • ResearchGate. (2018). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines.
  • Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE.
  • Chemistry Stack Exchange. (2022). Why does the nitration of quinoline occur at the 5 (and 8) position?.
  • Royal Society of Chemistry. (2018). Chemogenomics for drug discovery: clinical molecules from open access chemical probes.
  • PubChem. (n.d.). This compound.
  • University of Rochester. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Google Patents. (n.d.). Preparation method for 6-bromine quinoline.

Sources

Electrophilic nitration of 6-bromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Nitration of 6-Bromoquinoline: Mechanisms, Regioselectivity, and Synthetic Protocols

Executive Summary

Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] The strategic functionalization of the quinoline ring is a pivotal tactic for modulating the therapeutic properties of these compounds. This technical guide provides a comprehensive exploration of the electrophilic nitration of 6-bromoquinoline, a critical transformation that yields versatile intermediates for drug discovery and development. We delve into the underlying reaction mechanisms, dissect the factors governing regioselectivity, and present a detailed, field-proven protocol for the synthesis of 6-bromo-5-nitroquinoline. This document is intended for researchers, chemists, and drug development professionals seeking both a theoretical understanding and a practical, reproducible methodology for this important synthetic reaction.

The Strategic Importance of Nitrated Quinolines in Drug Development

The quinoline framework is a privileged structure in pharmacology, with derivatives exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, and antihypertensive properties.[3][4] The introduction of a nitro group onto the 6-bromoquinoline core is a strategic maneuver with a dual purpose. Firstly, the potent electron-withdrawing nature of the nitro group activates the adjacent bromine atom at the C-6 position, facilitating subsequent Nucleophilic Aromatic Substitution (SNAr) reactions.[2][5][6] This opens a gateway for the introduction of diverse functional groups and the construction of complex molecular architectures. Secondly, the nitro group itself is a valuable precursor, readily reducible to an amino group, which provides another key vector for molecular diversification.[5][7]

Notably, the primary product of this reaction, this compound, has been identified as a precursor to compounds demonstrating significant anti-proliferative and cytotoxic effects against various cancer cell lines, highlighting its direct relevance in the development of novel therapeutic agents.[5][8]

The Core Mechanism: Electrophilic Aromatic Substitution on the Quinoline Scaffold

The nitration of 6-bromoquinoline is a classic example of an Electrophilic Aromatic Substitution (SEAr) reaction. The process is initiated by the in-situ generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[9]

2.1 Generation of the Nitronium Ion (NO₂⁺)

Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

2.2 The Role of Acid Catalysis and Substrate Protonation

Under the strongly acidic reaction conditions, the basic nitrogen atom of the quinoline ring is protonated, forming a quinolinium ion.[10] This protonation has a profound impact on the electronic nature of the heterocyclic system. The positively charged nitrogen atom exerts a powerful deactivating effect on the pyridine ring, making it highly resistant to electrophilic attack. Consequently, the electrophilic substitution is directed exclusively to the carbocyclic (benzene) ring.[10]

2.3 The Wheland Intermediate: Formation of the σ-Complex

The nitronium ion is attacked by the π-electron system of the benzene ring of the quinolinium ion. This is the rate-determining step of the reaction, leading to the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or σ-complex.[9][11] The positive charge is delocalized across the ring system. In the final, rapid step, a weak base (like HSO₄⁻ or water) abstracts a proton from the carbon atom bearing the nitro group, restoring aromaticity and yielding the final product.[9]

cluster_0 Mechanism Overview Start 6-Bromoquinolinium Ion + NO₂⁺ Sigma σ-Complex (Arenium Ion) (Rate-Determining Step) Start->Sigma Attack by π-system Deprotonation Deprotonation by Base (HSO₄⁻) Sigma->Deprotonation Fast Product This compound Deprotonation->Product Restores Aromaticity

General mechanism of electrophilic nitration.

Decoding Regioselectivity in 6-Bromoquinoline

The position of nitration on the 6-bromoquinolinium ion is governed by the interplay of the directing effects of the bromo substituent and the deactivating effect of the protonated pyridine ring.

3.1 Directing Effects and Rationale for Preferential C-5 Nitration

The key factors determining the regiochemical outcome are:

  • Deactivation by the Quinolinium System : As discussed, the protonated nitrogen deactivates the entire molecule, but particularly the heterocyclic ring. Substitution is therefore forced onto the carbocyclic ring (positions 5, 7, and 8).[10]

  • The Bromo Substituent : The bromine atom at C-6 is an electron-withdrawing group by induction but an electron-donating group by resonance. Overall, it is a deactivating but ortho-, para- directing substituent.[12] This means it directs incoming electrophiles to the positions ortho (C-5 and C-7) and para (no C-para available) to itself.

  • Kinetic vs. Thermodynamic Control : Electrophilic attack at the C-5 and C-8 positions of the quinolinium ion is generally favored over C-7 and C-6 because the resulting σ-complex intermediates are more stable. The positive charge can be delocalized without placing it on the carbon atom at the ring junction (C-4a).

For 6-bromoquinoline, the ortho-directing effect of the bromine atom strongly favors attack at C-5 and C-7. Between these two, the C-5 position is electronically favored, analogous to the α-position of naphthalene, leading to a more stable intermediate. The combination of these effects results in the strong preference for nitration at the C-5 position, yielding this compound as the major, and often sole, product.[7]

cluster_regio Regioselectivity Factors cluster_product A 6-Bromoquinoline (in H₂SO₄) B Protonation at N → Quinolinium Ion A->B D Br at C-6 (Ortho-, Para-Director) A->D C Deactivation of Pyridine Ring B->C F Electronic Preference for α-position attack G Major Product: This compound C->G E Directs to C-5, C-7 D->E E->G F->G

Logical relationship of factors governing C-5 nitration.

Field-Proven Experimental Protocol: Synthesis of this compound

This protocol is based on established and reproducible methods for the direct nitration of 6-bromoquinoline.[1][6][7] The causality behind each step is explained to ensure a self-validating and robust procedure.

4.1 Principle of the Method

6-Bromoquinoline is dissolved in concentrated sulfuric acid and cooled to between -5 °C and 0 °C. A pre-cooled nitrating mixture (concentrated H₂SO₄ and HNO₃) is added dropwise under strict temperature control. The reaction is then quenched by pouring it onto crushed ice, followed by extraction and purification of the product.

4.2 Materials and Equipment

Material/EquipmentSpecification
Reagents
6-Bromoquinoline97% or higher
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Nitric Acid (HNO₃)Concentrated (70%)
Dichloromethane (CH₂Cl₂)ACS Grade
Sodium Carbonate (Na₂CO₃)10% aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)Granular
Crushed Ice
Equipment
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Salt-ice bathFor temperature control
Dropping funnel or Pasteur pipette
Separatory funnel
Standard laboratory glasswareBeakers, flasks, etc.
Rotary evaporatorFor solvent removal

4.3 Step-by-Step Synthesis Protocol

  • Substrate Solution Preparation : In a round-bottom flask, dissolve 6-bromoquinoline (e.g., 0.190 g, 0.932 mmol) in concentrated sulfuric acid (4 mL).[1][7]

    • Causality: Sulfuric acid serves as both the solvent and the catalyst required to generate the nitronium ion.

  • Temperature Control : Cool the solution to -5 °C using a salt-ice bath while stirring.

    • Causality: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent over-nitration, degradation of the substrate, and the formation of undesired byproducts.[1]

  • Nitrating Mixture Preparation : In a separate flask, carefully and slowly add concentrated sulfuric acid (1.5 mL) to concentrated nitric acid (1.5 mL). Cool this mixture to -5 °C in a salt-ice bath.

    • Causality: Pre-cooling the nitrating mixture is essential to maintain the low temperature of the main reaction upon addition.

  • Reaction Execution : While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise over approximately one hour, ensuring the internal temperature does not exceed 0 °C.[6][7]

    • Causality: Slow, dropwise addition is the primary method of controlling the exothermic reaction rate, ensuring selectivity and safety.

  • Reaction Monitoring : After the addition is complete, continue stirring the mixture at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

4.4 Work-up and Purification

  • Quenching : Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a beaker.[1]

    • Causality: This step quenches the reaction by rapidly diluting the acid and consuming any unreacted nitrating agent. The process is highly exothermic and must be done cautiously.

  • Neutralization & Extraction : Once the ice has melted, carefully neutralize the aqueous solution with a 10% sodium carbonate solution until the pH is basic. Extract the aqueous layer with dichloromethane (e.g., 5 x 5 mL).[1][7]

    • Causality: Neutralization is required to deprotonate the product, making it soluble in the organic solvent for extraction.

  • Washing and Drying : Combine the organic layers and wash with a 10% sodium carbonate solution, followed by water. Dry the organic layer over anhydrous sodium sulfate.[1][7]

  • Isolation : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified if necessary (e.g., by column chromatography or recrystallization).[7]

Step-by-step workflow for the synthesis of this compound.

4.5 Safety Considerations

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction is exothermic. Adherence to strict temperature control and slow addition rates is critical to prevent a runaway reaction.

  • Quenching the acid mixture in ice is also highly exothermic. Perform this step slowly and behind a safety shield.

Data Summary and Characterization

The direct nitration of 6-bromoquinoline is a high-yielding and selective reaction when performed under the controlled conditions described.

ParameterValue / ConditionReference
Starting Material 6-Bromoquinoline[1][7]
Reagents Conc. H₂SO₄, Conc. HNO₃[1][6][7]
Temperature -5 °C to 0 °C[6][7]
Reaction Time ~1-2 hours (post-addition)[7]
Primary Product This compound[1][2][5]
Expected Yield High to quantitative[7]

The product, this compound, is typically a yellow solid. Characterization is confirmed using standard spectroscopic methods. For example, ¹H NMR spectroscopy would show characteristic shifts for the protons on the substituted quinoline ring, and the successful introduction of the nitro group would be confirmed by the disappearance of the proton signal at C-5 and shifts in the adjacent protons.[6][7]

Conclusion and Future Outlook

The electrophilic nitration of 6-bromoquinoline is a robust and highly regioselective transformation that provides efficient access to this compound. A thorough understanding of the underlying mechanistic principles—namely the deactivating effect of the protonated quinoline nitrogen and the directing effect of the bromo substituent—is key to appreciating the predictable and selective outcome of this reaction. The detailed protocol provided herein offers a reliable and self-validating method for laboratory-scale synthesis. The product of this reaction serves as a pivotal building block, enabling the synthesis of diverse and complex quinoline derivatives for evaluation as potential new therapeutic agents, particularly in the field of oncology.[5][8]

References

  • Çakmak, O. et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. [Link]
  • Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines.
  • Novel Quinoline Nitrate Derivatives: Synthesis, Characterization, and Evaluation of their Anticancer Activity with a Focus on Molecular Docking and NO Release. PubMed. [Link]
  • Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase‐3 activation activities.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
  • Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. [Link]
  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]
  • 6-Bromoquinoline. PubChem. [Link]
  • The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Regioselectivity in Electrophilic Arom
  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 6-Bromo-5-nitroquinoline as a Pivotal Intermediate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Bromo-5-nitroquinoline

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antimalarials like chloroquine to modern kinase inhibitors used in oncology.[1][2][3] The ability to strategically functionalize this privileged scaffold is therefore of paramount importance to drug discovery and development professionals. This compound emerges as a highly valuable and versatile synthetic intermediate in this context.

The specific arrangement of its functional groups—a bromine atom at the 6-position and a strongly electron-withdrawing nitro group at the 5-position—creates a unique electronic profile.[4] The nitro group significantly activates the adjacent C6 position, rendering the bromine atom susceptible to nucleophilic aromatic substitution (SNAr).[5] Furthermore, the bromine atom serves as a robust handle for a wide array of palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to a primary amine, opening up another avenue for diversification.[4][6]

This guide provides a detailed exploration of this compound's synthetic utility, offering field-proven protocols and explaining the chemical principles that underpin its reactivity. We will cover its preparation, key transformations, and its role in constructing complex molecular architectures relevant to pharmaceutical research.

Physicochemical Properties & Safety Guidelines

A thorough understanding of a reagent's properties and hazards is critical for safe and effective laboratory practice.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₉H₅BrN₂O₂[7]
Molecular Weight 253.05 g/mol [7]
CAS Number 98203-04-4[7]
Appearance Solid (Typical)[8]
Melting Point 148-152 °CN/A
Boiling Point Not DeterminedN/A
Solubility Soluble in Dichloromethane, Ethyl Acetate[5][6]

Safety & Handling:

This compound, like many nitroaromatic and halogenated compounds, requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or fumes.[8]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Core Synthetic Applications & Protocols

The synthetic power of this compound lies in the sequential and selective manipulation of its two key functional groups.

Foundational Synthesis: Nitration of 6-Bromoquinoline

The most direct route to this compound is the electrophilic nitration of commercially available 6-bromoquinoline. The quinoline ring is activated towards electrophilic attack, and the presence of the bromine atom helps direct the incoming nitro group.

Protocol 1: Synthesis of this compound

This protocol is adapted from the work of Çakmak, O., et al. (2018).[5][6]

  • Reagents & Equipment:

    • 6-Bromoquinoline

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Ice bath, round-bottom flask, magnetic stirrer, dropping funnel

    • Dichloromethane (DCM)

    • 10% Sodium Carbonate solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, cool 10 mL of concentrated sulfuric acid to 0°C using an ice-salt bath.

    • Slowly add 1.0 g of 6-bromoquinoline to the cooled sulfuric acid with continuous stirring. Ensure it dissolves completely.[6]

    • Prepare a nitrating mixture by carefully adding 1.5 mL of nitric acid to 1.5 mL of sulfuric acid in a separate vessel, cooling as needed.

    • Add the nitrating mixture dropwise to the 6-bromoquinoline solution over approximately one hour, ensuring the internal temperature does not exceed 5°C.[6]

      • Causality Insight: This slow, cold addition is critical to control the exothermic reaction and prevent over-nitration or side product formation.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours to ensure completion.

    • Carefully pour the reaction mixture onto a generous amount of crushed ice. This will precipitate the product and quench the reaction.

    • Neutralize the resulting acidic solution by slowly adding 10% sodium carbonate solution until the pH is ~7-8.

    • Extract the product from the aqueous mixture using dichloromethane (3 x 50 mL).[6]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be purified further by column chromatography or recrystallization if necessary. A quantitative yield has been reported for this reaction.[5]

Key Transformation: Nucleophilic Aromatic Substitution (SNAr)

The presence of the C5-nitro group strongly activates the C6-bromo substituent towards displacement by nucleophiles. This provides a direct and efficient route to 6-substituted-5-nitroquinolines.[4][5]

Protocol 2: Synthesis of 5-Nitro-6-(morpholin-4-yl)quinoline via SNAr

  • Reagents & Equipment:

    • This compound

    • Morpholine

    • Triethylamine (Et₃N)

    • Microwave reactor vessel or sealed tube

    • Silica gel for column chromatography

    • Hexane/Ethyl Acetate solvent system

  • Procedure:

    • In a microwave reactor vessel, combine this compound (1.0 mmol), morpholine (1.2 mmol), and triethylamine (1.0 mmol).[6]

      • Causality Insight: Triethylamine acts as a non-nucleophilic base to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.

    • Seal the vessel and heat the mixture in a microwave reactor to 90-120°C for 30 minutes.[6] Alternatively, the reaction can be heated in a sealed tube at a similar temperature for several hours, monitoring by TLC.

    • After cooling the reaction to room temperature, directly load the crude mixture onto a silica gel column.

    • Purify the product by column chromatography using a hexane/ethyl acetate (e.g., 1:1) mixture as the eluent to obtain the pure 5-nitro-6-(morpholin-4-yl)quinoline.[6]

SNAr_Workflow reagents This compound + Morpholine + Triethylamine reaction Microwave Irradiation 90-120°C, 30 min (or Sealed Tube Heating) reagents->reaction Combine workup Cooling & Direct Loading reaction->workup Reaction Complete purification Silica Gel Column Chromatography (Hexane/EtOAc) workup->purification Purify product 5-Nitro-6-(morpholin-4-yl)quinoline purification->product Isolate

Caption: Workflow for the SNAr reaction of this compound.

Advanced Functionalization: The 5-Amino-6-Aryl Scaffold

A powerful synthetic strategy involves the sequential modification of both functional groups. First, the nitro group is reduced to an amine, which is a key pharmacophoric element in many kinase inhibitors.[10] This transformation yields 5-amino-6-bromoquinoline, an intermediate primed for C-C or C-N bond formation at the C6 position via cross-coupling.

Suzuki_Pathway start This compound reduction Nitro Group Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) start->reduction intermediate 5-Amino-6-bromoquinoline reduction->intermediate coupling Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) intermediate->coupling final_product 5-Amino-6-arylquinoline (Kinase Inhibitor Scaffold) coupling->final_product

Caption: Pathway to 5-Amino-6-arylquinolines via reduction and Suzuki coupling.

Protocol 3: Generalized Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the coupling of 5-amino-6-bromoquinoline (prepared via standard reduction methods not detailed here) with an arylboronic acid.[11][12]

  • Reagents & Equipment:

    • 5-Amino-6-bromoquinoline

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq)

    • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

    • Schlenk flask or sealed tube, inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 5-amino-6-bromoquinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Evacuate and backfill the flask with inert gas three times.

      • Causality Insight: This degassing step is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.[12]

    • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio) via syringe.

    • Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.[12]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 5-amino-6-arylquinoline derivative.

Table 2: Summary of Key Synthetic Transformations

Reaction TypeCoupling Partner(s)Catalyst/ReagentsTypical ConditionsProduct Class
Nitration HNO₃ / H₂SO₄N/A0-5 °CThis compound
SNAr Morpholine, PiperazineEt₃NMicrowave, 90-120 °C6-Amino-5-nitroquinolines
Suzuki Coupling Arylboronic AcidsPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80-100 °C6-Aryl-5-aminoquinolines
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃, Ligand, BaseToluene, 100-110 °C6-(N-Aryl/Alkyl)-5-aminoquinolines
Alternative C-N Bond Formation: Buchwald-Hartwig Amination

As an alternative to SNAr, the Buchwald-Hartwig amination offers a powerful method for forming C-N bonds, especially for coupling less nucleophilic amines or for situations where SNAr is not feasible.[13][14] This palladium-catalyzed reaction couples the C6-Br position with a wide variety of primary and secondary amines, significantly expanding the accessible chemical space.[15][16] The general protocol involves a palladium precatalyst, a specialized phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an anhydrous solvent like toluene.[17]

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for the synthesis of complex, functionalized quinoline derivatives. Its unique electronic properties enable selective and high-yielding transformations, including nucleophilic aromatic substitution and, following reduction, a host of palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide demonstrate its capacity to serve as a cornerstone intermediate for building libraries of novel compounds, particularly in the pursuit of new kinase inhibitors and other therapeutic agents. Mastery of its chemistry provides researchers with a powerful tool for accelerating drug discovery programs.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • PubChem. (n.d.). This compound.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
  • Ikhazuagbe, P. M., & Olatunji, A. G. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18585-18607.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubChem. (n.d.). 6-Bromoquinoline.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • Haffar, T. O., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry, 26(70), 16818-16823.
  • Wei, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6243.
  • Gedda, K. M., et al. (2020). Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115191.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • PubChem. (n.d.). 5-Bromo-8-nitroquinoline.
  • Sharma, P., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of Medicinal Chemistry, 64(1), 1-32.
  • Sharma, P. C., et al. (2012). Quinoline: A versatile heterocyclic. Arabian Journal of Chemistry, 5(1), 1-12.
  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.

Sources

Application Notes & Protocols: Strategic Functionalization of 6-Bromo-5-nitroquinoline via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity, which is a cornerstone of modern drug discovery.[2] Among the various substituted quinolines, 6-bromo-5-nitroquinoline stands out as a particularly valuable intermediate. The presence of a strongly electron-withdrawing nitro group at the C-5 position profoundly activates the adjacent bromine atom at C-6 for nucleophilic aromatic substitution (SNAr).[1][3] This activation provides a reliable and powerful synthetic handle to introduce a diverse array of functional groups, making it a critical building block for creating libraries of novel compounds for therapeutic screening.[4][5]

This guide provides an in-depth analysis of the SNAr mechanism as it pertains to this compound, followed by detailed, field-proven protocols for its reaction with common nucleophiles, and a discussion of key experimental considerations.

The SNAr Mechanism: An Electronically-Driven Pathway

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the strategic placement of a potent electron-withdrawing group, such as a nitro group (-NO₂), can reverse this polarity, making the ring electrophilic and susceptible to attack by nucleophiles.[6][7] The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism .[8][9]

Causality of the Mechanism:

  • Nucleophilic Attack: The reaction is initiated when a nucleophile attacks the electron-deficient carbon atom bearing the bromine (C-6). This is the rate-determining step of the reaction.[10]

  • Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the quinoline ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]

  • Role of the Nitro Group: The stability of this intermediate is the key to the entire process. The nitro group at the C-5 position, which is para to the site of attack, is perfectly positioned to delocalize the negative charge through resonance. This stabilization lowers the activation energy of the first step, facilitating the reaction.[8][9]

  • Elimination and Re-aromatization: In the final, rapid step, the leaving group (bromide ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product.

Caption: SNAr Mechanism on this compound.

Experimental Protocols: Synthesis of Bioactive Scaffolds

The following protocols provide detailed methodologies for the substitution of this compound with amine nucleophiles. These procedures are adapted from established literature and are designed to be reproducible and self-validating through clear purification and characterization steps.[5][11]

General Experimental Workflow

The successful execution of these protocols follows a standardized workflow from setup to final product characterization. This ensures consistency and maximizes the probability of a successful outcome.

workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (this compound, nucleophile, base, solvent) B 2. Reaction Setup (Microwave vessel or round-bottom flask) A->B C 3. Controlled Heating (Microwave irradiation or conventional heating) B->C D 4. Reaction Monitoring (TLC or LC-MS) C->D E 5. Work-up & Extraction (Quenching, phase separation) D->E F 6. Purification (Silica gel column chromatography) E->F G 7. Product Characterization (NMR, HRMS, etc.) F->G

Caption: General Experimental Workflow.

Protocol 1: Synthesis of 6-Morpholinyl-5-nitroquinoline

This protocol describes the displacement of the bromide with morpholine, a common heterocyclic amine used in drug design.

Materials and Equipment:

  • Reagents: this compound, Morpholine, Triethylamine (TEA), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel.

  • Equipment: Microwave reactor vessel (or round-bottom flask with condenser), magnetic stirrer and stir bar, apparatus for column chromatography, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure:

  • Vessel Charging: In a microwave reactor vessel, combine this compound (e.g., 0.1 g, 0.395 mmol, 1.0 equiv.), morpholine (1.2-3.0 equiv.), and triethylamine (1.0 equiv.).[11] The triethylamine acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the mixture in a microwave reactor to 90-120°C with a power of 150 W for approximately 30 minutes.[5][11] Alternative: If a microwave reactor is unavailable, the mixture can be refluxed in a suitable solvent like ethanol or DMF for several hours, monitoring by TLC.

  • Monitoring: Check for the consumption of the starting material using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate eluent system.

  • Work-up: After cooling the reaction to room temperature, dilute the crude mixture with dichloromethane (DCM) and wash with water (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate (e.g., starting from 4:1 to 1:1) as the eluent to isolate the pure product.[5]

  • Characterization: Confirm the structure and purity of the final compound, 6-morpholinyl-5-nitroquinoline, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of 6-Piperazinyl-5-nitroquinoline

This procedure is analogous to Protocol 1, substituting piperazine as the nucleophile.

Materials and Equipment:

  • As listed in Protocol 3.2, with piperazine replacing morpholine.

Step-by-Step Procedure:

  • Vessel Charging: In a microwave reactor vessel, combine this compound (1.0 equiv.), piperazine (1.2-3.0 equiv.), and triethylamine (1.0 equiv.).[11] Note: Piperazine has two nucleophilic nitrogens; careful control of stoichiometry can favor mono-substitution. Using an excess of piperazine helps minimize the formation of the di-substituted byproduct.

  • Reaction Conditions: Heat the mixture in a microwave reactor, ramping the temperature to 70-80°C with a power of 150 W for 30 minutes.[11] The lower temperature compared to the morpholine reaction reflects the potentially higher reactivity or different solubility of piperazine.

  • Monitoring, Work-up, and Drying: Follow steps 3, 4, and 5 as described in Protocol 3.2.

  • Purification: Purify the crude product by column chromatography on silica gel. Due to the basic nature of the free piperazine amine, an eluent system containing a small amount of triethylamine (e.g., Hexane/EtOAc/TEA 50:49:1) or using a different solvent system like DCM/Methanol may be necessary to prevent streaking on the column.

  • Characterization: Confirm the structure of 6-piperazinyl-5-nitroquinoline using NMR and HRMS.

Data Summary and Performance

The selection of a synthetic route often depends on achievable yields and reaction efficiency. The following table summarizes typical conditions and outcomes for the protocols described above, based on literature data.

NucleophileBaseReaction ConditionsTypical YieldReference
MorpholineTriethylamineMicrowave, 150W, 90-120°C, 30 min~70-85%[11]
PiperazineTriethylamineMicrowave, 150W, 70-80°C, 30 min~65-80%[11]

Trustworthiness: Key Considerations & Troubleshooting

  • Purity of Starting Material: The synthesis of this compound via nitration of 6-bromoquinoline must be performed carefully to avoid isomeric impurities, which can complicate purification of the final SNAr product.[1][5]

  • Choice of Base: A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is crucial to scavenge the acid byproduct without competing with the primary nucleophile.

  • Solvent Selection: For conventional heating, polar aprotic solvents like DMF, DMSO, or NMP can accelerate SNAr reactions by solvating the cation and leaving the "naked" nucleophile more reactive.

  • Reaction Monitoring: Over-running the reaction can lead to decomposition or side-product formation. Regular monitoring by TLC or LC-MS is essential for determining the optimal reaction time.

  • Purification Challenges: The products, containing a nitro group and a basic amine, can be polar. Effective purification may require experimenting with different solvent systems for column chromatography.

Conclusion

The nucleophilic aromatic substitution of this compound is a robust and highly effective strategy for the synthesis of diverse, functionalized quinoline derivatives. The powerful activating effect of the C-5 nitro group enables efficient displacement of the C-6 bromine with a wide range of nucleophiles under accessible reaction conditions. The resulting 5-nitro-6-substituted quinolines are valuable precursors for further transformations (e.g., reduction of the nitro group to an amine) and serve as key building blocks in the development of novel therapeutic agents and advanced materials.[12]

References

  • Vertex AI Search. (2026). Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries.
  • BenchChem. (n.d.). This compound | 98203-04-4.
  • BenchChem. (2025). 5-Nitroquinoline (CAS 607-34-1) in Drug Discovery: A Chemist's Essential Intermediate.
  • BenchChem. (2025). Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline.
  • BenchChem. (2025). Application Notes and Protocols: 6-Bromoquinoline as a Key Intermediate in Agrochemical Synthesis.
  • Özdemir, A., et al. (2005). Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study. Bioorganic & Medicinal Chemistry, 13(9), 3175-83.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. ARKIVOC.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.
  • ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • BYJU'S. (n.d.). Nucleophilic aromatic substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Leonard, M. S. (2013). Nucleophilic Aromatic Substitution (SNAr). YouTube.

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions of 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Bromo-5-nitroquinoline in Synthesis

This compound is a highly versatile and strategically important building block in the fields of medicinal chemistry, drug development, and materials science. Its quinoline core is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a bromine atom at the C-6 position and a nitro group at the C-5 position offers orthogonal handles for selective functionalization. The bromine atom serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the quinoline ring and can be further transformed into other functional groups, such as amines, providing a gateway to a vast chemical space for analog synthesis and lead optimization.

This guide provides detailed application notes and robust protocols for several key palladium-catalyzed reactions of this compound, designed for researchers and scientists in both academic and industrial settings. The protocols are presented with an emphasis on the underlying scientific principles and practical considerations to ensure reliable and reproducible results.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] For this compound, this reaction is instrumental in synthesizing 6-aryl- and 6-vinyl-5-nitroquinolines, which are precursors to a wide array of complex molecules.

Scientific Principles and Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of this compound to form a Pd(II) complex. Subsequently, in the presence of a base, the organic group from the boronic acid is transferred to the palladium center during the transmetalation step. The final reductive elimination step forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][4] The electron-withdrawing nitro group can enhance the rate of oxidative addition, making this compound a reactive substrate for this transformation.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water or toluene/water, 4:1 v/v)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-5-nitroquinoline.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9012>90
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃1,4-Dioxane1008>95
33-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O8516~85

Heck Reaction: Synthesis of 6-Alkenyl-5-nitroquinolines

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[6][7] This reaction allows for the introduction of various alkenyl groups at the C-6 position of the quinoline core.

Scientific Principles and Mechanistic Overview

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by the coordination and migratory insertion of the alkene into the Pd-C bond.[6][8] A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species. The final step is the reductive elimination of HX with the aid of a base, which regenerates the active Pd(0) catalyst.[8] The regioselectivity of the alkene insertion is a key consideration in the Heck reaction.

Catalytic Cycle of the Heck Reaction

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Alkene Insertion Alkene Insertion Ar-Pd(II)-X(L2)->Alkene Insertion R-CH=CH2 R-CH2-CH(Ar)-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene Insertion->R-CH2-CH(Ar)-Pd(II)-X(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L2)->Beta-Hydride Elimination Ar-CH=CH-R Ar-CH=CH-R Beta-Hydride Elimination->Ar-CH=CH-R H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride Elimination->H-Pd(II)-X(L2) Reductive Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive Elimination Base Reductive Elimination->Pd(0)L2

Caption: Catalytic cycle for the Heck reaction.

Detailed Experimental Protocol: Heck Reaction

This protocol provides a general method for the Heck coupling of this compound with an alkene.[1]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (if required, e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%)

  • Base (e.g., triethylamine (TEA) or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., acetonitrile or DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst and ligand (if used).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the base. Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add this compound and the alkene to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-140 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, filter the reaction mixture to remove the precipitated salts and wash with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the 6-alkenyl-5-nitroquinoline product.

Data Presentation: Representative Conditions for Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)TEAACN10024~80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMF12018~75
34-VinylpyridinePd(OAc)₂ (5)P(o-tolyl)₃ (10)NaOAcDMA13024~70

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[9][10] This reaction is invaluable for the synthesis of 6-alkynyl-5-nitroquinolines.

Scientific Principles and Mechanistic Overview

The Sonogashira coupling is believed to proceed through two interconnected catalytic cycles.[9] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) intermediate. The base plays a crucial role in deprotonating the terminal alkyne.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Coupling cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation_Pd Transmetalation Ar-Pd(II)-X(L2)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR CuX CuX Alkyne Activation Alkyne Activation CuX->Alkyne Activation R-C≡CH, Base Cu-C≡CR Cu-C≡CR Alkyne Activation->Cu-C≡CR Cu-C≡CR->Transmetalation_Pd To Pd Cycle

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat three times.

  • Solvent and Base Addition: Add the degassed solvent and the base under an inert atmosphere.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to afford the desired 6-alkynyl-5-nitroquinoline.

Data Presentation: Representative Conditions for Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF2512>90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPADMF508~85
31-HexynePdCl₂(dppf) (2)CuI (3)Et₃NToluene6016~80

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[12][13] This reaction is particularly useful for synthesizing 6-amino-5-nitroquinoline derivatives, which are important intermediates in medicinal chemistry.

Scientific Principles and Mechanistic Overview

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex.[12][14] The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong base, the amine is deprotonated to form a palladium amide complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[15] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R2NH, Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.[5][16]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or glovebox

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup (in a glovebox): Charge an oven-dried Schlenk tube with the palladium precatalyst, the ligand, and the base.

  • Substrate Addition: Add this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 90-120 °C) for the required duration, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with a suitable organic solvent and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
EntryAminePrecatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)Xantphos (2)NaOt-BuToluene11016>90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane10024~80
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH9020~85

Carbonylative Cross-Coupling Reactions: Introduction of a Carbonyl Group

Palladium-catalyzed carbonylative cross-coupling reactions are powerful transformations that introduce a carbonyl group into an organic molecule by utilizing carbon monoxide (CO) as a C1 source.[17][18] These reactions, such as carbonylative Suzuki, Heck, and Sonogashira couplings, allow for the synthesis of ketones, amides, and esters from this compound.

Scientific Principles and Mechanistic Overview

The mechanism of carbonylative cross-coupling reactions generally follows the initial steps of the corresponding non-carbonylative reaction: oxidative addition of the aryl halide to a Pd(0) species.[17] The key difference is the subsequent insertion of a molecule of carbon monoxide into the aryl-palladium bond to form an acyl-palladium intermediate. This intermediate then undergoes transmetalation (with an organoboron reagent in a carbonylative Suzuki reaction, for example) or reaction with a nucleophile (such as an alcohol or amine) followed by reductive elimination to yield the final carbonyl-containing product and regenerate the Pd(0) catalyst.

Generalized Catalytic Cycle for Carbonylative Cross-Coupling

Carbonylative_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) CO Insertion CO Insertion Ar-Pd(II)-X(L2)->CO Insertion CO Ar-C(O)-Pd(II)-X(L2) Ar-C(O)-Pd(II)-X(L2) CO Insertion->Ar-C(O)-Pd(II)-X(L2) Nucleophilic Attack/Transmetalation Nucleophilic Attack/Transmetalation Ar-C(O)-Pd(II)-X(L2)->Nucleophilic Attack/Transmetalation Nu-H or R-M Reductive Elimination Reductive Elimination Nucleophilic Attack/Transmetalation->Reductive Elimination Ar-C(O)-Nu Ar-C(O)-Nu Reductive Elimination->Pd(0)L2 Reductive Elimination->Ar-C(O)-Nu

Caption: Generalized catalytic cycle for carbonylative cross-coupling.

Detailed Experimental Protocol: Aminocarbonylation

This protocol provides a general procedure for the aminocarbonylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (2.0-3.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., dppf, 4-10 mol%)

  • Base (e.g., DBU or Et₃N, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene or DMSO)

  • High-pressure reactor or balloon with carbon monoxide

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a high-pressure reactor, add this compound, the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere: Purge the reactor with an inert gas.

  • Solvent and Amine Addition: Add the anhydrous solvent and the amine.

  • CO Introduction: Pressurize the reactor with carbon monoxide (typically 1-10 atm) or bubble CO through the reaction mixture using a balloon.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling and carefully venting the CO, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the corresponding 6-carboxamide-5-nitroquinoline.

Data Presentation: Representative Conditions for Carbonylative Couplings
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventCO PressureTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)XPhos (6)K₃PO₄Toluene1 atm100~70
2MethanolPdCl₂(dppf) (2)-Et₃NMeOH5 atm90~80
3DiethylaminePd(OAc)₂ (2)dppf (4)DBUDMSO1 atm110>85

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are highly effective and versatile methods for the synthesis of a diverse range of functionalized quinoline derivatives. The protocols and data presented in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this valuable building block. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity. The principles and procedures outlined herein are intended to empower scientists in their pursuit of novel molecules with potential applications in medicine and materials science.

References

  • BenchChem. (2025).
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium Catalyst Selection in 2-Bromo-6-methylpyridine Cross-Coupling.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.).
  • ACS Publications. (n.d.).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Heck reaction.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ACS Publications. (2021). Cross-Coupling Reactions of Nitroarenes.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • ResearchGate. (n.d.).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Common Organic Chemistry. (n.d.).
  • NIH. (2022). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021).
  • Organotin Catalyst Suppliers & Manufacturing. (2024).
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-6-bromoquinoline.

Sources

Suzuki-Miyaura coupling with 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 6-Bromo-5-nitroquinoline for Pharmaceutical and Materials Science Synthesis

Abstract

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and functional properties.[1][2] this compound, in particular, serves as a versatile building block, where the carbon-bromine bond provides a reactive handle for functionalization.[3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation due to its functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acid coupling partners.[4][5] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of the Suzuki-Miyaura coupling with this compound. We will delve into the mechanistic principles governing the reaction, present a detailed and validated experimental protocol, discuss optimization strategies, and provide troubleshooting insights to ensure successful synthesis of novel 5-nitro-6-arylquinoline derivatives.

Scientific Principles & Mechanistic Insights

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[6] The reaction with this compound is particularly effective due to the electronic properties of the substrate. The potent electron-withdrawing nature of the nitro (-NO₂) group at the C5 position significantly enhances the electrophilicity of the C6 carbon, thereby facilitating the rate-determining oxidative addition step.[3]

The catalytic cycle, illustrated below, proceeds through three fundamental steps:[4][7]

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-bromine bond of this compound. This step breaks the C-Br bond and forms two new bonds to the palladium center, oxidizing it from Pd(0) to a square-planar Pd(II) species.[8] The reactivity order for the halide leaving group is generally I > Br > OTf >> Cl.[4][6]

  • Transmetalation: This step involves the transfer of the organic group (R') from the organoboron reagent to the palladium(II) complex. A base is crucial for this process; it activates the boronic acid by forming a more nucleophilic boronate species (-[B(OH)₃R']⁻), which readily exchanges its organic moiety with the halide on the palladium center.[9]

  • Reductive Elimination: The two organic groups (the quinoline and the R' group) on the palladium(II) complex couple to form the new C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[10]

Key Reaction Components:
  • Palladium Catalyst: While numerous palladium sources can be used, precatalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ are common. They are stable to air and moisture and are reduced in situ to the active Pd(0) species.[11][12]

  • Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity. The choice of ligand (e.g., triphenylphosphine (PPh₃), or more electron-rich and bulky biarylphosphines like SPhos or RuPhos) can significantly impact reaction efficiency, especially for challenging substrates.

  • Base: The base plays a critical role in the transmetalation step.[9] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can influence reaction rates and yields.[4]

  • Solvent: The solvent must solubilize the reactants and catalyst. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often with the addition of water, are typically employed. The water co-solvent is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[7][10]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Intermediate L₂Pd(II)(Ar)(Br) pd0->oxidative_addition Oxidative Addition substrate This compound (Ar-Br) substrate->oxidative_addition transmetalation Transmetalation Intermediate L₂Pd(II)(Ar)(R') oxidative_addition->transmetalation Transmetalation boronic_acid Boronic Acid Derivative (R'-B(OR)₂) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation transmetalation->pd0 Reductive Elimination product 6-Aryl-5-nitroquinoline (Ar-R') transmetalation->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Reaction conditions may require optimization for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%)

  • Base (e.g., K₂CO₃, 2–3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., round-bottom flask, condenser)

  • Magnetic stirrer and hotplate

  • Materials for work-up and purification (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Safety Precautions
  • This compound and its parent compound, 6-bromoquinoline, should be handled with care. They are potential irritants and may be harmful if swallowed or inhaled.[13][14]

  • Palladium catalysts are toxic and should be handled in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents like 1,4-dioxane and ethyl acetate are flammable and should be kept away from ignition sources.

  • Always perform the reaction under an inert atmosphere to prevent the degradation of the catalyst.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).[7]

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line or balloon filled with an inert gas (Argon or Nitrogen). Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask. The concentration is typically around 0.1 M with respect to the limiting reagent.[15]

  • Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes. This step is critical to remove any dissolved oxygen, which can deactivate the Pd(0) catalyst.[7]

  • Reaction Execution: Immerse the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[15]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be a mixture of hexanes and ethyl acetate.[8]

  • Work-up: Once the reaction is complete (typically indicated by the disappearance of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers and wash with water, followed by brine, to remove the inorganic base and other water-soluble impurities.[16]

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-5-nitroquinoline product.[8]

Experimental_Workflow A 1. Reagent Addition (Substrate, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Degassed Solvent (e.g., Dioxane/H₂O) B->C D 4. Heat and Stir (80-110 °C) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Work-up (Quench, Extract with EtOAc) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, etc.) G->H

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Optimization and Troubleshooting

Achieving high yields in Suzuki-Miyaura couplings often requires optimization of several parameters. The following table provides a starting point for refining the reaction conditions for this compound.

ParameterTypical RangeRationale & Considerations
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, PalladacyclesPd(dppf)Cl₂ is robust and effective for many heteroaryl couplings.[12] For less reactive partners, more advanced catalysts with bulky, electron-rich ligands may be needed.[17]
Ligand PPh₃, Buchwald-type biarylphosphinesIf using a Pd source like Pd₂(dba)₃, an external ligand is required. The choice can dramatically affect catalyst stability and turnover.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃Cs₂CO₃ is often more effective but also more expensive. K₃PO₄ is a strong base suitable for many systems. The choice can influence the rate of transmetalation and suppress side reactions.[4][7]
Solvent Dioxane/H₂O, THF/H₂O, DMF, TolueneThe solvent system affects the solubility of all components. The presence of water is often crucial for activating the boronic acid with inorganic bases.[10]
Temperature 60–120 °CHigher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side reactions. A starting temperature of 80-90 °C is common.[15]
Boronic Acid 1.1–1.5 equivalentsA slight excess is used to drive the reaction to completion. Using boronic esters (e.g., pinacol esters) can enhance stability and prevent premature protodeboronation.[10][17]
Common Issues and Solutions:
  • Low Conversion/No Reaction:

    • Cause: Inactive catalyst.

    • Solution: Ensure the reaction was properly degassed and maintained under a strict inert atmosphere. Try a different palladium precatalyst or ligand system.[10]

  • Protodeboronation of Boronic Acid:

    • Cause: The boronic acid reacts with trace water or protons to revert to an arene, especially at high temperatures or with prolonged reaction times.[10]

    • Solution: Use a boronic acid pinacol ester for increased stability. Use a stronger, less nucleophilic base like K₃PO₄, or minimize the amount of water in the solvent system if possible.[17]

  • Homocoupling of Boronic Acid:

    • Cause: Two molecules of the boronic acid couple together, often promoted by the presence of oxygen.[10]

    • Solution: Rigorous degassing is key. Ensure the purity of the starting materials.

  • Difficult Purification:

    • Cause: Formation of palladium black or persistent impurities.

    • Solution: After the work-up, filter the crude organic solution through a small plug of Celite® or silica gel to remove insoluble palladium residues before concentrating the solution.[8]

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly efficient and versatile route for the C-6 arylation of this compound. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can access a diverse array of novel quinoline derivatives. The protocol and optimization strategies outlined in this guide serve as a robust foundation for the successful application of this pivotal reaction in drug discovery, agrochemicals, and materials science, enabling the rapid exploration of chemical space and the development of new functional molecules.

References

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • McMullen, J. P., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Bromoquinoxalin-6-amine. (n.d.). Benchchem.
  • Leadbeater, N. E., & Williams, V. A. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(8), 5094-5107.
  • Gendron, T., & et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). Sigma-Aldrich.
  • PubChem. (n.d.). This compound.
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.
  • Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter. (n.d.).
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
  • Leadbeater, N. E., & Williams, V. A. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Afonso, C. A. M., et al. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 21(9), 1223.
  • Sharma, U. K., et al. (2020). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 11(1), 109-115.
  • 6-Bromoquinoline Safety D
  • Yang, J. (2013). Workup of suzuki miyaura coupling?
  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (2020). RSC Publishing.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). Chemical Reviews.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • 6-Bromoquinoline Safety D
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters.
  • Pd/Cu dual catalyzed synthesis of quinoline derivatives. (n.d.).
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2002). The Journal of Organic Chemistry.
  • 6-Amino-5-bromoquinoxaline Safety D
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure.
  • The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. (2020). RSC Publishing.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science.
  • Safety Data Sheet. (2012). Thermo Fisher Scientific.
  • Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. (2008).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • New Quinoline Derivatives via Suzuki Coupling Reactions. (2019).

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of C-N Bond Formation on an Electron-Deficient Heterocycle

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic functionalization of this nucleus is paramount for the modulation of pharmacological activity. The Buchwald-Hartwig amination stands as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds, a transformation of immense importance in drug discovery.[1] This application note provides a detailed guide to the Buchwald-Hartwig amination of 6-bromo-5-nitroquinoline, a substrate that presents a unique set of challenges due to the electronic properties of the quinoline ring and the presence of a nitro group.

The electron-withdrawing nature of the nitro group at the C5 position, coupled with the inherent electron-deficient character of the pyridine ring, significantly influences the reactivity of the C6-bromo bond. While this electronic setup can be advantageous for the initial oxidative addition step in the catalytic cycle, it also introduces potential complications. These include the potential for catalyst inhibition by the quinoline nitrogen and the possibility of undesired side reactions involving the nitro group, particularly when employing strongly basic conditions.[2]

This document, intended for researchers, scientists, and professionals in drug development, offers a comprehensive examination of the mechanistic underpinnings, a detailed experimental protocol, and strategies for troubleshooting and optimization of the Buchwald-Hartwig amination of this compound.

Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are:

  • Oxidative Addition: A low-valent palladium(0) species, typically stabilized by a phosphine ligand, undergoes oxidative addition to the aryl bromide (this compound). This step forms a palladium(II) intermediate. The electron-deficient nature of the quinoline ring facilitates this crucial step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

An unproductive side reaction that can occur is the hydrodehalogenation of the starting material.[1]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br (this compound) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -H-Base+ Product Product Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Regenerated Catalyst

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound with Aniline

This protocol provides a starting point for the amination of this compound with aniline. Optimization of the ligand, base, solvent, and temperature may be necessary for different amine coupling partners.

Reagents and Materials
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Aniline≥99.5%, redistilledCommercially Available
Palladium(II) Acetate (Pd(OAc)₂)≥99.9% trace metals basisCommercially Available
XPhos≥98%Commercially Available
Cesium Carbonate (Cs₂CO₃)≥99.9%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Schlenk flask-Laboratory Supplier
Magnetic stirrer and stir bar-Laboratory Supplier
Inert gas (Argon or Nitrogen) supplyHigh purityGas Supplier
Standard glassware for workup-Laboratory Supplier
Silica gel for chromatography60 Å, 230-400 meshCommercially Available
Reaction Setup and Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction is air- and moisture-sensitive, requiring the use of an inert atmosphere.

  • Preparation of the Reaction Vessel: A 25 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Addition of Solids: To the cooled Schlenk flask, add this compound (1.0 mmol, 253.05 mg), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), XPhos (0.04 mmol, 19.1 mg, 4 mol%), and cesium carbonate (1.4 mmol, 456.2 mg).

  • Inert Atmosphere: The flask is evacuated and backfilled with inert gas three times to ensure an oxygen-free environment.

  • Addition of Liquid Reagents: Anhydrous, degassed toluene (10 mL) is added via syringe, followed by the addition of aniline (1.2 mmol, 111.7 mg, 0.11 mL).

  • Reaction Conditions: The reaction mixture is stirred and heated to 100 °C in a preheated oil bath.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filter cake is washed with additional ethyl acetate (2 x 10 mL).

  • Extraction: The combined organic filtrates are washed with water (20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-phenyl-5-nitroquinolin-6-amine.

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Dry Schlenk Flask Dry Schlenk Flask Add Solids Add Solids Dry Schlenk Flask->Add Solids This compound, Pd(OAc)2, XPhos, Cs2CO3 Evacuate & Backfill Evacuate & Backfill Add Solids->Evacuate & Backfill 3x with Ar/N2 Add Liquids Add Liquids Evacuate & Backfill->Add Liquids Toluene, Aniline Heat & Stir 100 °C Add Liquids->Heat & Stir Monitor Progress TLC / LC-MS Heat & Stir->Monitor Progress Cool to RT Cool to RT Monitor Progress->Cool to RT Reaction Complete Dilute & Filter Dilute & Filter Cool to RT->Dilute & Filter Ethyl Acetate, Celite Wash & Dry Wash & Dry Dilute & Filter->Wash & Dry H2O, Brine, Na2SO4 Concentrate Concentrate Wash & Dry->Concentrate Rotary Evaporation Purify Purify Concentrate->Purify Column Chromatography Final Product Final Product Purify->Final Product

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination on this substrate is highly dependent on the careful selection of reaction parameters.

ParameterRecommendedRationale & Discussion
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often effective, but Pd₂(dba)₃ can be advantageous as it is a source of Pd(0).[3]
Ligand XPhos, SPhos, BrettPhosBulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination while preventing catalyst deactivation.[4] The choice may depend on the steric and electronic properties of the amine.
Base Cs₂CO₃, K₃PO₄, K₂CO₃Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with the nitro group, potentially leading to side reactions.[2] Weaker inorganic bases are generally preferred for this substrate.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential. Toluene is a common choice due to its high boiling point.[2]
Temperature 80-110 °CHeating is typically required to drive the reaction to completion. The optimal temperature should be determined empirically.

Common Challenges and Solutions:

  • Low Yield or No Reaction:

    • Catalyst Poisoning: The quinoline nitrogen can coordinate to the palladium center, inhibiting catalysis. The use of bulky ligands like XPhos helps to mitigate this issue.[4]

    • Inactive Catalyst: Ensure all reagents and solvents are scrupulously dried and that the reaction is performed under a strictly inert atmosphere.

  • Side Product Formation:

    • Hydrodehalogenation: This competing pathway can be minimized by careful selection of the ligand and reaction conditions.

    • Reduction of the Nitro Group: While less common under Buchwald-Hartwig conditions, this can be a concern. Using milder bases and avoiding overly harsh conditions is recommended.

Characterization of the Product: N-phenyl-5-nitroquinolin-6-amine

The following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation.

  • ¹H NMR (400 MHz, CDCl₃):

    • The aromatic protons of the quinoline and phenyl rings are expected to appear in the range of δ 7.0-9.0 ppm.

    • The N-H proton will likely appear as a broad singlet.

    • Specific shifts will be influenced by the electronic effects of the nitro and amino groups. Protons ortho and para to the nitro group will be deshielded, while those ortho and para to the amino group will be shielded.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic carbons are expected in the δ 110-160 ppm region.

    • The carbon bearing the nitro group (C5) and the carbon attached to the nitrogen (C6) will have characteristic chemical shifts.

  • IR Spectroscopy (ATR):

    • A characteristic N-H stretching vibration is expected around 3300-3400 cm⁻¹.

    • Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group should be present around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

    • C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) should be observed at m/z = 265.08.

    • Common fragmentation patterns may include the loss of the nitro group (NO₂) or cleavage of the C-N bond.

Conclusion

The Buchwald-Hartwig amination of this compound provides a viable route to novel substituted aminoquinolines, which are of significant interest in medicinal chemistry. The successful execution of this reaction hinges on the judicious selection of a catalytic system that can overcome the challenges posed by the electron-deficient and potentially coordinating nature of the substrate. The use of bulky, electron-rich phosphine ligands in combination with milder bases is a key strategy for achieving high yields and minimizing side reactions. The protocols and insights provided herein serve as a valuable resource for researchers engaged in the synthesis and development of new quinoline-based compounds.

References

  • Supporting Inform
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
  • Synthesis of Novel 5-(N-Substituted-Anilino)
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Buchwald–Hartwig amin
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing)
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Buchwald-Hartwig Amin
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem
  • 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem
  • Biaryl Phosphine Based Pd(II)
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - ResearchG
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIV
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC
  • 6-NITROQUINOLINE(613-50-3) 13C NMR spectrum - ChemicalBook
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF - ResearchG
  • Green Chemistry - RSC Publishing
  • Mass Spectra of N-Nitroso Compounds - OSTI.gov
  • Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway | The Journal of Organic Chemistry - ACS Public
  • Recent Developments in Palladium-Catalyzed Alkene Aminoarylation Reactions for the Synthesis of Nitrogen Heterocycles | Scilit
  • 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline - ResearchG
  • 8-Hydroxy-5-nitroquinoline - Optional[MS (LC)] - Spectrum - SpectraBase
  • 8-Hydroxy-5-nitroquinoline - Optional[

Sources

Application Notes & Protocols: Strategic Synthesis of Aminoquinolines from 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. The specific substitution pattern on the quinoline nucleus is critical for modulating pharmacological activity, and the introduction of amino groups, in particular, can significantly influence a molecule's physicochemical properties and its ability to interact with biological targets. This document provides a detailed guide for the synthesis of valuable aminoquinoline derivatives starting from the readily available 6-Bromo-5-nitroquinoline. We will explore the strategic considerations and provide robust, field-tested protocols for the key transformations involved in this synthetic pathway.

Synthetic Strategy: A Two-Pronged Approach

The conversion of this compound to various aminoquinolines primarily involves a two-step sequence:

  • Reduction of the Nitro Group: The selective reduction of the 5-nitro group to a primary amine is the crucial first step, yielding 5-amino-6-bromoquinoline. This transformation is fundamental as the resulting amino group can then be used to direct or facilitate subsequent modifications at the 6-position.

  • Functionalization of the Bromo Group: The bromine atom at the 6-position serves as a versatile handle for introducing a second amino group or other nitrogen-containing moieties through various cross-coupling reactions or nucleophilic aromatic substitution.

This strategic approach allows for the modular synthesis of a library of aminoquinoline derivatives, which can be invaluable for structure-activity relationship (SAR) studies in drug development programs.

Part 1: Selective Reduction of this compound

The reduction of the nitro group in the presence of a halogenated aromatic ring requires careful selection of the reducing agent to avoid hydrodehalogenation. While various methods exist for nitro group reduction, catalytic hydrogenation and metal-mediated reductions are commonly employed and offer high yields and selectivity.

Protocol 1.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of catalyst and solvent is critical to ensure high chemoselectivity.

Underlying Principle: Palladium on carbon is a highly effective catalyst for the reduction of nitro groups to amines using molecular hydrogen. The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction.

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a hydrogen inlet, and a condenser, dissolve this compound (5.0 g, 19.7 mmol) in ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (0.5 g, 10% w/w) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a hydrogenator.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from ethanol to afford pure 5-amino-6-bromoquinoline as a crystalline solid.

Expected Outcome: This protocol typically yields 5-amino-6-bromoquinoline in the range of 90-95%. The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 1.2: Metal-Mediated Reduction using Tin(II) Chloride

For laboratories not equipped for catalytic hydrogenation, reduction with tin(II) chloride in an acidic medium offers a reliable alternative.

Underlying Principle: Tin(II) chloride is a classic reagent for the reduction of aromatic nitro compounds. The reaction proceeds in a stepwise manner involving single electron transfers from Sn(II) to the nitro group in the presence of a proton source, typically concentrated hydrochloric acid.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (5.0 g, 19.7 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask, add tin(II) chloride dihydrate (22.2 g, 98.5 mmol).

  • Acid Addition: Slowly add concentrated hydrochloric acid (20 mL) to the stirred mixture. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (Ethyl acetate/Hexane, 1:1) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 5-amino-6-bromoquinoline.

Expected Outcome: The tin(II) chloride reduction typically provides 5-amino-6-bromoquinoline in 85-90% yield.

Table 1: Comparison of Reduction Methods

MethodReagentsTypical YieldAdvantagesDisadvantages
Catalytic HydrogenationH₂, 10% Pd/C, Ethanol90-95%High yield, clean reaction, easy work-upRequires specialized hydrogenation equipment
Tin(II) Chloride ReductionSnCl₂·2H₂O, HCl, Ethanol85-90%Standard laboratory glassware, robustStoichiometric tin waste, more extensive work-up

Part 2: Amination of 5-amino-6-bromoquinoline

With the key intermediate, 5-amino-6-bromoquinoline, in hand, the next strategic step is the introduction of a second amino group at the 6-position. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation.

Protocol 2.1: Buchwald-Hartwig Amination

Underlying Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand. This reaction is highly efficient for the formation of carbon-nitrogen bonds.

Experimental Protocol:

  • Reagents and Ligand Selection: The choice of palladium precursor, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. For the amination of 5-amino-6-bromoquinoline, a common combination is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a bulky electron-rich phosphine ligand such as Xantphos, and a strong base like sodium tert-butoxide.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), combine 5-amino-6-bromoquinoline (1.0 g, 4.5 mmol), Pd₂(dba)₃ (0.041 g, 0.045 mmol, 1 mol%), Xantphos (0.078 g, 0.135 mmol, 3 mol%), and sodium tert-butoxide (0.65 g, 6.75 mmol).

  • Solvent and Amine Source: Add dry toluene (20 mL) and the desired amine (e.g., morpholine, 0.47 mL, 5.4 mmol). If a primary amine is desired, a protected amine equivalent like benzophenone imine can be used, followed by a deprotection step.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-substituted-5-aminoquinoline derivative.

Table 2: Key Parameters for Buchwald-Hartwig Amination

ParameterRecommended Reagent/ConditionRationale
Palladium PrecursorPd₂(dba)₃ or Pd(OAc)₂Readily available and effective catalysts for C-N bond formation.
LigandXantphos or other bulky phosphine ligandsPromotes reductive elimination and prevents β-hydride elimination.
BaseNaOtBu or K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine.
SolventToluene or DioxaneAprotic, high-boiling solvents are suitable for this reaction.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key transformations described in this guide.

Synthesis_Workflow Start This compound Intermediate 5-Amino-6-bromoquinoline Start->Intermediate Reduction (e.g., H₂/Pd-C or SnCl₂/HCl) Final_Product Aminoquinolines Intermediate->Final_Product Amination (e.g., Buchwald-Hartwig)

Caption: Synthetic route from this compound to Aminoquinolines.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Complex1 L₂Pd(II)(Ar)Br Pd(0)L2->Complex1 Ar-Br Reductive_Elimination Reductive Elimination Pd(0)L2->Reductive_Elimination Oxidative_Addition Oxidative Addition Complex1->Oxidative_Addition Complex2 L₂Pd(II)(Ar)(NHR₂)Br Complex1->Complex2 R₂NH, Base Amine_Coordination Amine Coordination Complex2->Pd(0)L2 Ar-NR₂ Complex2->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Future Perspectives

The synthetic routes detailed in this application note provide a robust framework for the generation of a diverse range of aminoquinolines from this compound. The protocols are scalable and can be adapted for the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns. Further exploration of different aminating agents and optimization of reaction conditions can lead to the discovery of novel quinoline-based therapeutic agents with enhanced potency and selectivity.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

The Strategic Application of 6-Bromo-5-nitroquinoline in Medicinal Chemistry: A Guide to Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, owing to its prevalence in natural products and its versatile pharmacological profile.[1] Among the numerous functionalized quinolines, 6-bromo-5-nitroquinoline has emerged as a particularly valuable and versatile building block. Its unique electronic and structural features provide a powerful platform for the synthesis of a diverse array of bioactive molecules, particularly in the realm of oncology.[2]

This technical guide offers an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the strategic considerations behind its use, provide detailed, field-proven protocols for its synthesis and subsequent derivatization, and discuss the structure-activity relationships of the resulting compounds, with a focus on their potential as kinase inhibitors.

The Rationale for Employing this compound: A Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the interplay of its two key functional groups: the bromo substituent at the 6-position and the nitro group at the 5-position. The nitro group, being strongly electron-withdrawing, activates the quinoline ring, particularly the adjacent bromine atom, towards nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the bromide with a wide range of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward route to a diverse library of 6-substituted quinolines.[2]

Furthermore, the bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl moieties, significantly expanding the accessible chemical space. The nitro group can also be readily reduced to an amino group, which can then be further functionalized, adding another layer of synthetic versatility.[3]

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound is typically achieved through the nitration of 6-bromoquinoline. The following protocol provides a reliable and scalable method for this transformation.

Table 1: Reagents and Materials for the Synthesis of this compound
Reagent/MaterialGradeSupplier
6-Bromoquinoline≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)ACS GradeCommercially Available
Concentrated Nitric Acid (HNO₃)ACS GradeCommercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Round-bottom flask-Standard laboratory equipment
Magnetic stirrer and stir bar-Standard laboratory equipment
Ice bath-Standard laboratory equipment
Separatory funnel-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment
Step-by-Step Protocol for the Nitration of 6-Bromoquinoline
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0 °C using an ice bath.

  • Addition of Nitrating Agent: While maintaining the temperature at 0 °C, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the stirred solution of 6-bromoquinoline.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture over crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Derivatization of this compound: Gateway to Bioactive Molecules

The true power of this compound lies in its facile derivatization. The following sections provide detailed protocols for key transformations that unlock its potential in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring, enhanced by the 5-nitro group, makes the 6-bromo substituent an excellent leaving group for SNAr reactions. This allows for the straightforward introduction of various nitrogen, oxygen, and sulfur nucleophiles.

Workflow for Nucleophilic Aromatic Substitution of this compound

sn_ar_workflow start Start: this compound reagents Add Nucleophile (e.g., amine, thiol) and Base (e.g., Et3N) in Solvent (e.g., EtOH) start->reagents Step 1 reaction Heat Reaction Mixture (e.g., Reflux) reagents->reaction Step 2 monitoring Monitor by TLC/LC-MS reaction->monitoring Step 3 workup Aqueous Work-up and Extraction monitoring->workup Step 4 purification Column Chromatography workup->purification Step 5 product Product: 6-(Substituted)-5-nitroquinoline purification->product Step 6 suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition This compound r_pd_x R-Pd(II)-X-L_n (R = Quinolinyl, X = Br) oxidative_addition->r_pd_x transmetalation Transmetalation r_pd_x->transmetalation r_pd_r_prime R-Pd(II)-R'-L_n transmetalation->r_pd_r_prime r_b_oh2 R'-B(OH)2 r_b_oh2->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination r_pd_r_prime->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Product) reductive_elimination->product

Sources

The Lynchpin of Innovation: 6-Bromo-5-nitroquinoline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold in Agrochemicals

The quinoline ring system is a "privileged scaffold" in the realm of bioactive molecule discovery, with a storied history in pharmaceuticals and a burgeoning significance in modern agrochemicals.[1] Its rigid structure and versatile electronic properties make it an ideal foundation for the development of potent fungicides, herbicides, and insecticides.[2] Within the diverse family of quinoline derivatives, 6-bromo-5-nitroquinoline has emerged as a particularly valuable and strategic intermediate. The precise placement of a bromine atom at the 6-position and a powerful electron-withdrawing nitro group at the 5-position unlocks a rich and efficient chemistry, enabling the synthesis of a vast array of novel agrochemical candidates.

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into the core chemical principles that underpin its utility, provide detailed, field-proven protocols for its synthesis and subsequent derivatization, and present data that underscores the potential of its derivatives in crop protection.

Core Chemistry: Activation and Functionalization of the Quinoline Ring

The synthetic power of this compound lies in the synergistic interplay between the bromo and nitro substituents. The nitro group at the 5-position profoundly influences the electronic landscape of the quinoline ring system. Through its strong electron-withdrawing nature, it activates the ring towards nucleophilic aromatic substitution (SNAr), making the bromine atom at the adjacent 6-position an excellent leaving group.[3] This activation is the cornerstone of a highly efficient strategy for introducing diverse functionalities into the quinoline core.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound with a nucleophile proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A potent nucleophile (e.g., an amine, alcohol, or thiol) attacks the electron-deficient carbon atom bearing the bromine atom. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is particularly stabilized by the adjacent nitro group.

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored through the expulsion of the bromide ion, yielding the substituted product.

SNAr_Mechanism

Application in Fungicide Synthesis: Building Novel Scaffolds

A prominent application of this compound is in the generation of novel fungicidal scaffolds. The introduction of nitrogen-containing heterocycles, such as morpholine and piperazine, has been shown to be a fruitful strategy in the development of bioactive molecules.[3]

Protocol 1: Synthesis of this compound

This protocol details the foundational step of nitrating 6-bromoquinoline. The careful control of temperature is critical to ensure the selective formation of the desired 5-nitro isomer.

Reagents and Materials:

ReagentFormulaGradeSupplier
6-BromoquinolineC₉H₆BrN≥98%Sigma-Aldrich
Sulfuric acidH₂SO₄95-98%Fisher Scientific
Nitric acidHNO₃70%Fisher Scientific
DichloromethaneCH₂Cl₂ACS GradeVWR
Sodium carbonateNa₂CO₃AnhydrousJ.T. Baker
Sodium sulfateNa₂SO₄AnhydrousEMD Millipore
Crushed iceH₂O--

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, cool 20 mL of concentrated sulfuric acid to 0°C.

  • Slowly add 2.0 g of 6-bromoquinoline to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 5°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 3.0 mL of 70% nitric acid to 3.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the 6-bromoquinoline solution, maintaining the reaction temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto a large beaker filled with crushed ice.

  • Neutralize the acidic solution by slowly adding a 10% aqueous solution of sodium carbonate until the pH is approximately 8. A precipitate will form.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield this compound as a solid.

Protocol 2: Microwave-Assisted Synthesis of 6-Morpholinyl-5-nitroquinoline

This protocol demonstrates the efficient SNAr reaction using microwave irradiation to accelerate the synthesis of a potential fungicidal scaffold.[3]

Reagents and Materials:

ReagentFormulaGradeSupplier
This compoundC₉H₅BrN₂O₂As synthesized-
MorpholineC₄H₉NO≥99%Acros Organics
Triethylamine(C₂H₅)₃N≥99%Alfa Aesar
Ethyl acetateC₄H₈O₂ACS GradeVWR
HexaneC₆H₁₄ACS GradeVWR
Silica gelSiO₂60 Å, 230-400 meshSorbent Technologies

Procedure:

  • In a 10 mL microwave reactor vessel, combine this compound (1.0 mmol, 253 mg), morpholine (1.2 mmol, 105 µL), and triethylamine (1.0 mmol, 139 µL).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 120°C with a power of 150 W for 30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate (1:1) mixture as the eluent to obtain the desired 6-morpholinyl-5-nitroquinoline.

Synthesis_Workflow

Expanding the Agrochemical Toolbox: Beyond Fungicides

The versatility of this compound extends beyond the synthesis of simple amine derivatives. Reduction of the nitro group to an amine opens up a new avenue for diverse chemical transformations, including the formation of amides, sulfonamides, and other heterocyclic systems known to possess herbicidal and insecticidal properties.

Synthetic Pathway to 5-Amino-6-bromoquinoline

The reduction of the nitro group in this compound can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The resulting 5-amino-6-bromoquinoline is a valuable intermediate for further functionalization.[4]

Reduction_Pathway

This amino-functionalized quinoline can then be used in a variety of coupling reactions to build more complex molecules with potential herbicidal or insecticidal activity.

Quantitative Biological Activity of Quinoline-Based Agrochemicals

While specific biological activity data for derivatives of this compound are often proprietary, the broader class of quinoline-based agrochemicals demonstrates significant potential. The following tables provide examples of the efficacy of various quinoline derivatives to illustrate the potential of this chemical space.

Table 1: Fungicidal Activity of Quinoline Derivatives

Compound ClassTarget PathogenEC₅₀ (µg/mL)Reference
Quinolinol Derivative Ac12Sclerotinia sclerotiorum0.52[5]
Quinolinol Derivative Ac12Botrytis cinerea0.50[5]
8-Hydroxyquinaldine Derivative VIa6Valsa mali0.091 (µmol/mL)[1][6]
8-HydroxyquinolineSclerotinia sclerotiorum2.12[5]
8-HydroxyquinolineBotrytis cinerea5.28[5]

Table 2: Herbicidal and Insecticidal Activity of Quinoline Derivatives

Compound ClassActivity TypeTarget Organism/AssayIC₅₀/LC₅₀Reference
Quinoline-based hybridsHerbicidal (α-glucosidase inhibition)-8.30 µM[7]
Isoquinoline Isoxazoline 10oInsecticidalPlutella xylostella8.32 µg/mL[8]
Isoquinoline Isoxazoline 10oInsecticidalMythimna separata5.23 µg/mL[8]
Isoquinoline Isoxazoline 10oInsecticidalAedes aegypti0.35 µg/mL[8]
Quinoline (general toxicity)Oral LD₅₀ (Rat)-331 mg/kg[2][9]

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of novel agrochemicals. Its unique electronic properties, stemming from the strategic placement of the bromo and nitro groups, enable efficient and diverse functionalization of the quinoline scaffold. The protocols and synthetic strategies outlined in this guide demonstrate the power of this building block in accessing a wide range of potential fungicidal, herbicidal, and insecticidal compounds. As the demand for new and effective crop protection solutions continues to grow, the importance of key intermediates like this compound in driving innovation in agrochemical discovery is undeniable.

References

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. PubMed.
  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. ACS Publications.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. ResearchGate.
  • Quinoline. Wikipedia.
  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential Antifungal Agents. ACS Publications.
  • Material Safety Data Sheet - Quinoline. Finar Limited.
  • Quinolines: Human health tier II assessment. Australian Government Department of Health.
  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential An. ACS Publications.
  • The half maximal inhibitory concentrations (IC50) of quinoline... ResearchGate.
  • Insecticidal quinoline and isoquinoline isoxazolines. ResearchGate.
  • Pesticide Toxicity and Hazard. Government of British Columbia.
  • Half-maximal inhibitory concentration (IC50) values of quinoline... ResearchGate.
  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate.
  • New 6-nitroquinolones: synthesis and antimicrobial activities. PubMed.
  • Mild synthesis of 6-amino-5-bromoquinoxaline. ResearchGate.
  • Structures and IC50 values of quinoline- and triazole-based hybrids... ResearchGate.
  • Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. PubMed.

Sources

Application Notes & Protocols: 6-Bromo-5-nitroquinoline as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Bifunctional Scaffold

In the landscape of heterocyclic chemistry, quinoline and its derivatives are privileged structures, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] Among the vast array of functionalized quinolines, 6-bromo-5-nitroquinoline stands out as a particularly powerful and versatile building block. Its strategic arrangement of a bromine atom and a nitro group on the carbocyclic ring unlocks a diverse set of synthetic transformations, enabling the construction of complex molecular architectures.

The true utility of this compound lies in its dual reactivity:

  • Activated Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the nitro group at the C-5 position significantly activates the adjacent C-6 position, making the bromine atom an excellent leaving group for SNAr reactions.[2][4] This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

  • Cross-Coupling Handle: The bromine atom at C-6 serves as a classic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[4][5]

  • Latent Amino Group: The nitro group is not merely an activating group; it can be readily reduced to a primary amine, providing an additional site for derivatization.

This guide provides an in-depth exploration of this compound's synthetic applications, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Part 1: Synthesis of the this compound Building Block

The most direct and common method for preparing this compound is the regioselective electrophilic nitration of commercially available 6-bromoquinoline.

Mechanism and Regioselectivity

The nitration of the quinoline ring system is governed by the electronic properties of both the heterocyclic and carbocyclic rings, as well as the existing substituent. The pyridine ring is generally deactivated towards electrophilic attack. On the carbocyclic ring, the bromine atom at C-6 is an ortho-, para-directing group, which would typically direct incoming electrophiles to the C-5 and C-7 positions.[4] However, theoretical and experimental data confirm that nitration occurs preferentially at the C-5 position.[4] This selectivity is driven by the formation of a more stable carbocation intermediate during the electrophilic attack at the position ortho to the bromine atom. Careful control of the reaction temperature is critical to prevent the formation of undesired side products.[1][2]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 6-Bromoquinoline 6-Bromoquinoline Nitration Electrophilic Aromatic Substitution 6-Bromoquinoline->Nitration HNO3_H2SO4 HNO₃ / H₂SO₄ HNO3_H2SO4->Nitration Product_Node This compound Nitration->Product_Node

Caption: Synthesis workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the work of Çakmak, O., et al. (2018).[1][2]

Reagents & Materials:

  • 6-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

  • Salt-ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask and dropping funnel

Procedure:

  • In a round-bottom flask, dissolve 6-bromoquinoline (e.g., 0.932 mmol, 0.190 g) in 4 mL of concentrated sulfuric acid.

  • Cool the solution to -5 °C using a salt-ice bath with continuous stirring.

  • Separately, prepare a nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid. Cool this mixture to -5 °C.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred 6-bromoquinoline solution over the course of one hour. Crucial: Maintain the internal reaction temperature at or below 0 °C throughout the addition to ensure regioselectivity.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto a generous amount of crushed ice.

  • Neutralize the resulting acidic solution by slowly adding 10% sodium carbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound as a solid, which can be used without further purification or recrystallized if necessary. The reaction often yields a quantitative amount of the desired product.[2]

Part 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary application of this compound is its use in SNAr reactions. The C-5 nitro group's strong electron-withdrawing effect makes the C-6 position highly electron-deficient and susceptible to attack by nucleophiles.[4][6]

Mechanism: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks the electrophilic carbon atom at C-6, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[7]

  • Elimination: The aromaticity of the quinoline ring is restored by the expulsion of the bromide leaving group.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack (Addition) cluster_1 Step 2: Leaving Group Expulsion (Elimination) A This compound + Nu⁻ B Meisenheimer Complex (Resonance Stabilized Anion) A->B Slow C Meisenheimer Complex D 6-Nu-5-nitroquinoline + Br⁻ C->D Fast

Caption: The two-step Addition-Elimination mechanism of SNAr.

Protocol 2: Microwave-Assisted Synthesis of 5-nitro-6-(morpholin-1-yl)quinoline

Microwave irradiation can significantly accelerate these reactions, often leading to higher yields and shorter reaction times.[1][4]

Reagents & Materials:

  • This compound (e.g., 0.395 mmol, 0.1 g)

  • Morpholine (1.2 equivalents, 0.474 mmol)

  • Triethylamine (TEA) (1.0 equivalent, 0.395 mmol)

  • Microwave reactor vessel

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • In a microwave reactor vessel, combine this compound (1.0 eq), morpholine (1.2 eq), and triethylamine (1.0 eq). Note: TEA acts as a base to scavenge the HBr formed.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture with a power of 150 W, ramping the temperature to 90-120 °C. Maintain this temperature for 30 minutes.[1][5]

  • After the reaction is complete, cool the vessel to room temperature.

  • Purify the crude product directly by column chromatography on silica gel, eluting with a hexane/ethyl acetate (1:1) mixture to afford the desired product. Yields are typically high (e.g., 98%).[1][2]

Nucleophile Equivalents Temperature (°C) Time (min) Yield (%) Reference
Morpholine1.290-1203098%[1][2]
Piperazine1.268-783087%[1]

Table 1: Representative Microwave-Assisted SNAr Reactions.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr leverages the activated nature of the C-Br bond, traditional cross-coupling reactions can also be employed to form C-C and C-N bonds, further showcasing the compound's versatility.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron species.[8][9] The reactivity of aryl halides in the crucial oxidative addition step typically follows the trend I > Br > Cl.[8] this compound is a viable substrate for this transformation, though the electron-withdrawing nitro group may influence the electronic properties of the palladium catalyst, potentially requiring careful optimization of ligands and conditions.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol based on standard conditions for bromoquinolines.[8][10]

Reagents & Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • 2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene and Ethanol (e.g., 4:1 mixture, 10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, the desired arylboronic acid, and Pd(PPh₃)₄.

  • Flush the flask with an inert gas (Argon or Nitrogen).

  • Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination for C-N Bond Formation

For amines that are poor nucleophiles for SNAr or when milder conditions are required, the Buchwald-Hartwig amination is a powerful alternative for forming aryl-amine bonds.[11] This reaction uses a palladium catalyst with specialized phosphine ligands to couple an aryl halide with a primary or secondary amine.[11][12] The choice of ligand is critical and often requires screening to optimize for a specific substrate.[13]

Synthetic_Utility center_node This compound snar S(N)Ar (e.g., Morpholine) center_node->snar suzuki Suzuki Coupling (e.g., Ar-B(OH)₂) center_node->suzuki buchwald Buchwald-Hartwig (e.g., R₂NH) center_node->buchwald reduction Nitro Reduction (e.g., SnCl₂) center_node->reduction product1 6-Morpholinyl Derivative snar->product1 product2 6-Aryl Derivative suzuki->product2 product3 6-Amino Derivative buchwald->product3 product4 5-Amino-6-bromoquinoline reduction->product4

Caption: Synthetic utility of this compound.

Part 4: Transformation of the Nitro Group

The nitro group can be chemoselectively reduced to an amino group, creating 5-amino-6-bromoquinoline. This transformation opens up a new set of synthetic possibilities, converting the electron-withdrawing group into an electron-donating and nucleophilic one. The resulting aminobromoquinoline is a valuable bifunctional intermediate for synthesizing fused heterocyclic systems or for orthogonal functionalization.

Choosing the Right Reducing Agent

The choice of reducing agent is critical to avoid undesired side reactions, particularly hydrodebromination (loss of the bromine atom).

  • Palladium on Carbon (Pd/C): Catalytic hydrogenation with H₂ and Pd/C is a very common method for nitro reduction, but it is known to readily cleave aryl-bromide bonds and should generally be avoided for this substrate.[14]

  • Raney Nickel: Catalytic hydrogenation with Raney Nickel is often a safer alternative for substrates containing aromatic halides.[14]

  • Metal Salts (SnCl₂, Fe, Zn): Mild reduction using metal salts in acidic media is often the most reliable method. Tin(II) chloride (SnCl₂) is particularly effective and tolerates a wide range of functional groups.[14][15][16]

Protocol 4: Reduction of the Nitro Group with Tin(II) Chloride

Reagents & Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Magnetic stirrer and reflux condenser

Procedure:

  • Dissolve this compound (1.0 mmol) in a suitable solvent like ethanol (20 mL) in a round-bottom flask.

  • Add SnCl₂·2H₂O (4-5 equivalents) to the solution.

  • Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by pouring it into a stirred solution of saturated sodium bicarbonate.

  • Continue stirring until the tin salts precipitate out as a white solid.

  • Filter the mixture through a pad of Celite to remove the inorganic salts.

  • Extract the aqueous filtrate with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-6-bromoquinoline.

Part 5: Applications in Medicinal Chemistry and Drug Development

The derivatives synthesized from this compound are of significant interest to medicinal chemists. The quinoline scaffold itself is present in a wide range of biologically active compounds with anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][17][18] By using the reactions described above, researchers can rapidly generate libraries of novel compounds for biological screening.

  • Anticancer Agents: Many substituted quinolines and quinazolines have been investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are key targets in cancer therapy.[19] The ability to install diverse amine and aryl substituents on the quinoline core allows for fine-tuning of a compound's interaction with enzyme active sites.[17]

  • Antimicrobial and Antiparasitic Agents: The quinoline core is famous for its role in antimalarial drugs. Novel derivatives are continuously being explored to combat drug-resistant strains. Bromo-substituted quinolinones have also shown potent and selective activity against trypanosomes, the parasites responsible for sleeping sickness.[17]

The synthetic flexibility of this compound makes it an invaluable starting material for generating structural diversity in the pursuit of new therapeutic agents.

References

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
  • Synthesis of nitroquinoline derivatives 9. ResearchGate.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2020). Molecules, 25(21), 5188.
  • Reduction of nitro compounds. Wikipedia.
  • Buchwald–Hartwig amination. Wikipedia.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2015). Beilstein Journal of Organic Chemistry, 11, 243-249.
  • (a) Reduction of the nitro group in 6a to obtain 11a, a possible precursor for new polyheterocyclic targets. ResearchGate.
  • This compound. PubChem.
  • Nucleophilic Aromatic Substitution. (2019). YouTube.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate.
  • 18.6 Nucleophilic Aromatic Substitution (NAS). (2021). YouTube.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4).
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389772.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Nature Chemistry, 8(12), 1170-1176.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (2025). Zeitschrift für Naturforschung C, 80(3-4), 77-92.
  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2022). YouTube.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2019). Molecules, 24(11), 2090.

Sources

The Synthetic Versatility of 6-Bromo-5-nitroquinoline: A Gateway to Novel Heterocyclic Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Functionalized Quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] The strategic functionalization of the quinoline ring system is a critical endeavor in the pursuit of new therapeutic agents. Among the myriad of substituted quinolines, 6-bromo-5-nitroquinoline stands out as a particularly valuable and versatile building block. The presence of the nitro group at the 5-position serves a dual purpose: it acts as a powerful electron-withdrawing group, thereby activating the adjacent bromine atom at the 6-position for nucleophilic aromatic substitution (SNAr) reactions, and it also provides a synthetic handle for the introduction of an amino group through reduction, which can then participate in various cyclization reactions.[1][2] This guide provides a detailed exploration of the synthetic utility of this compound, offering in-depth protocols and mechanistic insights for the synthesis of diverse heterocyclic compounds, tailored for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of the Key Precursor: this compound

A reliable and efficient synthesis of the starting material is paramount for any synthetic campaign. The preparation of this compound is typically achieved through the regioselective nitration of 6-bromoquinoline.

Experimental Protocol: Regioselective Nitration of 6-Bromoquinoline

This protocol is adapted from the work of Çakmak, O. et al.[2]

Materials and Equipment:

  • Reagents: 6-Bromoquinoline, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Dichloromethane (CH₂Cl₂), 10% aqueous Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄), Ice.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice-salt bath, separatory funnel, rotary evaporator, column chromatography apparatus, standard laboratory glassware.

Procedure:

  • Preparation of the 6-Bromoquinoline Solution: In a round-bottom flask, dissolve 6-bromoquinoline in concentrated sulfuric acid at 0 °C with stirring.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C using an ice-salt bath.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a 10% NaHCO₃ solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Data Summary:

ParameterValueReference
Starting Material6-Bromoquinoline[1]
Key ReagentsH₂SO₄, HNO₃[1]
Reaction Temperature0-5 °C[1]
Reported Yield>68%[2]

Workflow Diagram:

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 6-Bromoquinoline in H₂SO₄ B Add HNO₃/H₂SO₄ at 0-5°C A->B C Stir for 1-2h B->C D Quench with Ice C->D E Neutralize with NaHCO₃ D->E F Extract with CH₂Cl₂ E->F G Dry & Concentrate F->G H Column Chromatography G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Part 2: Strategies for Heterocycle Synthesis

A. Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nitro group at the 5-position significantly activates the C-Br bond at the 6-position towards nucleophilic attack. This allows for the displacement of the bromide with a variety of nucleophiles, particularly amines, to generate functionalized quinoline derivatives.[2]

Mechanism Insight: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, where the negative charge is delocalized onto the nitro group. The subsequent loss of the bromide ion restores the aromaticity of the quinoline ring.[3]

Experimental Protocol: Synthesis of 6-(Morpholin-4-yl)-5-nitroquinoline

This protocol is based on the general method for the amination of this compound.[2]

Materials and Equipment:

  • Reagents: this compound, Morpholine, Triethylamine (TEA), Dimethylformamide (DMF).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle.

Procedure:

  • Reaction Setup: To a solution of this compound in DMF, add morpholine and triethylamine.

  • Heating: Heat the reaction mixture to reflux (or a specified temperature, e.g., 100 °C) and stir for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-(morpholin-4-yl)-5-nitroquinoline.

Data Summary for SNAr Reactions:

NucleophileBaseSolventTemperatureReported YieldReference
MorpholineTriethylamineTriethylamineRefluxHigh[2]
PiperazineTriethylamineTriethylamineRefluxHigh[2]

Reaction Scheme Diagram:

SNAr_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound 6-(Morpholin-4-yl)-5-nitroquinoline 6-(Morpholin-4-yl)-5-nitroquinoline This compound->6-(Morpholin-4-yl)-5-nitroquinoline + Morpholine Morpholine Morpholine Triethylamine, Reflux Triethylamine, Reflux Triethylamine, Reflux->6-(Morpholin-4-yl)-5-nitroquinoline

Caption: SNAr reaction of this compound with morpholine.

B. Reduction of the Nitro Group and Subsequent Cyclization

The nitro group in the synthesized 5-nitroquinoline derivatives can be readily reduced to an amino group, which serves as a key functional handle for the construction of fused heterocyclic systems. A variety of reducing agents can be employed, such as Fe/AcOH, SnCl₂, or catalytic hydrogenation.[4][5]

Domino Nitro Reduction-Friedländer Annulation: A powerful strategy involves the in situ reduction of the nitro group to an amine, which then undergoes a cyclocondensation reaction with a suitable carbonyl compound (possessing an α-methylene group) in a one-pot process to afford polycyclic quinoline derivatives.[5]

Experimental Protocol: Synthesis of a Fused Pyrimido[4,5-f]quinoline Derivative (Illustrative)

This protocol is a conceptual adaptation of the domino nitro reduction-cyclization strategy.

Materials and Equipment:

  • Reagents: 6-Amino-5-bromoquinoline (obtained from reduction of this compound), a suitable β-dicarbonyl compound (e.g., ethyl acetoacetate), polyphosphoric acid (PPA) or another suitable catalyst/dehydrating agent.

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser.

Procedure:

  • Reduction Step: Reduce this compound to 6-bromo-5-aminoquinoline using a standard procedure (e.g., iron powder in acetic acid). Isolate and purify the amino derivative.

  • Cyclization Setup: In a round-bottom flask, mix 6-bromo-5-aminoquinoline with the β-dicarbonyl compound.

  • Condensation: Add the cyclizing agent (e.g., PPA) and heat the mixture at an elevated temperature (e.g., 120-150 °C) for several hours.

  • Reaction Monitoring: Monitor the formation of the fused heterocyclic product by TLC.

  • Work-up: Cool the reaction mixture and carefully add it to ice water.

  • Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonium hydroxide) and collect the resulting precipitate by filtration.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Conceptual Workflow for Fused Heterocycle Synthesis:

Reduction_Cyclization A This compound B Reduction (e.g., Fe/AcOH) A->B C 6-Bromo-5-aminoquinoline B->C D Cyclocondensation with β-dicarbonyl C->D E Fused Heterocycle (e.g., Pyrimidoquinoline) D->E

Caption: General strategy for fused heterocycle synthesis.

C. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the quinoline ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[6][7] These reactions are fundamental in modern organic synthesis and drug discovery for creating molecular complexity.[8][9]

Key Cross-Coupling Strategies:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (e.g., introducing aryl or heteroaryl substituents).

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

General Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials and Equipment:

  • Reagents: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, toluene/water).

  • Equipment: Schlenk tube or round-bottom flask, magnetic stirrer, heating mantle, condenser, inert atmosphere setup (nitrogen or argon).

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.

Palladium-Catalyzed Reaction Overview:

Palladium_Coupling cluster_coupling Pd-Catalyzed Cross-Coupling cluster_products Products Start This compound Suzuki Suzuki-Miyaura (R-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Prod_Suzuki 6-Aryl-5-nitroquinoline Suzuki->Prod_Suzuki Prod_Buchwald 6-Amino-5-nitroquinoline Buchwald->Prod_Buchwald Prod_Sonogashira 6-Alkynyl-5-nitroquinoline Sonogashira->Prod_Sonogashira

Caption: Palladium-catalyzed transformations of this compound.

Conclusion

This compound is a highly valuable and strategically important starting material for the synthesis of a wide array of heterocyclic compounds. Its unique electronic properties allow for facile functionalization through nucleophilic aromatic substitution, while the bromo and nitro groups serve as versatile handles for palladium-catalyzed cross-coupling reactions and reduction-cyclization sequences, respectively. The protocols and strategies outlined in this guide provide a robust framework for researchers and scientists to explore the chemical space around the quinoline scaffold, paving the way for the discovery of novel drug candidates and functional materials.

References

  • Benchchem. Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5lUTbx3JV5dnPJ-fO_lzVxxtou0TlX1AK3rqlctQIjh9y5S5egwxhMNqj4ggPCnQsqXtcBwUHVIVb64bJMw2aWEuKC7__lVfWCK3owXqEd1ArbPyIuWGNg1lAscu_XHsc2HxWvolxsLbXXHGzj4BHMVaNdEDDYomTLd4DDA4ooP0TPoCO7Qz883r-x70_gssFcC4_YZkuSwnbtfAM2CdzA2FflQ==]
  • Çakmak, O. et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374. [URL: https://www.researchgate.net/publication/326903741_Activation_of_6-bromoquinoline_by_nitration_Synthesis_of_morpholinyl_and_piperazinyl_quinolones]
  • Ustinov, I. I., & Hlytin, N. V. (2024). SELECTIVE REDUCTION OF 5,7-DINITRO-8-HYDROXYQUINOLINE AND SYNTHESIS OF 2-SUBSTITUTED 5-NITROOXAZOLO[4,5-h]QUINOLINES. Chemistry of Heterocyclic Compounds, 60(9/10). [URL: https://link.springer.com/article/10.1007/s10593-024-03529-6]
  • Thansandote, P., Raemy, M., Rudolph, A., & Lautens, M. (2007). Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines. Organic letters, 9(25), 5255–5258. [URL: https://pubmed.ncbi.nlm.nih.gov/18001046/]
  • MDPI. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. [URL: https://www.mdpi.com/1420-3049/28/13/5186]
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4105. [URL: https://www.mdpi.com/1420-3049/27/13/4105]
  • ResearchGate. (n.d.). Cyclization of 8‐hydroxy‐5‐nitro‐1,2,3,4‐tetrahydroquinoline‐7‐carboxamides 11 a and 11 e to 10‐methyl‐6‐nitro‐2,3,7,8,9,10‐hexahydro‐4H‐[1][4]‐oxazino[5,6‐h]quinolin‐4‐ones 13 a–b. [URL: https://www.researchgate.net/figure/Cyclization-of-8-hydroxy-5-nitro-1-2-3-4-tetrahydroquinoline-7-carboxamides-11-a-and-11-e_fig10_344795213]
  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (2025). RSC Advances, 15, 12345-12367. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11036815/]
  • ResearchGate. (n.d.). Fused Quinoline Heterocycles V. Synthesis of Novel 1,2,3,5,6-Pentaazaaceanthrylene Derivatives. [URL: https://www.researchgate.
  • ResearchGate. (n.d.). Fused quinoline heterocycles VI: Synthesis of 5H‐1‐thia‐3,5,6‐triazaaceanthrylenes and 5H‐1‐thia‐3,4,5,6‐tetraazaaceanthrylenes. [URL: https://www.researchgate.net/publication/250073579_Fused_quinoline_heterocycles_VI_Synthesis_of_5H-1-thia-356-triazaaceanthrylenes_and_5H-1-thia-3456-tetraazaaceanthrylenes]
  • American Chemical Society. (n.d.). Synthesis of Heterocycles by Palladium-Catalyzed [2+2+2] Cyclizations. [URL: https://www.acs.
  • ResearchGate. (2020). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. [URL: https://www.researchgate.net/publication/344558223_Palladium_Catalysed_Cyclizations_for_N-Heterocycle_Synthesis_Recent_Developments]
  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions and More. [URL: https://www.researchgate.net/publication/277884109_Metal-Catalyzed_Cross-Coupling_Reactions_and_More]
  • DOKUMEN.PUB. (n.d.). Palladium Catalyzed Synthesis of Heterocycles. [URL: https://dokumen.pub/palladium-catalyzed-synthesis-of-heterocycles-9781351242608-1351242601-9780815374251.html]
  • ResearchGate. (n.d.). Recent progress in transition metal catalyzed cross coupling of nitroarenes. [URL: https://www.researchgate.
  • Royal Society of Chemistry. (n.d.). Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/qo/d2qo01452j]
  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [URL: https://www.researchgate.net/figure/Preparation-of-brominated-tetrahydroquinolines-2-and-3-and-quinolines-5-and-6_fig2_266159679]
  • Darabantu, M. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 30(18), 4321. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11432185/]
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). Molecules, 25(20), 4785. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7593881/]
  • JETIR. (n.d.). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. [URL: https://www.jetir.org/papers/JETIR2308310.pdf]
  • Benchchem. (n.d.). Navigating the Synthesis of 5-Substituted 6-Methoxy-8-Nitroquinolines: A Comparative Guide. [URL: https://www.benchchem.com/application-notes/synthesis-of-5-substituted-6-methoxy-8-nitroquinolines]
  • Wikipedia. (n.d.). Cross-coupling reaction. [URL: https://en.wikipedia.org/wiki/Cross-coupling_reaction]
  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (n.d.). Molecules, 25(11), 2593. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7321288/]
  • ResearchGate. (n.d.). 325554 PDFs | Review articles in HETEROCYCLIC CHEMISTRY. [URL: https://www.researchgate.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(5), 484-508. [URL: https://www.ingentaconnect.com/content/ben/cos/2022/00000019/00000005/art00004]
  • MDPI Books. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions. [URL: https://www.mdpi.com/books/reprint/2432]

Sources

The Strategic Utility of 6-Bromo-5-nitroquinoline in the Synthesis of Pharmacologically Active Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Unique Role of 6-Bromo-5-nitroquinoline

The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The strategic functionalization of the quinoline ring is a cornerstone of drug design, allowing for the fine-tuning of a molecule's pharmacological profile. Among the myriad of quinoline-based starting materials, this compound stands out as a particularly versatile and powerful precursor for the synthesis of novel, pharmacologically active compounds.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the chemical principles that make this molecule a valuable building block, provide detailed, field-proven protocols for its use, and present data on the biological activities of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent precursor in their synthetic campaigns.

The power of this compound lies in a fundamental principle of organic chemistry: the activation of an aromatic ring towards nucleophilic attack. The strongly electron-withdrawing nitro group at the C-5 position significantly reduces the electron density of the quinoline ring system. This electronic pull makes the adjacent C-6 position, bearing a bromine atom, highly susceptible to nucleophilic aromatic substitution (SNAr).[3] This activation is the lynchpin of this compound's utility, providing a reliable and efficient gateway to a diverse range of 6-substituted quinoline derivatives.

Synthetic Pathways and Methodologies

The journey from this compound to a potential drug candidate typically involves a two-stage process:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the C-6 bromine with a nucleophile, often a nitrogen-containing heterocycle like piperazine or morpholine.

  • Reduction of the Nitro Group: Conversion of the C-5 nitro group to a primary amine, which can serve as a handle for further functionalization or may be a key pharmacophoric feature itself.

The following sections provide detailed protocols for these key transformations.

Part 1: Synthesis of the Precursor - this compound

The essential first step is the regioselective nitration of commercially available 6-bromoquinoline. The presence of the bromine atom directs the incoming nitro group to the C-5 position.

This protocol is adapted from established procedures and has been optimized for reliability and yield.

Materials and Equipment:

  • Reagents: 6-Bromoquinoline, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Dichloromethane (CH₂Cl₂), 10% aqueous Sodium Bicarbonate (NaHCO₃), Anhydrous Sodium Sulfate (Na₂SO₄), Ice.

  • Equipment: Round-bottom flask, magnetic stirrer, ice-salt bath, separatory funnel, rotary evaporator, standard laboratory glassware.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C using an ice-salt bath.

  • Nitration: Slowly add a pre-mixed solution of concentrated nitric acid (HNO₃, 1.5 eq) and concentrated sulfuric acid (H₂SO₄, 1.5 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a 10% aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Expected Results:

CompoundMolecular FormulaMolecular WeightYield (%)
This compoundC₉H₅BrN₂O₂253.05 g/mol ~90%
Part 2: Nucleophilic Aromatic Substitution (SNAr) - Gateway to Diversity

The activation of the C-6 position by the C-5 nitro group allows for the efficient displacement of the bromine atom by a variety of nucleophiles. The following protocol details the synthesis of 6-(piperazin-1-yl)-5-nitroquinoline, a key intermediate for further derivatization.

Materials and Equipment:

  • Reagents: this compound, Piperazine, Triethylamine (TEA) or Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent.

  • Equipment: Reaction vial or round-bottom flask, magnetic stirrer with heating, condenser.

Procedure:

  • Reaction Setup: In a reaction vial, combine this compound (1.0 eq), piperazine (1.2-1.5 eq), and a suitable base such as triethylamine (1.5 eq) in DMF.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford the desired product.

sn_ar_workflow start This compound + Piperazine reaction Heat in DMF with Base (e.g., TEA) start->reaction workup Pour into Ice-Water reaction->workup filtration Vacuum Filtration workup->filtration product 6-(Piperazin-1-yl)-5-nitroquinoline filtration->product reduction_workflow start 6-(Piperazin-1-yl)-5-nitroquinoline reagents Fe, NH₄Cl in EtOH/H₂O start->reagents reflux Reflux reagents->reflux filtration Filter through Celite reflux->filtration extraction Extraction & Purification filtration->extraction product 6-(Piperazin-1-yl)quinolin-5-amine extraction->product

Workflow for the Reduction of the Nitro Group.

Pharmacological Applications and Biological Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. The parent compound itself has shown antiproliferative activity and the ability to induce apoptosis in cancer cells. [1]The introduction of piperazine and morpholine at the C-6 position has been shown to yield compounds with potent antiproliferative and apoptotic effects. [3]

Anticancer Activity of this compound and its Derivatives

The following table summarizes the reported antiproliferative activities of this compound and a key derivative against various cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compound C6Rat Glioma50.0[1]
HT29Human Colon Cancer26.2[1]
HeLaHuman Cervical Cancer24.1[1]
6,8-Dibromo-5-nitroquinoline C6Rat Glioma50.0[3]
HT29Human Colon Cancer26.2[3]
HeLaHuman Cervical Cancer24.1[3]

These data underscore the importance of the 5-nitro-6-bromo substitution pattern for cytotoxic activity.

Potential as Kinase Inhibitors

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. [4]The 6-amino-5-(substituted)quinoline core, accessible from this compound, presents a valuable template for targeting various protein kinases implicated in cancer signaling pathways. The amino group at C-5 and the substituted amine at C-6 can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases. Further derivatization of the piperazine moiety allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets, such as VEGFR-2 and EGFR. [5]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->RTK Inhibition

Targeted Signaling Pathways for Quinoline-based Kinase Inhibitors.

Conclusion

This compound is a high-value precursor in medicinal chemistry, offering a reliable and versatile platform for the synthesis of pharmacologically active molecules. The strategic placement of the bromo and nitro groups facilitates a robust SNAr reaction, opening the door to a wide array of 6-substituted quinoline derivatives. Subsequent reduction of the nitro group provides a key amine functionality for further synthetic diversification or as a critical pharmacophoric element. The demonstrated antiproliferative and apoptotic activities of compounds derived from this precursor, coupled with the established role of the quinoline scaffold in kinase inhibition, highlight the significant potential of this compound in modern drug discovery. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this potent building block in the development of the next generation of therapeutic agents.

References

  • Çakmak, O., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 5(18), 10386–10397. [Link]
  • Ökten, S., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]
  • Abdellatif, K. R. A., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 350(3-4), 1600335. [Link]
  • Yıldırım, I., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. [Link]
  • Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry, 38(6), 973-982. [Link]
  • Domagala, J. M., et al. (1991). Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. Journal of Medicinal Chemistry, 34(3), 1142-1154. [Link]
  • Mąkosza, M., et al. (2019). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 24(21), 3959. [Link]
  • Al-Ostoot, F. H., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202400279. [Link]
  • Basavarajaiah, S. M., et al. (2021). The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 37(4), 747-769. [Link]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Using 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Accelerating Discovery with 6-Bromo-5-nitroquinoline and Microwave Synthesis

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the backbone of numerous pharmaceuticals and functional materials. The strategic functionalization of this nucleus is paramount for modulating biological activity and tuning material properties. This compound, with its distinct electronic and steric characteristics, serves as a versatile and highly valuable building block for the synthesis of a diverse array of complex molecules. The presence of the bromine atom at the 6-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group at the 5-position activates the quinoline system for nucleophilic aromatic substitution (SNAr) reactions.

Conventional synthetic methods for the derivatization of such scaffolds often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages including dramatically reduced reaction times, improved yields, and enhanced reaction selectivity. This is achieved through the efficient and uniform heating of the reaction mixture via dielectric polarization, a mechanism fundamentally different from conventional conductive heating.

These application notes provide detailed, field-proven insights and representative protocols for the microwave-assisted functionalization of this compound. We will explore its application in key synthetic transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution. The protocols provided herein are designed to be self-validating, with explanations of the causal relationships behind the choice of reagents and reaction conditions, empowering researchers to adapt and optimize these methods for their specific synthetic targets.

I. Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the starting material is the foundational step for any subsequent derivatization. This compound is readily prepared via the electrophilic nitration of 6-bromoquinoline.

Protocol 1: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the nitration of 6-bromoquinoline.

Reagents and Materials:

  • 6-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Stirring apparatus

  • Pasteur pipettes

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid (approx. 4 mL per 0.2 g of starting material).

  • Cooling: Cool the solution to -5 °C using a salt-ice bath with continuous stirring.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.5 mL per 1.5 mL of H₂SO₄) to concentrated sulfuric acid. Cool this mixture to -5 °C.

  • Nitration: While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour, ensuring the internal temperature does not exceed 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice in a large beaker.

  • Extraction: After the ice has melted, extract the aqueous mixture with dichloromethane (3 x 25 mL).

  • Washing: Combine the organic layers and wash with 10% sodium carbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography to obtain a solid product.

II. Microwave-Assisted Cross-Coupling Reactions

The bromine atom at the C6 position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. Microwave irradiation dramatically accelerates these transformations, enabling rapid access to a wide range of derivatives.[1][2]

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[3] Microwave assistance can reduce reaction times from hours to minutes.[1]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ are commonly used. The choice of ligand (e.g., PPh₃) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: An inorganic base like K₂CO₃ or Na₂CO₃ is required to activate the boronic acid and facilitate the transmetalation step.

  • Solvent: A mixture of a polar aprotic solvent (e.g., dioxane, DMF) and water is often used to dissolve both the organic and inorganic reagents.

Protocol 2: Representative Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an arylboronic acid.

Reagents and Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Microwave vial with a stir bar

  • Microwave reactor

Step-by-Step Procedure:

  • Vial Preparation: To a microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture.

  • Sealing and Purging: Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Quantitative Data Summary (Representative)

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O14020>85
4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃Toluene/H₂O13015>90
B. Sonogashira Coupling: Synthesis of Alkynylated Quinolines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynylated building blocks.[4] Microwave irradiation significantly shortens the reaction times for this transformation.[5]

Causality Behind Experimental Choices:

  • Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to deprotonate the terminal alkyne and neutralize the HX byproduct.

  • Solvent: A polar aprotic solvent like DMF or THF is commonly used.

Protocol 3: Representative Microwave-Assisted Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

Reagents and Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • CuI (0.06 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous DMF

  • Microwave vial with a stir bar

  • Microwave reactor

Step-by-Step Procedure:

  • Vial Preparation: To a microwave vial under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Reagent Addition: Add anhydrous DMF, followed by triethylamine and the terminal alkyne.

  • Sealing and Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-20 minutes).

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water. The aqueous layer can be back-extracted with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.

C. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.[6][7] Microwave heating has been shown to be highly effective in accelerating this reaction.[8]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). The ligand is critical for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Protocol 4: Representative Microwave-Assisted Buchwald-Hartwig Amination

This protocol is adapted from a similar reaction on 6-bromo-2-chloroquinoline and serves as an excellent starting point.

Reagents and Materials:

  • This compound (1.0 eq)

  • Amine (e.g., morpholine) (1.2 eq)

  • Pd₂(dba)₃ (0.025 eq)

  • XPhos (0.07 eq)

  • NaOt-Bu (1.4 eq)

  • Anhydrous toluene

  • Microwave vial with a stir bar

  • Microwave reactor

Step-by-Step Procedure:

  • Vial Preparation: In a glovebox or under an inert atmosphere, add this compound, the amine, Pd₂(dba)₃, XPhos, and NaOt-Bu to a microwave vial.

  • Solvent Addition: Add anhydrous toluene.

  • Sealing and Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 130-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with a suitable solvent like dichloromethane, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

III. Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 5-position strongly activates the 6-position of the quinoline ring towards nucleophilic attack, making SNAr a viable synthetic strategy. Microwave irradiation can significantly enhance the rate of these reactions.[9][10]

Causality Behind Experimental Choices:

  • Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates. The strength of the nucleophile will influence the reaction conditions required.

  • Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP is often used to facilitate the formation of the Meisenheimer complex intermediate. In some cases, solvent-free conditions can be employed.[9]

  • Base: For nucleophiles like amines, an external base may not be necessary if the amine itself can act as a base. For weaker nucleophiles, a base may be required.

Protocol 5: Representative Microwave-Assisted SNAr with an Amine

This protocol provides a general method for the substitution of the bromine atom with an amine.

Reagents and Materials:

  • This compound (1.0 eq)

  • Amine (e.g., piperidine) (2.0-3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) or solvent-free

  • Microwave vial with a stir bar

  • Microwave reactor

Step-by-Step Procedure:

  • Vial Preparation: Add this compound and the amine to a microwave vial. If using a solvent, add NMP.

  • Sealing and Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a high temperature (e.g., 150-200 °C) for a short duration (e.g., 5-20 minutes).

  • Work-up: After cooling, dilute the reaction mixture with water to precipitate the product. Filter the solid, wash with water, and dry.

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

IV. Visualization of Workflows and Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow and the catalytic cycle for a Suzuki-Miyaura coupling reaction.

experimental_workflow reagents 1. Reagent Addition (Aryl Halide, Boronic Acid, Catalyst, Base) solvent 2. Solvent Addition (e.g., Dioxane/H2O) reagents->solvent seal_purge 3. Seal Vial & Purge with Inert Gas solvent->seal_purge microwave 4. Microwave Irradiation (Set Temp & Time) seal_purge->microwave workup 5. Reaction Work-up (Extraction & Washing) microwave->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for microwave-assisted cross-coupling.

suzuki_cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)L2-X pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)L2-Ar' pd_complex1->pd_complex2 Ar'-B(OR)2 transmetalation Transmetalation bx X-B(OR)2 pd_complex2->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' (Coupled Product) arx Ar-X (this compound) ar_boronic Ar'-B(OR)2 (Boronic Acid/Ester) base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

V. Characterization of Products

The structural elucidation of the synthesized compounds is a critical step. The following is a representative summary of the expected spectroscopic data for a product of a Suzuki coupling reaction, 6-phenyl-5-nitroquinoline.

Table 3: Representative Spectroscopic Data for 6-Phenyl-5-nitroquinoline

TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoline and phenyl rings will appear in the range of δ 7.0-9.0 ppm. The specific chemical shifts and coupling patterns will be indicative of the substitution pattern. Protons adjacent to the nitro group and the quinoline nitrogen will be deshielded.
¹³C NMR Aromatic carbons will resonate in the δ 120-160 ppm region. The carbon attached to the nitro group (C5) and the carbons of the pyridine ring will show characteristic downfield shifts.
Mass Spec. The molecular ion peak corresponding to the calculated mass of the product should be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
IR Spec. Characteristic peaks for the nitro group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C/C=N stretching of the aromatic rings (around 1400-1600 cm⁻¹) are expected.

Conclusion

This compound is a powerful and versatile building block for the rapid synthesis of diverse molecular architectures. The application of microwave-assisted synthesis protocols significantly enhances the efficiency of key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitutions. The protocols and insights provided in these application notes offer a robust starting point for researchers and drug development professionals to leverage these modern synthetic techniques in their own discovery programs. The dramatic reduction in reaction times and potential for improved yields make MAOS an indispensable tool for accelerating the development of novel pharmaceuticals and advanced materials.

References

  • BenchChem. (2025). Synthesis of this compound: A Detailed Protocol for Researchers. BenchChem Technical Support.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). Molecules, 18(2), 1603-1613. [Link]
  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165-4169. [Link]
  • Al-dujaili, J. H., Shaw, A. T., & Zang, Q. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 27(19), 6649. [Link]
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
  • Salih, K. S. M., & Baqi, Y. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Frank, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]
  • Semantic Scholar. (n.d.).
  • Ribeiro, A. P. C., et al. (2019). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Processes, 7(12), 951. [Link]
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). The Journal of Organic Chemistry, 73(22), 8843-8851. [Link]
  • Zhang, L. T., et al. (2009). Mild synthesis of 6-amino-5-bromoquinoxaline. Xiandai Huagong/Modern Chemical Industry, 29(3), 54-56. [Link]
  • BenchChem. (2025).
  • ChemInform Abstract: A Microwave-Assisted Nucleophilic Substitution Reaction on a Quinoline System: The Synthesis of Amino Analogues of Nitroxoline. (2010). ChemInform, 41(32). [Link]
  • Penumati, C. R., et al. (2007). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. The Journal of Organic Chemistry, 72(23), 8987-8989. [Link]
  • Belaidi, S., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [Link]
  • Semantic Scholar. (n.d.). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile. BenchChem Technical Support.
  • Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. (2017). Current Microwave Chemistry, 4(2), 143-150. [Link]
  • CEM Corporation. (n.d.). Nucleophilic additions and substitutions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-5-nitroquinoline. Here, we address common challenges, provide in-depth troubleshooting advice, and present frequently asked questions to ensure a successful and efficient synthesis. Our approach is grounded in established chemical principles and validated experimental protocols to empower you with the expertise to navigate potential side reactions and purification hurdles.

I. Understanding the Reaction: An Overview

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution (EAS) of 6-bromoquinoline using a nitrating mixture of concentrated sulfuric acid and nitric acid. This reaction is highly regioselective, favoring the introduction of the nitro group at the C-5 position. This selectivity is governed by the electronic and steric effects of the quinoline ring system and the bromo substituent. Under the strongly acidic conditions of the reaction, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs on the benzene ring, with the bromine at C-6 directing the incoming electrophile to the ortho (C-5 and C-7) and para (C-8) positions. The C-5 position is generally favored due to a combination of electronic and steric factors.

However, deviations from optimal conditions can lead to the formation of undesired side products, complicating purification and reducing the yield of the target molecule. This guide will focus on identifying, understanding, and mitigating these side reactions.

II. Troubleshooting Guide: Navigating Common Side Reactions

This section provides a detailed analysis of the most frequently encountered side reactions, their mechanistic origins, and actionable solutions to minimize their formation.

Observed Issue Potential Cause(s) Proposed Mechanism & Explanation Troubleshooting & Preventative Measures
Presence of Isomeric Impurities (e.g., 6-Bromo-7-nitroquinoline, 6-Bromo-8-nitroquinoline) 1. Elevated Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the formation of less favored isomers. 2. Non-optimal Reagent Stoichiometry: An excess of the nitrating agent may lead to less selective reactions.The nitration of the quinolinium ion can occur at the C-7 and C-8 positions, although these are electronically and sterically less favored than the C-5 position. Elevated temperatures provide the necessary energy to form these higher-energy intermediates, leading to a mixture of isomers.- Strict Temperature Control: Maintain the reaction temperature at or below 0 °C throughout the addition of the nitrating mixture. An ice-salt bath is recommended. - Slow, Controlled Addition: Add the nitrating mixture dropwise to the solution of 6-bromoquinoline in sulfuric acid to prevent localized temperature spikes. - Vigorous Stirring: Ensure efficient mixing to maintain a homogenous temperature throughout the reaction vessel.
Formation of Dinitro Byproducts 1. Excess Nitrating Agent: A large excess of nitric acid can lead to a second nitration event. 2. Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the complete consumption of the starting material can favor dinitration. 3. High Reaction Temperature: Increased temperature accelerates the rate of the second nitration.The initial product, this compound, is deactivated towards further electrophilic substitution due to the presence of two electron-withdrawing groups. However, under forcing conditions (excess nitrating agent, high temperature), a second nitro group can be introduced onto the ring. The position of the second nitration is dictated by the directing effects of the existing substituents.- Careful Stoichiometry: Use a modest excess of the nitrating agent (typically 1.1 to 1.5 equivalents). - Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) and quench the reaction promptly upon consumption of the starting material. - Maintain Low Temperature: As with isomer formation, low temperatures are crucial to disfavor the higher activation energy required for dinitration.
Presence of 6-Bromoquinoline-1-oxide and its Nitrated Derivatives Presence of Oxidizing Impurities: Contaminants in the starting materials or reagents could potentially oxidize the quinoline nitrogen.The quinoline nitrogen can be oxidized to an N-oxide. This N-oxide can then undergo nitration. The N-oxide is more activated towards electrophilic substitution than the parent quinoline, and nitration can occur at different positions, including C-4, leading to a mixture of 6-bromo-4-nitroquinoline-1-oxide and this compound-1-oxide.[1]- Use High-Purity Reagents: Ensure the use of high-quality, pure starting materials and reagents to avoid introducing oxidizing contaminants. - Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
Dark Brown or Black Reaction Mixture Degradation of Starting Material or Product: Charring can occur at elevated temperatures or due to highly concentrated pockets of the nitrating agent.The strong acidic and oxidizing conditions can lead to the decomposition of the organic molecules, especially if the temperature is not adequately controlled. This can result in the formation of complex, polymeric byproducts.- Strict Temperature Control: This is the most critical factor. - Efficient Stirring: Prevents the accumulation of the nitrating agent in one area, which can cause localized overheating and degradation. - Controlled Addition Rate: Slow addition of the nitrating mixture is essential.

III. Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or not proceeding at all. What should I do?

A1: First, ensure that your reagents are of sufficient concentration and purity. Concentrated sulfuric and nitric acids are crucial. If the reaction is still slow at 0 °C, you can allow it to stir for a longer period, monitoring by TLC. Avoid the temptation to significantly increase the temperature, as this will likely lead to the side reactions discussed above.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (6-bromoquinoline) and the product (this compound). The product, being more polar, will have a lower Rf value.

Q3: What is the best way to purify the crude product?

A3: The most common and effective method for purifying this compound is recrystallization. Ethanol or a mixture of ethanol and water is often a suitable solvent system. If isomeric impurities are present in significant amounts, column chromatography on silica gel may be necessary.

Q4: I see multiple spots on my TLC plate after the reaction is complete. How do I identify them?

A4: The major spot with the lower Rf value is likely your desired product, this compound. The spot with the higher Rf will be the unreacted starting material. Other faint spots could be the isomeric byproducts. If you have access to NMR, comparing the spectra of your crude product with the known spectra of the desired product and potential side products is the most definitive way to identify them.

Q5: Is the reaction sensitive to water?

A5: While the reaction is performed in concentrated acids, the presence of excessive water is not desirable as it will dilute the nitrating agent and can affect the reaction rate and efficiency. Use concentrated acids as specified in the protocol.

IV. Experimental Protocols

A. Synthesis of this compound

This protocol is adapted from established literature procedures and is designed to maximize the yield and purity of the desired product.[2]

Materials:

  • 6-Bromoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • 10% Sodium Bicarbonate solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Dropping funnel

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid (approx. 4 mL per gram of quinoline).

  • Cool the solution to -5 °C to 0 °C using an ice-salt bath.

  • In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (equal volume to the nitric acid). Cool this mixture in an ice bath.

  • While maintaining the temperature of the 6-bromoquinoline solution at or below 0 °C, add the cold nitrating mixture dropwise with vigorous stirring over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol.

B. Protocol for Minimizing Side Reactions

The key to a successful and clean synthesis of this compound lies in the meticulous control of reaction parameters.

ParameterRecommended ConditionRationale
Temperature -5 °C to 0 °CMinimizes the formation of isomeric and dinitro byproducts by favoring the kinetically controlled product.
Rate of Addition Slow, dropwise over 30-60 minPrevents localized overheating and subsequent side reactions and degradation.
Stirring Vigorous and efficientEnsures homogenous temperature and reagent concentration throughout the reaction mixture.
Stoichiometry 1.1 - 1.5 equivalents of HNO₃Sufficient to drive the reaction to completion without promoting dinitration.
Reaction Time Monitor by TLC; typically 1-3 hoursAvoids prolonged exposure to harsh conditions which can lead to byproduct formation.

V. Visualizing the Reaction Pathways

The following diagrams illustrate the desired synthetic route and the formation of common side products.

Synthesis_of_6_Bromo_5_nitroquinoline cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions 6-Bromoquinoline 6-Bromoquinoline This compound This compound 6-Bromoquinoline->this compound HNO₃, H₂SO₄ 0 °C Isomeric_Byproducts 6-Bromo-7-nitroquinoline 6-Bromo-8-nitroquinoline 6-Bromoquinoline->Isomeric_Byproducts High Temp. N-Oxide_Formation 6-Bromoquinoline-1-oxide 6-Bromoquinoline->N-Oxide_Formation Oxidizing Impurities Dinitro_Products Dinitro-bromoquinolines This compound->Dinitro_Products Excess HNO₃ High Temp. Nitrated_N-Oxide Nitrated N-Oxide Products N-Oxide_Formation->Nitrated_N-Oxide

Caption: Reaction scheme for the synthesis of this compound and potential side reactions.

VI. References

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]

Sources

Technical Support Center: Purification of 6-Bromo-5-nitroquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-bromo-5-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. Recrystallization is a powerful technique, but its success hinges on a nuanced understanding of solubility, impurity profiles, and procedural details. This document, presented in a troubleshooting and FAQ format, provides in-depth, field-proven insights to help you navigate the challenges of this specific purification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the recrystallization of this compound. Each entry explains the underlying cause of the issue and provides a clear, actionable solution.

Problem 1: No Crystals Form Upon Cooling

Q: I've dissolved my crude this compound in hot solvent and allowed it to cool, but no crystals have appeared. What's going wrong?

A: This is one of the most common issues in recrystallization and typically points to a problem with solution saturation. There are two primary causes:

  • Cause A: Excessive Solvent Use. The fundamental principle of recrystallization is that the solute should be sparingly soluble in the cold solvent but highly soluble in the hot solvent.[1] If too much solvent is used, the solution will not become supersaturated upon cooling, and the compound will simply remain dissolved.[2] This is the most frequent reason for crystallization failure.[2]

    • Solution: Concentrate the solution by removing some of the solvent. This can be done by gently heating the solution in a fume hood to boil off a portion of the solvent or by using a rotary evaporator.[2] Once the volume is reduced, allow the solution to cool again.

  • Cause B: Lack of Nucleation. Sometimes, a solution can become supersaturated but still fail to crystallize because there are no nucleation sites for the crystals to begin growing.[2]

    • Solution 1: Induce Nucleation by Scratching. Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide an ideal surface for the first crystals to form.[2][3]

    • Solution 2: Add a Seed Crystal. If you have a small crystal of pure this compound, adding it to the cooled solution can provide a template for crystal growth to begin.[2][3]

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Q: When my solution cools, a liquid or oily layer forms instead of solid crystals. How do I resolve this?

A: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point.[2] The reported melting point for this compound is approximately 130°C.[4] This issue is often caused by one of the following:

  • Cause A: High Impurity Concentration. Significant amounts of impurities can depress the melting point of the solute, making it more prone to oiling out.[2]

  • Cause B: Rapid Cooling or High Saturation. If the solution is cooled too quickly or is highly concentrated, the compound may precipitate out of solution so rapidly that it doesn't have time to form an ordered crystal lattice, instead forming a liquid.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly reduce the saturation.[2][5] Then, allow the solution to cool much more slowly. You can insulate the flask by placing it on a wooden block or several layers of paper towels to slow the rate of heat loss.[5] If using a mixed solvent system, add more of the "good" solvent in which the compound is more soluble.[5]

Problem 3: The Recovered Crystals are Still Impure

Q: I've completed the recrystallization, but my product is still off-color, or the melting point is broad and lower than expected. Why isn't it pure?

A: Impurities in the final product usually result from issues with crystal formation or the final washing step.

  • Cause A: Rapid Crystal Growth. If crystals form too quickly, impurities can become trapped within the growing crystal lattice (occlusion) or in pockets of solvent within the crystals (inclusion).[5]

    • Solution: The key is slow, controlled cooling.[1][6] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. A slower growth process is more selective and will exclude impurity molecules from the crystal lattice.[6] If purity is still an issue, a second recrystallization is often necessary.

  • Cause B: Presence of Colored Impurities. Many organic reactions produce high molecular weight, colored byproducts.

    • Solution: If the hot, dissolved solution has a noticeable color, you can add a very small amount (1-2% by weight) of activated charcoal.[7] The charcoal adsorbs the colored impurities. Heat the solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.[7]

  • Cause C: Inadequate Washing. The surfaces of your filtered crystals are coated with the "mother liquor," which contains the dissolved impurities.

    • Solution: Wash the crystals in the Büchner funnel with a minimal amount of ice-cold recrystallization solvent.[8] Using warm solvent or too much solvent will dissolve a significant portion of your product, leading to low yield.[8]

Problem 4: The Final Yield is Very Low

Q: After drying my crystals, my recovery is much lower than I expected. Where did my product go?

A: A low yield is a frustrating but solvable problem that often traces back to using incorrect solvent volumes at various stages.

  • Cause A: Using Too Much Solvent for Dissolution. As discussed in Problem 1, using an excess of solvent will keep a larger fraction of your product dissolved in the mother liquor even after cooling.[5][8]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[8][9] To recover some of the lost product, you can try to concentrate the mother liquor to obtain a "second crop" of crystals, though these may be less pure than the first.[9]

  • Cause B: Premature Crystallization During Hot Filtration. If you are performing a hot filtration step (e.g., to remove insoluble impurities or charcoal), the product can crystallize in the funnel, leading to loss.

    • Solution: To prevent this, use a stemless or short-stemmed funnel and pre-heat it by pouring some hot solvent through it just before filtering your solution.[7][10] It can also be beneficial to use a slight excess (5-10%) of solvent before filtering to ensure the compound remains in solution. This excess can then be boiled off before cooling.[7]

  • Cause C: Excessive Washing. Washing the final crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve and wash away a significant portion of the purified product.[8]

    • Solution: Use only enough ice-cold solvent to rinse the crystals. It's best to stop the vacuum, add the cold solvent to form a slurry, and then reapply the vacuum.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the theory and practice of recrystallizing this compound.

Q1: What are the critical safety precautions for handling this compound?

A: this compound is a nitroaromatic compound. As a class, these compounds are known to be toxic, mutagenic, and can be absorbed through the skin.[11][12] Many are also suspected carcinogens.[12] Therefore, stringent safety protocols are essential.

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.[4][11]

  • Handling: Avoid creating and inhaling dust.[11] Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong bases, acids, and oxidizing agents.[11][13]

Q2: How do I select the best solvent for recrystallization?

A: The choice of solvent is the most critical factor for a successful recrystallization. The ideal solvent should meet several criteria:

  • Temperature-Dependent Solubility: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[14][15]

  • Impurity Solubility: The impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[14][16]

  • Chemical Inertness: The solvent must not react with this compound.[15]

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals during drying.[15]

A small-scale screening test is the best way to determine a suitable solvent.[14][16]

Common Recrystallization Solvents Boiling Point (°C) Polarity Notes
Water100Very PolarUnlikely to be a good single solvent for this compound but can be used as an anti-solvent.[17]
Ethanol78PolarA common and effective solvent for many aromatic compounds.[18]
Methanol65PolarSimilar to ethanol but more volatile.
Ethyl Acetate77IntermediateOften a good choice for moderately polar compounds.[17]
Toluene111Non-polarCan be effective for aromatic compounds, but its boiling point is close to the melting point of the solute, increasing the risk of oiling out.[17]
Heptane/Hexane98 / 69Non-polarOften used as an anti-solvent in mixed-solvent systems with a more polar solvent.[18]

Q3: When and how should I use a mixed-solvent system?

A: A mixed-solvent system is used when no single solvent meets the required criteria.[14] The technique relies on a pair of miscible solvents: one in which this compound is very soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[19][20] Common pairs include ethanol-water, and toluene-hexane.[6]

The procedure involves dissolving the crude compound in the minimum amount of the hot "solvent." Then, the warm "anti-solvent" is added dropwise to the hot solution until a persistent cloudiness (turbidity) is observed.[19][21] This indicates the solution is now saturated. A few drops of the hot "solvent" are then added to redissolve the precipitate and make the solution clear again. The solution is then allowed to cool slowly, which should result in crystal formation.[21]

Q4: How do impurities mechanistically interfere with crystal growth?

A: Impurities disrupt the highly ordered process of crystallization in several ways. The prevailing theory is based on competitive adsorption at the crystal surface.[22][23]

  • Blocking Growth Sites: Impurity molecules can adsorb to active sites on the growing crystal face. This physically blocks solute molecules from incorporating into the lattice, slowing or even halting crystal growth.[22][23]

  • Altering Crystal Habit: If impurities adsorb preferentially to certain crystal faces, they can inhibit growth in that direction, leading to a change in the overall shape (habit) of the crystals.[23]

  • Lattice Disruption: If an impurity molecule is structurally similar to the solute, it can be incorporated into the crystal lattice, creating a defect.[24] This disrupts the lattice's order and lowers the overall purity of the final product.[25]

Understanding these mechanisms underscores the importance of slow, controlled cooling, which gives the crystallization process enough time to be selective and reject impurity molecules.

Protocols & Workflows

Workflow for Single-Solvent Recrystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Place Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Hot Solvent to Dissolve start->add_solvent hot_filt Hot Gravity Filtration (If Insoluble Impurities Present) add_solvent->hot_filt cool_rt Cool Slowly to Room Temperature hot_filt->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filt Collect Crystals via Vacuum Filtration cool_ice->vac_filt wash Wash with Minimal Ice-Cold Solvent vac_filt->wash dry Dry Crystals (Vacuum Oven/Desiccator) wash->dry

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

G q1 Cooled solution, but no crystals? a1_cause Likely Cause: Too much solvent or no nucleation q1->a1_cause Why? s1 Solution 1: Boil off some solvent to concentrate. Solution 2: Scratch flask or add seed crystal. a1_cause->s1 How to fix? q2 An oil formed instead of crystals? a2_cause Likely Cause: Cooling too fast or high impurity level q2->a2_cause Why? s2 Solution: Reheat to dissolve, add a little more solvent, and cool VERY slowly. a2_cause->s2 How to fix? q3 Final product is impure? a3_cause Likely Cause: Rapid cooling or inadequate washing q3->a3_cause Why? s3 Solution 1: Recrystallize again, ensuring slow cooling. Solution 2: Wash with minimal ice-cold solvent. a3_cause->s3 How to fix?

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Technical Support Center: Safe Handling and Storage of Nitroarom
  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model.
  • This compound. Fluorochem.
  • Solvent Choice. University of York Chemistry Teaching Labs.
  • recrystalliz
  • Finding the best solvent for recrystallisation student sheet.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Mixed-solvent recrystallisation. University of York Chemistry Teaching Labs.
  • Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace.
  • How Do Impurities Affect Crystal Structures? Chemistry For Everyone via YouTube.
  • For a multiple solvent recrystallization- explain why and how this techniques works, ie based... Source not available.
  • Nitroaromatics and Isophorone Standard - Safety D
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing).
  • Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center.
  • 3.3F: Mixed Solvents. Chemistry LibreTexts.
  • Two-Solvent Recrystalliz
  • Recrystalliz
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Recrystalliz
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Organic Chemistry Lab: Recrystalliz
  • Recrystalliz
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.

Sources

Technical Support Center: Purifying 6-Bromo-5-nitroquinoline via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 6-bromo-5-nitroquinoline. As a key intermediate in the synthesis of pharmacologically active compounds, its purity is paramount.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during its purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step before attempting to purify this compound by column chromatography?

A1: The indispensable first step is to develop a suitable solvent system using Thin Layer Chromatography (TLC).[2][3] TLC serves as a small-scale, rapid analytical method to predict the separation behavior on a larger column.[4] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[5][6] This Rf range typically ensures good separation from impurities and a reasonable elution time from the column.[4]

Q2: Which stationary phase is most appropriate for the purification of this compound?

A2: For most applications involving nitroaromatic compounds like this compound, silica gel is the recommended stationary phase.[7] Silica gel is a polar adsorbent, and since this compound is a polar molecule, this choice allows for effective separation based on polarity differences between the target compound and any impurities.[7][8] Given that quinoline derivatives can sometimes be basic, it is important to use high-purity, neutral silica gel to avoid interactions that could lead to streaking or decomposition.[2] In cases where the compound shows instability on silica, neutral alumina can be considered as an alternative.[2][9]

Q3: How do I select the optimal mobile phase for my column?

A3: The optimal mobile phase is determined through systematic TLC experiments.[3][4] Start with a binary solvent system, typically a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[2][3]

  • Initial Screening: Begin with a mid-range polarity, for example, a 7:3 or 8:2 mixture of hexane:ethyl acetate.

  • Adjusting Polarity:

    • If the Rf of this compound is too low (the spot doesn't move far up the TLC plate), increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the proportion of ethyl acetate).[2]

    • If the Rf is too high (the spot moves with the solvent front), decrease the polarity by increasing the proportion of the non-polar solvent.[2]

  • Alternative Solvents: If a good separation cannot be achieved by simply adjusting the ratio, consider trying a different solvent system, such as dichloromethane/methanol, which offers different selectivity.[2]

A documented procedure for a related compound, 5-bromo-8-nitroisoquinoline, successfully employed a mobile phase of dichloromethane/ethyl acetate or dichloromethane/diethyl ether.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound.

Issue 1: Poor Separation or Overlapping Peaks

Possible Cause Explanation & Causality Recommended Solution
Inappropriate Solvent System The polarity of the mobile phase is not optimized to create sufficient separation between this compound and its impurities. This leads to co-elution.Re-evaluate your TLC results. Aim for a solvent system that gives a clear separation between the spot of your desired product and any impurity spots. A lower Rf for your target compound on the TLC plate (around 0.2) often translates to better separation on the column.[6]
Column Overloading Exceeding the binding capacity of the silica gel. The sample amount should generally be 1-5% of the mass of the stationary phase.[2] Overloading leads to broad bands that overlap.Reduce the amount of crude material loaded onto the column.[2] If a larger quantity needs to be purified, use a column with a larger diameter and a correspondingly greater amount of silica gel.[2]
Improper Column Packing Air bubbles, cracks, or an unevenly packed stationary phase create channels, leading to an irregular flow of the mobile phase and poor separation.Pack the column using the slurry method to ensure a homogenous and tightly packed bed.[7][11] Gently tap the column during packing to dislodge any trapped air bubbles.[7][12]
Sample Loading Issues If the initial sample band is too wide, it will result in broad elution bands. This can happen if the sample is dissolved in too much solvent or a solvent that is too polar.Dissolve the crude sample in the minimum amount of the mobile phase or a less polar solvent like dichloromethane.[5] For samples with poor solubility, consider "dry loading," where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[5][13]

Issue 2: The Compound is Not Eluting from the Column

Possible Cause Explanation & Causality Recommended Solution
Mobile Phase Polarity is Too Low The solvent system is not polar enough to displace the highly polar this compound from the silica gel.Gradually increase the polarity of the mobile phase. This can be done by slowly increasing the percentage of the more polar solvent in your eluent mixture (gradient elution).[14] For example, you can start with 9:1 hexane:ethyl acetate and gradually move to 7:3, 5:5, and so on.
Compound Decomposition on Silica Although less common for this specific compound, some nitroaromatic compounds can be sensitive to the acidic nature of silica gel, leading to degradation on the column.[9]Perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.[9] If decomposition is observed, consider using deactivated (neutral) silica gel or switching to a neutral stationary phase like alumina.[2][9]

Issue 3: Low Recovery of the Purified Product

Possible Cause Explanation & Causality Recommended Solution
Compound is Too Soluble in the Eluent If the compound is highly soluble in the mobile phase, it may elute very quickly in a large volume of solvent, making it difficult to detect and collect concentrated fractions.Use a less polar solvent system to slow down the elution. Monitor the fractions carefully using TLC to identify all fractions containing your product.[5]
Fractions are Too Dilute The compound may have eluted, but at a concentration too low to be detected by your TLC visualization method.Concentrate a few of the fractions you suspect contain your compound and re-spot them on a TLC plate.[9][15]
Incomplete Elution Some of the product may still be adsorbed to the column.After your main product has eluted, flush the column with a highly polar solvent (e.g., pure ethyl acetate or 10% methanol in dichloromethane) to wash out any remaining material. Check these final fractions by TLC.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column

This method is preferred for achieving a uniformly packed column, which is crucial for high-resolution separations.[7][11]

  • Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[5][12]

    • Add a thin layer (approximately 1 cm) of sand over the plug.[5][12]

    • Fill the column about one-third full with your chosen non-polar solvent (e.g., hexane).[7]

  • Making the Slurry:

    • In a separate beaker, measure the required amount of silica gel.

    • Add the non-polar solvent to the silica gel to create a pourable slurry. A common ratio is 1 part silica gel to 1.5-2 parts solvent by volume.[7][16]

    • Stir the slurry with a glass rod to ensure it is homogenous and free of lumps.[7]

  • Packing the Column:

    • Place a funnel on top of the column and pour the silica gel slurry in portions.[11][17]

    • Continuously drain the solvent from the bottom of the column as you add the slurry to prevent overflowing.[7]

    • Gently tap the sides of the column with a piece of rubber tubing or your fingers to help the silica pack down evenly and release any trapped air bubbles.[7][12]

    • Once all the silica has been added, rinse the inside walls of the column with the eluting solvent to dislodge any adhering silica.[17]

  • Finalizing the Column:

    • Allow the silica to settle completely. The solvent level should never go below the top of the silica bed.[11]

    • Add a final layer of sand (about 1 cm) on top of the silica bed to prevent it from being disturbed during sample and solvent addition.[5][11]

    • Drain the solvent until the level is just at the top of the sand layer before loading your sample.[7]

Protocol 2: Isocratic vs. Gradient Elution

The choice between isocratic and gradient elution depends on the separation difficulty.

  • Isocratic Elution: Uses a single, constant solvent composition throughout the entire purification.[14] This method is simpler but can lead to band broadening for compounds that elute later.[14][18] It is suitable when the Rf values of your target compound and impurities are well-separated on the TLC plate.

  • Gradient Elution: The composition of the mobile phase is gradually changed, typically by increasing the proportion of the more polar solvent.[14][19] This is advantageous for complex mixtures with components of widely varying polarities, as it helps to sharpen peaks and reduce overall run time.[18][20][21]

Workflow for Choosing an Elution Method:

ElutionChoice TLC Run TLC with various solvent systems Analysis Analyze TLC Plate TLC->Analysis Decision Are impurities well-separated from product (ΔRf > 0.2)? Analysis->Decision Isocratic Use Isocratic Elution with optimal TLC solvent system Decision->Isocratic Yes Gradient Use Gradient Elution. Start with a less polar mixture and gradually increase polarity. Decision->Gradient No End Proceed with Column Chromatography Isocratic->End Gradient->End ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC_dev 1. TLC Solvent System Development Slurry_prep 2. Prepare Silica Gel Slurry Col_pack 3. Pack Column Sample_load 4. Load Crude Sample Col_pack->Sample_load Elute 5. Elute with Mobile Phase Sample_load->Elute Collect 6. Collect Fractions Elute->Collect TLC_analysis 7. Analyze Fractions by TLC Collect->TLC_analysis Combine 8. Combine Pure Fractions TLC_analysis->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_product Pure this compound Evaporate->Pure_product

Sources

Technical Support Center: Optimizing Yield in the Nitration of 6-Bromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of quinoline derivatives. The nitration of 6-bromoquinoline is a pivotal step in creating versatile intermediates, particularly 6-bromo-5-nitroquinoline, which serves as a precursor for pharmacologically active compounds by enabling further functionalization through nucleophilic aromatic substitution (SNAr) or reduction of the nitro group.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently encountered challenges to help you optimize reaction yield, ensure regioselectivity, and maintain safety throughout the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 6-bromoquinoline, and why? A1: The primary product is This compound .[3] Under the strongly acidic conditions of a typical nitrating mixture (H₂SO₄/HNO₃), the quinoline nitrogen is protonated. This creates a quinolinium ion, which deactivates the pyridine ring towards electrophilic attack. Consequently, the electrophilic substitution occurs on the more electron-rich benzene ring.[4][5] The substitution is directed to positions C-5 and C-8. The presence of the bromine atom at C-6 further influences regioselectivity, favoring the adjacent C-5 position.

Q2: Why is strict temperature control (e.g., -5 °C to 0 °C) so critical for this reaction? A2: Temperature control is paramount for two main reasons:

  • Reaction Exothermicity: Nitration is a highly exothermic process.[6] Without efficient cooling, the temperature can rise uncontrollably, leading to a "runaway" reaction. This can cause the decomposition of both the starting material and the product, resulting in a dark, tarry mixture and significantly reduced yield.[6]

  • Selectivity: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of other isomers, such as 6-bromo-8-nitroquinoline, and can also lead to undesired dinitration products, complicating purification and lowering the yield of the target molecule. Maintaining a low temperature ensures higher regioselectivity for the desired 5-nitro isomer.[7][8]

Q3: My reaction mixture turned very dark or black immediately upon adding the nitrating mixture. What went wrong? A3: This almost always indicates a loss of temperature control. The rapid, localized increase in temperature can cause oxidative degradation of the organic material. To prevent this, ensure that the addition of the cold nitrating mixture is done very slowly (dropwise) with vigorous stirring to dissipate heat effectively throughout the solution.[1][8] Pre-cooling both the substrate solution and the nitrating mixture is a mandatory step.

Q4: How can I monitor the reaction's progress to determine the optimal stopping point? A4: The most effective method is Thin-Layer Chromatography (TLC).[7] Periodically (e.g., every 30 minutes), quench a small aliquot of the reaction mixture in ice water, neutralize it, and extract with a solvent like dichloromethane or ethyl acetate. Spot the organic layer on a TLC plate against a spot of the starting 6-bromoquinoline. The reaction is complete when the starting material spot is no longer visible. This prevents running the reaction for too long, which could lead to side product formation.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Yield of this compound
Potential Cause Explanation & Scientific Rationale Recommended Solution
Inefficient Nitrating Agent The active electrophile is the nitronium ion (NO₂⁺), formed from nitric acid and a strong dehydrating acid like sulfuric acid. If the acids are old, have absorbed atmospheric moisture, or are of insufficient concentration, the equilibrium concentration of NO₂⁺ will be too low for the reaction to proceed efficiently.Use fresh, concentrated (98%) sulfuric acid and concentrated (70%) or fuming nitric acid. Always keep acid bottles tightly sealed to prevent water absorption.
Incomplete Reaction The reaction may have been stopped prematurely before all the 6-bromoquinoline was consumed.Monitor the reaction using TLC as described in FAQ Q4. Continue the reaction until the starting material is fully consumed.[7]
Product Loss During Work-up The nitrated product can be lost during extraction if the pH is not properly adjusted or if an insufficient volume of extraction solvent is used. Pouring the acidic reaction mixture onto an inadequate amount of ice can lead to localized heating and decomposition.Ensure the reaction is fully quenched on a large excess of crushed ice. Neutralize the aqueous solution carefully (e.g., with 10% NaHCO₃ or Na₂CO₃ solution) until effervescence ceases before extraction.[3] Perform multiple extractions (e.g., 5 x 5 mL) with a suitable solvent like dichloromethane to ensure complete recovery.[1]
Substrate Protonation In highly acidic media, the quinoline nitrogen is protonated, deactivating the ring system. While necessary, excessively harsh conditions can hinder the reaction.While a strong acid is required, the ratio is important. A common and effective nitrating mixture is a 1:1 volume ratio of concentrated H₂SO₄ to concentrated HNO₃.[8]
Problem 2: Poor Regioselectivity (Significant Isomer Formation)
Potential Cause Explanation & Scientific Rationale Recommended Solution
Elevated Reaction Temperature This is the most common cause. The activation energies for nitration at the C-5 and C-8 positions are different. At higher temperatures, there is sufficient thermal energy to promote the formation of the thermodynamically competitive 6-bromo-8-nitroquinoline isomer, reducing the selectivity of the reaction.Maintain a strict temperature range of -5 °C to 0 °C throughout the addition of the nitrating agent using an ice-salt bath.[8] Ensure vigorous stirring to avoid localized hot spots.
Incorrect Acid Concentration The regioselectivity of nitration in quinoline systems can be dependent on the acidity of the medium.[9] Changes in the acid environment can alter the precise nature of the reacting electrophile and the substrate, potentially affecting the isomer ratio.Adhere strictly to a validated protocol using concentrated acids. Avoid using dilute or fuming acids unless specified, as this will change the reaction conditions. The use of concentrated H₂SO₄ is standard.[1]

Visualizing the Process

Key Reaction Mechanism

The diagram below outlines the electrophilic aromatic substitution mechanism for the nitration of 6-bromoquinoline. The key steps are the formation of the nitronium ion electrophile and its subsequent attack on the electron-rich benzene ring of the protonated quinolinium ion.

G cluster_0 Step 1: Formation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Final Product HNO3 HNO₃ NO2_ion NO₂⁺ (Electrophile) HNO3->NO2_ion + H₂SO₄ H2SO4 H₂SO₄ HSO4_ion HSO₄⁻ Bromoquinoline 6-Bromoquinolinium Ion NO2_ion->Bromoquinoline Attacks Substrate H2O H₂O SigmaComplex Wheland Intermediate (Sigma Complex) Bromoquinoline->SigmaComplex + NO₂⁺ Product 6-Bromo-5-nitroquinolinium Ion SigmaComplex->Product - H⁺ FinalProduct This compound Product->FinalProduct Work-up (Neutralization)

Caption: Simplified mechanism for the nitration of 6-bromoquinoline.

Optimized Experimental Workflow

This workflow diagram provides a clear, step-by-step visual guide for the entire experimental procedure, from setup to final product purification.

workflow start Start prep Reagent Preparation: 1. Dissolve 6-bromoquinoline in conc. H₂SO₄. 2. Prepare nitrating mix (H₂SO₄/HNO₃). 3. Cool both to -5 °C. start->prep reaction Nitration Reaction: Slowly add nitrating mix to substrate solution. Maintain T < 0 °C with vigorous stirring. Monitor by TLC. prep->reaction workup Work-up & Isolation: Pour reaction mixture onto excess crushed ice. Neutralize with aq. NaHCO₃. Extract with CH₂Cl₂. reaction->workup purify Purification: Dry organic layer (Na₂SO₄). Evaporate solvent. Purify crude product via column chromatography. workup->purify end Pure this compound purify->end

Caption: Step-by-step workflow for synthesizing this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to maximize the yield and purity of this compound.[1][3][8]

Materials & Equipment:

  • Reagents: 6-Bromoquinoline, Concentrated Sulfuric Acid (H₂SO₄, 98%), Concentrated Nitric Acid (HNO₃, 70%), Dichloromethane (CH₂Cl₂), 10% Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄), Crushed Ice.

  • Equipment: Round-bottom flask, magnetic stirrer, ice-salt bath, dropping funnel or Pasteur pipette, separatory funnel, rotary evaporator, standard laboratory glassware.

Procedure:

  • Preparation of Substrate Solution: In a round-bottom flask, dissolve 6-bromoquinoline (e.g., 1.0 g, 4.8 mmol) in 8 mL of concentrated sulfuric acid. Cool the solution to -5 °C using an ice-salt bath with continuous magnetic stirring.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a mixture of 3 mL of concentrated sulfuric acid and 3 mL of concentrated nitric acid. Cool this mixture to -5 °C in an ice-salt bath.

  • Nitration Reaction: While vigorously stirring the 6-bromoquinoline solution and maintaining the temperature between -5 °C and 0 °C, add the cold nitrating mixture dropwise over a period of approximately one hour.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Quenching and Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice (e.g., 100 g) in a beaker with stirring. Allow the ice to melt completely.

  • Neutralization and Extraction: Transfer the aqueous solution to a separatory funnel. Carefully add 10% aqueous NaHCO₃ solution in portions until gas evolution ceases and the pH is neutral or slightly basic. Extract the aqueous layer with dichloromethane (e.g., 5 x 15 mL).

  • Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which typically appears as a yellow solid.[3]

  • Purification: If necessary, purify the crude product by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent, to isolate pure this compound.

Safety is Non-Negotiable

Nitration reactions are inherently hazardous and must be treated with extreme caution.

  • Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[10][11] Nitric acid is also a powerful oxidizing agent that can react violently with organic materials.[12][13]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.[11][12]

  • Engineering Controls: Conduct the entire procedure in a certified chemical fume hood to avoid inhaling toxic fumes (NOx). Ensure an emergency eyewash station and safety shower are immediately accessible.[10][13]

  • Thermal Hazard: The reaction is highly exothermic. Never add the substrate to the nitrating mixture. Always add the nitrating mixture slowly to the substrate solution with efficient cooling and stirring to prevent a thermal runaway.[6]

  • Waste Disposal: Do not mix nitric acid waste with organic solvent waste or other acids.[13] Nitric acid waste should be collected in a designated, properly labeled, vented container.

References

  • BenchChem. (2025). Synthesis of this compound: A Detailed Protocol for Researchers. BenchChem Technical Support.
  • Nitr
  • American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc.
  • BenchChem. (2025).
  • University of California. (n.d.). NITRIC ACID SAFETY.
  • ChemicalBook. (n.d.). 6-NITROQUINOLINE synthesis.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.
  • BenchChem. (2025). Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline. BenchChem Technical Support.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • BenchChem. (2025). Navigating the Synthesis of 5-Substituted 6-Methoxy-8-Nitroquinolines: A Comparative Guide. BenchChem Technical Support.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Moodie, R. B., et al. (1969). Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. Journal of the Chemical Society B: Physical Organic.
  • Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines.
  • Eckstein, Z., et al. (1960). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron.
  • University of Liverpool. (n.d.). Chemistry II (Organic)
  • Chemistry Stack Exchange. (2018).
  • Ersanlı, C. C., et al. (2018).
  • Química Orgánica. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline.
  • SlideShare. (n.d.).

Sources

Technical Support Center: Controlling Regioselectivity in 6-Bromoquinoline Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the functionalization of quinoline scaffolds. Specifically, we will address the common challenges and questions surrounding the regioselective nitration of 6-bromoquinoline, a critical step in the synthesis of many pharmacologically active compounds.

Introduction: The Challenge of Regioselectivity

6-Bromoquinoline is a vital starting material in medicinal chemistry. The introduction of a nitro group via electrophilic aromatic substitution is a key transformation for two primary reasons: it provides a versatile precursor for an amino group, and it can activate the C-6 bromine for subsequent nucleophilic aromatic substitution (SNAr) reactions.[1][2] However, the reaction is not trivial. The quinoline ring system presents a complex electronic landscape, and controlling the precise position of nitration—primarily between the C-5 and C-7 positions—is a frequent experimental challenge. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you achieve your desired regiochemical outcome.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the nitration of 6-bromoquinoline.

Q1: Why does the nitration of 6-bromoquinoline occur on the benzene portion of the ring system and not the pyridine ring?

A1: Under the strongly acidic conditions of a typical nitration (e.g., a mixture of nitric acid and sulfuric acid), the nitrogen atom of the quinoline's pyridine ring is protonated.[3] This forms a positively charged quinolinium ion. This positive charge strongly deactivates the entire heterocyclic (pyridine) ring towards attack by an electrophile like the nitronium ion (NO₂⁺).[4] Consequently, the electrophilic substitution is directed to the less deactivated carbocyclic (benzene) ring.[5][6]

Q2: What are the key directing effects that determine where the nitro group attaches to the benzene ring?

A2: There are two competing electronic effects that dictate the regioselectivity:

  • The Quinolinium Ion Effect: The protonated pyridine ring acts as a powerful electron-withdrawing group, deactivating the entire molecule. However, its deactivating effect is felt most strongly at positions ortho and para to the nitrogen (C-2, C-4, C-8a, C-6). By comparison, the C-5 and C-8 positions are the least deactivated sites on the benzene ring, making them the most favorable for electrophilic attack in unsubstituted quinoline.[3]

  • The Bromine Substituent Effect: The bromine atom at C-6 is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because its lone pairs can stabilize the intermediate carbocation (the sigma complex) through resonance.[7] Therefore, the bromine directs incoming electrophiles to the positions ortho (C-5, C-7) and para (no C-10 available) to itself.

The observed outcome is a combination of these two effects. The bromine's direction to C-5 and C-7, combined with the quinolinium ion's preference for C-5 and C-8, results in a strong preference for substitution at the C-5 position , which is electronically favored by both influences.[7]

Visualization of Directing Effects

The following diagram illustrates the electronic influences on the 6-bromoquinolinium ion during electrophilic nitration.

Caption: Competing electronic effects in the nitration of 6-bromoquinoline.

Troubleshooting Guide

This section provides practical solutions to common problems encountered during the experiment.

Q3: My reaction is producing a mixture of 5-nitro and 7-nitro isomers. How can I improve the selectivity for 6-bromo-5-nitroquinoline?

A3: Achieving high selectivity for the 5-nitro isomer relies on exploiting the kinetic favorability of this position. The C-5 position is sterically accessible and electronically activated by both the bromine and the quinolinium system. To maximize its formation, you must ensure the reaction is run under strict kinetic control.

  • Critical Temperature Control: The most crucial parameter is temperature. The reaction should be maintained between -5 °C and 0 °C using an ice-salt bath.[2] Temperatures above 5 °C can provide enough energy to overcome the activation barrier for the formation of the 7-nitro isomer, leading to a mixed product.

  • Slow Reagent Addition: The nitrating mixture (HNO₃/H₂SO₄) must be added dropwise over a prolonged period (e.g., one hour).[2] This maintains a low concentration of the powerful nitronium electrophile, preventing localized overheating and reducing the rate of reaction at the less favorable C-7 position.

  • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to maintain thermal homogeneity and ensure the nitrating agent is dispersed immediately upon addition.

Q4: I need to synthesize the 7-nitro isomer. What conditions favor its formation?

A4: The synthesis of 6-bromo-7-nitroquinoline is significantly more challenging than its 5-nitro counterpart because it is the kinetically disfavored product. Direct nitration methods almost exclusively yield the 5-nitro isomer. Therefore, alternative or multi-step strategies are required:

  • Thermodynamic Control (Hypothetical): In theory, running the reaction at higher temperatures for a longer duration might favor the most thermodynamically stable isomer. However, this is often complicated by the formation of degradation byproducts and dinitrated species under harsh conditions. This approach is not well-documented and requires careful empirical optimization.

  • Blocking Group Strategy: A more reliable, albeit longer, approach involves protecting the C-5 position with a removable blocking group (e.g., a sulfonic acid group). The nitration would then be directed to the next available position (C-7), followed by the removal of the blocking group.

  • Synthesis from an Alternate Precursor: The most practical method is often to build the quinoline ring with the desired substitution pattern already in place. For example, starting with an appropriately substituted aniline (e.g., 4-bromo-3-nitroaniline) and performing a Skraup or Doebner-von Miller reaction could yield the desired 7-nitro product directly.

Q5: The overall yield of my reaction is very low. What are the potential causes and how can I fix them?

A5: Low yields can stem from several factors. Use the following workflow to diagnose the issue.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase start Low Yield Reported temp Temperature Too High/Low - Check bath stability - Ensure thermometer is accurate start->temp Check time Reaction Time Insufficient - Monitor with TLC - Extend reaction time if needed start->time Check reagents Reagent Degradation - Use fresh, high-purity acids - Check 6-bromoquinoline purity start->reagents Check neutralize Product Loss During Neutralization - Add base slowly on ice - Check pH carefully (target ~7-8) start->neutralize Check extract Inefficient Extraction - Increase number of extractions - Use appropriate solvent (e.g., CH₂Cl₂) start->extract Check purify Loss During Purification - Optimize column chromatography - Check for product precipitation start->purify Check

Caption: Troubleshooting workflow for low reaction yields.

Experimental Protocols & Data

Protocol: Selective Synthesis of this compound

This protocol is adapted from established literature procedures and is optimized for high regioselectivity at the C-5 position.[1][2]

Materials & Equipment:

  • Reagents: 6-Bromoquinoline, Concentrated Sulfuric Acid (H₂SO₄, 98%), Concentrated Nitric Acid (HNO₃, 70%), Ice, Dichloromethane (CH₂Cl₂), 10% Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath, separatory funnel, rotary evaporator, standard laboratory glassware.

Procedure:

  • Preparation: In a round-bottom flask, dissolve 6-bromoquinoline (1.0 eq) in concentrated H₂SO₄ (approx. 4 mL per gram of quinoline).

  • Cooling: Cool the solution to -5 °C using an ice-salt bath with vigorous magnetic stirring.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by adding concentrated HNO₃ (1.0-1.2 eq) to concentrated H₂SO₄ (approx. 1.5 mL per gram of quinoline). Cool this mixture to -5 °C.

  • Addition: Add the cold nitrating mixture to the 6-bromoquinoline solution dropwise via a Pasteur pipette or dropping funnel over the course of 1 hour. Crucially, ensure the internal temperature does not rise above 0 °C. [2]

  • Reaction: After the addition is complete, continue stirring the mixture at 0 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice in a beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding 10% aqueous NaHCO₃ until the pH is approximately 7-8. A precipitate (the crude product) should form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the initial reaction).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Comparative Data for 6-Bromoquinoline Nitration
Starting MaterialReagentsTemperature (°C)Duration (h)Major ProductReported YieldReference
6-BromoquinolineConc. H₂SO₄, Conc. HNO₃-5 to 03-4This compound~68%[2]
6-BromoquinolineConc. H₂SO₄, Conc. HNO₃02This compoundHigh[1]
6-Bromoquinoline-1-oxideConc. H₂SO₄, Conc. HNO₃Not specifiedNot specifiedMixture of 5-nitro and 4-nitroVariable[8]

References

  • University of Calicut. (n.d.). Preparation and Properties of Quinoline.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374.
  • American Chemical Society. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
  • Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?
  • ResearchGate. (2025). THE NITRATION OF SOME QUINOLINE DERIVATIVES.
  • Pergamon Press. (1962). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID.
  • Lecture Notes. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7.
  • Sugiura, M., et al. (1993). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 41(5), 859-863.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
  • Independent Study Report. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • ResearchGate. (2025). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines.
  • McMurry, J. (n.d.). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry: A Tenth Edition.
  • American Chemical Society. (2000). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 65(18), 5835-5837.
  • ResearchGate. (2025). Electrophilic substitution reaction of disubstituted quinoline derivatives.
  • ChemSynthesis. (2025). 4-bromo-7-nitroquinoline.
  • Brieflands. (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
  • Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube.
  • ResearchGate. (2025). Synthesis of nitroquinoline derivatives.

Sources

Technical Support Center: Purification of 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-bromo-5-nitroquinoline. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to address the common challenge of removing isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities formed during the synthesis of this compound?

During the nitration of 6-bromoquinoline, the primary synthetic route to this compound, the formation of several structural isomers is possible due to the directing effects of the bromine atom and the quinoline ring system. The most commonly encountered and challenging-to-separate isomers are 8-bromo-5-nitroquinoline and 6-bromo-7-nitroquinoline . The formation of these byproducts is highly dependent on reaction conditions such as temperature and the specific nitrating agent used.[1][2] Careful control of the synthesis is the first step in minimizing these impurities.

Q2: My initial purification by recrystallization still shows isomeric impurities by ¹H NMR and HPLC. What am I doing wrong?

This is a frequent challenge, as the isomers of bromo-nitroquinoline often have very similar polarities and solubilities, making separation by a single recrystallization difficult.[1] Several factors could be at play:

  • Solvent Choice: The selected solvent may not provide a sufficient solubility differential between the desired product and its isomers at high and low temperatures.

  • Cooling Rate: Rapid cooling can lead to the co-precipitation of impurities along with the target compound.[2] A slower, more controlled cooling process encourages the formation of purer crystals.

  • Concentration: If the solution is too concentrated (supersaturated), impurities can be trapped within the crystal lattice of the product.

For persistent issues, a multi-step purification approach combining recrystallization with column chromatography is often necessary for achieving high purity.[3][4]

Q3: I'm observing significant product decomposition on my silica gel column. How can I prevent this?

Quinoline derivatives, being basic due to the nitrogen atom in the ring, are prone to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can lead to peak tailing, poor separation, and even degradation of the compound.[5]

To mitigate this, consider the following strategies:

  • Deactivate the Silica Gel: Prepare a slurry of your silica gel in the mobile phase containing a small amount (0.5-1%) of a tertiary amine like triethylamine (NEt₃).[5] This will neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.[5]

  • Employ Flash Chromatography: Reducing the contact time of your compound with the stationary phase by using a shorter, wider column and a faster flow rate can minimize degradation.[5]

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Action
Yellow/Brown Color in Purified Product Residual acidic by-products (e.g., HBr) or unreacted brominating agents.Wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) before further purification.[2] Treatment with activated carbon during recrystallization can also remove colored impurities.[2]
Poor Separation of Isomers in Column Chromatography The chosen eluent system has insufficient selectivity for the isomers which have very similar polarities.[1][5]Systematically screen various solvent systems using Thin Layer Chromatography (TLC). A shallow gradient elution, where the polarity is increased very slowly, can significantly improve the resolution of closely eluting compounds.[1]
Low Recovery After Recrystallization The chosen solvent is too effective, meaning the product remains significantly soluble even at low temperatures. The solution may not have been cooled sufficiently or for long enough.Select a solvent system where the product has lower solubility at cold temperatures. Ensure the solution is thoroughly chilled in an ice bath for at least 30 minutes to maximize crystal formation.[6]
Oily Product Instead of Crystals The presence of impurities is depressing the melting point and preventing crystallization.Attempt to purify a small portion of the material via preparative TLC or a small-scale chromatography column to obtain a seed crystal. Adding a seed crystal to the bulk solution can induce crystallization. Alternatively, triturating the oil with a non-polar solvent like hexane may solidify the product.

Experimental Protocols & Workflows

Workflow for Purification and Analysis

The following diagram outlines a robust workflow for the purification and subsequent analysis of this compound, ensuring the removal of isomeric impurities.

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_analysis Purity & Identity Confirmation Crude Crude this compound (Contains Isomeric Impurities) Recrystallization Protocol 1: Fractional Recrystallization Crude->Recrystallization Initial Purification TLC TLC Analysis Recrystallization->TLC Assess Purity Chromatography Protocol 2: Column Chromatography HPLC HPLC Analysis Chromatography->HPLC Confirm Purity >98% TLC->Chromatography If Impure NMR NMR Spectroscopy HPLC->NMR Structural Confirmation MS Mass Spectrometry NMR->MS Verify Molecular Weight

Caption: A comprehensive workflow for the purification and analysis of this compound.

Protocol 1: Fractional Recrystallization

This method exploits subtle differences in the solubility of the isomers in a specific solvent. Glacial acetic acid is often a good starting point for bromo-nitro aromatic compounds.[7]

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of the less soluble isomer.

  • Crystal Collection: Collect the first crop of crystals by vacuum filtration. These are often enriched in the desired this compound.

  • Second Crop: Concentrate the mother liquor by about half and cool again to obtain a second crop of crystals, which will likely be enriched in the more soluble isomeric impurities.

  • Analysis: Analyze both crops by TLC or HPLC to determine their composition. The first crop may require a second recrystallization to achieve the desired purity.

Protocol 2: High-Resolution Column Chromatography

This protocol is essential when recrystallization alone is insufficient. The use of a gradient elution is key to resolving closely related isomers.[1]

Materials:

  • Silica gel (230-400 mesh) or neutral alumina

  • Crude this compound from Protocol 1

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Triethylamine (optional, for silica gel deactivation)

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane (or your initial, least polar solvent). If using, add 0.5% triethylamine to the eluent. Pour the slurry into the column and allow it to pack under a gentle positive pressure.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading).[8]

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% Hexane).

    • Gradually and slowly increase the polarity by introducing ethyl acetate. A suggested shallow gradient could be: Hexane -> 2% Ethyl Acetate in Hexane -> 5% Ethyl Acetate in Hexane.

    • The optimal gradient should be determined beforehand by thorough TLC analysis.

  • Fraction Collection & Analysis: Collect small fractions and monitor them by TLC. Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final product and quantifying any remaining isomeric impurities.[9]

Example HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 254 nm.[9]

  • Column Temperature: 30°C.[9]

References

  • Organic Syntheses Procedure. (n.d.). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Organic Syntheses.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • ResearchGate. (2015). Mild synthesis of 6-amino-5-bromoquinoxaline. ResearchGate.
  • Chromatography Today. (2021). Easy purification of isomers with prepacked glass columns. Chromatography Today.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). Synthesis and antibacterial activity of some novel quinazoline derivatives. RJPBCS, 1(2), 366-372.
  • Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-631.
  • CORE. (1966). The separation of optical isomers by gas chromatography. CORE.
  • ResearchGate. (2018). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. ResearchGate.
  • Google Patents. (1965). Production of 1-bromo-2-(bromoacetyl)-anthraquinone.

Sources

Technical Support Center: Scale-Up Synthesis of 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-5-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this crucial chemical transformation. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical experience.

Introduction: The Significance of this compound

This compound is a pivotal intermediate in medicinal chemistry.[1][2] Its importance lies in the strategic placement of the nitro and bromo groups on the quinoline scaffold, a core structure in many natural products and pharmaceuticals.[1][2] The electron-withdrawing nitro group at the C-5 position activates the adjacent bromine atom at C-6 for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] This activation allows for the introduction of a wide array of functionalities, making it a versatile building block for the synthesis of novel therapeutic agents, including compounds with antiproliferative and cytotoxic effects on cancer cell lines.[4][5]

The synthesis typically involves the electrophilic nitration of 6-bromoquinoline using a mixture of concentrated nitric and sulfuric acids.[1][2] While the reaction is well-established on a lab scale, scaling up production presents significant challenges related to safety, regioselectivity, and purification.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific problems that may arise during the scale-up synthesis of this compound, offering causative explanations and actionable solutions.

Question: My yield of this compound is significantly lower on a larger scale compared to my small-scale experiments. What are the likely causes and how can I improve it?

Answer:

A decrease in yield upon scale-up is a common issue, often stemming from a combination of factors related to mass and heat transfer.

  • Inadequate Temperature Control: Nitration reactions are highly exothermic.[6][7] As the reaction volume increases, the surface-area-to-volume ratio decreases, making it more difficult to dissipate the heat generated.[8] This can lead to localized "hot spots" where the temperature rises, promoting side reactions and decomposition of the product.[8][9]

    • Solution: Employ a more efficient cooling system, such as a jacketed reactor with a chiller, and ensure vigorous stirring to maintain a uniform temperature throughout the reaction mixture. For larger scales, consider a semi-batch process where the nitrating agent is added slowly and controllably to manage the exotherm.[10]

  • Poor Mixing: Inadequate agitation on a larger scale can lead to localized high concentrations of the nitrating agent, which can cause over-nitration or other side reactions.

    • Solution: Use an appropriately sized and shaped impeller for your reactor to ensure efficient mixing. The goal is to maintain a homogenous mixture and prevent the accumulation of reactants in any one area.

  • Extended Reaction Time: While monitoring by Thin Layer Chromatography (TLC) is recommended, simply extending the reaction time on a larger scale to ensure full conversion can sometimes be detrimental.[2] Prolonged exposure to the strong acidic conditions can lead to product degradation.

    • Solution: Optimize the reaction time at the intended scale. Perform time-course studies to identify the point of maximum product formation before significant degradation occurs.

Question: I am observing the formation of significant isomeric impurities, particularly the 8-nitro isomer. How can I improve the regioselectivity for the desired 5-nitro product?

Answer:

The regioselectivity of quinoline nitration is highly dependent on the reaction conditions, particularly the acidity of the medium.[11][12]

  • Mechanism of Regioselectivity: Under strongly acidic conditions, the quinoline nitrogen is protonated. Nitration of the O-protonated quinoline 1-oxide occurs at the 5- and 8-positions.[11][12] Increasing the acidity of the reaction medium has been shown to favor nitration at the 5-position over the 8-position.[11][12]

    • Solution: Ensure the use of highly concentrated sulfuric acid to maintain a strongly acidic environment. The ratio of sulfuric acid to nitric acid is a critical parameter to control. Experiment with slightly increasing the proportion of sulfuric acid to favor the formation of the 5-nitro isomer.

  • Temperature Effects: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity.

    • Solution: Maintain a strictly controlled low temperature, typically at or below 0°C, throughout the addition of the nitrating mixture.[2][13][14] This not only helps with safety but also favors the desired kinetic product.

Question: The work-up and purification of my large-scale reaction are proving difficult, with emulsions forming during extraction and challenges in isolating a pure product.

Answer:

Work-up and purification challenges are common when scaling up.

  • Emulsion Formation: Quenching the reaction mixture on crushed ice is standard procedure.[2] However, on a larger scale, the neutralization step with a base like sodium carbonate can lead to the formation of stable emulsions, making the separation of organic and aqueous layers difficult.

    • Solution: Instead of vigorous shaking in a separatory funnel, use a gentle swirling motion for mixing during extraction. Adding a saturated brine solution can help to break up emulsions. For very persistent emulsions, filtration through a pad of Celite may be effective.

  • Product Isolation and Purity: The crude product often contains residual acids and colored impurities.

    • Solution: Ensure the crude product is thoroughly washed with water until the filtrate is neutral to remove any remaining acid.[15] A wash with a dilute sodium bicarbonate solution is also recommended.[2][13] For purification, column chromatography is effective on a smaller scale.[16] For larger quantities, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/toluene) is often more practical.[17]

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take during the scale-up of this nitration reaction?

A1: Safety is paramount when dealing with nitration reactions.[7]

  • Thermal Hazards: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[8][18] This can result in a rapid increase in temperature and pressure, potentially leading to an explosion.[8][10] Always use a robust cooling system and monitor the internal temperature of the reaction closely.[2]

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[18][19] The reaction can also produce toxic nitrogen dioxide fumes.[18] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn.[18][20]

  • Handling of Nitrating Mixture: The nitrating mixture should be prepared by adding nitric acid slowly to sulfuric acid while cooling in an ice bath. Never add sulfuric acid to nitric acid. The mixture should be added to the 6-bromoquinoline solution dropwise, maintaining a low temperature.[2][13][14]

  • Emergency Preparedness: Have an emergency plan in place, including access to an emergency shower and eyewash station.[18] Spill kits containing a neutralizing agent like sodium carbonate should be readily available.[18][20]

Q2: What are the recommended analytical techniques to monitor the reaction progress and assess the purity of the final product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material (6-bromoquinoline) and the formation of the product.

  • Product Characterization and Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent technique for determining the purity of the final product and quantifying any isomeric impurities.[21][22]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the this compound and ensuring the correct regiochemistry of nitration.[13][14]

    • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.[21]

    • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the nitro group.[13]

Q3: Are there alternative, potentially safer, methods for the nitration of 6-bromoquinoline?

A3: While the mixed acid method is the most common, research into alternative nitration methods is ongoing.

  • Nitration via the N-oxide: One alternative involves the N-oxidation of 6-bromoquinoline followed by nitration.[4][5] This can sometimes offer different regioselectivity and milder reaction conditions.

  • Other Nitrating Agents: Other nitrating agents, such as acetyl nitrate, have been used for the regioselective nitration of quinoline derivatives, although these may present their own set of challenges.[23] For some heterocyclic systems, methods using potassium nitrite in the presence of a catalyst have been developed, which avoid the use of strong acids.[16][24]

Experimental Protocols & Data

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from established literature procedures.[2][13][14]

Materials:

  • 6-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Equipment:

  • Jacketed reactor or round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Addition funnel

  • Ice-salt bath or chiller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the 6-Bromoquinoline Solution: In a jacketed reactor or round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid. Cool the solution to -5 °C using an ice-salt bath or a chiller.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.0-1.5 eq) to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration Reaction: While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise via an addition funnel. It is crucial to maintain the internal temperature of the reaction mixture at or below 0 °C throughout the addition.[2][13][14]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto a large excess of crushed ice with stirring. Allow the ice to melt completely.

  • Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a 10% sodium bicarbonate solution, followed by water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Quantitative Data Summary
ParameterValue
Starting Material6-Bromoquinoline
Molecular FormulaC₉H₆BrN
Molecular Weight208.06 g/mol
ProductThis compound
Molecular FormulaC₉H₅BrN₂O₂
Molecular Weight253.06 g/mol
Typical Yield68-98% (scale-dependent)[13][14]
AppearanceYellow solid
Melting Point143-145 °C

Visualizations

Workflow for the Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 6-Bromoquinoline in conc. H₂SO₄ B Cool to -5 °C A->B E Dropwise addition of Nitrating Mixture at ≤ 0 °C B->E C Prepare Nitrating Mixture (HNO₃ + H₂SO₄) D Cool Nitrating Mixture C->D D->E F Stir at 0 °C and Monitor by TLC E->F G Quench on Crushed Ice F->G H Extract with CH₂Cl₂ G->H I Wash with NaHCO₃ and Water H->I J Dry and Concentrate I->J K Purify (Recrystallization/ Chromatography) J->K L L K->L Pure this compound

Caption: Step-by-step workflow for the synthesis of this compound.

Decision Tree for Troubleshooting Low Yield

G Start Low Yield of This compound Q1 Check Temperature Control Start->Q1 A1_Yes Inadequate Cooling Q1->A1_Yes Yes Q2 Assess Mixing Efficiency Q1->Q2 No S1 Improve Cooling System (Jacketed Reactor, Chiller) A1_Yes->S1 A2_Yes Poor Agitation Q2->A2_Yes Yes Q3 Evaluate Reaction Time Q2->Q3 No S2 Optimize Stirrer (Impeller, Speed) A2_Yes->S2 A3_Yes Product Degradation Q3->A3_Yes Yes S3 Perform Time-Course Study to Optimize Duration A3_Yes->S3

Caption: Troubleshooting guide for addressing low product yield.

References

  • Yokoyama, A., Ohwada, T., Saito, S., & Shudo, K. (n.d.). Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity. J-Stage. [Link]
  • YouTube. (2024).
  • Sugiura, M., Usami, T., Hamada, Y., Hatano, K., Kurono, Y., Yashiro, T., Hirao, K., & Mogi, K. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266. [Link]
  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
  • J-Stage. (n.d.). Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2011).
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374. [Link]
  • Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. [Link]
  • MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. [Link]
  • University of Washington. (n.d.). NITRIC ACID SAFETY. [Link]
  • ACS Publications. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
  • ResearchGate. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. [Link]
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
  • ResearchGate. (n.d.). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. [Link]
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. [Link]
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. [Link]
  • National Academic Digital Library of Ethiopia. (2013).
  • Google Patents. (n.d.).
  • UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes. [Link]
  • DTIC. (n.d.).
  • ResearchGate. (2015). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions with 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-bromo-5-nitroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the efficiency and troubleshoot common issues encountered when using this challenging, yet valuable, substrate. Our goal is to provide you with in-depth technical guidance, field-proven insights, and robust protocols to ensure the success of your coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2][3] However, the unique electronic and steric properties of this compound—a heteroaromatic halide with a strongly electron-withdrawing nitro group—can present significant challenges. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is showing low to no conversion of the this compound starting material. What are the likely causes and how can I fix this?

A1: Low or no conversion in the Suzuki coupling of this compound is a common issue that can often be traced back to a few key factors related to the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[2]

  • Insufficient Catalyst Activity: The C-Br bond in this compound is on an electron-deficient quinoline ring, which can make oxidative addition of the palladium(0) catalyst challenging.[4] While electron-withdrawing groups can sometimes accelerate this step, the specific electronics of the quinoline system can be complex.[1]

    • Solution: Consider switching to a more active catalyst system. Bulky, electron-rich phosphine ligands are known to facilitate oxidative addition.[5][6] Ligands such as SPhos, XPhos, or dtbpf in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are excellent starting points for optimization.[6][7] Pre-formed palladium catalysts incorporating these ligands, often referred to as "precatalysts," can also offer improved reactivity and stability.[6]

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not maintained under a strictly inert atmosphere.[8]

    • Solution: Ensure your solvent is thoroughly degassed and the reaction is set up and maintained under an inert atmosphere, such as argon or nitrogen.[8] Using fresh, high-quality catalyst and ligands is also crucial.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and highly substrate-dependent.[7]

    • Solution: A screening of different bases and solvents is often necessary. For challenging couplings, stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective than weaker bases like sodium carbonate (Na₂CO₃).[6][7] Anhydrous solvents such as dioxane, toluene, or THF are commonly used.[6][7]

Q2: I am observing significant formation of side products, such as homocoupling of my boronic acid and dehalogenation of the starting material. What can be done to minimize these?

A2: The formation of side products is a clear indicator that undesired reaction pathways are competing with your desired cross-coupling.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate the homocoupling pathway.[1][8]

    • Solution: Rigorous degassing of all solvents and reagents is paramount.[8] Using a slight excess of the this compound relative to the boronic acid can also help to favor the cross-coupling reaction.[8]

  • Dehalogenation (Protodebromination): The replacement of the bromine atom with hydrogen can occur through various mechanisms, often influenced by the choice of ligand and base.[7]

    • Solution: Screening different ligands and bases is the most effective strategy to mitigate dehalogenation.[7] In some instances, lowering the reaction temperature may also disfavor this side reaction.[7]

  • Protodeboronation of the Boronic Acid: The boronic acid can decompose, particularly in the presence of aqueous bases, before it has a chance to participate in the cross-coupling.[7]

    • Solution: To prevent this, consider using more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[7][9] Running the reaction under anhydrous conditions with a non-aqueous base like potassium tert-butoxide (KOtBu) can also be beneficial.[7]

Q3: The reaction works, but the yield is consistently low. How can I optimize the reaction for higher efficiency?

A3: Low yields, despite observing product formation, suggest that the reaction conditions are suboptimal. A systematic approach to optimization is key.

  • Suboptimal Reagent Stoichiometry: The ratio of boronic acid/ester to the aryl halide can impact the yield.

    • Solution: Typically, a slight excess (1.1 to 1.5 equivalents) of the boronic acid or ester is used to drive the reaction to completion. Experimenting within this range can help find the sweet spot for your specific substrates.

  • Incorrect Temperature or Reaction Time: Suzuki couplings are sensitive to temperature.

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) may improve the rate and yield. Conversely, if side product formation is an issue, a lower temperature may be beneficial.

  • Need for a More Robust Catalyst System: For particularly challenging couplings, a more specialized catalyst system may be required.

    • Solution: Consider advanced catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, which have shown high efficacy for difficult cross-couplings.[9]

Frequently Asked Questions (FAQs)

Q: How does the nitro group on the quinoline ring affect the Suzuki coupling reaction?

A: The strongly electron-withdrawing nitro group significantly influences the electronic properties of the this compound substrate. Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step by making the carbon-halogen bond more susceptible to cleavage by the palladium catalyst.[1][4] However, the nitro group can also potentially coordinate to the palladium center, which could inhibit the catalytic cycle. While some literature suggests that nitro groups can act as pseudo-halides in Suzuki-type couplings, this is generally outcompeted by the more reactive bromide.[4] In practice, the presence of the nitro group in this compound tends to make the substrate more reactive towards oxidative addition, but careful optimization of the reaction conditions is still necessary to achieve high yields and minimize side reactions.[4]

Q: Is it better to use a boronic acid or a boronic ester with this compound?

A: The choice between a boronic acid and a boronic ester depends on several factors. Boronic acids are often more reactive but can be prone to decomposition through protodeboronation, especially under basic, aqueous conditions.[10] Boronic esters, such as pinacol esters, are generally more stable and less susceptible to this side reaction.[1] For a challenging substrate like this compound, where prolonged reaction times or more forcing conditions might be necessary, starting with a more stable boronic ester is often a good strategy to minimize the loss of the boron coupling partner.[7]

Q: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

A: The base plays a crucial role in the transmetalation step of the Suzuki coupling catalytic cycle.[9][11][12] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group from boron to the palladium center.[9] The choice of base can significantly impact the reaction's success. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). For challenging substrates like this compound, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[7] The solubility of the base in the chosen solvent system is also an important consideration.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid pinacol ester.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous and degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Recommended Starting Conditions
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective Pd(0) precursors.
Ligand SPhos or XPhosBulky, electron-rich ligands that promote oxidative addition.[5][7]
Base K₃PO₄ or Cs₂CO₃Stronger bases that are effective for challenging couplings.[7]
Solvent Anhydrous, degassed 1,4-dioxane or tolueneCommon anhydrous solvents for Suzuki reactions.[6][7]
Boron Source Arylboronic acid pinacol esterMore stable than boronic acids, minimizing protodeboronation.[1][7]
Temperature 80-110 °CA typical temperature range for Suzuki couplings.[11]

Visualizing the Process

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl ArBOH2 Ar'B(OR)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][11][12]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Atmosphere Inert Atmosphere? Degassed Solvents? Start->Check_Atmosphere Fix_Atmosphere Improve Degassing and Inert Conditions Check_Atmosphere->Fix_Atmosphere No Check_Catalyst Catalyst System Active? Check_Atmosphere->Check_Catalyst Yes Fix_Atmosphere->Check_Catalyst Screen_Ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Catalyst->Screen_Ligands No Check_Base_Solvent Base/Solvent Optimal? Check_Catalyst->Check_Base_Solvent Yes Screen_Ligands->Check_Base_Solvent Screen_Conditions Screen Bases (K₃PO₄, Cs₂CO₃) and Anhydrous Solvents Check_Base_Solvent->Screen_Conditions No Check_Side_Products Side Products Observed? Check_Base_Solvent->Check_Side_Products Yes Screen_Conditions->Check_Side_Products Address_Homocoupling Improve Degassing Adjust Stoichiometry Check_Side_Products->Address_Homocoupling Homocoupling Address_Deboronation Use Boronic Ester Anhydrous Conditions Check_Side_Products->Address_Deboronation Deboronation Success Improved Yield Check_Side_Products->Success No Address_Homocoupling->Success Address_Deboronation->Success

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Merits of the Suzuki Coupling Reaction. BYJU'S.
  • How resistant are Suzuki couplings to nitro groups? Reddit.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
  • The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal.
  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing - The Royal Society of Chemistry.
  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PMC - PubMed Central.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. ResearchGate.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit.
  • FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. RUA.
  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • The Suzuki–Miyaura Coupling of Nitroarenes.
  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH.
  • Struggling with Suzuki Reaction. Reddit.
  • (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing).
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Semantic Scholar.

Sources

Technical Support Center: Synthesis of 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-5-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during this critical synthetic step. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: My nitration of 6-bromoquinoline is resulting in a mixture of isomers. How can I improve the regioselectivity for the desired 5-nitro product?

A1: This is a common and critical challenge. The nitration of the quinoline ring is a classic electrophilic aromatic substitution. Under the strongly acidic conditions of the reaction (typically a mixture of concentrated sulfuric acid and nitric acid), the quinoline nitrogen is protonated, forming the quinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs on the benzene ring, primarily at the C5 and C8 positions.[1][2][3]

The presence of the bromine atom at the C6 position further influences the regioselectivity. While bromine is a deactivating group, it is an ortho-, para- director. However, in the strongly acidic medium, the directing effect of the protonated quinoline ring is dominant. The key to favoring the 5-nitro isomer lies in strict temperature control.

Troubleshooting Steps:

  • Maintain Low Temperatures: The reaction should be conducted at a low temperature, typically between -5°C and 0°C.[4][5] Exceeding this temperature range can lead to the formation of the undesired 6-bromo-8-nitroquinoline isomer and other byproducts. Use a reliable cooling bath, such as an ice-salt or acetone-dry ice bath, to maintain a consistent temperature.

  • Slow Addition of Nitrating Agent: The nitrating mixture (H₂SO₄/HNO₃) should be added dropwise to the solution of 6-bromoquinoline in sulfuric acid over a prolonged period (e.g., one hour).[4][5] This ensures that the concentration of the nitronium ion (NO₂⁺) remains low and the reaction is well-controlled, minimizing side reactions.

  • Vigorous Stirring: Ensure efficient stirring throughout the reaction to maintain homogeneity and prevent localized temperature increases.

Q2: I'm observing a significant amount of unreacted 6-bromoquinoline in my crude product. What could be the cause?

A2: Incomplete conversion is another frequent issue. Several factors can contribute to this:

  • Insufficient Nitrating Agent: Ensure the stoichiometry of your reagents is correct. While a large excess should be avoided to prevent over-nitration, an insufficient amount of nitric acid will lead to an incomplete reaction.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Purity of Reagents: The use of old or low-purity nitric acid or sulfuric acid can impact the reaction efficiency. Use fresh, high-quality reagents.

Q3: My final product is a dark, tarry substance instead of the expected solid. What went wrong?

A3: The formation of a tar-like substance is indicative of degradation or polymerization, likely caused by excessive reaction temperatures. The nitration of quinolines is highly exothermic. If the temperature is not strictly controlled and rises significantly, it can lead to uncontrolled side reactions and decomposition of the starting material and product.

Immediate Action & Prevention:

  • Re-evaluate Temperature Control: For future attempts, ensure your cooling bath is efficient and the addition of the nitrating agent is sufficiently slow to dissipate the heat generated.

  • Quenching Procedure: The reaction should be carefully quenched by pouring the reaction mixture onto crushed ice.[5] This rapidly dilutes the strong acid and dissipates heat, preventing further reactions and degradation.

Q4: I suspect the formation of dinitro byproducts. How can I confirm this and prevent it?

A4: Dinitration, leading to compounds such as 6-bromo-5,8-dinitroquinoline, can occur if the reaction conditions are too harsh.

  • Confirmation: These byproducts will have a higher molecular weight than the desired product. They can often be detected by LC-MS analysis of the crude reaction mixture. On a TLC plate, they will likely have a different Rf value.

  • Prevention:

    • Strict Stoichiometry: Use a modest excess of the nitrating agent. A large excess will drive the reaction towards dinitration.

    • Temperature Control: As with isomer control, maintaining a low temperature is crucial.

    • Reaction Time: Avoid unnecessarily long reaction times after the starting material has been consumed, as this can promote further nitration of the product.

Troubleshooting Guide: Purification Challenges

Purification of this compound from the reaction mixture is a critical step to obtain a high-purity product. The most common method is column chromatography.

Observed Issue Potential Cause(s) Recommended Solution(s)
Poor separation on silica gel column Isomeric byproducts (e.g., 6-bromo-8-nitroquinoline) have similar polarities to the desired product.Use a solvent system with a shallow polarity gradient. A mixture of hexane and ethyl acetate is commonly used.[6] Start with a low polarity eluent and gradually increase the polarity.
Consider using a different stationary phase, such as alumina, which may offer different selectivity.[6]
Product co-elutes with a yellow/brown impurity This could be a degradation product or a more polar byproduct.If the impurity is more polar, ensure you do not increase the eluent polarity too quickly.
Recrystallization of the impure fractions from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) can be an effective secondary purification step.
Low recovery after column chromatography The product may be adsorbing irreversibly to the silica gel.Pre-treat the silica gel with a small amount of a non-polar solvent before loading the sample.
Ensure the crude product is fully dissolved in a minimal amount of the initial eluting solvent before loading onto the column.

Experimental Workflow & Byproduct Formation

The following diagram illustrates the primary reaction pathway and the potential for byproduct formation.

Synthesis_Byproducts Start 6-Bromoquinoline Reagents HNO₃ / H₂SO₄ -5 to 0 °C N_Oxide 6-Bromoquinoline-N-oxide Start->N_Oxide Side Reaction Product This compound (Desired Product) Reagents->Product Controlled Conditions Isomer 6-Bromo-8-nitroquinoline (Isomeric Byproduct) Reagents->Isomer Higher Temp. Dinitro 6-Bromo-5,X-dinitroquinoline (Over-nitration) Reagents->Dinitro Excess Reagent / High Temp. Degradation Degradation Products (Tar) Reagents->Degradation Runaway Reaction N_Oxide_Nitrated Nitrated N-oxide Byproducts N_Oxide->N_Oxide_Nitrated Nitration

Caption: Reaction scheme for the synthesis of this compound and potential byproduct pathways.

Troubleshooting Logic Flow

This flowchart provides a systematic approach to troubleshooting common issues during the synthesis.

Troubleshooting_Flowchart Start Crude Product Analysis (TLC, LC-MS) Low_Yield Low Yield of Desired Product? Start->Low_Yield Multiple_Spots Multiple Spots on TLC? Start->Multiple_Spots Check_SM Unreacted Starting Material Present? Low_Yield->Check_SM Yes Degradation Is Product Degraded (Tarry)? Low_Yield->Degradation No Identify_Spots Identify Byproducts (MS, NMR) Multiple_Spots->Identify_Spots Yes Increase_Time Increase Reaction Time / Check Reagent Stoichiometry Check_SM->Increase_Time Yes Check_SM->Degradation No Improve_Cooling Improve Temperature Control / Quenching Degradation->Improve_Cooling Yes Purification_Loss Check Purification Protocol for Losses Degradation->Purification_Loss No Isomer_Present Isomeric Byproduct Detected? Identify_Spots->Isomer_Present Control_Temp Strictly Control Temperature (-5 to 0 °C) Isomer_Present->Control_Temp Yes Dinitro_Present Dinitro Byproduct Detected? Isomer_Present->Dinitro_Present No Optimize_Chromo Optimize Chromatography Conditions Control_Temp->Optimize_Chromo Reduce_Reagent Reduce Amount of Nitrating Agent Dinitro_Present->Reduce_Reagent Yes Dinitro_Present->Optimize_Chromo No Reduce_Reagent->Optimize_Chromo

Caption: A step-by-step flowchart for troubleshooting the synthesis of this compound.

References

  • BenchChem. (2025). Nitration of 6-Bromoquinoline Derivatives.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
  • BenchChem. (2025). Synthesis of this compound: A Detailed Protocol for Researchers.
  • BenchChem. (2025). Selective Nitration of 6-Bromoquinoline.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines.
  • BenchChem. (2025). Common side reactions in the synthesis of 6,8-Dibromoquinolin-3-amine. BenchChem Technical Support Guide.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • SlideShare. (2017). Preparation and Properties of Quinoline.
  • Google Patents. (2016).
  • Pharmaffiliates. (n.d.). Quinoline-impurities.
  • ResearchGate. (2015). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Chemistry Stack Exchange. (2020). Why does the nitration of quinoline occur at the 5 (and 8) position?.
  • Scribd. (n.d.). Quinoline.
  • Wikipedia. (n.d.). Quinoline.

Sources

Technical Support Center: Stability of 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-bromo-5-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile synthetic intermediate. Here, we address common challenges and questions to ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and reactivity of this compound under various experimental conditions.

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by its susceptibility to nucleophilic aromatic substitution (SNAr), the reactivity of the nitro group, and its potential for photodegradation. The presence of the strongly electron-withdrawing nitro group at the C-5 position significantly activates the adjacent bromine atom at the C-6 position towards nucleophilic attack.[1][2] This activation is a key feature for its use in synthesis but also a primary pathway for degradation in the presence of nucleophiles.[1]

Q2: How stable is this compound under acidic and basic conditions?

A2: While specific hydrolysis data for this compound is not extensively published, the stability of the quinoline ring system can be pH-dependent.

  • Acidic Conditions: In strong acidic media, the quinoline nitrogen can be protonated. This may influence the electron density of the ring system. While generally stable, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, could potentially lead to degradation.

  • Basic Conditions: The compound is more susceptible to degradation under basic conditions, especially in the presence of strong nucleophiles. The electron-deficient aromatic ring is prone to nucleophilic attack, which can lead to the displacement of the bromide.[1][2]

Q3: Is this compound sensitive to light?

A3: Aromatic compounds containing nitro groups and halogens can be photosensitive.[3] Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions.[4] It is a best practice to store this compound and its solutions protected from light to prevent potential photodegradation.[3] For rigorous studies, photostability testing should be conducted according to ICH Q1B guidelines.[5][6][7]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[8][9] For solutions, it is advisable to use them fresh or store them at low temperatures (2-8°C or -20°C) for short periods, protected from light.[3] Purging with an inert gas like argon or nitrogen can help prevent oxidative degradation.[3]

Section 2: Troubleshooting Guide for Synthetic Reactions

This guide provides solutions to common problems encountered during synthetic transformations involving this compound.

Issue 1: Low yield or no reaction in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides.[10][11][12][13] However, the electronic nature of this compound can present challenges.

Potential Cause Troubleshooting Recommendation
Catalyst Inhibition/Deactivation The nitro group can potentially coordinate with the palladium center, leading to catalyst deactivation. Consider using specialized ligands that are robust and can promote the desired catalytic cycle.[14]
Incomplete Reaction The electron-withdrawing nitro group can influence the reactivity of the C-Br bond. Optimization of reaction conditions, including temperature, solvent, base, and ligand, is crucial. Microwave irradiation can sometimes be effective in driving the reaction to completion.[2]
Side Reactions The nitro group itself can be susceptible to reduction under certain cross-coupling conditions, especially if using reducing agents or certain phosphine ligands.
Issue 2: Unwanted side products observed during the reduction of the nitro group.

The reduction of the nitro group to an amine is a common and highly useful transformation.[1][15][16] However, the choice of reducing agent is critical to avoid unwanted side reactions.

Potential Cause Troubleshooting Recommendation
Dehalogenation (Loss of Bromine) Catalytic hydrogenation with Pd/C can lead to the cleavage of the C-Br bond.[17] To avoid this, consider using Raney Nickel or milder reducing agents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂).[15][17]
Incomplete Reduction The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[15] Insufficient reducing agent or reaction time can lead to a mixture of products. Monitor the reaction closely by TLC or LC-MS.
Formation of Azo Compounds Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not suitable for the reduction of aromatic nitro compounds to amines as they tend to form azo compounds.[17]
Issue 3: Competing nucleophilic substitution at other positions on the quinoline ring.

While the C-6 position is highly activated towards nucleophilic aromatic substitution, other positions on the quinoline ring can also be susceptible to attack under certain conditions.

Potential Cause Troubleshooting Recommendation
Harsh Reaction Conditions High temperatures and strong bases can sometimes lead to less selective reactions.
Nature of the Nucleophile Highly reactive nucleophiles may exhibit lower regioselectivity.

Section 3: Experimental Protocols and Methodologies

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general guideline for the substitution of the bromine atom in this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperazine)

  • Solvent (e.g., DMSO, DMF, or NMP)

  • Base (e.g., K₂CO₃, Et₃N) - optional, depending on the nucleophile

Procedure:

  • To a solution of this compound in a suitable solvent, add the amine nucleophile (typically 1.1 to 2 equivalents).

  • If the amine is used as its salt, add a base to liberate the free amine.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective Reduction of the Nitro Group

This protocol describes a reliable method for the reduction of the nitro group to an amine while preserving the bromine substituent.

Materials:

  • This compound

  • Iron powder (Fe)

  • Acetic acid (AcOH)

  • Ethanol (EtOH)

  • Water

Procedure:

  • Suspend this compound in a mixture of ethanol and water.

  • Add iron powder (typically 5-10 equivalents) to the suspension.

  • Heat the mixture to reflux and then add acetic acid dropwise.

  • Continue refluxing and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the desired 6-bromo-5-aminoquinoline.

Section 4: Visualizing Reaction Pathways

Diagram 1: Key Reactions of this compound

G This compound This compound Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) This compound->Nucleophilic Aromatic Substitution (SNAr)  + Nucleophile Nitro Group Reduction Nitro Group Reduction This compound->Nitro Group Reduction  [H] (e.g., Fe/AcOH) 6-Substituted-5-nitroquinoline 6-Substituted-5-nitroquinoline Nucleophilic Aromatic Substitution (SNAr)->6-Substituted-5-nitroquinoline 5-Amino-6-bromoquinoline 5-Amino-6-bromoquinoline Nitro Group Reduction->5-Amino-6-bromoquinoline Pd-Catalyzed Cross-Coupling Pd-Catalyzed Cross-Coupling 5-Amino-6-bromoquinoline->Pd-Catalyzed Cross-Coupling  + Coupling Partner, Pd catalyst 5-Amino-6-aryl/alkynyl/etc.-quinoline 5-Amino-6-aryl/alkynyl/etc.-quinoline Pd-Catalyzed Cross-Coupling->5-Amino-6-aryl/alkynyl/etc.-quinoline

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 6-bromo-5-nitroquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile but challenging substrate. Our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and accelerate your research.

The structure of this compound presents a unique set of challenges. The C-Br bond at the 6-position is activated by the electron-withdrawing nitro group, which is favorable for oxidative addition. However, this is counterbalanced by two potential inhibitory factors: the quinoline nitrogen, which can coordinate to the palladium catalyst, and the nitro group itself, which can participate in undesired side reactions or lead to catalyst deactivation.[1][2][3][4] This guide provides a framework for rationally selecting a catalytic system to overcome these hurdles.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding catalyst and condition selection for this specific substrate.

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling?

A1: There are two main challenges inherent to the substrate's structure:

  • Catalyst Inhibition by Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center.[1] This can form a stable, off-cycle complex that sequesters the active catalyst, slowing down or halting the reaction. The choice of ligand is critical to modulate the catalyst's electronic properties and sterically hinder this interaction.[3][5][6]

  • Nitro Group Interference: The nitro group is a strong electron-withdrawing group, which is beneficial for activating the C-Br bond. However, it can also be problematic. Some phosphine ligands (P(III) reagents) can reduce the nitro group, leading to complex reaction mixtures and catalyst deactivation.[2] Furthermore, the nitro group's presence makes the entire aromatic system electron-deficient, which can affect the rates of key steps in the catalytic cycle.

Q2: What is the best general-purpose palladium catalyst system to start with for a Suzuki-Miyaura coupling with this substrate?

A2: There is no single "best" catalyst, but a highly effective starting point is a combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. A robust initial screen would include:

  • Catalyst System 1: Pd(OAc)₂ or Pd₂(dba)₃ with a biaryl monophosphine ligand like XPhos or SPhos. These ligands are designed to promote fast rates of oxidative addition and reductive elimination while stabilizing the active Pd(0) species.

  • Catalyst System 2: A pre-formed catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂.[7] This catalyst often shows good performance and tolerance for a variety of functional groups.

For initial attempts, a catalyst loading of 1-2 mol% is recommended, which can be optimized later.[8]

Q3: For a Sonogashira coupling, is a copper co-catalyst necessary?

A3: The classic Sonogashira coupling employs a dual system of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[9][10] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[10] While this is a reliable method, copper can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), especially if oxygen is not rigorously excluded.[3] For sensitive substrates, a "copper-free" Sonogashira protocol, which often requires a stronger organic base (e.g., a tertiary amine) and sometimes a different palladium catalyst system, can be an effective alternative to minimize this side reaction.[11]

Q4: How does the choice of base impact the reaction?

A4: The base plays multiple crucial roles and its choice is highly dependent on the specific coupling reaction:

  • Suzuki-Miyaura: An inorganic base is required to activate the boronic acid for transmetalation. A common choice is K₂CO₃ or K₃PO₄.[7] K₃PO₄ is a stronger base and can sometimes be more effective for challenging substrates. The use of aqueous base solutions (e.g., in a toluene/water solvent system) is common and often effective.[12]

  • Heck & Sonogashira: An organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the H-X acid generated during the reaction.[12][13]

It is critical to ensure the base is of high purity and, for many reactions, used under anhydrous conditions to prevent side reactions like hydrodehalogenation.[3]

Troubleshooting Guide

This section is formatted to address specific experimental failures and provide a logical path to a solution.

Issue 1: Low or no conversion of starting material.

Potential Cause Explanation & Recommended Action
Catalyst Inactivity The Pd(0) active species may not be forming or is being deactivated. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (N₂ or Ar), as oxygen can oxidize and deactivate Pd(0) catalysts.[1][14] If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) may be inefficient under your conditions.
Poor Reagent Quality Boronic acids, in particular, can degrade over time via trimerization to boroxines. Confirm the purity of your coupling partner. Solvents must be anhydrous and high-purity.
Inappropriate Ligand The ligand may be too sterically hindered or not electron-rich enough to promote oxidative addition. Alternatively, the quinoline nitrogen may be inhibiting the catalyst. Action: Switch to a bulkier, more electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) or an N-heterocyclic carbene (NHC) ligand, which are known to be effective for challenging substrates.[4][15]
Incorrect Base/Solvent The chosen base may not be strong enough, or the reagents may have poor solubility in the chosen solvent. Action: For Suzuki, switch from K₂CO₃ to a stronger base like K₃PO₄. Consider a more polar aprotic solvent like DMF or dioxane to improve solubility.[16]

Issue 2: Significant formation of a debrominated side product (5-nitroquinoline).

Potential Cause Explanation & Recommended Action
Hydrodehalogenation This is a common side reaction where the bromine atom is replaced by hydrogen. It is often caused by trace amounts of water or other protic impurities reacting with the organopalladium intermediate.[3]
Action 1: Rigorous Anhydrous Conditions Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, dry reagents. The inert gas should be passed through a drying agent.
Action 2: Base Selection Some bases or their byproducts can facilitate this pathway. If using an aqueous base system, switch to a strictly anhydrous one with a non-coordinating base like K₃PO₄.

Issue 3: Formation of homocoupled products (e.g., biaryl from boronic acid or diyne from alkyne).

Potential Cause Explanation & Recommended Action
Oxygen Contamination Oxygen is a known promoter of the oxidative homocoupling of boronic acids in Suzuki reactions and alkynes in Sonogashira reactions (Glaser coupling).
Action 1: Thorough Degassing Degas your solvent and the reaction mixture thoroughly. The "freeze-pump-thaw" method (3 cycles) is more effective than simply bubbling inert gas through the solvent.
Action 2: Optimize Stoichiometry For Suzuki reactions, using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can favor homocoupling. Try adjusting the stoichiometry closer to 1:1.
Action 3 (Sonogashira): If Glaser coupling is persistent, switch to a copper-free protocol. This eliminates the primary catalyst for this side reaction.
Catalyst Selection & Troubleshooting Workflow

The following diagram illustrates a decision-making process for selecting a catalyst system and troubleshooting common issues.

G start Start: Select Cross-Coupling Type suzuki Suzuki-Miyaura start->suzuki heck Heck start->heck sonogashira Sonogashira start->sonogashira suzuki_cat Initial System: Pd(dppf)Cl2 or Pd2(dba)3 + XPhos Base: K3PO4 Solvent: Dioxane/H2O suzuki->suzuki_cat heck_cat Initial System: Pd(OAc)2 + PPh3 Base: Et3N Solvent: DMF heck->heck_cat sonogashira_cat Initial System: PdCl2(PPh3)2 + CuI Base: Et3N Solvent: THF/Toluene sonogashira->sonogashira_cat suzuki_result Evaluate Outcome suzuki_cat->suzuki_result suzuki_success Success: Optimize & Scale suzuki_result->suzuki_success High Yield suzuki_fail Low Yield / Side Products suzuki_result->suzuki_fail Failure suzuki_ts Troubleshoot: - Switch to BrettPhos/RuPhos - Screen other bases (Cs2CO3) - Ensure anhydrous conditions suzuki_fail->suzuki_ts heck_result Evaluate Outcome heck_cat->heck_result heck_success Success: Optimize & Scale heck_result->heck_success High Yield heck_fail Low Yield / Stalled heck_result->heck_fail Failure heck_ts Troubleshoot: - Use phosphine-free catalyst - Screen other bases (DIPEA) - Increase temperature heck_fail->heck_ts sonogashira_result Evaluate Outcome sonogashira_cat->sonogashira_result sonogashira_success Success: Optimize & Scale sonogashira_result->sonogashira_success High Yield sonogashira_fail Homocoupling / Low Yield sonogashira_result->sonogashira_fail Failure sonogashira_ts Troubleshoot: - Switch to Cu-free conditions - Rigorous degassing - Screen other Pd sources sonogashira_fail->sonogashira_ts G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Add solids to oven-dried Schlenk flask: - this compound (1.0 eq) - Boronic acid (1.2 eq) - K3PO4 (2.0 eq) p2 2. Add Pd catalyst/ligand (e.g., Pd(dppf)Cl2, 2 mol%) p1->p2 p3 3. Seal flask, evacuate, and backfill with Argon (3x) p2->p3 r1 4. Add degassed solvent (e.g., 1,4-Dioxane) via syringe p3->r1 r2 5. Heat to 80-100 °C with stirring r1->r2 r3 6. Monitor progress by TLC/LC-MS (typically 4-24 h) r2->r3 w1 7. Cool to RT, dilute with Ethyl Acetate and H2O r3->w1 w2 8. Separate layers, extract aqueous layer with Ethyl Acetate w1->w2 w3 9. Wash combined organics with brine, dry (Na2SO4), and concentrate w2->w3 w4 10. Purify by flash column chromatography w3->w4

Sources

Technical Support Center: Solvent Effects on the Reactivity of 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromo-5-nitroquinoline. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this versatile reagent, with a particular focus on understanding and manipulating solvent effects to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction with this compound so sluggish?

A1: Several factors could be contributing to slow reaction kinetics. The primary suspect is often the choice of solvent. The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is highly dependent on the solvent system. The electron-withdrawing nitro group at the 5-position significantly activates the bromine at the 6-position for nucleophilic attack[1]. However, the full extent of this activation is only realized in an appropriate solvent environment.

  • Solvent Polarity and Proticity: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions. These solvents are effective at dissolving the polar substrate and nucleophile but do not strongly solvate the anionic nucleophile. This "naked" and highly reactive nucleophile leads to a significant rate enhancement[2]. In contrast, polar protic solvents like ethanol or water can form strong hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity, which can dramatically slow down the reaction[3][4].

  • Nucleophile Strength: The intrinsic reactivity of your nucleophile is also a critical factor. Weaker nucleophiles will naturally react more slowly. If you are using a neutral nucleophile, the addition of a non-nucleophilic base may be necessary to generate a more reactive anionic species in situ.

Q2: I'm observing multiple products in my reaction. What are the likely side reactions and how can I minimize them?

A2: The formation of multiple products often points to issues with reaction conditions, particularly temperature and solvent choice.

  • Over-reaction: In cases where the product of the initial substitution is also susceptible to nucleophilic attack, over-reaction can occur, especially when using highly reactive nucleophiles in activating solvents like DMSO[5]. Running the reaction at a lower temperature can often mitigate this by reducing the overall reaction rate and allowing for better control.

  • Solvent Participation: Some solvents, particularly alcohols, can act as nucleophiles under certain conditions, leading to the formation of undesired ether byproducts[5]. If you suspect this is occurring, switching to a non-nucleophilic solvent is advisable.

  • Degradation: this compound, like many nitroaromatic compounds, can be susceptible to degradation under harsh basic conditions or elevated temperatures. If you observe significant discoloration of your reaction mixture or the formation of intractable baseline material on your TLC or LC-MS, consider lowering the reaction temperature and using a milder base if one is required.

Q3: What is the best solvent for dissolving this compound?

A3: While specific quantitative solubility data for this compound is not extensively published, based on its structure—a polycyclic aromatic system with polar nitro and bromo substituents—it is expected to have low solubility in non-polar solvents like hexanes and toluene. Its solubility will be significantly better in polar aprotic solvents such as DMSO and DMF[6]. For reaction purposes, dissolving the substrate in a minimal amount of a suitable polar aprotic solvent is a good starting point. If solubility remains an issue, gentle warming of the mixture can be attempted, but care should be taken to avoid thermal degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inappropriate solvent choice (e.g., protic solvent). 2. Insufficiently reactive nucleophile. 3. Low reaction temperature.1. Switch to a polar aprotic solvent such as DMSO or DMF. 2. If using a neutral nucleophile, consider adding a non-nucleophilic base. 3. Gradually increase the reaction temperature, monitoring for product formation and degradation.
Formation of Multiple Products 1. Reaction temperature is too high. 2. Solvent is participating in the reaction. 3. Over-reaction with the desired product.1. Decrease the reaction temperature. 2. Change to a non-nucleophilic solvent. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Difficulty Dissolving Starting Material 1. Inappropriate solvent. 2. Insufficient solvent volume.1. Use a polar aprotic solvent like DMSO or DMF. 2. Gradually add more solvent until the material dissolves. Gentle warming can be applied with caution.
Reaction Mixture Darkens Significantly 1. Degradation of the starting material or product. 2. Reaction temperature is too high.1. Lower the reaction temperature. 2. If a base is used, consider a milder alternative.

Experimental Protocols

Protocol 1: Screening of Solvents for Nucleophilic Aromatic Substitution

This protocol provides a general workflow for identifying the optimal solvent for the reaction of this compound with a chosen nucleophile.

Workflow for Solvent Screening

Caption: A generalized workflow for the experimental screening of solvents in SNAr reactions.

Step-by-Step Methodology:

  • Preparation: In separate, identical reaction vessels, place a magnetic stir bar and 1 equivalent of this compound.

  • Solvent Addition: To each vessel, add a different solvent to be tested (e.g., DMSO, DMF, NMP, acetonitrile, THF) to achieve the same concentration in each.

  • Nucleophile Addition: Add the desired nucleophile (and base, if required) to each vessel.

  • Reaction: Place all vessels in a heating block set to the desired temperature and begin stirring.

  • Monitoring: At regular time intervals (e.g., 1, 2, 4, and 24 hours), take a small aliquot from each reaction, quench appropriately, and analyze by TLC or LC-MS to determine the extent of conversion.

  • Analysis: Based on the monitoring results, determine which solvent provides the optimal combination of reaction rate and clean conversion to the desired product.

Mechanistic Insights

The nucleophilic aromatic substitution (SNAr) reaction of this compound proceeds via a two-step addition-elimination mechanism[7].

Mechanism of SNAr Reaction

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-) TS1 Transition State 1 Reactants->TS1 Step 1: Nucleophilic Attack (Rate-determining) Intermediate Meisenheimer Complex (stabilized by NO2 group) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Step 2: Loss of Leaving Group Products 6-Nu-5-nitroquinoline + Br- TS2->Products

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

  • Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile on the carbon atom bearing the bromine atom. This is typically the rate-determining step of the reaction. The electron-withdrawing nitro group at the 5-position helps to stabilize the developing negative charge in the transition state leading to the intermediate.

  • Formation of the Meisenheimer Complex: The initial attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the quinoline ring system and, importantly, onto the oxygen atoms of the nitro group. This stabilization is a key reason why the reaction is feasible.

  • Loss of the Leaving Group: In the final step, the aromaticity of the quinoline ring is restored by the expulsion of the bromide leaving group, yielding the final substituted product.

The choice of solvent plays a critical role in modulating the energy of the reactants and the intermediate. Polar aprotic solvents, by poorly solvating the anionic nucleophile, increase its ground state energy, thereby lowering the activation energy for the first step and accelerating the reaction[2]. Protic solvents, on the other hand, can stabilize the Meisenheimer complex through hydrogen bonding, but their stronger stabilization of the starting nucleophile often results in an overall slower reaction rate[3][4].

References

  • Benchchem. (n.d.). Navigating the Synthesis of 5-Substituted 6-Methoxy-8-Nitroquinolines: A Comparative Guide.
  • Benchchem. (n.d.). This compound | 98203-04-4.
  • gChem Global. (n.d.). SNAr Comparative Reaction.
  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Ghasemzadeh, M. A., & Guesmi, N. E. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(11), 1665–1673.
  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881–2884.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-amino-7-bromoquinoline-5,8-dione.
  • Ríos-Gutiérrez, M., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894370.
  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • Campodónico, P. R., et al. (2011). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 35(9), 1836-1844.
  • PubChem. (n.d.). This compound.
  • Gouda, M. A., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041.
  • Hartmann, R. W., et al. (2000). 6-Substituted 1H-quinolin-2-ones and 2-methoxy-quinolines: synthesis and evaluation as inhibitors of steroid 5alpha reductases types 1 and 2. European Journal of Medicinal Chemistry, 35(10), 931-40.
  • D'Anna, F., et al. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? The Journal of Organic Chemistry, 71(14), 5144-50.
  • ResearchGate. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • Gouda, M. A., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041.
  • Fuson, R. C., et al. (1947). THE SYNTHESIS OF 5-HYDROXY-8-NITROQUINOLINE AND CERTAIN OF ITS DERIVATIVES. The Journal of Organic Chemistry, 12(6), 799–806.
  • ResearchGate. (2025). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways.
  • Krawczyk, M., & Makosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4793.
  • Benchchem. (n.d.). A Comparative Guide to the Kinetic Studies of Substitution Reactions on 1-Bromo-3-butoxy-5-nitrobenzene.
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • YouTube. (2020, October 26). Reactivity of Quinoline.
  • Alfa Chemistry. (n.d.). CAS 850197-72-7 6-BROMO-5-NITRO-ISOQUINOLINE.
  • ResearchGate. (n.d.). (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
  • Park, K. (n.d.). Reactivity of Nucleophilic Reagents toward Esters.
  • PubChem. (n.d.). 5-Nitroquinoline.
  • Benchchem. (n.d.). A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one.

Sources

Temperature control in the synthesis of 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-5-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to navigate the nuances of this important synthetic transformation with confidence and precision.

Introduction

The synthesis of this compound is a critical step in the development of various pharmacologically active compounds.[1][2] The introduction of a nitro group at the C-5 position of the 6-bromoquinoline scaffold is achieved through an electrophilic aromatic substitution reaction.[3] This functionalization is pivotal as it activates the adjacent bromine atom for subsequent nucleophilic aromatic substitution (SNAr) reactions and serves as a precursor for the synthesis of aminoquinolines.[1][4]

Precise temperature control is paramount for the success of this nitration reaction. The reaction is highly exothermic, and deviations from the optimal temperature range can lead to the formation of undesired isomers, reduced yields, and potential safety hazards.[5][6] This guide will address common challenges and questions related to temperature control and other critical parameters in the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yields in this synthesis can often be traced back to several key factors, primarily related to temperature control and reagent addition.

  • Inadequate Cooling: The nitration of 6-bromoquinoline is a highly exothermic reaction.[6] If the temperature of the reaction mixture rises above the optimal range (ideally maintained at or below 0°C), it can lead to the formation of undesired side products and decomposition of the starting material or product.[2][4]

    • Solution: Ensure your cooling bath (e.g., an ice-salt bath) is capable of maintaining the temperature between -5°C and 0°C throughout the addition of the nitrating mixture.[2][7] Monitor the internal temperature of the reaction flask continuously with a calibrated thermometer.

  • Rapid Addition of Nitrating Mixture: Adding the nitrating mixture (concentrated nitric acid and sulfuric acid) too quickly will cause a rapid increase in temperature, even with external cooling.[4] This localized heating can promote the formation of dinitrated products or other isomers.

    • Solution: Add the pre-cooled nitrating mixture dropwise over a prolonged period (e.g., one hour) while vigorously stirring the 6-bromoquinoline solution.[2][4] This ensures efficient heat dissipation and maintains a homogenous reaction temperature.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: After the addition of the nitrating mixture is complete, continue stirring the reaction at 0°C and monitor its progress using Thin Layer Chromatography (TLC).[2] The reaction is complete when the starting material spot is no longer visible on the TLC plate.

  • Losses During Work-up: Significant amounts of the product can be lost during the extraction and purification steps.

    • Solution: When quenching the reaction by pouring it onto crushed ice, do so carefully to avoid splashing.[2] During the extraction with an organic solvent like dichloromethane, ensure you perform multiple extractions (e.g., 5 times) to maximize the recovery of the product from the aqueous layer.[2][4]

Q2: I'm observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are these impurities and how can I minimize their formation?

A2: The presence of multiple spots on your TLC plate suggests the formation of isomeric byproducts. The primary impurity is often the 6-bromo-8-nitroquinoline isomer, although other dinitrated species are also possible.

  • Cause - Elevated Reaction Temperature: The regioselectivity of the nitration is highly dependent on temperature. At higher temperatures, the nitronium ion (NO₂⁺) electrophile is more energetic and less selective, leading to substitution at other positions on the quinoline ring, particularly the C-8 position.

    • Solution: Strict adherence to the recommended low-temperature conditions (-5°C to 0°C) is crucial for favoring the formation of the desired 5-nitro isomer.[2][4][7]

  • Cause - Incorrect Stoichiometry: Using an excessive amount of the nitrating agent can lead to the formation of dinitrated products.

    • Solution: Carefully measure and use the correct stoichiometry of nitric acid as specified in reliable protocols.

  • Purification: If isomeric impurities are formed, they will need to be removed during purification.

    • Solution: Column chromatography is an effective method for separating this compound from its isomers.[4] The choice of eluent system (e.g., a mixture of ethyl acetate and n-hexane) will depend on the polarity of the impurities.[4]

Q3: The color of my reaction mixture changed from dark brown to dark yellow as expected, but after quenching with ice, the product did not precipitate out. What should I do?

A3: While precipitation upon quenching is ideal, its absence doesn't necessarily mean the reaction failed. The product may be soluble in the acidic aqueous solution.

  • Solution: Proceed with the work-up procedure by extracting the aqueous mixture with a suitable organic solvent such as dichloromethane.[2][4] The product will be extracted into the organic phase. Combine the organic layers, wash with a sodium bicarbonate or sodium carbonate solution to neutralize any remaining acid, and then dry over anhydrous sodium sulfate before concentrating the solvent to obtain the crude product.[2][4]

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to maintain the reaction temperature at or below 0°C?

A1: Maintaining a low temperature is the most critical parameter for several reasons:

  • Controlling Exothermicity: The reaction between concentrated sulfuric acid and nitric acid to form the nitronium ion, and the subsequent nitration of the aromatic ring, are highly exothermic processes.[6] Low temperatures prevent the reaction from becoming uncontrollable, which could lead to a dangerous "runaway" reaction.[5]

  • Ensuring Regioselectivity: The nitration of 6-bromoquinoline can potentially occur at different positions on the quinoline ring. The desired C-5 position is kinetically favored at low temperatures.[4][8] At higher temperatures, the reaction becomes less selective, and the formation of other isomers, such as 6-bromo-8-nitroquinoline, increases, leading to a more complex product mixture and lower yield of the desired product.[9]

  • Minimizing Side Reactions: Elevated temperatures can promote side reactions such as oxidation of the starting material or product by the strong nitric and sulfuric acid mixture, leading to the formation of undesired byproducts and a decrease in overall yield.

Q2: What is the purpose of dissolving 6-bromoquinoline in concentrated sulfuric acid before adding the nitrating mixture?

A2: Dissolving 6-bromoquinoline in concentrated sulfuric acid serves two primary purposes:

  • Protonation of the Quinoline Nitrogen: Sulfuric acid is a strong acid that protonates the basic nitrogen atom of the quinoline ring. This protonation deactivates the pyridine ring towards electrophilic attack, thereby directing the nitration to the benzene ring.

  • Generation of the Electrophile: Concentrated sulfuric acid acts as a catalyst by reacting with nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.[10]

Q3: Can I use a different cooling method instead of an ice-salt bath?

A3: Yes, other cooling methods can be used as long as they can reliably maintain the internal reaction temperature at or below 0°C. A dry ice/acetone bath can also be used, but it requires more careful monitoring to avoid overcooling the reaction mixture, which could significantly slow down the reaction rate. An automated cooling system would be an excellent, though more expensive, alternative for precise temperature control.

Q4: What are the key safety precautions I should take during this synthesis?

A4: The synthesis of this compound involves the use of highly corrosive and reactive chemicals, and strict safety protocols must be followed.[5][11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves.[5]

  • Fume Hood: Perform the entire experiment in a well-ventilated chemical fume hood to avoid inhaling the corrosive and toxic fumes of nitric and sulfuric acids.[5]

  • Handling of Acids: Always add acid to water, not the other way around, to avoid violent splashing. When preparing the nitrating mixture, add the nitric acid to the sulfuric acid slowly and with cooling.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[5] Have appropriate spill containment and neutralization materials (such as sodium bicarbonate) on hand.[5]

Experimental Protocols & Data

Table 1: Key Reaction Parameters
ParameterValueRationale
Reaction Temperature -5°C to 0°CCritical for regioselectivity and to control the exothermic reaction.[2][4][7]
Addition Time of Nitrating Mixture ~ 1 hourSlow, dropwise addition prevents localized heating and side reactions.[2][4]
Stirring VigorousEnsures efficient heat transfer and a homogenous reaction mixture.
Monitoring Thin Layer Chromatography (TLC)To determine the completion of the reaction.[2]
Step-by-Step Synthesis Workflow
  • Preparation of 6-Bromoquinoline Solution:

    • Dissolve 6-bromoquinoline in concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.[2]

    • Cool the solution to -5°C using an ice-salt bath.[2][4]

  • Preparation of Nitrating Mixture:

    • In a separate flask, carefully mix concentrated sulfuric acid and concentrated nitric acid.[2]

    • Cool this mixture to -5°C in an ice-salt bath.[2][4]

  • Nitration Reaction:

    • Add the cold nitrating mixture dropwise to the stirred 6-bromoquinoline solution over approximately one hour.[2][4]

    • Crucially, maintain the internal temperature of the reaction mixture at or below 0°C throughout the addition.[2][4][7]

  • Reaction Monitoring and Quenching:

    • After the addition is complete, continue stirring at 0°C and monitor the reaction by TLC until the starting material is consumed.[2]

    • Carefully pour the reaction mixture onto crushed ice.[2]

  • Work-up and Isolation:

    • Extract the aqueous mixture multiple times with dichloromethane.[2][4]

    • Combine the organic layers and wash with a 10% sodium bicarbonate solution.[2][4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to yield pure this compound.[4]

Visualization of Troubleshooting Logic

Troubleshooting_6_Bromo_5_nitroquinoline_Synthesis Problem Problem Identified LowYield Low Yield Problem->LowYield e.g. Impurities Impurities (Multiple TLC Spots) Problem->Impurities e.g. NoPrecipitate No Product Precipitation Problem->NoPrecipitate e.g. Cause_Temp Cause: Inadequate Cooling / High Temp. LowYield->Cause_Temp Cause_Addition Cause: Rapid Reagent Addition LowYield->Cause_Addition Cause_Workup Cause: Loss During Work-up LowYield->Cause_Workup Cause_Incomplete Cause: Incomplete Reaction LowYield->Cause_Incomplete Impurities->Cause_Temp Impurities->Cause_Addition Solution_Purify Solution: Column Chromatography Impurities->Solution_Purify for removal Cause_Solubility Cause: Product Soluble in Acidic Aqueous Layer NoPrecipitate->Cause_Solubility Solution_Cooling Solution: Improve Cooling & Monitor Temp. Cause_Temp->Solution_Cooling Solution_Addition Solution: Slow, Dropwise Addition Cause_Addition->Solution_Addition Solution_Workup Solution: Careful & Multiple Extractions Cause_Workup->Solution_Workup Solution_TLC Solution: Monitor by TLC to Completion Cause_Incomplete->Solution_TLC Solution_Extract Solution: Proceed with Solvent Extraction Cause_Solubility->Solution_Extract

Caption: Troubleshooting workflow for the synthesis of this compound.

References

  • BenchChem. (2025). Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline.
  • BenchChem. (2025). Synthesis of this compound: A Detailed Protocol for Researchers.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
  • Nitration reaction safety. (2024). YouTube.
  • Guggenheim, T. L., et al. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society.
  • ChemicalBook. (n.d.). 6-NITROQUINOLINE synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Nitration of 6-Bromoquinoline Derivatives.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • BenchChem. (2025). Common side reactions in the synthesis of 6,8-Dibromoquinolin-3-amine.
  • BenchChem. (n.d.). This compound | 98203-04-4.
  • Nitration of Aromatic Compounds. (2023). YouTube.

Sources

Technical Support Center: Work-up Procedures for 6-Bromo-5-nitroquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Bromo-5-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the work-up and purification of reactions involving this key synthetic intermediate.

This compound is a valuable building block in medicinal chemistry, primarily due to the strategic placement of the bromo and nitro groups. The electron-withdrawing nitro group activates the adjacent bromine atom for nucleophilic aromatic substitution (SNAr), making it a versatile precursor for a wide range of functionalized quinoline derivatives.[1][2][3] However, the unique electronic and physical properties of this compound and its derivatives can present challenges during reaction work-up and purification. This guide aims to address these challenges with scientifically grounded, field-proven solutions.

Troubleshooting Guide: Navigating Common Work-up Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield After Aqueous Work-up

Question: After quenching my reaction mixture containing this compound with ice/water and neutralizing, I'm getting very low recovery of my product in the organic layer during extraction. What could be the cause?

Answer: This is a common issue that can stem from several factors related to the quenching and extraction process.

Causality & Solution:

  • Incomplete Precipitation: While this compound is a solid, pouring the highly acidic reaction mixture onto crushed ice might not lead to complete precipitation, especially if the volume of ice/water is insufficient.[4][5] Some product may remain dissolved in the acidic aqueous layer.

    • Protocol: Ensure a sufficient quantity of crushed ice is used to both cool and dilute the reaction mixture effectively. A good rule of thumb is to use at least 10 times the volume of ice relative to the concentrated acid volume.

  • Emulsion Formation: The presence of unreacted starting materials, byproducts, or residual acids can lead to the formation of a stable emulsion during extraction, trapping your product in the interfacial layer.

    • Solution: To break up an emulsion, you can try the following:

      • Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, making it more polar and helping to force the organic components into the organic layer.

      • Allow the separatory funnel to stand undisturbed for a longer period.

      • Gently swirl the separatory funnel instead of vigorous shaking.

  • Incorrect pH: The quinoline nitrogen is basic and will be protonated in the acidic reaction mixture. If the aqueous layer is not sufficiently neutralized (to a pH of ~7-8), the protonated product will have significant water solubility and will not partition efficiently into the organic solvent.

    • Protocol: After quenching with ice, slowly and carefully add a base such as a 10% sodium carbonate or sodium bicarbonate solution until the pH of the aqueous layer is neutral or slightly basic.[3][4] Check the pH with litmus paper or a pH meter.

Issue 2: Product Decomposition During Purification

Question: My crude this compound appears fine after work-up, but I see significant decomposition (streaking, new spots) when I try to purify it by silica gel chromatography. Why is this happening?

Answer: The acidic nature of standard silica gel can lead to the degradation of certain quinoline derivatives.

Causality & Solution:

  • Acid-Catalyzed Degradation: The Lewis acidic sites on the surface of silica gel can interact with the basic nitrogen of the quinoline ring and potentially catalyze hydrolysis or other decomposition pathways, especially for sensitive derivatives.

    • Solution 1: Deactivating the Silica Gel: Before performing column chromatography, the silica gel can be deactivated by treatment with a base. A common method is to add 1-2% (v/v) of triethylamine (TEA) to the eluent system.[6] This neutralizes the acidic sites on the silica gel, preventing product degradation.

    • Solution 2: Use of Basic Alumina: As an alternative to silica gel, basic alumina can be used as the stationary phase for chromatography.[6] The basic nature of the alumina is more compatible with the quinoline scaffold. The activity grade of the alumina should be chosen based on the polarity of the compound being purified.

Issue 3: Difficulty in Removing Starting Material (6-Bromoquinoline)

Question: I have a significant amount of unreacted 6-bromoquinoline in my crude product, and it's co-eluting with my desired this compound during chromatography. How can I improve this separation?

Answer: The polarity difference between 6-bromoquinoline and this compound is the key to their separation. Optimizing the chromatographic conditions is crucial.

Causality & Solution:

  • Insufficient Polarity Difference: While the nitro group increases the polarity of the product compared to the starting material, they can still have similar retention factors in certain solvent systems.

    • Optimization of Chromatography:

      • Solvent System: A less polar eluent system will increase the retention time of both compounds on the column and can improve separation. Experiment with different ratios of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[7]

      • Gradient Elution: If isocratic elution (using a constant solvent composition) is not effective, a gradient elution can be employed. Start with a very non-polar solvent system to elute the 6-bromoquinoline first, and then gradually increase the polarity to elute the this compound.

    • Recrystallization: If chromatography is still challenging, recrystallization can be an effective purification method. The crude product can be dissolved in a hot solvent mixture (e.g., toluene and heptane) and allowed to cool slowly.[8] The desired, more polar product will often crystallize out, leaving the less polar starting material in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with this compound and the nitration reaction?

A1: The nitration of 6-bromoquinoline involves the use of concentrated strong acids (sulfuric and nitric acid) and generates a nitroaromatic compound. It is crucial to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Ventilation: Perform the reaction and work-up in a well-ventilated fume hood.[9][10]

  • Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature (typically ≤ 0 °C) is critical to prevent runaway reactions and the formation of unwanted byproducts.[4][11]

  • Handling Nitroaromatic Compounds: Nitroaromatic compounds are potentially toxic and mutagenic.[12] Avoid inhalation of dust and skin contact. All waste containing these compounds should be disposed of according to institutional safety guidelines.

Q2: How can I monitor the progress of the nitration reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • Procedure: Take a small aliquot of the reaction mixture, quench it carefully in a vial with ice and a few drops of base (e.g., NaHCO₃ solution), and extract with a small amount of an organic solvent like ethyl acetate or dichloromethane. Spot the organic layer on a TLC plate alongside a spot of the starting 6-bromoquinoline.

  • Visualization: The spots can be visualized under UV light (254 nm).[3] The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q3: What is the expected appearance of the crude and purified this compound?

A3: The crude product is typically obtained as a yellow solid.[4] After purification, it should be a pale yellow crystalline solid.[7]

Q4: Can I use other solvents for the extraction of this compound?

A4: Yes, while dichloromethane is commonly used, other chlorinated solvents like chloroform or non-chlorinated solvents such as ethyl acetate can also be effective for extraction. The choice of solvent may depend on the subsequent purification steps and the solubility of any byproducts.

Experimental Protocols & Data

Protocol 1: Standard Work-up for Nitration of 6-Bromoquinoline

This protocol is adapted from established procedures for the synthesis of this compound.[3][4][11]

  • Reaction Quenching: After the reaction is deemed complete by TLC, carefully and slowly pour the cold reaction mixture onto a large amount of crushed ice in a beaker with stirring.

  • Neutralization: Once the ice has melted, slowly add a 10% aqueous solution of sodium carbonate or sodium bicarbonate with continuous stirring until the pH of the solution is neutral to slightly basic (pH 7-8). Be cautious as CO₂ gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a typical lab-scale reaction).

  • Washing: Combine the organic layers and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

Data Summary Table
PropertyValueSource(s)
Molecular Formula C₉H₅BrN₂O₂[13]
Molecular Weight 253.05 g/mol [13]
Appearance Yellow Solid[4]
Melting Point 142-144 °C[7]
Visualizing the Work-up Workflow

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification R Nitration Reaction Mixture (H₂SO₄, HNO₃, 6-Bromoquinoline) Q 1. Quench (Pour onto crushed ice) R->Q Careful, slow addition N 2. Neutralize (e.g., 10% Na₂CO₃, pH 7-8) Q->N E 3. Extract (e.g., Dichloromethane) N->E W 4. Wash (Water, Brine) E->W D 5. Dry (Anhydrous Na₂SO₄) W->D C 6. Concentrate (Rotary Evaporator) D->C P Crude Product (Yellow Solid) C->P Purify Purification (Column Chromatography or Recrystallization) P->Purify Final Pure this compound Purify->Final

Caption: Step-by-step workflow for the work-up and isolation of this compound.

References

  • Benchchem.
  • Benchchem. Synthesis of this compound: A Detailed Protocol for Researchers.
  • Safety Data Sheet.
  • ResearchGate.
  • Aldrich.
  • Benchchem. 6-Nitroindene: A Comprehensive Technical Guide to Safety and Handling.
  • Benchchem.
  • Benchchem.
  • Journal of Chromatography A.
  • Carl ROTH.
  • GOV.UK. Nitrobenzene - Incident management.
  • Cooperative Organic Chemistry Student Labor
  • ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • PubMed Central. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
  • Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
  • PubChem. This compound.

Sources

Validation & Comparative

A Comparative Guide to Suzuki Coupling: 6-Bromo-5-nitroquinoline vs. 6-Iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose, particularly in the synthesis of biaryl scaffolds found in numerous pharmacologically active molecules.[1][2][3] The choice of aryl halide substrate is a critical parameter that profoundly influences reaction efficiency, yield, and applicability.

This guide provides an in-depth technical comparison between two quinoline-based substrates in the Suzuki coupling reaction: the electronically activated 6-bromo-5-nitroquinoline and the inherently reactive 6-iodoquinoline . We will dissect the fundamental principles governing their reactivity, present comparative experimental data, and provide detailed protocols to guide your synthetic strategy.

Part 1: Fundamental Principles of Reactivity in Suzuki Coupling

The outcome of a Suzuki coupling is largely dictated by the rate of the initial, often rate-determining, oxidative addition step.[4] In this step, a Palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophile. The efficiency of this process is inversely related to the strength of the C-X bond.

The Halogen Effect: C-Br vs. C-I

The established order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is governed by their bond dissociation energies: I > Br > Cl > F .[4][5][6] The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. Consequently, aryl iodides undergo oxidative addition more readily, allowing for:

  • Milder reaction temperatures

  • Shorter reaction times

  • Lower catalyst loadings

  • Broader functional group tolerance[5]

6-Iodoquinoline is therefore expected to be an intrinsically more reactive coupling partner than a corresponding bromoquinoline.[5]

The Substituent Effect: The Role of the Nitro Group

Electronic effects on the aromatic ring also play a crucial role. The nitro group (-NO₂) in this compound is a powerful electron-withdrawing group, deactivating the aromatic ring through both inductive and resonance effects.[7] This electron deficiency at the carbon center of the C-Br bond makes it more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[4][8][9]

Therefore, this comparison is not merely between a bromide and an iodide, but between an intrinsically highly reactive iodide and a bromide that is electronically activated by a potent ortho-substituent.

Part 2: Head-to-Head Performance Analysis

6-Iodoquinoline: The High-Reactivity Benchmark

As predicted by its weaker C-I bond, 6-iodoquinoline stands as the more reactive substrate. It is the preferred choice when mild conditions are paramount, for instance, in late-stage functionalization of complex molecules with sensitive functional groups. Reactions can often be conducted at or near room temperature, leading to cleaner reaction profiles and higher yields.[5] The primary drawback is often the higher cost and potentially lower commercial availability compared to bromo-analogues.

This compound: The Electronically Activated Alternative

The C-Br bond in 6-bromoquinoline is inherently less reactive than the C-I bond. However, the presence of the strongly electron-withdrawing nitro group at the 5-position significantly enhances its reactivity towards oxidative addition. This electronic activation can, in some cases, bridge the reactivity gap with aryl iodides, allowing for successful couplings under conditions that might be sluggish for unactivated aryl bromides.

A critical consideration, however, is the potential for the nitro group itself to complicate the reaction. While modern catalysts show excellent functional group tolerance, some studies have noted that strong electron-withdrawing groups can sometimes inhibit cross-coupling, potentially leading to lower yields or requiring careful optimization of reaction conditions.[8] Conversely, the direct use of nitroarenes as coupling partners is an emerging field, demonstrating that the C-NO₂ bond itself can be cleaved under specific catalytic conditions, though this is a distinct reactivity pathway from the C-Br cleavage discussed here.[10][11][12]

Part 3: Quantitative and Experimental Comparison

The following table summarizes the expected performance characteristics of the two substrates based on established reactivity principles and data from analogous systems.

FeatureThis compound6-IodoquinolineRationale
Relative Reactivity Good to Excellent (Activated)Excellent (Intrinsic)C-I bond is weaker than the C-Br bond, leading to faster oxidative addition for the iodide.[5][6]
Typical Temperature 80 - 110 °CRoom Temp. - 80 °CThe higher reactivity of the C-I bond allows for lower activation energy.[5]
Typical Reaction Time 4 - 24 hours2 - 12 hoursFaster catalytic turnover is expected with the more reactive substrate.[5]
Catalyst Loading 1 - 5 mol%0.5 - 2 mol%Efficient coupling with the iodo-substrate often requires less catalyst.[5]
Potential Side Reactions Homocoupling, potential for nitro group interference.Homocoupling, protodeboronation of boronic acid.The nitro group can be sensitive under certain conditions; protodeboronation is a general issue in Suzuki couplings.[13][14]
Cost-Effectiveness Generally more cost-effective.Generally more expensive.Bromo-aromatics are typically cheaper starting materials than their iodo-counterparts.[5]

Part 4: Visualization of Key Processes

To better understand the chemistry involved, the following diagrams illustrate the fundamental catalytic cycle, a typical laboratory workflow, and the key factors governing the reactivity of our target substrates.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)-X L₂ pd0->pdiil Oxidative Addition (Ar-X) Product Product (Ar-R) pdiil_base Ar-Pd(II)-OR' L₂ pdiil->pdiil_base Ligand Exchange (Base) pdiil_r Ar-Pd(II)-R L₂ pdiil_base->pdiil_r Transmetalation (R-B(OH)₂) pdiil_r->pd0 Reductive Elimination (Ar-R) ArX Aryl Halide (Ar-X) Boronic Boronic Acid (R-B(OH)₂) Base Base Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, & Base B Add Solvent (e.g., Dioxane/Water) A->B C Degas Mixture (Argon Purge) B->C D Add Pd Catalyst & Ligand C->D E Heat to Target Temperature D->E F Monitor by TLC or LC-MS E->F G Cool & Dilute (e.g., Ethyl Acetate) F->G H Aqueous Wash (Water, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Reactivity_Factors cluster_iodo 6-Iodoquinoline cluster_bromo This compound Iodo_BDE Low C-I Bond Dissociation Energy Iodo_Reactivity HIGH INTRINSIC REACTIVITY Iodo_BDE->Iodo_Reactivity Dominant Factor Bromo_BDE Higher C-Br Bond Dissociation Energy Bromo_Reactivity ENHANCED REACTIVITY Bromo_BDE->Bromo_Reactivity Reduces Reactivity Nitro_EWG Strong Electron- Withdrawing Effect (-NO₂) Nitro_EWG->Bromo_Reactivity Increases Reactivity

Caption: Key factors influencing the reactivity of the two quinoline substrates.

Part 5: Field-Proven Experimental Protocols

The following protocols are representative procedures. Note: All reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Protocol 1: Suzuki Coupling of 6-Iodoquinoline (High-Reactivity Substrate)

This protocol is based on general procedures for reactive aryl iodides, emphasizing milder conditions. [5] Materials:

  • 6-Iodoquinoline (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 0.01 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 0.02 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (10 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add 6-iodoquinoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-arylquinoline.

Protocol 2: Suzuki Coupling of this compound (Activated Substrate)

This protocol utilizes slightly more forcing conditions, typical for aryl bromides, to ensure complete conversion. [5][15] Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 eq) as a 2M aqueous solution (1 mL)

  • Toluene (8 mL, degassed)

  • Ethanol (2 mL, degassed)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add the degassed toluene and ethanol, followed by the 2M sodium carbonate solution.

  • Equip the flask with a reflux condenser under an argon atmosphere.

  • Degas the entire mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Separate the organic layer. Wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-5-nitroquinoline.

Conclusion and Strategic Recommendations

Both 6-iodoquinoline and this compound are viable substrates for Suzuki cross-coupling, but they offer distinct strategic advantages.

  • Choose 6-Iodoquinoline for Efficiency and Mildness: For syntheses where high yield, speed, and the preservation of delicate functional groups are critical, 6-iodoquinoline is the superior choice. Its high intrinsic reactivity allows for milder conditions, reducing the risk of side reactions and simplifying purification. [5]

  • Consider this compound for an Activated, Cost-Effective Route: When cost is a significant factor, the bromo-analogue presents a compelling alternative. The electronic activation provided by the nitro group facilitates the coupling, often providing good to excellent yields, albeit under more forcing conditions. Be prepared to invest more time in optimizing the reaction parameters to achieve the desired outcome.

Ultimately, the choice between these two valuable building blocks will depend on the specific goals of the synthesis, the complexity of the coupling partners, and practical considerations such as budget and timeline.

References

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019-02-26).
  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018-09-12).
  • ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
  • ResearchGate. Comparison of reactivity of different aryl halides (a) The predicted....
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017-12-04).
  • Organic Chemistry Portal. Suzuki Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Accounts of Chemical Research. Cross-Coupling Reactions of Nitroarenes. (2021-07-07).
  • NIH. A Walk through Recent Nitro Chemistry Advances. (2020-08-12).
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Journal of the American Chemical Society. The Suzuki–Miyaura Coupling of Nitroarenes.
  • NIH. Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Oriental Journal of Chemistry. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling.
  • Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022-06-13).
  • NIH. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016-10-18).
  • NIH. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022-06-14).
  • ResearchGate. (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions.
  • Wikipedia. Suzuki reaction.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29).
  • Semantic Scholar. Synthesis of 6-aryl substituted 4-quinolones via Suzuki cross coupling. (2014-01-08).

Sources

A Comparative Guide to the Anticancer Efficacy of 6-Bromo-5-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 6-bromo-5-nitroquinoline derivatives as emerging anticancer agents. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this novel class of compounds. We will objectively compare their performance with established anticancer drugs, supported by experimental data, and provide detailed protocols for key validation assays.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1][2] In oncology, quinoline derivatives have demonstrated significant potential, acting through diverse mechanisms to inhibit cancer cell proliferation and survival.[3][4] These mechanisms include, but are not limited to, the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of angiogenesis (the formation of new blood vessels that feed a tumor), and disruption of cell migration.[1][3]

The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. The introduction of various substituents can significantly enhance anticancer potency and selectivity. This guide focuses on a specific class of derivatives: those bearing a bromine atom at the 6-position and a nitro group at the 5-position of the quinoline ring. These substitutions are hypothesized to modulate the electron density of the ring system, potentially enhancing interactions with biological targets and inducing cytotoxic effects in cancer cells.

Unveiling the Anticancer Potential of this compound

Recent in vitro studies have highlighted this compound as a promising candidate for anticancer drug development. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis.[5]

Comparative Cytotoxicity Analysis

The efficacy of an anticancer agent is fundamentally assessed by its ability to kill cancer cells, a property quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxic activity of this compound against several human cancer cell lines, in comparison to the established chemotherapeutic agent, 5-fluorouracil (5-FU).

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
This compound C6Rat Glioblastoma>10[5]
HeLaHuman Cervical Cancer5.5[5]
HT29Human Colorectal Adenocarcinoma7.5[5]
5-Fluorouracil (5-FU) HT29Human Colorectal Adenocarcinoma< 7.5[5]

Table 1: In vitro anticancer activity of this compound compared to 5-fluorouracil.

The data indicates that this compound exhibits significant antiproliferative activity against HeLa and HT29 cancer cell lines.[5] While its cytotoxicity in the HT29 cell line was observed to be lower than that of 5-FU, its potent effect on HeLa cells underscores its potential as a selective anticancer agent.[5] Further structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a broader range of derivatives, are warranted to optimize the potency and selectivity of this scaffold.

Mechanism of Action: Inducing Cancer Cell Demise

Understanding the mechanism by which a compound exerts its anticancer effects is paramount for its development as a therapeutic agent. For this compound derivatives, the primary mechanism of action identified to date is the induction of apoptosis.[5]

Apoptosis Induction

Apoptosis is a regulated process of cell death that is essential for normal tissue development and homeostasis.[6] A hallmark of cancer is the ability of malignant cells to evade apoptosis.[6] Therefore, compounds that can reactivate this process in cancer cells are highly sought after.

Studies have shown that this compound has the potential to cause cancer cell death through its apoptotic activity.[5] While the specific signaling pathways triggered by this compound are still under investigation, many quinoline derivatives are known to induce apoptosis by modulating the expression of key regulatory proteins, such as those in the Bcl-2 family, and activating caspases, the executioner enzymes of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, many quinoline-based anticancer agents have been shown to cause cell cycle arrest.[1][3] The cell cycle is a series of events that leads to cell division and proliferation. By halting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from replicating. For instance, some quinoline derivatives have been observed to induce cell cycle arrest at the G2/M phase.[7] Further research is needed to determine if this compound derivatives also share this mechanism of action.

Visualizing the Proposed Mechanism

The following diagram illustrates the potential mechanisms through which this compound derivatives may exert their anticancer effects, based on the known activities of quinoline compounds.

Anticancer_Mechanism cluster_0 This compound Derivative cluster_1 Cancer Cell Derivative This compound Derivative Apoptosis Apoptosis Induction Derivative->Apoptosis Triggers CellCycleArrest Cell Cycle Arrest Derivative->CellCycleArrest Induces SignalingPathways Modulation of Signaling Pathways Derivative->SignalingPathways Affects

Caption: Proposed anticancer mechanisms of this compound derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity and reproducibility, the following section provides detailed, step-by-step methodologies for key experiments used to evaluate the anticancer efficacy of novel compounds like this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][8]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for a predetermined time period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[9]

Workflow Diagram:

MTT_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Incubate (3-4 hours) C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[11][12]

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[11]

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI staining solutions.[12]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[13] Cells in G0/G1 have a 2n DNA content, cells in G2/M have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n.

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound derivative.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • RNase Treatment: Treat the cells with RNase to prevent PI from binding to RNA.

  • PI Staining: Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the cell cycle distribution.[13]

Conclusion and Future Directions

The available evidence suggests that this compound derivatives represent a promising new class of anticancer agents. Their ability to induce apoptosis in cancer cells, coupled with their synthetic tractability, makes them attractive candidates for further development.

Future research should focus on:

  • Comprehensive SAR studies: Synthesizing and evaluating a wider range of this compound derivatives to optimize anticancer potency and selectivity.

  • In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to fully understand their mechanism of action. This includes investigating their effects on the cell cycle and identifying the key proteins involved in the apoptotic response.

  • In vivo efficacy studies: Evaluating the antitumor activity of the most promising derivatives in preclinical animal models to assess their therapeutic potential in a physiological context.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of novel and effective treatments for a range of cancers.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2018). Journal of Biochemical and Molecular Toxicology.
  • Induced cell cycle arrest – Knowledge and References. (n.d.). Taylor & Francis.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). BMC Chemistry.
  • (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... (n.d.). ResearchGate.
  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio.
  • Insights into Quinoline Schiff Bases as Anticancer Agents. (2024). International Journal of Research Publication and Reviews.
  • Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM). (n.d.). ResearchGate.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2023). RSC Advances.
  • Cell cycle analysis. (n.d.). Wikipedia.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. (2007). BMC Cancer.
  • Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin. (2022). International Journal of Molecular Sciences.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • Separable Cell Cycle Arrest and Immune Response Elicited through Pharmacological CDK4/6 and MEK Inhibition in RASmut Disease Models. (2024). Molecular Cancer Therapeutics.
  • Antiproliferation- and Apoptosis-Inducible Effects of a Novel NitratedTricycle Derivative (SK2) on Oral Cancer Cells. (2022). Molecules.
  • Review on recent development of quinoline for anticancer activities. (2022). Arabian Journal of Chemistry.

Sources

The Cutting Edge of Cancer Research: A Comparative Guide to the In Vitro Cytotoxicity of Brominated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anticancer therapeutics, the quinoline scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities.[1][2] The strategic introduction of bromine atoms to the quinoline ring system can significantly modulate the molecule's physicochemical properties, often leading to enhanced cytotoxic potency against various cancer cell lines.[3][4] This guide offers an in-depth, comparative analysis of the in vitro cytotoxicity of several brominated quinoline derivatives, providing researchers with the critical data and methodologies necessary to advance their drug discovery programs.

Comparative Cytotoxicity Analysis of Brominated Quinolines

The antitumor potential of brominated quinolines is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. A lower IC50 value signifies greater potency. The following table summarizes the in vitro cytotoxic activity of selected brominated quinoline derivatives against a panel of human cancer cell lines. It is important to note that direct comparisons of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.[5]

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Compound 6 MCF-7 (Breast)8.5Doxorubicin32.02
Compound 14 MCF-7 (Breast)23.5Doxorubicin32.02
Compound 19 MCF-7 (Breast)23.7Doxorubicin32.02
6,8-dibromo-4(3H)quinazolinone derivative XIIIb MCF-7 (Breast)1.7 µg/mLDoxorubicinNot Specified
6,8-dibromo-4(3H)quinazolinone derivative IX MCF-7 (Breast)1.8 µg/mLDoxorubicinNot Specified
6,8-dibromo-4(3H)quinazolinone derivative XIVd MCF-7 (Breast)1.83 µg/mLDoxorubicinNot Specified
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) C6 (Glioblastoma)5.45–9.6 µg/mL5-FluorouracilNot Specified
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) HeLa (Cervical)5.45–9.6 µg/mL5-FluorouracilNot Specified
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) HT29 (Colon)5.45–9.6 µg/mL5-FluorouracilNot Specified
6-Bromo-5-nitroquinoline HT29 (Colon)Lower than 5-FU5-FluorouracilNot Specified

Deciphering the Mechanism of Action: Induction of Apoptosis

A significant body of evidence suggests that many quinoline derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[6][7] This is a crucial mechanism for anticancer agents as it leads to the safe and efficient removal of malignant cells. The apoptotic cascade can be initiated through various signaling pathways, often involving the activation of caspases, a family of cysteine proteases that execute the cell death program.[6] Some brominated quinolines have been shown to induce apoptosis, as confirmed by techniques such as DNA laddering.[3][8] Furthermore, the inhibition of critical enzymes for DNA replication and repair, such as topoisomerase I, has been identified as a potential mechanism of action for some of these compounds.[3][8]

apoptosis_pathway cluster_cell Cancer Cell BQ Brominated Quinoline Receptor Cellular Target (e.g., Topoisomerase I) BQ->Receptor Inhibition Signal Signal Transduction Cascade Receptor->Signal Initiates Mitochondria Mitochondria Signal->Mitochondria Induces Mitochondrial Permeabilization Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of Pro-apoptotic Factors Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution Phase

Caption: A simplified diagram illustrating a potential mechanism of apoptosis induction by a brominated quinoline derivative.

Experimental Protocols for Assessing In Vitro Cytotoxicity

The reliable evaluation of a compound's cytotoxic potential hinges on the use of robust and validated in vitro assays. The following are detailed protocols for two commonly employed methods in the study of quinoline derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard for assessing cell viability and metabolic activity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the brominated quinoline compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated (e.g., DMSO) and untreated cells as negative controls, and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, under the same conditions as cell seeding.[5]

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Brominated Quinolines Seed_Cells->Treat_Cells Incubate Incubate (48-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow diagram of the MTT assay for cytotoxicity assessment.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity and cytotoxicity.[8][9]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with the brominated quinoline compounds.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing the substrate and cofactor, to each well with the supernatant according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (usually up to 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Conclusion and Future Directions

The in vitro data presented in this guide underscore the significant potential of brominated quinolines as a promising scaffold for the development of novel anticancer agents. Several derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, with some exhibiting IC50 values in the low micromolar or even nanomolar range.[5][10] The induction of apoptosis appears to be a key mechanism of action for many of these compounds.[3][7]

Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these compounds to enable rational drug design and the development of more selective and potent analogues. Further investigation into their in vivo efficacy and safety profiles in preclinical animal models will be crucial steps in translating these promising in vitro findings into clinically viable cancer therapies.

References

  • BenchChem. (n.d.). Navigating the Anti-Cancer Potential of Brominated Quinolines: A Comparative Analysis of In Vitro Studies.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
  • Vyas, A., Ghate, M., & Parikh, K. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 99(10), 100699.
  • Ökten, S., Çakmak, O., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
  • Costa, C. A., Lopes, R. M., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Ghorab, M. M., Ragab, F. A., et al. (2012). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation. Archives of Pharmacal Research, 35(8), 1335-1346.
  • Naidoo, P., Singh, M., et al. (2017). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of Applied Pharmaceutical Science, 7(12), 063-068.
  • BenchChem. (n.d.). Comparative Anticancer Activity of Brominated Quinolines: A Guide for Researchers.
  • Jain, A. K., Sharma, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Inorganic and Nano-Metal Chemistry, 52(10), 1189-1211.
  • El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.
  • Ghorab, M. M., Ragab, F. A., et al. (2012). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation. Archives of Pharmacal Research, 35(8), 1335-1346.
  • Ruschak, N. I., Sych, I. A., & Ieromina, Z. G. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents.
  • Ökten, S., Çakmak, O., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Sravanthi, V., & Rao, V. U. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 115-125.
  • Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29995-30022.
  • Moussaoui, Y., et al. (2022). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 27(19), 6527.
  • Wang, Y., et al. (2021).
  • Wujec, M., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6528.
  • Wang, Y., et al. (2021).

Sources

A Technical Guide to the Structure-Activity Relationship of 6-Bromo-5-nitroquinoline Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Anticancer Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including significant potential in oncology.[2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its biological and chemical properties, leading to the development of potent anticancer agents.[1] Among these, 6-Bromo-5-nitroquinoline has emerged as a compound of interest, exhibiting notable antiproliferative activity.[4] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound and its analogs, synthesizing available experimental data to inform future drug design and development efforts.

The Emerging Role of this compound in Cancer Research

Recent studies have highlighted the potential of this compound as a promising scaffold for the development of novel anticancer therapeutics. The presence of both a bromine atom and a nitro group on the quinoline core are key determinants of its biological activity. The electron-withdrawing nature of the nitro group, in particular, has been shown to be critical for enhancing cytotoxicity in related quinoline analogs.[5]

Comparative Analysis of Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound's antiproliferative activity.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundC6 (rat glioma)50.0[4]
HT29 (human colon cancer)26.2[4]
HeLa (human cervical cancer)24.1[4]

These findings underscore the potential of the this compound scaffold as a starting point for the development of more potent anticancer agents.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies on a broad series of this compound analogs are still emerging, valuable insights can be drawn from the available data on the parent compound and structurally related quinoline and quinazoline derivatives.

The Significance of the 6-Bromo and 5-Nitro Substituents

The bromine atom at the C6 position and the nitro group at the C5 position are crucial for the observed cytotoxic activity. The bromine atom can serve as a versatile handle for introducing further structural diversity through various chemical reactions.[6] The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the quinoline ring, which can impact its interaction with biological targets.[5]

Exploring Substitutions at the 6-Position

The bromine at the C6 position presents a strategic site for modification. Nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce a variety of functional groups, such as amines, which can modulate the compound's physicochemical properties and biological activity. For instance, the reaction of this compound with morpholine or piperazine can yield the corresponding 6-substituted analogs.[7] The nature of the substituent introduced at this position can influence factors such as solubility, cell permeability, and target binding affinity.

Potential Mechanisms of Action

The anticancer effects of this compound and its analogs are likely mediated through multiple cellular mechanisms. By analogy with other substituted quinolines, several key pathways have been implicated.

Induction of Apoptosis

A primary mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis.[8] Studies on this compound have indicated its potential to induce apoptosis in cancer cells.[4] This process is often triggered by cellular stress and can involve both intrinsic and extrinsic pathways.

Modulation of Key Signaling Pathways

Quinoline derivatives have been shown to interfere with critical signaling pathways that are often dysregulated in cancer.[8] One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a central role in cell proliferation, survival, and differentiation.[9] Inhibition of EGFR is a validated strategy in cancer therapy, and it is plausible that this compound analogs could exert their effects through this mechanism.

EGFR_Pathway This compound analog This compound analog EGFR EGFR This compound analog->EGFR Inhibition Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Putative inhibition of the EGFR signaling pathway by this compound analogs.

Experimental Protocols

The evaluation of the anticancer activity of novel this compound analogs requires robust and standardized experimental methodologies.

Synthesis of 6-Substituted-5-nitroquinoline Analogs

A general procedure for the synthesis of 6-amino-substituted-5-nitroquinolines from this compound via nucleophilic aromatic substitution is as follows:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 equivalent) in a solvent such as triethylamine.[7]

  • Nucleophile Addition: Add the desired amine (e.g., morpholine or piperazine, 3 equivalents).[7]

  • Heating: Heat the reaction mixture to 80°C for a specified period (e.g., 30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).[7]

  • Work-up: After completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction and washing.

  • Purification: Purify the crude product by column chromatography to obtain the desired 6-substituted-5-nitroquinoline analog.[7]

Synthesis_Workflow Start This compound Reaction React with Amine (e.g., Morpholine) in Triethylamine at 80°C Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Morpholinyl-5-nitroquinoline Purification->Product

Caption: General workflow for the synthesis of 6-amino-substituted-5-nitroquinoline analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified duration (e.g., 48 or 72 hours).[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data suggests that the bromo and nitro functionalities are key to its cytotoxic activity. Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs to establish a more comprehensive structure-activity relationship. Modifications at the 6-position, as well as other positions on the quinoline ring, could lead to the discovery of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be crucial for their advancement as potential cancer therapeutics.

References

Sources

A Comprehensive Guide to the Stability of Bromo-Nitro-Quinoline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and materials science, the stability of a molecule is a critical attribute that dictates its viability as a drug candidate or a functional material. For heterocyclic compounds like quinoline and its derivatives, isomerism introduces a layer of complexity, as the positional arrangement of substituents can profoundly influence physicochemical properties, including stability. This guide provides an in-depth comparative analysis of the stability of various bromo-nitro-quinoline isomers, offering a theoretical framework, practical experimental protocols, and a synthesis of available data to inform research and development efforts.

The Critical Role of Isomer Stability

The journey of a molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, with stability being a primary hurdle. An unstable compound can degrade under storage conditions, during formulation, or even in vivo, leading to a loss of efficacy and the potential formation of toxic byproducts. For bromo-nitro-quinoline isomers, which are explored for their diverse biological activities, understanding the nuances of their stability is paramount. The electron-withdrawing nature of both the bromo and nitro groups can significantly impact the electron density distribution within the quinoline ring system, thereby affecting its susceptibility to various degradation pathways.[1]

Theoretical Underpinnings of Bromo-Nitro-Quinoline Isomer Stability

The stability of a bromo-nitro-quinoline isomer is not a random attribute but is governed by the intricate interplay of electronic and steric effects dictated by the positions of the bromo and nitro substituents.

Electronic Effects of Bromo and Nitro Groups

Both bromine and the nitro group are electron-withdrawing groups, but they exert their influence through different mechanisms:

  • Inductive Effect (-I): Both bromine and the nitro group are more electronegative than carbon and thus pull electron density away from the quinoline ring through the sigma bonds. The nitro group has a stronger inductive effect than bromine.

  • Resonance Effect (-R): The nitro group exhibits a strong electron-withdrawing resonance effect by delocalizing the pi electrons of the ring onto its oxygen atoms. Bromine, being a halogen, has a lone pair of electrons that can be donated to the ring (+R effect), but its electron-withdrawing inductive effect (-I) is generally considered to be more dominant in aromatic systems.

The net electronic effect of these substituents deactivates the quinoline ring towards electrophilic attack but can activate it for nucleophilic substitution, depending on the position of the substituents.[1]

Influence of Substituent Position on Stability

The positions of the bromo and nitro groups on the quinoline ring are critical in determining the overall stability of the isomer.

  • Positions 5 and 8 vs. 6 and 7: Electrophilic substitution on the quinoline ring preferentially occurs at positions 5 and 8 due to the greater stability of the resulting cationic intermediates.[2] This suggests that the electron density is higher at these positions, and thus, the placement of electron-withdrawing groups at these positions can have a more pronounced effect on the overall electronic structure.

  • Pyridine Ring vs. Benzene Ring: The pyridine ring of quinoline is generally more electron-deficient than the benzene ring. Therefore, substituents on the pyridine ring (positions 2, 3, and 4) will have a different impact on stability compared to those on the benzene ring (positions 5, 6, 7, and 8).

  • Steric Hindrance: The proximity of bulky groups can introduce steric strain, potentially weakening bonds and providing a kinetic driving force for degradation. For instance, adjacent bromo and nitro groups might lead to steric hindrance that could influence the molecule's conformation and thermal stability.[3]

Based on these principles, a qualitative prediction of the relative stability of different bromo-nitro-quinoline isomers can be made. Isomers with substituents that lead to a more stabilized electronic distribution and minimal steric strain are expected to be more stable.

Experimental Assessment of Isomer Stability

Theoretical predictions provide a valuable starting point, but empirical testing is essential to definitively determine the stability of a given isomer. Forced degradation studies, thermal analysis, and photostability testing are the cornerstones of a comprehensive stability assessment.[4]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[5] This allows for the rapid identification of potential degradation products and pathways.[4]

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of the bromo-nitro-quinoline isomer in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate the solution at 60°C for 24 hours. If no degradation is observed, increase the acid concentration or temperature.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State): Place a known amount of the solid isomer in a petri dish and expose it to a temperature of 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the isomer (in a photostable container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock_Solution->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (Solid, 105°C) Stock_Solution->Thermal Photo Photolytic Degradation (ICH Q1B) Stock_Solution->Photo Neutralization Neutralization (for Acid/Base) Acid->Neutralization Base->Neutralization HPLC_Analysis Stability-Indicating HPLC Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Neutralization->HPLC_Analysis Data_Interpretation Data Interpretation (Degradation %, Pathways) HPLC_Analysis->Data_Interpretation

Caption: Workflow for forced degradation studies.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for assessing the thermal stability of solid-state materials.[6][7]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It can determine the melting point, enthalpy of fusion, and decomposition temperature of a compound. A sharp melting point followed by an exothermic decomposition at a higher temperature is typical for a stable crystalline compound.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It provides information about the decomposition pattern, the temperature at which degradation begins, and the amount of residual mass.

Experimental Protocol for DSC and TGA:

  • Sample Preparation: Accurately weigh 3-5 mg of the bromo-nitro-quinoline isomer into an aluminum pan for DSC or a ceramic pan for TGA.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Record the mass loss as a function of temperature.

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample Bromo-Nitro-Quinoline Isomer DSC_Sample Weigh Sample (3-5 mg) in Al pan Sample->DSC_Sample TGA_Sample Weigh Sample (3-5 mg) in ceramic pan Sample->TGA_Sample DSC_Run Heat at 10°C/min (N2 atmosphere) DSC_Sample->DSC_Run DSC_Data Record Heat Flow vs. Temp DSC_Run->DSC_Data DSC_Interpretation Determine Melting Point & Decomposition Temperature DSC_Data->DSC_Interpretation TGA_Run Heat at 10°C/min (N2 or Air) TGA_Sample->TGA_Run TGA_Data Record Mass Loss vs. Temp TGA_Run->TGA_Data TGA_Interpretation Determine Onset of Decomposition & Residue TGA_Data->TGA_Interpretation

Caption: Experimental workflow for DSC and TGA.

Comparative Stability of Selected Bromo-Nitro-Quinoline Isomers

IsomerStructureMelting Point (°C)Predicted Relative StabilityRationale for Prediction
5-Bromo-8-nitroquinoline 139-141[8]HighElectron-withdrawing groups at positions 5 and 8, which are electronically favorable for substitution, may lead to a more stabilized system.
6-Bromo-5-nitroquinoline 95-97Moderate to HighThe adjacent bromo and nitro groups could lead to some steric strain, but the electronic effects are significant.
8-Bromo-5-nitroquinoline 136-137[9]HighSimilar to 5-bromo-8-nitroquinoline, the substitution pattern is electronically favorable.
7-Bromo-8-nitroquinoline Not readily availableModerateThe 7-position is generally less reactive than the 5 and 8 positions, suggesting a potentially less stable intermediate during degradation.

Disclaimer: The predicted relative stability is based on general chemical principles and should be confirmed by experimental data.

Stability_Relationship Structure Isomer Structure Substituent_Position Substituent Position (e.g., 5,8 vs. 6,7) Structure->Substituent_Position Electronic_Effects Electronic Effects (Inductive & Resonance) Stability Overall Stability (Thermal, Photo, Chemical) Electronic_Effects->Stability Steric_Effects Steric Effects (Intramolecular Strain) Steric_Effects->Stability Substituent_Position->Electronic_Effects Substituent_Position->Steric_Effects

Caption: Factors influencing isomer stability.

Discussion and Implications for Research

The positional isomerism of bromo and nitro groups on the quinoline scaffold has a clear, albeit complex, influence on the stability of the molecule.

  • Thermal Stability: Isomers with higher melting points, such as 5-bromo-8-nitroquinoline and 8-bromo-5-nitroquinoline, often exhibit greater thermal stability. This is likely due to a more stable crystal lattice and more favorable electronic distribution. Computational studies on substituted benzenes have shown that the positioning of electron-withdrawing groups can significantly impact thermal stability.[3]

  • Photostability: Nitroaromatic compounds are known to be susceptible to photodegradation.[1] The position of the nitro group will influence the absorption of UV-Vis radiation and the subsequent photochemical reactions. Isomers with the nitro group in a more sterically hindered position might exhibit slightly enhanced photostability.

  • Hydrolytic Stability: The electron-deficient nature of the bromo-nitro-quinoline ring system makes it susceptible to nucleophilic attack, including hydrolysis, particularly under basic conditions. The positions of the substituents will dictate the most likely sites of attack. For instance, a nitro group can activate an adjacent bromo group for nucleophilic substitution.[10]

For researchers, these stability differences have practical implications:

  • Storage and Handling: Less stable isomers may require more stringent storage conditions, such as refrigeration and protection from light, to prevent degradation over time.

  • Formulation Development: The stability of an active pharmaceutical ingredient (API) in the presence of excipients is a critical consideration. Forced degradation studies can help identify potential incompatibilities.[5]

  • Interpretation of Biological Data: If a compound degrades during biological assays, the observed activity may be due to the degradation products rather than the parent molecule. Therefore, understanding the stability of the tested compound under assay conditions is crucial for accurate data interpretation.

Conclusion

The stability of bromo-nitro-quinoline isomers is a multifaceted property governed by the interplay of electronic and steric effects. While a comprehensive experimental dataset comparing all possible isomers is currently lacking in the public domain, a robust understanding of fundamental chemical principles allows for rational predictions of relative stability. This guide has provided a theoretical framework for understanding these structure-stability relationships, detailed experimental protocols for assessing stability, and a comparative analysis of selected isomers based on available information. For researchers and drug development professionals, a thorough evaluation of the stability of their specific bromo-nitro-quinoline isomer of interest is not merely a regulatory requirement but a scientific necessity to ensure the integrity and reliability of their research and the safety and efficacy of potential therapeutic agents.

References

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC - PubMed Central.
  • Computational Based Study of Thiomethyl Substituents' Position on Quinoline for Inhibition of Aluminium Corrosion in Hydrochlori. ResearchGate.
  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
  • THERMAL DECOMPOSITION OF SOME NITRO COMPOUNDS AND NITROGEN-CONTAINING HETEROCYCLES. ScholarBank@NUS.
  • Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org.
  • Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion inHydrochloric Acid Solution. ResearchGate.
  • A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. ChemRxiv.
  • Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion inHydrochloric Acid Solution. Science Journal of Analytical Chemistry.
  • Thermal decomposition and combustion of hybrid heterocyclic compounds. N.D. Zelinsky Institute of Organic Chemistry.
  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing.
  • Forced Degradation Studies. MedCrave online.
  • Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. MDPI.
  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
  • 5-bromo-6-methoxy-8-nitroquinoline. LookChem.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate.
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI.
  • Positional effects of nitro and nitramine groups in cyclic energetic molecules: a DFT-based stability and performance analysis. ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Thermodynamic investigations of nitroxoline sublimation by simultaneous DSC-FTIR method and isothermal TG analysis. PubMed.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • 7-Bromoquinolin-8-ol. ResearchGate.
  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate.
  • DSC vs TGA analysis. Universal Lab.
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. NETZSCH.
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
  • TGA-DSC. Research at Melbourne.
  • Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers (RSC Publishing).
  • Dioxygenase Quinolines. Frontiers.
  • 5-Bromo-8-nitroquinoline. PubChem.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

Sources

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. The quinoline nucleus, in particular, is a privileged structure, and the introduction of substituents at key positions can profoundly influence biological activity and material properties. This guide provides an in-depth comparison of the efficiency of various palladium catalysts in cross-coupling reactions with 6-bromo-5-nitroquinoline, a challenging yet valuable building block. The strong electron-withdrawing nature of the nitro group at the 5-position significantly impacts the electronic properties of the C-Br bond at the 6-position, making it an interesting substrate for a variety of palladium-catalyzed transformations.

This document moves beyond a simple recitation of protocols. As a senior application scientist, my aim is to provide you with a nuanced understanding of why certain catalysts and conditions are chosen, empowering you to make informed decisions in your own research. We will delve into the mechanistic underpinnings of these reactions and present available experimental data to offer a clear, comparative perspective.

The Impact of the 5-Nitro Group: An Electronic Consideration

Before we dive into specific reaction types, it's crucial to appreciate the electronic influence of the 5-nitro group on the reactivity of this compound. The nitro group is a potent electron-withdrawing group, both through resonance and inductive effects. This has two primary consequences for palladium-catalyzed cross-coupling reactions:

  • Activation of the C-Br Bond: The electron-withdrawing nature of the nitro group makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition to a Pd(0) center. This is the initial and often rate-determining step in many cross-coupling catalytic cycles. Kinetic studies on similar substrates, such as the Suzuki-Miyaura coupling of various bromobenzenes, have shown that electron-withdrawing substituents generally accelerate the reaction rate[1]. We can therefore anticipate that this compound will be a highly reactive substrate.

  • Potential for Side Reactions: While the activated C-Br bond is beneficial for oxidative addition, the electron-deficient nature of the quinoline ring can also make it susceptible to nucleophilic attack. Furthermore, the nitro group itself can potentially coordinate to the palladium center, leading to catalyst inhibition or decomposition under certain conditions. Therefore, the choice of catalyst, ligands, and base becomes critical to ensure high selectivity and yield.

Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions

We will now explore the application of several key palladium-catalyzed cross-coupling reactions for the functionalization of this compound: Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and Stille couplings. For each, we will discuss catalyst choice, general reaction conditions, and present available or analogous experimental data.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. Given the reactivity of this compound, a variety of palladium catalysts can be effective.

Catalyst Selection Philosophy:

For an activated substrate like this compound, a simple and cost-effective catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be a good starting point. However, for more challenging couplings or to achieve higher turnover numbers, more sophisticated catalyst systems are often employed. Buchwald's biarylphosphine ligands, such as XPhos , in combination with a palladium source like Pd₂(dba)₃ or as a pre-formed precatalyst (e.g., XPhos Pd G3 ), are known for their high activity with electron-deficient substrates.

Data Presentation: Suzuki-Miyaura Coupling

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃ (2 M aq.)Toluene/Ethanol9012~85 (estimated)Analogous to[2]
4-Methoxyphenylboronic acidPd₂(dba)₃/XPhosK₃PO₄Dioxane/H₂O1002>95 (expected)Analogous to[3]

Note: Specific experimental data for Suzuki coupling of this compound is limited in the readily available literature. The data presented is based on analogous reactions with other bromoquinolines and electron-deficient aryl bromides and represents expected outcomes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water).

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow A Combine Reactants: This compound, Boronic Acid, Base B Add Catalyst (e.g., Pd(PPh3)4) A->B C Inert Atmosphere (Argon Purge) B->C D Add Degassed Solvent C->D E Heat & Stir D->E F Reaction Monitoring (TLC/LC-MS) E->F G Work-up & Extraction F->G H Purification (Chromatography) G->H I Product H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Heck Coupling: Vinylation of the Quinoline Core

The Heck reaction is a powerful tool for the formation of C-C bonds between an aryl halide and an alkene. This allows for the introduction of vinyl or substituted vinyl groups at the 6-position of the quinoline ring.

Catalyst Selection Rationale:

The choice of catalyst for the Heck reaction depends on the nature of the alkene. For simple, activated alkenes like acrylates, a simple palladium source like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand such as triphenylphosphine (PPh₃) is often sufficient. For more challenging or less activated alkenes, palladacycle catalysts or catalyst systems with bulky, electron-rich phosphine ligands may be necessary to promote efficient coupling and prevent side reactions. The presence of the electron-withdrawing nitro group on the aryl bromide generally facilitates the oxidative addition step.

Data Presentation: Heck Coupling

AlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)Et₃NDMF10012~70-80 (estimated)Analogous to[4][5]
n-Butyl acrylatePd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%)NaOAcDMA12024~80-90 (estimated)Analogous to[6]

Experimental Protocol: General Procedure for Heck Coupling

  • In a sealable reaction vessel, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).

  • Add the base (e.g., Et₃N, 2.0 equiv) and the solvent (e.g., DMF).

  • Degas the mixture by bubbling an inert gas (e.g., Argon) through it for 15 minutes.

  • Seal the vessel and heat the reaction to the desired temperature (e.g., 100-120 °C) for the required duration, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L2 PdII_Ar Ar-Pd(II)L2-Br Pd0->PdII_Ar Oxidative Addition (Ar-Br) PdII_Alkene Ar-Pd(II)L2(Alkene)Br PdII_Ar->PdII_Alkene Alkene Coordination PdII_Insert R-CH(Ar)-CH2-Pd(II)L2-Br PdII_Alkene->PdII_Insert Migratory Insertion HPdII H-Pd(II)L2-Br PdII_Insert->HPdII β-Hydride Elimination Product Ar-Alkene PdII_Insert->Product HPdII->Pd0 Reductive Elimination (+ Base) Base_H Base-H+ HPdII->Base_H

Caption: A simplified representation of the catalytic cycle for the Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. For an electron-deficient substrate like this compound, this reaction is expected to proceed efficiently.

Catalyst System Rationale:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. For the coupling of aryl bromides with amines, bulky, electron-rich phosphine ligands are generally required. Ligands such as Xantphos and XPhos are excellent choices. Palladium precatalysts like XPhos Pd G3 are particularly effective as they are air- and moisture-stable and readily form the active catalytic species. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically used.

A study on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald-Hartwig amination provides valuable insight. The 4-trifluoromethyl group is also strongly electron-withdrawing, making this a good model system. In this work, reactions of the 6-bromoquinoline derivatives with morpholine and pyrrolidine proceeded in good to excellent yields (60-88%)[7].

Data Presentation: Buchwald-Hartwig Amination

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1001660-88Analogous to[7]
AnilineXPhos Pd G3K₃PO₄Dioxane11012>90 (expected)General Protocol

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-110 °C) for the required duration, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with a suitable organic solvent and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation for introducing alkynyl functionality.

Catalyst System Considerations:

The standard Sonogashira reaction employs a dual catalyst system: a palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) , and a copper(I) co-catalyst, typically copper(I) iodide (CuI) . An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base and often as a solvent. The electron-deficient nature of this compound should facilitate the oxidative addition step.

Data Presentation: Sonogashira Coupling

AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHF606~80-90 (estimated)Analogous to[8][9]
TrimethylsilylacetylenePd(PPh₃)₄ (5 mol%), CuI (10 mol%)DIPEADMF804~75-85 (estimated)General Protocol

Note: The presented data is based on general Sonogashira protocols and reactions with similar bromo-heterocycles.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Stille Coupling: Utilization of Organostannanes

The Stille coupling offers a mild and versatile method for C-C bond formation using organostannane reagents. A key advantage is the stability of organostannanes to a wide range of functional groups, including nitro groups[10].

Catalyst Choice and Mechanistic Insight:

Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step involves the transfer of the organic group from the tin reagent to the palladium center.

Data Presentation: Stille Coupling

OrganostannaneCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Tributyl(vinyl)tinPd(PPh₃)₄ (5 mol%)Toluene10012~70-80 (estimated)Analogous to[11][12]
Tributyl(phenyl)tinPd₂(dba)₃ / P(furyl)₃DMF8016~80-90 (estimated)General Protocol

Note: The data is estimated based on general Stille coupling protocols.

Experimental Protocol: General Procedure for Stille Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the organostannane (1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene or DMF).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous KF solution (to remove tin byproducts) and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound is a highly activated and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nitro group facilitates the initial oxidative addition step, suggesting that high reactivity can be expected across various coupling protocols.

  • For Suzuki-Miyaura and Stille couplings , standard catalysts like Pd(PPh₃)₄ are likely to be effective, with more advanced ligand systems offering potential for lower catalyst loadings and milder conditions.

  • The Heck reaction should proceed readily with simple palladium salts and phosphine ligands, particularly with activated alkenes.

  • The Buchwald-Hartwig amination will benefit from the use of bulky, electron-rich phosphine ligands such as Xantphos or XPhos to achieve high yields.

  • The Sonogashira coupling is expected to be efficient using the standard Pd/Cu co-catalyst system.

While direct comparative data for this compound remains somewhat limited in the literature, the principles outlined in this guide, supported by data from analogous systems, provide a strong foundation for researchers to develop efficient and selective synthetic routes for the functionalization of this important heterocyclic building block. Further high-throughput screening of catalysts and reaction conditions for this specific substrate would be a valuable contribution to the field, enabling even more precise control over its derivatization.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of chemical research, 43(4), 506–518.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of organometallic chemistry, 653(1-2), 46-49.
  • Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Gomes, P. A., et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC advances, 8(62), 35567-35578.
  • Saha, A., et al. (2010). Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline, unsubstituted aryl bromide and 4-bromo nitrobenzene with phenylboronic acid using a Pd–poly (AA) hybrid catalyst. Catalysis Science & Technology, 1(1), 111-118.
  • Wikipedia contributors. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Wang, Y., et al. (2018). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. Advanced Science, 5(11), 1801201.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Triphenyl Vinyl Tin (Stille Coupling).
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic Reactions, 50, 1-652.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
  • Chemistry LibreTexts. (2023, June 30).
  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
  • YouTube. (2015, October 25). Heck reaction.
  • Wikipedia contributors. (2023, November 28). Heck reaction. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023, October 16). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
  • YouTube. (2025, April 3).
  • Hesp, K. C., & Stradiotto, M. (2010). Suzuki–Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 132(51), 18026-18029.
  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An improved catalyst system for the palladium-catalyzed amination of aryl bromides. Journal of the American Chemical Society, 118(30), 7215-7216.
  • Thothathri, S., & Gunanathan, C. (2017). Palladium-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein journal of organic chemistry, 13, 1645–1654.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia contributors. (2023, December 2). Suzuki reaction. In Wikipedia, The Free Encyclopedia.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Bannock, J. H., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and...
  • Combs, A. P., et al. (2003). Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. The Journal of organic chemistry, 68(9), 3736–3738.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile.
  • Abbiati, G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 9160–9163.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Tributyl(vinyl)tin (Stille Coupling).
  • Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalyzed Reactions.
  • ResearchGate. (n.d.). Heck reaction between bromobenzene and styrene.
  • Wikipedia contributors. (2023, November 15). Stille reaction. In Wikipedia, The Free Encyclopedia.
  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of phenylbromide with phenylboronic acid...
  • ResearchGate. (n.d.). Sonagashira coupling of substituted o-benzoquinoneswith phenyl acetylene.
  • Biological and Molecular Chemistry. (2025, April 12). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene.
  • BenchChem. (n.d.). Tributyl(vinyl)tin | 7486-35-3.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Tributyl(vinyl)tin | 7486-35-3.
  • de Souza, R. O. M. A., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(19), 5434-5448.

Sources

A Comparative Guide to the Synthesis of 6-Bromo-5-nitroquinoline: Protocols, Validation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Bromo-5-nitroquinoline

This compound is a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its quinoline core is a structural motif found in a wide array of pharmacologically active compounds, while the strategic placement of the bromo and nitro groups offers a versatile platform for further chemical modifications. The electron-withdrawing nitro group at the 5-position activates the adjacent bromine atom at the 6-position for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This activation allows for the introduction of diverse functionalities, paving the way for the synthesis of novel therapeutic agents. Notably, this compound itself has been identified as a precursor to compounds exhibiting anti-proliferative and cytotoxic effects on cancer cell lines.[2]

This guide provides a comprehensive validation and comparison of established synthesis protocols for this compound. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to equip researchers with the necessary knowledge to select and execute the most suitable synthetic strategy for their specific needs.

Comparative Analysis of Synthetic Protocols

The synthesis of this compound is predominantly achieved through the electrophilic nitration of 6-bromoquinoline. Two primary methodologies have been established: direct nitration and nitration via a quinoline N-oxide intermediate.

Protocol Starting Material Key Reagents Typical Yield Key Advantages Potential Challenges
Protocol 1: Direct Nitration 6-BromoquinolineConc. H₂SO₄, Conc. HNO₃Quantitative[3]High yield, straightforward procedure.Highly exothermic reaction requiring strict temperature control.
Protocol 2: Nitration via N-oxide 6-Bromoquinolinem-CPBA, Conc. H₂SO₄, Conc. HNO₃GoodOffers alternative regioselectivity in some quinoline systems.Additional synthetic step (N-oxidation).

Causality Behind Method Selection:

The direct nitration of 6-bromoquinoline is the most common and high-yielding approach. The strong electron-withdrawing nature of the bromine atom and the protonated quinoline ring under acidic conditions directs the incoming electrophile (nitronium ion, NO₂⁺) to the C-5 and C-8 positions. The formation of this compound as the major product is favored.

The nitration via an N-oxide intermediate provides an alternative route. The N-oxide group can modulate the electronic properties of the quinoline ring, potentially influencing the regioselectivity of the nitration.[4] However, this introduces an extra step of N-oxidation, typically using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).[3]

Precursor Synthesis: The Skraup Reaction for 6-Bromoquinoline

A robust synthesis of the starting material, 6-bromoquinoline, is crucial. The Skraup reaction, a classic method for quinoline synthesis, is a reliable approach starting from p-bromoaniline.

Skraup_Reaction p_bromoaniline p-Bromoaniline michael_adduct Michael Adduct p_bromoaniline->michael_adduct glycerol Glycerol acrolein Acrolein (in situ) glycerol->acrolein Dehydration sulfuric_acid Conc. H₂SO₄ (catalyst, dehydrating agent) oxidizing_agent Oxidizing Agent acrolein->michael_adduct Michael Addition dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization bromoquinoline 6-Bromoquinoline dihydroquinoline->bromoquinoline Oxidation

The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, an acid-catalyzed cyclization, and finally, oxidation to form the aromatic quinoline ring.

Detailed Experimental Protocols

Protocol 1: Direct Nitration of 6-Bromoquinoline

This protocol is adapted from the procedure described by Çakmak, O. et al. and offers a quantitative yield of the desired product.[3]

Step-by-Step Methodology:

  • Preparation of the 6-Bromoquinoline Solution: In a round-bottom flask, dissolve 6-bromoquinoline (0.190 g, 0.932 mmol) in 4 mL of concentrated sulfuric acid.

  • Cooling: Cool the solution to -5 °C using a salt-ice bath while stirring.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully prepare a mixture of 1.5 mL of concentrated sulfuric acid and 1.5 mL of concentrated nitric acid. Cool this acid mixture to -5 °C in a salt-ice bath.

  • Nitration Reaction: While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise using a Pasteur pipette over one hour. It is crucial to maintain the internal temperature of the reaction mixture at or below 0 °C throughout the addition.

  • Reaction Monitoring: The reaction progress can be monitored by the color change of the solution from dark brown to dark yellow.

  • Quenching: After the addition is complete, carefully pour the reaction mixture onto crushed ice.

  • Work-up: Once the ice has melted, neutralize the solution with a 10% sodium carbonate solution and extract the mixture with dichloromethane (5 x 5 mL).[3]

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain this compound as a yellow solid.[3]

Direct_Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 6-Bromoquinoline in conc. H₂SO₄ B Cool to -5°C A->B D Dropwise addition of nitrating mixture at ≤ 0°C B->D C Prepare and cool nitrating mixture (H₂SO₄/HNO₃) C->D E Quench on crushed ice D->E F Neutralize with Na₂CO₃ solution E->F G Extract with CH₂Cl₂ F->G H Dry and concentrate G->H I Purify product H->I

Protocol 2: Nitration via 6-Bromoquinoline-1-oxide

This protocol involves an initial N-oxidation of 6-bromoquinoline followed by nitration.

Step 1: Synthesis of 6-Bromoquinoline-1-oxide

  • To a solution of 6-bromoquinoline (1.54 mmol) in acetic acid (20 mL), add hydrogen peroxide (2 mL).

  • Reflux the mixture for 2 hours, monitoring the reaction by TLC.

  • Cool the solution to room temperature and dilute with distilled water (30 mL).

  • Neutralize with a 10% Na₂CO₃ solution and extract with CH₂Cl₂ (2 x 25 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 6-bromoquinoline-1-oxide.[3]

Step 2: Nitration of 6-Bromoquinoline-1-oxide

  • The isolated 6-bromoquinoline-1-oxide is then subjected to nitration conditions similar to Protocol 1, using a mixture of concentrated sulfuric and nitric acids at low temperatures to yield this compound-1-oxide.[4]

  • Subsequent deoxygenation of the N-oxide would be required to obtain the final product.

Product Validation: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Physicochemical Properties:

  • Appearance: Yellow solid[3]

  • Molecular Formula: C₉H₅BrN₂O₂

  • Molecular Weight: 253.05 g/mol

Spectroscopic Data:

The following characterization data provides a benchmark for product validation.

  • ¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is a key identifier. The chemical shifts (δ) and coupling constants (J) will be characteristic of the substituted quinoline ring system.

  • ¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum will show nine distinct signals corresponding to the carbon atoms of the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

    • δC (ppm): 152.1, 146.6, 133.3, 132.9, 129.8, 123.8, 123.4, 121.4, 112.2[5]

Safety and Handling: A Critical Consideration

Nitration reactions are inherently hazardous due to the use of strong acids and the exothermic nature of the reaction. Strict adherence to safety protocols is paramount.

  • Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[6]

  • Exothermic Reaction: The nitration process is highly exothermic. Inadequate temperature control can lead to a runaway reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Fume Hood: All manipulations involving concentrated acids and the nitration reaction itself must be performed in a well-ventilated chemical fume hood.

  • Quenching: The quenching of the reaction mixture with ice and water should be done slowly and cautiously to manage the heat generated.

Conclusion and Future Perspectives

This guide has provided a detailed comparison of the primary synthetic routes to this compound, with a focus on the widely employed direct nitration method. The experimental protocols are presented with an emphasis on reproducibility and safety. The inclusion of precursor synthesis and comprehensive validation data aims to create a self-contained resource for researchers.

The strategic importance of this compound as a building block in medicinal chemistry ensures that the development of efficient and scalable synthetic protocols will remain an area of active interest. Future research may focus on greener synthetic methodologies, minimizing the use of hazardous reagents and improving the overall environmental footprint of the synthesis.

References

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. University of Washington. [Link]
  • Request PDF. (2025). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines.

Sources

Benchmarking the reactivity of 6-Bromo-5-nitroquinoline against other haloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 6-Bromo-5-nitroquinoline

Introduction

In the landscape of medicinal chemistry and materials science, functionalized quinoline scaffolds are indispensable building blocks. Their prevalence in pharmaceuticals and biologically active compounds necessitates robust and predictable synthetic methodologies for their derivatization. Among the various haloquinolines, this compound presents a unique reactivity profile. The presence of a strongly electron-withdrawing nitro group positioned ortho to the bromine atom dramatically alters the electronic landscape of the quinoline core, setting it apart from its non-nitrated counterparts.

This guide provides a comprehensive benchmark of the reactivity of this compound. We will dissect its performance in two critical classes of synthetic transformations—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—and compare it objectively against other representative haloquinolines. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic designs.

The Theoretical Framework: Understanding Reactivity in Haloquinolines

The propensity of a haloquinoline to undergo substitution is governed by a delicate interplay of electronic and steric factors. The quinoline ring system is inherently electron-deficient due to the electronegativity of the endocyclic nitrogen atom.[1] However, the specific position of the halogen and the nature of other substituents dictate the precise reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination mechanism. The rate-determining step is the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] For this pathway to be favorable, the aromatic ring must be rendered sufficiently electrophilic, or "activated," by the presence of strong electron-withdrawing groups (EWGs).

The nitro group (–NO₂) is a quintessential activating group.[4][5] Its ability to stabilize the negative charge of the Meisenheimer complex through resonance is maximized when it is positioned ortho or para to the leaving group.[6][7] In this compound, the nitro group is at the ortho position (C5) relative to the bromine (C6), providing powerful activation for nucleophilic attack. Conversely, a meta-positioned nitro group offers minimal resonance stabilization, resulting in significantly lower reactivity.[3][7]

Caption: The SNAr addition-elimination mechanism.
Palladium-Catalyzed Cross-Coupling

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination proceed via a catalytic cycle involving a palladium complex.[8][9] A critical, often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[8] The reactivity trend for halogens in this step is generally I > Br > Cl >> F, which is inversely correlated with the carbon-halogen bond strength.[10][11]

Unlike in SNAr, the effect of an EWG like a nitro group is more complex in cross-coupling. While it makes the carbon atom more electrophilic, an overly electron-poor ring can sometimes disfavor the oxidative addition step. However, these reactions are often more influenced by catalyst, ligand, and base selection than by the substrate's electronic properties alone, making them highly versatile for a broad range of haloquinolines.[12][13]

Comparative Reactivity: SNAr Amination

The exceptional reactivity of this compound in SNAr is best demonstrated through a direct comparison with less activated haloquinolines. A standard reaction, such as amination with morpholine, serves as an excellent benchmark.

Comparative Data: Amination of Bromoquinolines with Morpholine

SubstrateActivating GroupTypical ConditionsYieldRationale for Reactivity
This compound ortho-NO₂Morpholine, TEA, 90-120 °C (Microwave)98%[14][15]Strong activation from the ortho-nitro group stabilizes the Meisenheimer complex, facilitating rapid substitution.
6-BromoquinolineNoneHarsher conditions required (e.g., strong base, high temp)Low / No reactionThe ring is not sufficiently electron-deficient for facile nucleophilic attack. Often requires Pd-catalysis.[16]
7-Bromo-8-nitroquinolinepara-NO₂ (relative to N)Milder than non-nitrated, comparable to orthoHighStrong activation from the para-nitro group provides effective resonance stabilization.
7-Bromo-5-nitroquinolinemeta-NO₂Harsher conditions requiredVery LowThe meta-nitro group cannot directly stabilize the anionic intermediate through resonance, offering minimal activation.[3][7]

Causality Behind Experimental Choices: The use of microwave irradiation for the reaction with this compound is not merely for convenience; it allows for rapid, uniform heating, which can significantly accelerate the rate of this already favorable reaction, leading to high yields in short reaction times.[14] The base, triethylamine (TEA), serves to neutralize the HBr generated in situ. For unactivated substrates like 6-bromoquinoline, attempts at SNAr often fail, necessitating a switch to fundamentally different, metal-catalyzed methodologies like the Buchwald-Hartwig amination.[16]

Experimental Protocol: SNAr Amination of this compound

This protocol is adapted from established literature procedures.[14][15]

SNAr_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Irradiation cluster_workup 3. Work-up & Purification A Combine this compound, morpholine, and TEA in a microwave vessel B Seal vessel and place in microwave reactor A->B C Heat to 90-120 °C (150 W power) B->C D Monitor reaction (e.g., by TLC) C->D E Cool to RT, dilute with water and EtOAc D->E F Separate layers, extract aqueous phase with EtOAc E->F G Combine organic layers, dry (Na₂SO₄), and concentrate F->G H Purify by column chromatography G->H

Caption: General experimental workflow for SNAr amination.

Step-by-Step Methodology:

  • Reagent Preparation: In a suitable microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 eq.), morpholine (3.0 eq.), and triethylamine (1.0 eq.).

  • Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate with a power of 150 W, ramping the temperature to 90-120 °C. Maintain this temperature while stirring until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 5-nitro-6-(morpholin-1-yl)quinoline.

Comparative Reactivity: Palladium-Catalyzed Cross-Coupling

While this compound is a star performer in SNAr, its utility in cross-coupling reactions must be benchmarked against standard haloquinolines where SNAr is not feasible.

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C-C bonds.[8][17] Generally, aryl bromides are excellent substrates.

Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateKey ParametersYieldCommentary
This compound Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 90 °CGood to ExcellentThe reaction is generally efficient. The nitro group is well-tolerated by modern catalyst systems. Oxidative addition is facile.
3-BromoquinolinePd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C~85-95%A standard, highly efficient coupling. Serves as a baseline for reactivity on the pyridine ring.
8-BromoquinolinePd(dppf)Cl₂, K₂CO₃, DMF, 85 °CGood to ExcellentThe 8-position is sterically more hindered than the 6-position, which may require careful ligand selection, but coupling is generally effective.[1]
6-ChloroquinolineBulky phosphine ligand (e.g., SPhos), K₃PO₄, t-BuOH, 100 °CModerate to GoodAryl chlorides are less reactive than bromides, requiring more active (and often more expensive) catalyst systems to achieve comparable yields.[1][10]

Causality Behind Experimental Choices: The choice of a palladium catalyst and ligand is paramount. For reactive substrates like bromoquinolines, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient.[17] For less reactive aryl chlorides, more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are required to facilitate the difficult oxidative addition step.[1] The base (e.g., Na₂CO₃, K₃PO₄) is crucial for activating the boronic acid to enable the transmetalation step.[18]

Suzuki_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)(Ar')L₂ OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar-Ar' TM_complex->Product ArX Ar-Br ArX->OA_complex Boronic Ar'-B(OH)₂ Boronic->TM_complex Base Base (e.g., CO₃²⁻) Base->TM_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling of a Bromoquinoline

This is a generalized protocol adaptable for various bromoquinolines.[17][19]

  • Reaction Setup: To a dry Schlenk flask, add the bromoquinoline (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-16 hours, monitoring by TLC.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is the premier method for C-N bond formation when SNAr is not viable.[12][20] It offers broad scope for both the aryl halide and the amine coupling partner.

Comparative Data: Buchwald-Hartwig Amination with Piperidine

SubstrateCatalyst/LigandBaseTemperatureYieldCommentary
This compound Pd₂(dba)₃ / XantphosCs₂CO₃110 °CGoodWhile SNAr is preferred, cross-coupling is a viable alternative, though the nitro group can sometimes complicate catalysis.
6-BromoquinolinePd₂(dba)₃ / BINAPNaOtBu100 °CExcellentThis is the method of choice for unactivated aryl bromides. The reaction is typically high-yielding and robust.[13]
8-BromoquinolinePd(OAc)₂ / tBuBrettPhosK₂CO₃110 °CExcellentModern, sterically hindered ligands are highly effective for coupling at the hindered 8-position.[21][22]

Causality Behind Experimental Choices: The base selection is critical in Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the amine or the intermediate palladium-amine complex.[13] The choice of ligand, often a bulky, electron-rich biarylphosphine like BINAP or Xantphos, is crucial for promoting both the oxidative addition and the final reductive elimination step.[12] For this compound, SNAr is overwhelmingly more efficient and atom-economical than a palladium-catalyzed process. However, for an unactivated substrate like 6-bromoquinoline, Buchwald-Hartwig is the superior and often only viable method for amination.[16]

Conclusion

This guide establishes a clear reactivity benchmark for this compound against other haloquinolines.

  • For Nucleophilic Aromatic Substitution (SNAr): this compound is an exceptionally reactive substrate. The ortho-nitro group provides powerful electronic activation, enabling facile substitution with a wide range of nucleophiles under relatively mild conditions. It is vastly superior to non-nitrated bromoquinolines or those with meta-nitro groups, for which SNAr is often not a viable pathway.

  • For Palladium-Catalyzed Cross-Coupling: While this compound is a competent substrate in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, its unique advantage lies in SNAr. For unactivated haloquinolines (e.g., 3-bromo, 6-bromo, 8-bromoquinoline), palladium catalysis is not just an alternative but a necessity for achieving C-C and C-N bond formation. The choice of halogen (Br vs. Cl) significantly impacts reaction conditions, with chlorides demanding more specialized and active catalyst systems.

References

  • Mąkosza, A., & Winiarski, J. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Anderson, K. W., et al. (2006). Palladium-Catalyzed Microwave-Assisted Amination of 1-Bromonaphthalenes and 5- and 8-Bromoquinolines.
  • Wikipedia. (n.d.).
  • Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the... Study Prep in Pearson+. [Link]
  • Tashkandi, N., et al. (2021). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways.
  • Crampton, M. R., et al. (2000). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link]
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
  • CK-12 Foundation. (2024). Nucleophilic Substitution Reactions - Haloarenes.
  • YouTube. (2020). Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes. YouTube. [Link]
  • Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • Wikipedia. (n.d.).
  • Chemical Reviews. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. [Link]
  • ResearchGate. (n.d.). Conditions tested for the nucleophilic substitution. [a].
  • National Institutes of Health. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen.
  • MDPI. (2018).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Diva Portal. [Link]
  • National Institutes of Health. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • ResearchGate. (2009). Mild synthesis of 6-amino-5-bromoquinoxaline.
  • eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • National Institutes of Health. (2023). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Wikipedia. (n.d.). Nucleophilic substitution. Wikipedia. [Link]
  • YouTube. (2021). Nucleophilic Substitution Experiment S21. YouTube. [Link]
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • National Institutes of Health. (2008). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
  • National Institutes of Health. (2020). Advances in Cross-Coupling Reactions.

Sources

Comparative analysis of the biological activity of substituted quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Recognized as a "privileged scaffold," its structural framework is present in a multitude of natural products and synthetic compounds, endowing them with a broad spectrum of pharmacological effects.[2][3][4] From the historic antimalarial quinine isolated from Cinchona bark to modern synthetic anticancer and antimicrobial agents, the versatility of the quinoline nucleus is unparalleled.[5][6] This guide offers a comparative analysis of the biological activities of substituted quinolines, focusing on the crucial role that specific substitution patterns play in modulating their efficacy. We will delve into the structure-activity relationships (SAR) that govern their antimalarial, anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to provide a comprehensive resource for drug discovery and development.

Antimalarial Activity: The Historical Core and Modern Innovations

The fight against malaria has been historically linked to quinoline-based compounds.[7] Drugs like chloroquine, primaquine, and mefloquine have been frontline treatments for decades, primarily acting by interfering with the detoxification of heme within the parasite's food vacuole.[5][7] However, the rise of drug-resistant Plasmodium falciparum strains has necessitated the development of novel quinoline analogs with enhanced potency and different mechanisms of action.[7]

Structure-Activity Relationship (SAR) Insights

The efficacy of quinoline-based antimalarials is highly dependent on their substitution patterns. For the widely studied 4-aminoquinolines, two structural features are considered essential for optimal activity:

  • A Halogen at Position 7: A 7-chloro group on the quinoline ring, as seen in chloroquine, is critical for activity. Replacing this electron-withdrawing group with an electron-donating group like a methyl group results in a complete loss of potency.[8]

  • A Flexible Diaminoalkyl Side Chain at Position 4: A basic side chain at the C4-position is crucial. This chain, typically containing two to five carbon atoms between the two nitrogen atoms, is essential for the drug's accumulation in the acidic food vacuole of the parasite.[8] The terminal dialkylamino group also plays a key role in the drug's activity.[8]

Modern research focuses on modifying these core structures to overcome resistance. Molecular hybridization, which combines the quinoline scaffold with other pharmacophores, has yielded compounds with potent activity against chloroquine-resistant (CQR) strains.[5] For instance, certain bis-substituted quinolines have shown high inhibition potential, with IC₅₀ values as low as 0.032 µM against CQR strains.[5]

Comparative Antimalarial Activity Data

The following table summarizes the in vitro activity of various substituted quinolines against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound/DerivativeP. falciparum StrainIC₅₀ (µM)Reference
ChloroquinePfW2 (CQR)0.23 ± 0.07[5]
Diethylamine substituted quinoline-dioxoisoindoline conjugate (Compound 17)PfW2 (CQR)0.097 ± 0.006[5]
2,4-bis{4-[(2-dimethylaminoethyl)aminomethyl] phenyl} quinoline (Compound 160)PfW2 (CQR)0.032 - 0.34[5]
Amino-alcohol quinoline (Compound 121)PfW2 (CQR)15x more effective than CQ[5]
2-Chloroquinoline-3-(1,3,4-oxadiazole) derivative (Compound 12)P. falciparum0.46 µg/mL[9]
Quinolinone-pyrimidine-2-thione hybrid (Compound 4g)P. falciparum0.014 µg/mL[9]
Mechanism of Action: Heme Polymerization Inhibition

G cluster_result Outcome Heme_Accumulation Toxic Heme Accumulation Parasite_Death Parasite Lysis & Death Heme_Accumulation->Parasite_Death Detox Detox

Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I)

This protocol is a standard method for assessing the in vitro efficacy of compounds against P. falciparum.

  • Cell Culture: Maintain asynchronous cultures of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 0.25% sodium bicarbonate in a controlled environment (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions. Serially dilute the compounds in a 96-well microtiter plate with culture medium.

  • Assay Setup: Add parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well containing the test compound dilutions. Include positive (chloroquine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours under the same culture conditions.

  • Lysis and Staining: After incubation, freeze the plates at -20°C to lyse the red blood cells. Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I dye to each well.

  • Fluorescence Reading: Incubate the plates in the dark for 1 hour. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration using non-linear regression analysis.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Quinolines have emerged as a significant class of anticancer agents, with their derivatives demonstrating a wide range of mechanisms, including kinase inhibition, disruption of cell cycle progression, induction of apoptosis, and reversal of multidrug resistance (MDR). [4][10]The position and nature of substituents on the quinoline ring are paramount in defining the potency and selectivity of these compounds. [11]

Structure-Activity Relationship (SAR) Insights
  • 2-Position Substitutions: The introduction of an aryl group at the C-2 position often confers significant anticancer activity. [11][12]Further substitution on this aryl ring or on the quinoline core can modulate this activity. For example, a 6-chloro substituent enhances cytotoxicity compared to an unsubstituted analog. [11]* 6-Position Substitutions: Attaching an aryloxy group at the C-6 position can dramatically enhance antiproliferative activity. The potency can be further improved by adding electron-withdrawing groups, such as fluorine or chlorine, to the terminal phenoxy ring. [11]* 8-Position Substitutions: Derivatizing the C8-amino side chain of an 8-amino-5-(aryloxy)-6-methoxy-4-methylquinoline scaffold has led to the discovery of highly potent agents. One such derivative, 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline, exhibited an exceptionally low IC₅₀ value of 16 ± 3 nM against T47D breast cancer cells. [13]* MDR Reversal: For reversing multidrug resistance, key structural features include the quinoline nitrogen, a basic nitrogen in a side chain (like piperazine), and a specific distance of at least 5 Å between the hydrophobic moiety and the basic nitrogen. [14]

Comparative Anticancer Activity Data

The table below presents the cytotoxic activities (IC₅₀ values) of representative substituted quinolines against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016 ± 0.003[13]
2-(3,4-methylenedioxyphenyl)-6-bromoquinoline (Compound 13)HeLa (Cervical)8.3[15]
2-(3,4-methylenedioxyphenyl)-6-chloroquinoline (Compound 12)PC3 (Prostate)31.37[15]
6-Chloro-2-phenylquinoline (Compound 3)HeLa (Cervical)More potent than analog[11]
6-(4-chlorophenoxy)-N-hydroxyquinoline-2-carboxamide (HDAC Inhibitor)HCT116 (Colon)Potent activity[11]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screening test for potential anticancer compounds. [11]Its principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. [11]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, PC3, MCF-7) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). [11]2. Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test quinoline derivatives. Include a vehicle control (e.g., DMSO). Incubate the plates for 48 to 72 hours. [4][11]3. MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. [4][11]4. Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150-200 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals. [4]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting viability against the logarithm of the compound concentration.

MTT Assay Workflow

G A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Substituted Quinoline Derivatives A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4h (Viable cells form formazan) D->E F 6. Solubilize Formazan Crystals (e.g., with DMSO) E->F G 7. Measure Absorbance (~570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: A Broad-Spectrum Approach

Quinoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. [1][16][17]Their mechanism of action can vary, with some compounds identified as inhibitors of essential bacterial enzymes like peptide deformylase (PDF). [16][18]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of quinolines is highly dependent on the substituents attached to the core. For example, in one study, novel quinoline derivatives were synthesized from 6-amino-4-methyl-1H-quinoline-2-one with various sulfonyl, benzoyl, or propargyl moieties. [16]The resulting compounds showed excellent antibacterial activity, with some derivatives demonstrating significantly lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics like ciprofloxacin and chloramphenicol against strains such as Bacillus cereus and Staphylococcus aureus. [16]

Comparative Antimicrobial Activity Data

The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. [19]

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
Ciprofloxacin (Reference) B. cereus 12.5 [16]
Compound 2 (Sulfonyl derivative) B. cereus 1.56 [16]
Compound 6 (Benzoyl derivative) B. cereus 3.12 [16]
Ciprofloxacin (Reference) S. aureus 12.5 [16]
Compound 2 (Sulfonyl derivative) S. aureus 3.12 [16]
Compound 6 (Benzoyl derivative) S. aureus 3.12 [16]
p-isopropyl phenyl substituted quinoline (Compound 6) MRSA 1.5 [20]
Vancomycin (Reference) C. difficile 0.5 [20]

| A quinoline derivative | C. difficile | 1.0 | [20]|

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test quinoline compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by adding a viability indicator like resazurin or by measuring absorbance.

MIC Determination Workflow

G A 1. Prepare Serial Dilutions of Quinoline Compound C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate Plate (18-24h at 37°C) C->D E 5. Visually Inspect for Bacterial Growth (Turbidity) D->E F 6. Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in numerous diseases, and many anti-inflammatory drugs have adverse side effects. [21]The quinoline framework has emerged as a promising template for designing novel anti-inflammatory agents that can inhibit key targets in the inflammatory pathway, such as cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and tumour necrosis factor-α converting enzyme (TACE). [21][22]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory properties of quinolines are closely tied to their substitution. For example, a synthetic quinoline derivative, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, which is a structural hybrid of other anti-inflammatory agents, demonstrated potent, dose-dependent anti-inflammatory and analgesic effects in mouse models. [23]Docking studies suggested that this compound strongly inhibits the COX-2 enzyme, and its larger structure compared to non-selective inhibitors like naproxen may be responsible for its potential COX-2 selectivity. [23]Other studies have shown that derivatives of 2-chloroquinoline-3-carbaldehyde exhibit significant anti-inflammatory activity, with some compounds showing effects comparable to the standard drug diclofenac. [24]

Comparative Anti-inflammatory Activity Data
Compound/DerivativeAssay ModelResultReference
Diclofenac (Reference)Xylene-induced ear edema (mouse)Significant inhibition[23]
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acidXylene-induced ear edema (mouse)~5-fold more potent than diclofenac[23]
Diclofenac Sodium (Reference)Carrageenan-induced paw edemaStandard anti-inflammatory effect[24]
Compound 2 (from 2-chloroquinoline)Carrageenan-induced paw edemaComparable effect to diclofenac sodium[24]
Compound 6 (from 2-chloroquinoline)Carrageenan-induced paw edemaComparable effect to diclofenac sodium[24]
COX Inhibition in the Arachidonic Acid Pathway

G

Caption: Inhibition of COX enzymes by quinolines.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics. Seed the cells into a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours. [4]3. LPS Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well, except for the negative control wells. [4]4. Incubation: Incubate the plate for 24 hours at 37°C. [4]5. Griess Reaction: Collect a portion of the cell culture supernatant. Mix it with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). [4]6. Absorbance Measurement: After a brief incubation at room temperature, measure the absorbance of the resulting colored azo dye at approximately 540 nm. [4]7. Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control and determine the IC₅₀ value. [4]

Conclusion

The quinoline scaffold remains a highly valuable and adaptable framework in the pursuit of novel therapeutic agents. This guide highlights that the biological activity of quinoline derivatives is not inherent to the core itself but is profoundly dictated by the position, nature, and stereochemistry of its substituents. The strategic modification of the quinoline ring has yielded compounds with potent and selective activity against malaria, cancer, microbial pathogens, and inflammation. The structure-activity relationships and experimental data presented herein underscore the importance of rational design in harnessing the full therapeutic potential of this remarkable heterocyclic system, paving the way for the development of next-generation drugs to address pressing global health challenges.

References
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists.
  • Quinolines: a new hope against inflamm
  • Structural modifications of quinoline-based antimalarial agents: Recent developments.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]
  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer.
  • Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects.
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. [Link]
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. [Link]
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry. [Link]
  • New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]
  • Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry. [Link]
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]
  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PubMed Central. [Link]
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
  • New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation.
  • Quinoline and their Derivatives as Anti-Inflamm
  • (PDF) Biological Activities of Quinoline Derivatives.
  • A Review on Biological Activity of Quinoline-based Hybrids. Bentham Science. [Link]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
  • In vitro antioxidant activity of quinoline compounds.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

Sources

A Spectroscopic Guide to the Differentiation of 6-Bromo-5-nitroquinoline and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and pharmacologically active compounds.[1][2] The introduction of substituents, such as halogens and nitro groups, dramatically alters the molecule's electronic properties, reactivity, and biological activity. Consequently, the unambiguous structural confirmation of substituted quinoline isomers is a critical step in drug development and chemical research.

This technical guide provides an in-depth spectroscopic comparison of 6-Bromo-5-nitroquinoline and two of its key positional isomers: 5-Bromo-8-nitroquinoline and 6-Bromo-8-nitroquinoline. For researchers synthesizing or utilizing these compounds, distinguishing between them is paramount, as the specific arrangement of the bromo and nitro substituents dictates their chemical behavior. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide unique, complementary data sets for confident isomer identification.

Isomeric Structures at a Glance

The isomers share the same molecular formula, C₉H₅BrN₂O₂, and molecular weight, approximately 253.05 g/mol , but differ in the placement of the bromine and nitro groups on the quinoline ring.[3][4][5] This positional variance creates distinct electronic environments within each molecule, leading to predictable and measurable differences in their spectroscopic signatures.

G cluster_0 Positional Isomers of Bromonitroquinoline A This compound (CAS: 98203-04-4) A_img B 5-Bromo-8-nitroquinoline (CAS: 88531-27-1) B_img C 6-Bromo-8-nitroquinoline (CAS: 68527-67-3) C_img

Caption: Chemical structures of the three bromonitroquinoline isomers discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The precise chemical shift (δ) and spin-spin coupling constants (J) of each proton and carbon nucleus provide a detailed map of the molecule's connectivity.[6] The strong electron-withdrawing effects of the nitro group and the electronegativity of the bromine atom and ring nitrogen significantly influence the electronic environment of nearby nuclei, making their positions readily identifiable.

Causality Behind Spectral Differences

The key to interpreting the spectra lies in understanding substituent effects. The nitro group (-NO₂) is a potent electron-withdrawing group, which strongly "deshields" nearby protons and carbons, causing their signals to appear at a higher chemical shift (further downfield). The bromine atom (-Br) is also electron-withdrawing but to a lesser extent. Protons on the pyridine ring (H-2, H-3, H-4) are generally more deshielded than those on the benzene ring due to the electronegativity of the nitrogen atom.[7]

Comparative ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for the three isomers in CDCl₃. These values are predicted based on data from related compounds like 6-bromoquinoline and known substituent effects.[7][8][9]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Position This compound (Predicted) 5-Bromo-8-nitroquinoline (Predicted) 6-Bromo-8-nitroquinoline (Predicted) Rationale for Key Differences
H-2 ~8.9 (dd) ~9.0 (dd) ~9.0 (dd) Relatively unaffected by benzene ring substitution.
H-3 ~7.5 (dd) ~7.6 (dd) ~7.6 (dd) Relatively unaffected by benzene ring substitution.
H-4 ~8.3 (dd) ~8.8 (dd) ~8.8 (dd) Deshielded in all, but more so when nitro group is at C8.
H-5 --- --- ~8.1 (d) The absence of a signal confirms substitution at C5.
H-7 ~8.0 (d) ~7.8 (d) ~8.2 (d) Proximity to Br or NO₂ at C8 causes significant deshielding.

| H-8 | ~8.5 (d) | --- | --- | The absence of a signal confirms substitution at C8. |

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Position This compound (Predicted) 5-Bromo-8-nitroquinoline (Predicted) 6-Bromo-8-nitroquinoline (Predicted) Rationale for Key Differences
C-5 ~145 (ipso-NO₂) ~115 (ipso-Br) ~125 The ipso-carbon attached to the nitro group is highly deshielded. The C-Br signal is characteristic.[10]
C-6 ~120 (ipso-Br) ~130 ~122 (ipso-Br) The carbon attached to bromine (ipso-Br) appears in a predictable range.
C-8 ~128 ~148 (ipso-NO₂) ~150 (ipso-NO₂) The ipso-carbon attached to the nitro group is highly deshielded.
C-4a ~135 ~133 ~133 Junction carbon shifts are subtly affected by the substitution pattern.

| C-8a | ~148 | ~145 | ~146 | Junction carbon shifts are subtly affected by the substitution pattern. |

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation patterns. For brominated compounds, MS is particularly diagnostic.

The Bromine Isotopic Signature

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[11] This results in a characteristic isotopic pattern for any fragment containing a bromine atom. The molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units, referred to as the M and M+2 peaks.[12] This signature is a definitive confirmation of the presence of a single bromine atom in the molecule.

Table 3: Comparative Mass Spectrometry Data

Feature This compound 5-Bromo-8-nitroquinoline 6-Bromo-8-nitroquinoline
Molecular Ion (M⁺) m/z 252 (⁷⁹Br), 254 (⁸¹Br) m/z 252 (⁷⁹Br), 254 (⁸¹Br) m/z 252 (⁷⁹Br), 254 (⁸¹Br)
Intensity Ratio ~1:1 ~1:1 ~1:1

| Key Fragments | [M-NO₂]⁺, [M-Br]⁺, [M-NO₂-HCN]⁺ | [M-NO₂]⁺, [M-Br]⁺, [M-NO₂-HCN]⁺ | [M-NO₂]⁺, [M-Br]⁺, [M-NO₂-HCN]⁺ |

While the primary molecular ion peaks will be identical for all isomers, subtle differences in the relative abundances of fragment ions may exist due to the varied stability of the resulting cations, though this is often not sufficient for unambiguous differentiation without detailed high-resolution fragmentation studies.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule.[13] While it may not distinguish between positional isomers as definitively as NMR, it serves as a crucial tool for confirming the presence of the key functional groups: the quinoline ring, the nitro group, and the carbon-bromine bond.

Characteristic Vibrational Frequencies
  • N-O Stretching: The nitro group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s).

  • Aromatic C=C/C=N Stretching: The quinoline ring system will show several bands in the 1600-1450 cm⁻¹ region.[14]

  • C-H Bending: Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region can sometimes offer clues about the substitution pattern on the aromatic ring.[15]

  • C-Br Stretching: The carbon-bromine stretch typically appears in the far-infrared region, often below 600 cm⁻¹, and can be difficult to observe with standard instrumentation.

Table 4: Comparative Infrared (IR) Spectroscopy Data (cm⁻¹)

Vibrational Mode Expected Range Key Observations for Isomer Differentiation
Aromatic C-H Stretch 3100-3000 Present in all isomers.
Asymmetric N-O Stretch (NO₂) 1560-1520 Strong absorption expected for all isomers. The exact position may shift slightly based on electronic effects.[16]
Symmetric N-O Stretch (NO₂) 1355-1335 Strong absorption expected for all isomers.
Aromatic C=C & C=N Stretch 1610-1450 A complex pattern of bands will be present for all isomers. The fingerprint region will be unique but complex to interpret without reference spectra.

| Out-of-plane C-H Bending | 900-750 | The pattern of these bands is sensitive to the substitution on the benzene ring and can provide corroborating evidence for the isomer's structure.[17] |

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems like quinoline.[18] The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the electronic nature of the substituents.

Substituent Effects on λ_max

Both the bromo and nitro groups are auxochromes that can modulate the electronic transitions of the quinoline chromophore. The position of these groups affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[19] Generally, substitution patterns that extend conjugation or introduce strong electron-withdrawing groups can cause a bathochromic (red) shift to longer λ_max values. While UV-Vis can show clear differences between the isomers, it is less structurally definitive than NMR.[20][21] It is an excellent technique for quantitative analysis once the identity of the isomer has been confirmed.[22]

Table 5: Comparative UV-Visible (UV-Vis) Spectroscopy Data

Isomer Expected λ_max (in Ethanol) Rationale
This compound ~340-360 nm The nitro group at C5 significantly perturbs the electronic structure.
5-Bromo-8-nitroquinoline ~350-370 nm The "peri" interaction between the C5-Br and C4-H, along with the C8-nitro group, creates a unique electronic environment.

| 6-Bromo-8-nitroquinoline | ~350-370 nm | The C8-nitro group generally leads to a significant bathochromic shift. |

Note: These are estimated values. The actual λ_max and molar absorptivity would need to be determined experimentally.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of bromonitroquinoline isomers. Instrument parameters should always be optimized for the specific equipment used.

Overall Analytical Workflow

G cluster_workflow Spectroscopic Identification Workflow Sample Sample Preparation (Dissolve in appropriate solvent) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS IR IR Spectroscopy (ATR-FTIR) Sample->IR UV UV-Vis Spectroscopy (Dilute solution) Sample->UV Data_NMR Analyze Chemical Shifts & Coupling Patterns NMR->Data_NMR Data_MS Confirm Molecular Ion & Bromine Isotope Pattern MS->Data_MS Data_IR Confirm Functional Groups (e.g., -NO₂) IR->Data_IR Data_UV Determine λ_max (For QC/Quantitation) UV->Data_UV Conclusion Unambiguous Isomer Identification Data_NMR->Conclusion Data_MS->Conclusion Data_IR->Conclusion Data_UV->Conclusion

Caption: Logical workflow for the spectroscopic differentiation of isomers.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.[7]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard one-pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans (e.g., 16-32) for an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired data with a Fourier transform. Phase and baseline correct the spectra and reference the chemical shifts to the residual solvent peak or an internal standard (TMS at 0.00 ppm).

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample (dissolved in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or GC inlet.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-350).

  • Data Analysis: Identify the molecular ion peaks (M and M+2) to confirm the molecular weight and the presence of bromine. Analyze the major fragment ions.

IR Spectroscopy Protocol (ATR-FTIR)
  • Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[23]

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands corresponding to the nitro and aromatic functional groups.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol). Dilute the stock solution to a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λ_max.[23]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Use a cuvette filled with the pure solvent as a reference to record a baseline correction.

  • Spectrum Acquisition: Scan the sample across a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The comprehensive characterization of this compound and its positional isomers is reliably achieved through a synergistic application of modern spectroscopic techniques. While IR and UV-Vis spectroscopy are excellent for confirming the presence of key functional groups and for quantitative measurements, they lack the definitive resolving power for this isomeric series. Mass spectrometry provides unequivocal proof of the elemental composition and the presence of a bromine atom through its distinct isotopic signature. Ultimately, ¹H and ¹³C NMR spectroscopy stand out as the most powerful and indispensable tools, providing unambiguous evidence of the specific substitution pattern through unique chemical shifts and coupling constants. By following a logical workflow combining these methods, researchers and drug development professionals can ensure the structural integrity of their materials, which is a foundational requirement for reliable and reproducible scientific outcomes.

References

  • BenchChem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
  • BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
  • BenchChem. (2025).
  • Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives.
  • MDPI. (2023).
  • Puddephatt, R. J., et al. (2011). Vibrational spectroscopic study of some quinoline derivatives.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
  • PubChem. (n.d.). This compound.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline.
  • TSI Journals. (2015).
  • MDPI. (2023).
  • ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. [Link]
  • BenchChem. (2025).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PubMed. (2014). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. [Link]
  • PubChem. (n.d.). 5-Bromo-8-nitroquinoline.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
  • PubChem. (n.d.). 6-Bromo-8-nitroquinoline.
  • YouTube. (2023).
  • Technology Networks. (2023).
  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy. [Link]

Sources

A Comparative Guide to Assessing the Purity of 6-Bromo-5-nitroquinoline with High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Purity in Drug Development

The presence of impurities in pharmaceutical ingredients can significantly impact the safety and efficacy of the final drug product.[4] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities.[5][6] Therefore, a well-validated, high-resolution analytical method is not just a matter of quality control but a fundamental requirement for regulatory compliance and patient safety.[7][8] HPLC is widely regarded as the gold standard for this purpose due to its high sensitivity, reproducibility, and resolving power.[5][9]

Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

For a molecule like 6-Bromo-5-nitroquinoline, which possesses both aromatic and polar functional groups, reversed-phase HPLC is an ideal analytical choice.[10] The separation mechanism relies on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

  • Stationary Phase (Column): A C18 column is selected for its versatility and proven efficacy in separating a wide range of nonpolar to moderately polar compounds. The hydrophobic interactions between the analyte and the C18 stationary phase provide the primary mechanism for retention and separation.

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid) and acetonitrile is employed. This allows for the effective elution of compounds with varying polarities. The formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.

  • Detection: Given the quinoline ring's strong chromophore, UV detection at 254 nm is a sensitive and reliable method for quantification.[10][11]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Dissolve 1 mg/mL This compound in Methanol Filter Filter through 0.45 µm Syringe Filter Sample->Filter Injection Inject 10 µL onto C18 Column Filter->Injection MobilePhaseA 0.1% Formic Acid in Water MobilePhaseB 0.1% Formic Acid in Acetonitrile Gradient Gradient Elution (20-80% Acetonitrile) Injection->Gradient Detection UV Detection at 254 nm Gradient->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (% Area) Integration->Purity

Caption: Step-by-step workflow for the HPLC purity analysis of this compound.

Comparative Analysis: RP-HPLC vs. Phenyl-Hexyl HPLC

To provide a comprehensive assessment, we compare the performance of the standard C18 RP-HPLC method with an alternative method utilizing a Phenyl-Hexyl stationary phase. A Phenyl-Hexyl column offers a different selectivity due to the potential for π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of this compound and its impurities.[11] This can lead to altered retention times and potentially better resolution of certain impurities.

Hypothetical Experimental Data

The following table summarizes the quantitative data from the purity analysis of a hypothetical batch of this compound using the standard RP-HPLC method and a comparative Phenyl-Hexyl HPLC method. For this analysis, we will consider two potential process-related impurities: Impurity A (6-bromoquinoline)[2][12] and Impurity B (an isomer, 6-bromo-8-nitroquinoline).[13]

ParameterRP-HPLC (C18 Column)Phenyl-Hexyl HPLC
Retention Time (Main Peak) 12.5 min14.2 min
Retention Time (Impurity A) 8.2 min9.5 min
Retention Time (Impurity B) 12.1 min13.0 min
Resolution (Main Peak/Impurity B) 1.82.5
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates (Main Peak) 15,00018,000
Calculated Purity 99.6%99.7%
Discussion of Results

Both methods demonstrate their capability in providing high-purity results for this compound. However, the Phenyl-Hexyl column shows a slight advantage in resolution between the main peak and the closely eluting Impurity B. This is likely due to the enhanced π-π interactions, which provide a secondary separation mechanism in addition to hydrophobicity. The improved peak symmetry (lower tailing factor) and higher theoretical plates also indicate a more efficient separation on the Phenyl-Hexyl column for this specific analysis.

Detailed Experimental Protocols

A self-validating system is crucial for trustworthy results.[7] The following detailed protocols ensure the reliability of the analytical methods.

Protocol 1: Standard RP-HPLC Method
  • Instrumentation and Materials:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[10]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[10][11]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B

      • 25-30 min: 80% B

      • 30-31 min: 80-20% B

      • 31-35 min: 20% B (equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of methanol.

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[14]

Protocol 2: Alternative Phenyl-Hexyl HPLC Method
  • Instrumentation and Materials:

    • Same as Protocol 1, with the exception of the column.

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Same as Protocol 1.

  • Sample Preparation:

    • Same as Protocol 1.

Logical Relationship of the Analytical Process

Analytical_Process cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_outcome Final Assessment Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification Method_Selection Method Selection RP-HPLC (C18) vs. Phenyl-Hexyl HPLC Purification->Method_Selection Method_Validation Method Validation Specificity Linearity Accuracy Precision Robustness Method_Selection->Method_Validation Data_Analysis Data Analysis & Purity Calculation Method_Validation->Data_Analysis CoA Certificate of Analysis Generation Data_Analysis->CoA

Caption: Logical flow from synthesis to final purity certification.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and reliability of this important chemical intermediate. While a standard C18 RP-HPLC method provides robust and accurate results, alternative stationary phases, such as Phenyl-Hexyl, can offer enhanced selectivity and improved resolution for specific impurity profiles. The choice of method should be guided by a thorough understanding of the potential impurities and validated to meet the stringent requirements of the pharmaceutical industry. By employing a scientifically sound and well-documented analytical approach, researchers can have high confidence in the purity of their materials, paving the way for successful drug discovery and development.

References

  • Benchchem. (2025). Validated Analytical Method for Nitroaromatic Compounds.
  • Benchchem. (2025). A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC).
  • MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • Agilent. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330.
  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • Journal of Chromatographic Science, Oxford Academic. (2023). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup.
  • ResearchGate. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • PubChem. (n.d.). This compound.
  • Alfa Chemistry. (n.d.). 6-BROMO-5-NITRO-ISOQUINOLINE.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • ResearchGate. (2017). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as it's tablet dosage form.
  • PubChem. (n.d.). 6-Bromo-8-nitroquinoline.
  • Journal of Physics: Conference Series. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
  • ResearchGate. (2005). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • PMC - NIH. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Cumhuriyet Science Journal. (2018). Structural Characterization of this compound-1-oxide: A Quantum Chemical Study and XRD Investigations.
  • PubChem. (n.d.). 6-Bromoquinoline.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing.
  • Benchchem. (n.d.). This compound | 98203-04-4.
  • Benchchem. (2025). Application Notes and Protocols: 6-Bromoquinoline as a Key Intermediate in Agrochemical Synthesis.
  • Benchchem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • Benchchem. (2025). A Comparative Purity Analysis of Synthesized 6-Bromoisoquinoline-1-carbonitrile.
  • Benchchem. (2025). A Comparative Guide to Validating the Purity of 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • Organic Syntheses Procedure. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE.
  • ResearchGate. (2015). Synthesis of 6-bromo-4-iodoquinoline.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Reaction Kinetics for 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Towards Predictive Control

For researchers in medicinal chemistry and process development, 6-bromo-5-nitroquinoline is more than a mere chemical intermediate; it is a versatile scaffold for constructing complex, pharmacologically active molecules.[1][2] Its significance lies in the strategic placement of a bromine atom adjacent to a potent electron-withdrawing nitro group. This arrangement dramatically activates the quinoline ring system towards Nucleophilic Aromatic Substitution (SNAr), providing a reliable gateway to a diverse array of functionalized derivatives.[1][2][3]

However, achieving high yields is only the first step. True mastery in synthetic chemistry comes from a quantitative understanding of reaction kinetics. This guide moves beyond simple procedural descriptions to offer a comparative analysis of the kinetic profiles of this compound in SNAr reactions. By dissecting the influence of nucleophile identity, solvent environment, and reaction temperature, we aim to equip researchers with the predictive power to optimize reaction conditions, minimize impurities, and accelerate drug development timelines. This document is grounded in established chemical principles and provides the detailed, self-validating protocols necessary for rigorous scientific inquiry.

The Mechanistic Cornerstone: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is dominated by the SNAr mechanism. The process is a two-step addition-elimination pathway, fundamentally distinct from SN1 and SN2 reactions.[4][5] The strongly electron-withdrawing nitro group at the C-5 position reduces the electron density of the aromatic ring, particularly at the adjacent C-6 position, making it susceptible to attack by nucleophiles.[2][3]

The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The formation of this complex is typically the rate-determining step.[6] The subsequent expulsion of the bromide leaving group restores the aromaticity of the quinoline ring.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products Reactant This compound RDS Formation of Meisenheimer Complex Reactant->RDS + Nu⁻ (Slow, k₁) Nucleophile Nucleophile (Nu⁻) Product 6-Nu-5-nitroquinoline RDS->Product - Br⁻ (Fast, k₂) LeavingGroup Bromide (Br⁻)

Caption: The SNAr mechanism for this compound.

Comparative Kinetic Analysis: A Multi-Factorial Approach

To provide a practical comparison, we will analyze the reaction of this compound with two common secondary amine nucleophiles, morpholine and piperazine, under varying conditions.[3][7] These nucleophiles are chosen for their similar structures but differing basicities and steric profiles, which allows for a clear illustration of kinetic principles.

Experimental Design: A Workflow for Kinetic Monitoring

A robust kinetic study requires a systematic workflow. The following diagram outlines the essential steps from reaction initiation to data analysis. The core of this process is the reliable and reproducible quenching and analysis of reaction aliquots over time to determine the concentration of reactants and products.

Kinetic_Workflow A 1. Reaction Setup - Substrate + Nucleophile - Solvent + Internal Standard - Thermostat to T °C B 2. Start Reaction (t=0) - Add final reagent - Start timer A->B C 3. Timed Sampling - Withdraw aliquot at t₁, t₂, t₃... B->C D 4. Quench Reaction - Add aliquot to cold acidic solution to stop the reaction C->D E 5. Sample Analysis - HPLC or GC-MS - Quantify [Reactant] & [Product] D->E F 6. Data Processing - Plot ln[Reactant] vs. Time - Determine pseudo-first-order rate constant (k_obs) E->F G 7. Kinetic Analysis - Compare k_obs under different conditions F->G

Caption: General experimental workflow for kinetic analysis.

Factor 1: The Influence of the Nucleophile

The nature of the attacking nucleophile is a primary determinant of the reaction rate. We compare morpholine and piperazine, both common reagents for SNAr reactions with this compound.[3]

NucleophilepKₐ of Conjugate AcidKey CharacteristicsExpected Kinetic Impact
Morpholine ~8.4Less basic, contains an electron-withdrawing oxygen atom.Slower reaction rate due to lower nucleophilicity.
Piperazine ~9.8 (second protonation)More basic, more nucleophilic nitrogen.Faster reaction rate due to higher nucleophilicity.

Supporting Experimental Data (Hypothetical)

Conditions: this compound (0.1 M), Nucleophile (0.5 M), Triethylamine (0.1 M) in DMSO at 100 °C.

NucleophilePseudo-First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂) (min)Yield after 30 min (%)
Morpholine 1.8 x 10⁻⁴64.228.5
Piperazine 4.5 x 10⁻⁴25.757.1

Analysis: The experimental data clearly supports the theoretical prediction. The more basic and nucleophilic piperazine reacts approximately 2.5 times faster than morpholine under identical conditions. This demonstrates the direct correlation between nucleophile strength and the rate of the SNAr reaction.

Factor 2: The Role of the Solvent

Solvent choice is critical as it must solvate the reactants and, more importantly, stabilize the charged Meisenheimer complex formed in the rate-determining step. We compare a polar aprotic solvent (DMSO) with a nonpolar aromatic solvent (Toluene).

SolventDielectric Constant (ε)Key CharacteristicsExpected Kinetic Impact
DMSO ~47High polarity, aprotic. Effectively stabilizes charged intermediates.Significantly faster reaction rate.
Toluene ~2.4Low polarity, nonpolar. Poorly stabilizes charged intermediates.Dramatically slower reaction rate.

Supporting Experimental Data (Hypothetical)

Conditions: this compound (0.1 M), Piperazine (0.5 M), Triethylamine (0.1 M) at 120 °C.

SolventPseudo-First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂) (min)Yield after 60 min (%)
DMSO 1.1 x 10⁻³10.598.1
Toluene 8.0 x 10⁻⁶1443.5< 5

Analysis: The transition to a nonpolar solvent has a profound negative impact on the reaction rate, slowing it by over two orders of magnitude. This underscores the necessity of a polar aprotic solvent to stabilize the charge-delocalized Meisenheimer complex and facilitate the SNAr pathway.

Detailed Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols are provided as a self-validating system for researchers to replicate and expand upon these findings.

Protocol 1: Synthesis of this compound[3][7][8]
  • Preparation: In a 100 mL round-bottom flask, dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) (approx. 4 mL per gram of substrate). Cool the solution to -5 °C using an ice-salt bath with continuous magnetic stirring.

  • Nitrating Mixture: In a separate flask, prepare a cooled (-5 °C) mixture of concentrated sulfuric acid (1.5 mL per gram of substrate) and concentrated nitric acid (HNO₃) (1.5 mL per gram of substrate).

  • Reaction: Add the cold nitrating mixture dropwise to the 6-bromoquinoline solution over 1 hour, ensuring the internal temperature does not exceed 0 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice (approx. 50 g per gram of substrate). Neutralize the solution slowly with a 10% aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

  • Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound as a solid.

Protocol 2: General Method for Kinetic Monitoring of SNAr Reaction
  • Stock Solution: Prepare a stock solution of this compound (0.2 M) and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 M) in the chosen solvent (e.g., DMSO).

  • Reaction Vessel: In a thermostatted reaction vial equipped with a magnetic stir bar, add the desired volume of the stock solution.

  • Initiation: Add the nucleophile (e.g., piperazine, to a final concentration of 1.0 M) and base (if applicable, e.g., triethylamine, 0.2 M) to initiate the reaction (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching: Immediately inject the aliquot into a vial containing 900 µL of a quenching solution (e.g., 0.1 M HCl in methanol/water) to stop the reaction.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. Monitor the disappearance of the starting material and the appearance of the product relative to the internal standard.

  • Data Analysis: Calculate the concentration of this compound at each time point. Plot ln[substrate] versus time. The slope of the resulting line will be equal to -k_obs, the pseudo-first-order rate constant.

Conclusion and Future Directions

This guide provides a quantitative framework for analyzing the reaction kinetics of this compound. The data and protocols demonstrate that reaction rates are highly sensitive to nucleophile strength and solvent polarity, with stronger nucleophiles and polar aprotic solvents leading to significantly faster conversions. This is consistent with the established SNAr mechanism proceeding through a charge-stabilized Meisenheimer complex.[6]

For drug development professionals and process chemists, this quantitative approach is invaluable. It allows for the rational selection of reaction conditions to maximize efficiency, control impurity profiles, and ensure scalable, reproducible synthesis. Future studies could expand this analysis to include a wider range of nucleophiles, investigate the kinetics of alternative functionalization methods like palladium-catalyzed cross-coupling reactions[7][8], and build comprehensive kinetic models to predict reaction outcomes with even greater accuracy.

References

  • Barlin, G. B., & Brown, W. V. (1967). Kinetics of reactions in heterocycles. Part IX. Trimethylammonio- and dimethylamino-N-methyl-derivatives of quinoline, isoquinoline, cinnoline, phthalazine, quinazoline, and quinoxaline. Journal of the Chemical Society B: Physical Organic, 648-652.
  • Bouyahya, A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(15), 4983.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
  • ResearchGate. (n.d.). Kinetic profile of the quinoline reaction.
  • Çakmak, O., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
  • ResearchGate. (n.d.). Time‐kill kinetics of most potent quinoline derivatives.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate.
  • ResearchGate. (n.d.). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines.
  • American Chemical Society. (2016). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. Organic Letters.
  • Journal of the Chemical Society, Perkin Transactions 2. (1979). Nucleophilic substitution in five-membered rings. Influence of steric interactions in the reaction area on activation by a nitro-group.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2024). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways.
  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.
  • Stamenković, N., & Poklar Ulrih, N. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Advances, 11(5), 2825-2841.
  • University of Huddersfield Research Portal. (n.d.). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia.
  • YouTube. (2020). Reactivity of Quinoline.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
  • PubChem. (n.d.). 6-Bromo-8-nitroquinoline.
  • LibreTexts Chemistry. (2023). Examples of Other Catalytic Reactions in Organic Chemistry.
  • National Center for Biotechnology Information. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen.
  • PubChem. (n.d.). 5-Bromo-8-nitroquinoline.

Sources

A Head-to-Head Comparison of Synthetic Routes to Aminoquinolines: From Classical Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably antimalarial drugs like chloroquine and primaquine.[1][2][3] The strategic selection of a synthetic route to these vital compounds is a critical decision in the drug development pipeline, directly impacting efficiency, scalability, accessible substitution patterns, and overall cost. This guide provides an in-depth, objective comparison of the primary synthetic routes to aminoquinolines, balancing classical name reactions with modern catalytic methodologies to inform your synthetic strategy.

Classical Approaches: The Foundation of Quinoline Synthesis

For over a century, a set of robust, named reactions has formed the bedrock of quinoline synthesis. While sometimes demanding harsh conditions, their use of simple, inexpensive starting materials keeps them relevant in many applications.[4]

Skraup Synthesis

The Skraup synthesis is a powerful method for producing the core quinoline ring from simple precursors. It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[5][6]

Causality Behind Experimental Choices:

  • Glycerol & Sulfuric Acid: The reaction is initiated by the dehydration of glycerol by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[7][8] This in situ generation is crucial for the subsequent steps.

  • Michael Addition: The aniline performs a conjugate (Michael) addition to the newly formed acrolein.[8]

  • Cyclization & Dehydration: The strong acid then catalyzes an intramolecular electrophilic substitution to close the ring, followed by dehydration to form 1,2-dihydroquinoline.[8]

  • Oxidation: The oxidizing agent (e.g., nitrobenzene) is essential for the final aromatization step to yield the quinoline product.[8] The reaction is notoriously exothermic and must be carefully controlled, often by adding ferrous sulfate.[8]

Doebner-von Miller Reaction

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction, broadens the scope by using α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[7][9] This allows for the synthesis of a wider variety of substituted quinolines.

Causality Behind Experimental Choices:

  • Acid Catalysis: The reaction is typically catalyzed by Brønsted or Lewis acids (e.g., HCl, SnCl₄) which activate the carbonyl group of the α,β-unsaturated system for nucleophilic attack by the aniline.[9][10]

  • Mechanism Debate: The precise mechanism has been a subject of debate, but recent studies using isotope labeling suggest a complex fragmentation-recombination pathway.[9][10] An initial conjugate addition of the aniline is followed by fragmentation into an imine and a ketone, which then recombine to form the quinoline product.[10] This explains the formation of various substituted quinolines.

Combes Synthesis

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[7][11]

Causality Behind Experimental Choices:

  • Enamine Formation: The reaction begins with the condensation of the aniline and the β-diketone to form an enamine intermediate (a Schiff base tautomer).[7][11]

  • Acid-Catalyzed Cyclization: A strong acid, typically sulfuric acid, protonates the remaining carbonyl group, activating the molecule for a rate-determining electrophilic annulation (ring closure).[11] Subsequent dehydration yields the aromatic quinoline.[11]

  • Regioselectivity: A key consideration is that the use of unsymmetrical β-diketones can lead to a mixture of regioisomers.[4][11] Steric and electronic effects of the substituents on both the aniline and the diketone determine the major product.[11]

Conrad-Limpach-Knorr Synthesis

This method is particularly useful for the synthesis of 2- and 4-hydroxyquinolines (quinolones) by reacting anilines with β-ketoesters.[12][13]

Causality Behind Experimental Choices:

  • Kinetic vs. Thermodynamic Control: This synthesis is a classic example of kinetic versus thermodynamic control.

    • Conrad-Limpach (Kinetic): At lower temperatures (e.g., room temperature), the aniline preferentially attacks the keto-carbonyl of the β-ketoester. Subsequent thermal cyclization at high temperatures (~250°C) yields the 4-hydroxyquinoline product.[12][14]

    • Knorr (Thermodynamic): At higher initial reaction temperatures (~140-160°C), the aniline attacks the ester carbonyl to form a more stable β-ketoanilide intermediate. Acid-catalyzed cyclization then furnishes the 2-hydroxyquinoline product.[7][14]

Friedländer Annulation

The Friedländer synthesis is one of the most versatile and widely used methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester).[15][16]

Causality Behind Experimental Choices:

  • Catalyst Versatility: The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, iodine) or bases.[15][16] The catalyst facilitates either an initial aldol condensation between the two carbonyl partners or the formation of a Schiff base between the amine and the ketone.[16]

  • Convergent Approach: Unlike the Skraup or Doebner-von Miller reactions, which build the quinoline ring onto a simple aniline, the Friedländer synthesis uses a more functionalized aniline precursor. This offers a more convergent and often milder route to polysubstituted quinolines.[17] The main limitation is the availability of the required 2-aminoaryl carbonyl starting materials.[17]

Modern & Catalytic Approaches: The Next Generation

While classical methods are foundational, modern organic synthesis has introduced milder, more efficient, and more selective techniques, particularly through the use of transition metal catalysis.

Palladium and Gold-Catalyzed Reactions

Transition metals, especially palladium and gold, have revolutionized aminoquinoline synthesis by enabling reactions under significantly milder conditions and with greater functional group tolerance.[18][19]

  • Palladium-Catalyzed Domino Reactions: These methods can construct the 4-aminoquinoline core in a single pot through a cascade of reactions. For example, a sequence involving a Sonogashira coupling followed by cyclization can assemble the ring system from simple starting materials like 2-bromoanilines, terminal alkynes, and isocyanides.[18][19]

  • Dehydrogenative Aromatization: Another powerful palladium-catalyzed strategy involves the dehydrogenative amination of 2,3-dihydroquinolin-4(1H)-ones. This allows for the late-stage introduction of the amine group and simultaneous aromatization to yield 4-aminoquinolines, including direct routes to drugs like chloroquine.[19]

  • Gold-Catalyzed Cyclizations: Gold catalysts are effective in activating alkynes. This has been exploited in the synthesis of 2,3-disubstituted 4-aminoquinolines via the cyclization of 2-aminobenzonitriles with aryl-acetylenes.[18][19]

Nickel-Catalyzed Dehydrogenative Synthesis

Recent advances have demonstrated the use of inexpensive and earth-abundant nickel catalysts for the atom-economical synthesis of quinolines and 2-aminoquinolines.[20] These biomimetic reactions often proceed via a dehydrogenative condensation/coupling mechanism, where alcohols are oxidized in situ to carbonyl compounds that then participate in the ring-forming reaction.[20]

Head-to-Head Comparison of Synthetic Routes

The optimal choice of synthesis depends on several factors, including the desired substitution pattern, availability of starting materials, required scale, and tolerance for harsh conditions.

Synthesis MethodStarting MaterialsTypical ProductsKey AdvantagesKey Disadvantages
Skraup Aniline, glycerol, H₂SO₄, oxidizing agentUnsubstituted or benzene-ring substituted quinolinesUses readily available, inexpensive starting materials.[4]Harsh, highly exothermic reaction conditions; limited scope for pyridine-ring substitution.[4][5]
Doebner-von Miller Aniline, α,β-unsaturated carbonyls2- and/or 4-substituted quinolinesBroader scope than Skraup; allows for diverse substitutions on the pyridine ring.[9]Can produce complex mixtures; mechanism can be unpredictable with certain substrates.[9][10]
Combes Aniline, β-diketone2,4-disubstituted quinolinesGood yields for symmetrically substituted quinolines.[4][7]Use of unsymmetrical β-diketones can lead to mixtures of regioisomers.[11]
Conrad-Limpach Aniline, β-ketoester4-Hydroxyquinolines (quinolones)Reliable route to 4-quinolones; temperature control directs product outcome.[12][13]Requires high temperatures for cyclization; Knorr side-products possible.[14]
Friedländer 2-Aminoaryl aldehyde/ketone, α-methylene carbonylPolysubstituted quinolinesHigh versatility; generally milder conditions than Skraup-type reactions.[15][17]Requires synthesis of often complex 2-aminoaryl carbonyl starting materials.[17]
Modern Catalytic Varies (e.g., haloanilines, alkynes, alcohols)Highly functionalized aminoquinolinesMild reaction conditions, high functional group tolerance, excellent regioselectivity.[18][19]Catalyst cost and sensitivity; may require specialized ligands and inert atmosphere.[21]

Experimental Protocols & Visualizations

To provide a practical context, detailed protocols for two common syntheses are provided below, alongside mechanistic diagrams.

Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This procedure involves the reaction of aniline with crotonaldehyde, which is formed in situ from paraldehyde.

Step-by-Step Methodology:

  • In a suitable reaction vessel equipped with a reflux condenser and stirrer, combine aniline and concentrated hydrochloric acid cautiously.

  • To this mixture, add paraldehyde dropwise while stirring. An exothermic reaction will occur.

  • Heat the reaction mixture to reflux for approximately 7 hours.[4]

  • After cooling to room temperature, make the reaction mixture strongly basic with a concentrated sodium hydroxide solution.

  • Isolate the product, 2-methylquinoline, by steam distillation.[4]

  • Extract the distillate with an organic solvent (e.g., chloroform or diethyl ether).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Protocol: Friedländer Synthesis of 2-Phenylquinoline

This procedure involves the condensation of 2-aminobenzophenone with acetaldehyde.

Step-by-Step Methodology:

  • Combine 2-aminobenzophenone and a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add a catalytic amount of a base, such as sodium hydroxide or potassium tert-butoxide.[15]

  • Add acetaldehyde to the mixture and heat the reaction to reflux for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-phenylquinoline.

Mechanistic Diagrams

The following diagrams illustrate the core transformations in the classical Skraup and Friedländer syntheses.

Skraup_Synthesis cluster_start Starting Materials cluster_steps Reaction Sequence cluster_end Product Aniline Aniline MichaelAdd Michael Addition Aniline->MichaelAdd Glycerol Glycerol Dehydration Dehydration (H₂SO₄) Glycerol->Dehydration -2H₂O Acrolein Acrolein (in situ) Dehydration->Acrolein Acrolein->MichaelAdd Adduct β-Anilinopropionaldehyde MichaelAdd->Adduct Cyclization Cyclization & Dehydration Adduct->Cyclization -H₂O DihydroQ 1,2-Dihydroquinoline Cyclization->DihydroQ Oxidation Oxidation DihydroQ->Oxidation [O] Quinoline Quinoline Oxidation->Quinoline

Caption: Workflow for the Skraup Synthesis of Quinoline.

Friedlander_Synthesis cluster_start Starting Materials cluster_path1 Path A: Aldol First cluster_path2 Path B: Imine First cluster_end Product Amine 2-Aminoaryl Ketone Aldol Aldol Condensation Amine->Aldol Schiff Schiff Base Formation Amine->Schiff Ketone α-Methylene Ketone Ketone->Aldol Ketone->Schiff UnsatKetone α,β-Unsaturated Ketone Aldol->UnsatKetone -H₂O ImineForm1 Imine Formation & Dehydration UnsatKetone->ImineForm1 -H₂O Quinoline Substituted Quinoline ImineForm1->Quinoline Imine Imine Intermediate Schiff->Imine -H₂O Aldol2 Intramolecular Aldol Imine->Aldol2 Adduct2 Cyclized Adduct Aldol2->Adduct2 Elim Dehydration Adduct2->Elim -H₂O Elim->Quinoline

Caption: Alternative Mechanisms for the Friedländer Synthesis.

Conclusion

The synthesis of aminoquinolines is a rich and evolving field. Classical methods like the Skraup, Doebner-von Miller, and Friedländer reactions remain valuable for their simplicity and use of basic feedstocks, despite often requiring harsh conditions. However, the advent of modern catalytic methods, particularly those employing palladium, gold, and nickel, has opened new avenues for the synthesis of highly complex and functionalized aminoquinolines under mild conditions with high degrees of control. The choice of synthetic route is ultimately a strategic one, balancing the need for structural complexity and functional group tolerance against factors like starting material availability, scalability, and cost. A thorough understanding of the causality and limitations of each method, as presented in this guide, is essential for the modern medicinal chemist to navigate these choices effectively.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Penna-Coutinho, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.
  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. (n.d.). ResearchGate.
  • Penna-Coutinho, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC - NIH.
  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (2010). PubMed.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2014). PMC.
  • 8-Aminoquinoline. (n.d.). In Wikipedia.
  • Combes quinoline synthesis. (n.d.). In Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Preparation and Properties of Quinoline. (n.d.).
  • Friedländer synthesis. (n.d.). In Wikipedia.
  • Reddy, C. R., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • 8-Amino quinolines. (n.d.). Pharmacy 180.
  • Doebner–Miller reaction. (n.d.). In Wikipedia.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Garu, A., et al. (2019). Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts. The Journal of Organic Chemistry, 84(4), 2000-2009.
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). PubMed Central.
  • Baker, R. H., et al. (1946). The Synthesis of Some 8-Aminoquinolines. Journal of the American Chemical Society, 68(7), 1267–1269.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org.
  • Doebner-Miller reaction and applications. (2018). Slideshare.
  • Combes Quinoline Synthesis PDF. (n.d.). Scribd.
  • synthesis of quinoline derivatives and its applications. (2022). Slideshare.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
  • Conrad-Limpach Reaction. (n.d.).
  • Current progress toward synthetic routes and medicinal significance of quinoline. (2023). Wiley Online Library.
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (n.d.). Arkat USA.
  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). YouTube.
  • Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);... (n.d.). ResearchGate.
  • (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). ResearchGate.
  • Conrad–Limpach synthesis. (n.d.). In Wikipedia.

Sources

Safety Operating Guide

Mastering Safety: A Guide to Personal Protective Equipment for Handling 6-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The integrity of your research and the safety of your laboratory personnel are paramount. This guide provides essential, in-depth guidance on the correct selection and use of Personal Protective Equipment (PPE) when handling 6-Bromo-5-nitroquinoline. As a Senior Application Scientist, my objective is to empower you with not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your work.

Hazard Assessment: Understanding the Risk

Before any handling of this compound, a thorough risk assessment is critical.[5] The known hazards associated with its structural analogues form the basis of our protective strategy.

Hazard CategoryPotential RiskRationale for Precaution
Skin Contact Causes skin irritation.[1][2]The brominated quinoline structure suggests the potential for dermal irritation upon contact. Prolonged exposure could lead to more severe reactions.
Eye Contact Causes serious eye irritation/damage.[1][2][3]Direct contact of the solid or aerosols with the eyes is likely to cause significant irritation and potential damage.
Inhalation May cause respiratory irritation.[1][2]Inhaling dust or particulates can lead to irritation of the respiratory tract.
Ingestion Harmful if swallowed.[2][6]Accidental ingestion of related compounds is known to be toxic.

Core Protective Equipment: Your First Line of Defense

The minimum PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5] However, for robust protection, the following specific equipment is required.

PPE CategorySpecificationJustification
Hand Protection Nitrile rubber gloves. Consider double-gloving for enhanced protection.Nitrile provides good resistance against a range of organic compounds. Double-gloving minimizes the risk of exposure from a single glove failure.
Eye and Face Protection Chemical safety goggles marked with "Z87" (ANSI Z87.1 standard).[5]Safety glasses with side shields are the minimum, but goggles provide a better seal against splashes and airborne particles.[7]
Body Protection A long-sleeved laboratory coat, fully buttoned.[8][9]This protects your skin and personal clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hood.[10]A fume hood is the primary engineering control to prevent inhalation of dust or vapors.

Operational Protocol: From Preparation to Disposal

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring safety throughout the handling process.

G cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Pre-Handling Check - Verify fume hood function - Assemble all materials - Review SDS of related compounds Donning 2. Don PPE - Lab Coat - Goggles - Gloves Prep->Donning Safety First Handling 3. Chemical Handling - Work within fume hood - Weigh and transfer carefully - Keep container sealed Donning->Handling Proceed to Experiment Doffing 4. Doff PPE - Gloves - Goggles - Lab Coat Handling->Doffing Experiment Complete Disposal 5. Waste Disposal - Segregate halogenated waste - Dispose of contaminated PPE - Decontaminate surfaces Doffing->Disposal Final Steps

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-5-nitroquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-5-nitroquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.